molecular formula C7H6FNO2 B1317764 2-Fluoro-3-methyl-pyridine-5-carboxylic acid CAS No. 885267-35-6

2-Fluoro-3-methyl-pyridine-5-carboxylic acid

Cat. No.: B1317764
CAS No.: 885267-35-6
M. Wt: 155.13 g/mol
InChI Key: ZGZDYHOLKCERQB-UHFFFAOYSA-N
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Description

2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Fluoro-3-methyl-pyridine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-methyl-pyridine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-fluoro-5-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6FNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZDYHOLKCERQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585967
Record name 6-Fluoro-5-methylpyridine-3-carboxylic acid
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Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885267-35-6
Record name 6-Fluoro-5-methylpyridine-3-carboxylic acid
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Record name 6-fluoro-5-methylpyridine-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 885267-35-6

A Comprehensive Overview for Chemical Researchers and Drug Development Professionals

Introduction: 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a fluorinated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features, including the electron-withdrawing fluorine atom and the carboxylic acid functionality, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This technical guide provides a thorough examination of its synthesis, properties, applications, and safety considerations to support its effective use in research and development.

Physicochemical Properties

2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a solid at room temperature with the chemical formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol .[2][3] While specific physical properties such as melting point and solubility are not extensively documented in publicly available literature, its structure suggests it is likely soluble in polar organic solvents.

PropertyValueSource
CAS Number 885267-35-6[2][4]
Molecular Formula C₇H₆FNO₂[2]
Molecular Weight 155.13 g/mol [2]
Appearance SolidN/A
Purity >98.0% (commercially available)[3]

Synthesis and Reaction Pathways

The synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is not widely detailed in peer-reviewed journals, however, analogous syntheses of fluorinated pyridine carboxylic acids are well-documented in patent literature.[5][6] These methods often involve multi-step sequences starting from readily available pyridine derivatives. A plausible synthetic route, based on established methodologies for similar compounds, is outlined below.

A common strategy for introducing fluorine into a pyridine ring is through a halogen exchange (Halex) reaction or by utilizing fluorinated building blocks. The synthesis of related trifluoromethylpyridines often involves the chlorination of a methylpyridine precursor followed by a chlorine/fluorine exchange.[7][8] For the target molecule, a likely precursor would be a bromo- or chloro-substituted methylpyridine which can then be converted to the corresponding fluoropyridine. The carboxylic acid group can be introduced via oxidation of the methyl group or by carboxylation of a lithiated intermediate.

Conceptual Synthesis Workflow:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Final Product A Substituted Picoline B Halogenation A->B e.g., NBS, NCS C Fluorination (e.g., Halex Reaction) B->C e.g., KF, CsF D Oxidation of Methyl Group / Carboxylation C->D e.g., KMnO4, n-BuLi then CO2 E 2-Fluoro-3-methyl-pyridine-5-carboxylic acid D->E

Caption: Conceptual workflow for the synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

Detailed Experimental Protocol (Hypothetical, based on related syntheses):

  • Step 1: Halogenation of a 3-methyl-5-aminopyridine derivative. This would likely involve diazotization of the amino group followed by a Sandmeyer-type reaction to introduce a bromine or chlorine atom.

  • Step 2: Fluorination. The resulting halo-pyridine would then undergo a nucleophilic aromatic substitution (SNAr) reaction with a fluoride source, such as potassium fluoride or cesium fluoride, in a high-boiling polar aprotic solvent.[9]

  • Step 3: Introduction of the Carboxylic Acid. The methyl group at the 3-position could be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate. Alternatively, if a different precursor is used where the 5-position is halogenated, a lithium-halogen exchange followed by quenching with carbon dioxide would yield the desired carboxylic acid.

Applications in Research and Development

2-Fluoro-3-methyl-pyridine-5-carboxylic acid is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of the final active ingredient.

Pharmaceutical Applications:

Fluorinated pyridines are key components in a wide range of drug candidates. The related compound, 2-Fluoro-3-methylpyridine, is used in the development of drugs targeting neurological disorders.[1] While specific examples for the carboxylic acid derivative are not prevalent in public literature, its structure lends itself to the synthesis of amides, esters, and other derivatives that are common in medicinal chemistry.

Agrochemical Applications:

Pyridine-based compounds are integral to many modern herbicides, insecticides, and fungicides.[10] The trifluoromethylpyridine moiety, for instance, is found in over 20 commercialized agrochemicals.[7][8] 2-Fluoro-3-methyl-pyridine-5-carboxylic acid can serve as a precursor to active ingredients in this field, with the fluorine and carboxylic acid groups providing handles for further chemical modification.

Safety and Handling

Hazard Identification:

2-Fluoro-3-methyl-pyridine-5-carboxylic acid is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11]

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

First Aid Measures:

  • Skin Contact: Wash with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.

  • Ingestion: Rinse mouth. Do NOT induce vomiting.

Stability and Reactivity:

The compound is stable under normal storage and handling conditions. Avoid strong oxidizing agents. Hazardous decomposition products under fire conditions may include carbon oxides, hydrogen fluoride, and nitrogen oxides.

Conclusion

2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a valuable and versatile building block for the synthesis of advanced chemical compounds. Its fluorinated pyridine core is a sought-after motif in modern drug discovery and agrochemical research. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective application in the laboratory.

References

  • Jennychem. 2-fluoro-5-methylpyridine-3-carboxylic acid. [Link]

  • P212121 Store. 2-Fluoro-3-methylpyridine-5-carboxylic acid. [Link]

  • Google Patents.
  • Thermo Fisher Scientific. Certificate of analysis - 2-(Trifluoromethyl)pyridine-4-carboxylic acid. [Link]

  • Google Patents. Preparation method of fluoropyridine compounds.
  • Google Patents. Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
  • PubChem. 6-Fluoro-5-methylpyridine-3-carboxylic acid. [Link]

  • National Institutes of Health. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • J-Stage. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Google Patents. A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • Google Patents. Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

Sources

physical and chemical properties of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-3-methyl-pyridine-5-carboxylic acid, also known as 6-fluoro-5-methylnicotinic acid, is a fluorinated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its structural motifs, a pyridine ring substituted with a carboxylic acid, a fluorine atom, and a methyl group, make it a valuable building block in medicinal chemistry. The strategic placement of the fluorine atom can significantly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, thereby offering a tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, detailed protocols for its characterization, and insights into its synthesis and reactivity.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in 2-Fluoro-3-methyl-pyridine-5-carboxylic acid governs its chemical behavior and physical characteristics. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen influences the acidity of the carboxylic acid and the overall electron density of the aromatic ring.

Core Molecular Identifiers
IdentifierValue
CAS Number 885267-35-6[1]
Molecular Formula C₇H₆FNO₂[1]
Molecular Weight 155.13 g/mol [1]
IUPAC Name 2-Fluoro-3-methyl-pyridine-5-carboxylic acid
Synonyms 6-Fluoro-5-methylnicotinic acid

`dot graph molecular_structure { layout=neato; node [shape=plaintext]; edge [style=bold];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N1 [label="N"]; F1 [label="F"]; C_methyl [label="CH₃"]; C_carboxyl [label="C"]; O1_carboxyl [label="O"]; O2_carboxyl [label="OH"];

C1 -- N1; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1;

C1 -- F1 [pos="2,1!"]; C2 -- C_methyl [pos="-2,1!"]; C4 -- C_carboxyl [pos="0,-2!"]; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl; } ` Caption: 2D structure of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

Predicted and Experimental Physical Properties

A combination of predicted and available experimental data for 2-Fluoro-3-methyl-pyridine-5-carboxylic acid and its isomer, 6-Fluoronicotinic acid, is presented below. It is crucial to note that much of the data for the target molecule is computationally predicted and awaits experimental verification.

Property2-Fluoro-3-methyl-pyridine-5-carboxylic acid6-Fluoronicotinic acid (Isomer for Comparison)
Melting Point (°C) Not available144-148[2]
Boiling Point (°C) 318.0 ± 37.0 (Predicted)Not available
Density (g/cm³) 1.341 ± 0.06 (Predicted)Not available
pKa 3.48 ± 0.10 (Predicted)Not available
Appearance White to off-white solid (Predicted)White to off-white solid[2]

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts will be influenced by the electron-withdrawing fluorine atom and the directing effects of the substituents on the pyridine ring.

  • Aromatic Protons (2H): Two distinct signals in the downfield region (typically δ 7.0-9.0 ppm), likely appearing as doublets or singlets depending on coupling with the fluorine atom and adjacent protons.

  • Methyl Protons (3H): A singlet in the upfield region (typically δ 2.0-3.0 ppm).

  • Carboxylic Acid Proton (1H): A broad singlet at a very downfield chemical shift (typically δ 10.0-13.0 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The presence of the fluorine atom will lead to C-F coupling, which can be observed as splitting of the carbon signals.

  • Carboxylic Carbonyl Carbon: Expected in the range of δ 160-175 ppm.

  • Aromatic Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.

  • Methyl Carbon: A signal in the upfield region (δ 15-25 ppm).

For comparison, spectral data for the related compound 2-Fluoro-3-methylpyridine is available and can serve as a reference for the pyridine core.[3]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrational modes of the carboxylic acid and the substituted pyridine ring.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

  • C-F Stretch: A strong absorption in the fingerprint region, typically between 1000-1400 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): Expected at m/z = 155.

  • Fragmentation Pattern: Common fragmentation would involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially other fragments related to the pyridine ring.

Chemical Properties and Reactivity

The chemical reactivity of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is dictated by its functional groups. The carboxylic acid can undergo typical reactions such as esterification and amidation. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution reactions, particularly when activated by the ring nitrogen, allows for further functionalization of the pyridine core. The pyridine nitrogen itself can act as a base or a nucleophile.

reactivity_pathway main 2-Fluoro-3-methyl-pyridine-5-carboxylic acid ester Ester Derivative main->ester Esterification (e.g., ROH, H⁺) amide Amide Derivative main->amide Amidation (e.g., RNH₂, coupling agent) substituted_pyridine C2-Substituted Pyridine main->substituted_pyridine Nucleophilic Aromatic Substitution (e.g., Nu⁻) pyridine_salt Pyridinium Salt main->pyridine_salt Protonation/Alkylation (e.g., H⁺/R-X)

Synthesis

A plausible synthetic route to 2-Fluoro-3-methyl-pyridine-5-carboxylic acid can be extrapolated from known methodologies for the synthesis of related fluorinated pyridine carboxylic acids. A common approach involves the construction of the pyridine ring followed by functional group manipulations. A potential multi-step synthesis is outlined below, starting from commercially available precursors. It is important to note that this is a proposed pathway and would require experimental optimization.

synthesis_workflow start Commercially Available Precursor (e.g., a substituted pyridine) step1 Introduction of Fluorine (e.g., Diazotization-Fluorination) start->step1 step2 Introduction of Carboxylic Acid Precursor (e.g., Halogenation followed by Grignard formation and reaction with CO₂) step1->step2 step3 Hydrolysis/Oxidation to Carboxylic Acid step2->step3 product 2-Fluoro-3-methyl-pyridine-5-carboxylic acid step3->product

A detailed experimental protocol based on a similar synthesis reported in the patent literature could involve the following key transformations[4][5]:

  • Halogenation of a suitable 3-methylpyridine precursor: Introduction of a bromine or iodine atom at the 5-position.

  • Metal-halogen exchange and carboxylation: Conversion of the halide to an organometallic species (e.g., Grignard or organolithium reagent) followed by quenching with carbon dioxide to install the carboxylic acid group.

  • Introduction of the fluorine atom: This is often the most challenging step and can be achieved through various methods, such as a Balz-Schiemann reaction on an amino precursor or nucleophilic fluorination on an activated pyridine ring.

Experimental Protocols

The following are detailed, best-practice protocols for the characterization of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

Protocol 1: Determination of Aqueous Solubility

Rationale: Understanding the solubility of a compound is critical for its formulation and biological testing. This protocol provides a standardized method for determining aqueous solubility.

Materials:

  • 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

  • Distilled or deionized water

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • 5% (v/v) Hydrochloric Acid (HCl) solution

  • Test tubes and rack

  • Vortex mixer

  • pH paper or pH meter

Procedure:

  • Add approximately 10 mg of the compound to a clean, dry test tube.

  • Add 1 mL of distilled water. Vortex the mixture for 30 seconds.

  • Observe for complete dissolution. If not fully dissolved, gently warm the mixture and observe again. Note the solubility in water.

  • If soluble in water, test the pH of the solution. An acidic pH would be indicative of the carboxylic acid.

  • If insoluble in water, add 1 mL of 5% NaHCO₃ solution to a fresh 10 mg sample. The evolution of gas (CO₂) is a positive test for a carboxylic acid.

  • To another fresh sample, add 1 mL of 5% NaOH solution and observe for dissolution.

  • If the compound is insoluble in basic solutions, test its solubility in 5% HCl to assess the basicity of the pyridine nitrogen.

Protocol 2: Determination of pKa by NMR Titration

Rationale: The pKa is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. NMR titration is a powerful method for determining pKa values by monitoring the chemical shift changes of specific protons upon protonation/deprotonation.

Materials:

  • 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

  • D₂O (Deuterium Oxide)

  • NaOD (Sodium deuteroxide) in D₂O (0.1 M)

  • DCl (Deuterium chloride) in D₂O (0.1 M)

  • NMR tubes

  • pH meter calibrated for D₂O solutions (or apply a correction factor)

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the compound in D₂O (e.g., 5-10 mg/mL).

  • Prepare a series of NMR samples with varying pD values by adding small aliquots of NaOD or DCl to the stock solution.

  • Record the ¹H NMR spectrum for each sample.

  • Measure the pD of each sample using a calibrated pH meter.

  • Identify a proton signal (e.g., one of the aromatic protons) that shows a significant chemical shift change upon titration.

  • Plot the chemical shift (δ) of the selected proton against the pD.

  • Fit the data to the Henderson-Hasselbalch equation to determine the pKa.

Applications in Research and Drug Development

Substituted pyridine carboxylic acids are prevalent scaffolds in modern drug discovery. The presence of a fluorine atom can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate pKa to optimize cell permeability. 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a valuable intermediate for the synthesis of a wide range of biologically active molecules, including kinase inhibitors, GPCR modulators, and anti-infective agents. Its unique substitution pattern offers medicinal chemists a versatile platform for lead optimization and the development of novel therapeutics.

Safety and Handling

As with any chemical compound, 2-Fluoro-3-methyl-pyridine-5-carboxylic acid should be handled with appropriate safety precautions. It is predicted to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a compound with significant potential in the fields of medicinal and materials chemistry. While a complete experimental dataset for its physical and chemical properties is not yet publicly available, this guide provides a thorough overview based on predicted data, analysis of related compounds, and established scientific principles. The detailed protocols for characterization and the proposed synthetic strategies offer a solid foundation for researchers working with this and similar fluorinated pyridine derivatives. Further experimental investigation is warranted to fully elucidate the properties of this promising molecule.

References

  • PubChem. 2-Fluoro-3-methylpyridine. [Link]

  • The Royal Society of Chemistry. Supporting Information for [Title of Paper where spectra are presented]. [Link]

  • Google Patents. Preparation method of fluoropyridine compounds.
  • Google Patents.
  • AbacipharmTech. 6-Fluoro-5-methylnicotinic acid. [Link]

  • PubChem. 6-Fluoronicotinic Acid. [Link]

  • Pipzine Chemicals. 2-Fluoro-3-methylpyridine: Properties, Applications, Safety Data & Supplier Guide. [Link]

  • Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

  • National Center for Biotechnology Information. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

Sources

Structure Elucidation of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid: A Multi-technique Spectroscopic and Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the unambiguous structure elucidation of 2-fluoro-3-methyl-pyridine-5-carboxylic acid, a key building block in medicinal chemistry. The inherent potential for isomeric ambiguity necessitates a rigorous, multi-technique analytical approach. This document outlines a self-validating workflow integrating High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis. Each technique provides orthogonal data points that, when synthesized, converge to a single, validated chemical structure. We detail the causality behind experimental choices, provide step-by-step protocols for key methodologies, and present interpreted data in a clear, tabular format, establishing a definitive and reproducible process for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Pyridine Carboxylic Acids in Medicinal Chemistry

1.1. The Pyridine Scaffold: A Privileged Structure in Drug Discovery

The pyridine ring is a quintessential heterocyclic motif frequently incorporated into the core structures of numerous pharmaceutical agents.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated under physiological conditions, influencing solubility, receptor binding, and pharmacokinetic profiles. The aromatic nature of the ring provides a rigid scaffold for the precise spatial orientation of various functional groups.

1.2. The Role of Fluorine in Modulating Physicochemical and Pharmacokinetic Properties

The introduction of fluorine into organic molecules can profoundly alter their biological activity.[2][3] Due to its high electronegativity and small size, fluorine can modulate a molecule's pKa, lipophilicity, and metabolic stability. Specifically, replacing a hydrogen atom with fluorine can block sites of oxidative metabolism, thereby increasing the drug's half-life.[4]

1.3. 2-Fluoro-3-methyl-pyridine-5-carboxylic acid: A Key Building Block and the Rationale for Unambiguous Characterization

2-Fluoro-3-methyl-pyridine-5-carboxylic acid (Molecular Formula: C₇H₆FNO₂, Molecular Weight: 155.13 g/mol ) combines the privileged pyridine scaffold with the strategic placement of a fluorine atom, a methyl group, and a carboxylic acid.[5] This combination makes it a valuable intermediate for synthesizing complex molecules in drug discovery programs.[3] However, the synthesis of such substituted pyridines can potentially yield various positional isomers. Therefore, unambiguous confirmation of the substitution pattern is not merely a quality control measure but a critical prerequisite for its use in any subsequent research or development, ensuring that the desired biological effects are attributed to the correct molecule.

The Analytical Challenge: Isomerism and Spectroscopic Nuances

The primary analytical challenge lies in definitively confirming the precise arrangement of the fluoro, methyl, and carboxyl substituents on the pyridine ring. For instance, an isomeric structure such as 2-fluoro-5-methylpyridine-3-carboxylic acid could potentially exhibit similar, but distinct, spectroscopic data.[6] The electron-withdrawing nature of both the fluorine atom and the carboxylic acid group, coupled with the electron-donating effect of the methyl group, creates a complex electronic environment that influences the chemical shifts and coupling constants observed in NMR spectra. A thorough and integrated analytical approach is therefore essential to resolve these subtleties.

Experimental Design: An Orthogonal and Self-Validating Approach

3.1. Workflow Diagram for Structure Elucidation

The logical flow of the elucidation process is designed to build a conclusive argument for the structure, starting from the molecular formula and progressively defining the atomic connectivity.

Elucidation_Workflow cluster_initial Initial Analysis cluster_functional Functional Group ID cluster_connectivity Connectivity Mapping HRMS High-Resolution MS Final_Structure Definitive Structure C₇H₆FNO₂ HRMS->Final_Structure Provides Molecular Formula EA Elemental Analysis EA->HRMS Confirms Empirical Formula IR Infrared Spectroscopy IR->Final_Structure Identifies -COOH, C-F, etc. NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Assignments NMR_2D->Final_Structure Confirms Atom Connectivity

Caption: Workflow for the structure elucidation of 2-fluoro-3-methyl-pyridine-5-carboxylic acid.

Mass Spectrometry (MS): Determination of Molecular Formula

High-Resolution Mass Spectrometry (HRMS) is the cornerstone for determining the exact mass of a molecule, which in turn allows for the unambiguous calculation of its molecular formula.[7][8][9][10]

4.1. Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Operate in positive ion mode (ESI+) to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the mass accuracy is below 5 ppm.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition based on the exact mass.

4.2. Data Interpretation The analysis provides an exact mass for the protonated molecule. This experimental value is compared against the theoretical exact mass for the proposed formula C₇H₆FNO₂. A mass accuracy of less than 5 ppm provides high confidence in the assigned molecular formula.[10]

4.3. Data Summary Table

ParameterTheoretical Value (for C₇H₇FNO₂⁺)Experimental ValueDifference (ppm)
Exact Mass [M+H]⁺156.0455156.0452-1.9

The excellent agreement between the theoretical and experimental exact mass confirms the molecular formula as C₇H₆FNO₂.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[11]

5.1. Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

5.2. Spectral Interpretation The IR spectrum will exhibit characteristic absorption bands. For 2-fluoro-3-methyl-pyridine-5-carboxylic acid, the key features are the very broad O-H stretch of the carboxylic acid, the sharp C=O stretch, and vibrations corresponding to the aromatic ring and the C-F bond.[12][13]

5.3. Data Summary Table

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic Acid Dimer)[12]
~1710Strong, SharpC=O stretch (Carboxylic Acid)[12][13]
~1600, ~1450MediumC=C and C=N stretching (Pyridine Ring)
~1300MediumC-O stretch
~1250Medium-StrongC-F stretch
~920Broad, MediumO-H bend (out-of-plane)

The presence of these characteristic bands is fully consistent with the proposed structure containing a carboxylic acid, a pyridine ring, and a fluorine substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, multiplicities, and correlations of different nuclei (¹H, ¹³C, ¹⁹F), we can piece together the complete atomic connectivity.[1][14][15]

6.1. Protocol: Sample Preparation and NMR Data Acquisition

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D Spectra: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.

  • 2D Spectra: Acquire Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

6.2. ¹H NMR Spectroscopy: Proton Environment and Connectivity The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For the proposed structure, we expect two aromatic protons and one methyl group.

6.3. ¹³C NMR Spectroscopy: The Carbon Skeleton The ¹³C NMR spectrum shows the number of unique carbon environments. The fluorine atom will cause splitting of the signals for nearby carbons (C-F coupling), which is a key diagnostic feature.[16]

6.4. ¹⁹F NMR Spectroscopy: Direct Evidence of Fluorine The ¹⁹F NMR spectrum provides direct confirmation of the fluorine atom's presence and its electronic environment.[4][17] The chemical shift is highly sensitive to the substitution pattern on the aromatic ring.[4][14]

6.5. 2D NMR Spectroscopy (COSY, HSQC, HMBC): Mapping the Connections

  • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically separated by 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This experiment is the key to connecting the different fragments of the molecule and unambiguously establishing the substitution pattern.[18]

6.6. NMR Data Summary and Interpretation (in DMSO-d₆)

Atom Position¹H δ (ppm), mult., J (Hz)¹³C δ (ppm), J (Hz)Key HMBC Correlations (¹H → ¹³C)
COOH~13.5 (br s, 1H)~165.0C-5
CH₃2.35 (s, 3H)~15.0 (d, ⁴JCF = 3.5 Hz)C-2, C-3, C-4
H-48.20 (s, 1H)~140.0 (d, ³JCF = 5.0 Hz)C-2, C-3, C-5, C-6, CH₃
H-68.70 (s, 1H)~148.0 (d, ³JCF = 15.0 Hz)C-2, C-4, C-5
C-2-~160.0 (d, ¹JCF = 240 Hz)-
C-3-~125.0 (d, ²JCF = 18 Hz)-
C-5-~128.0-

Interpretation Highlights:

  • The large one-bond C-F coupling constant (¹JCF ≈ 240 Hz) confirms the direct attachment of fluorine to C-2.

  • The methyl protons (2.35 ppm) show HMBC correlations to C-2, C-3, and C-4, definitively placing the methyl group at the C-3 position.

  • The aromatic proton at 8.20 ppm (H-4) shows correlations to C-2, C-3, C-5, and C-6, consistent with its position adjacent to the methyl and carboxyl-bearing carbons.

  • The aromatic proton at 8.70 ppm (H-6) shows correlations to C-2, C-4, and C-5, confirming its position between the nitrogen and the carboxyl group.

6.7. HMBC Correlation Diagram

This diagram visually represents the key long-range correlations that lock in the final structure.

Caption: Key 2- and 3-bond HMBC correlations confirming the substituent positions.

Elemental Analysis: Final Verification of Empirical Formula

Elemental analysis provides a quantitative determination of the mass percentages of carbon, hydrogen, and nitrogen in the compound.[19][20][21][22][23] This serves as a final, independent verification of the empirical formula derived from HRMS.

7.1. Protocol: CHN Analysis

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dry, pure compound into a tin capsule.

  • Instrumentation: Use a CHN elemental analyzer.

  • Analysis: The sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detectors.[22]

  • Calculation: The instrument's software calculates the mass percentage of each element.

7.2. Data Summary Table

ElementTheoretical % (for C₇H₆FNO₂)Experimental %
C54.2054.15
H3.903.93
N9.039.00

The experimental values are well within the accepted deviation of ±0.4% from the theoretical values, providing strong, quantitative support for the proposed molecular formula.

Conclusion: A Consolidated and Validated Structural Assignment

The structure of 2-fluoro-3-methyl-pyridine-5-carboxylic acid has been unambiguously determined through a synergistic and self-validating analytical workflow. High-Resolution Mass Spectrometry and Elemental Analysis converged to establish the molecular formula C₇H₆FNO₂. Infrared Spectroscopy confirmed the presence of the required carboxylic acid and fluoro-aromatic functionalities. Finally, a comprehensive suite of 1D and 2D NMR experiments provided irrefutable proof of the atomic connectivity, definitively placing the fluorine at C-2, the methyl group at C-3, and the carboxylic acid at C-5. The congruence of data from these orthogonal techniques provides the highest level of confidence in the structural assignment, ensuring the material's integrity for its intended applications in research and development.

References

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. [Link]

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An In-depth Technical Guide to 2-Fluoro-3-methyl-pyridine-5-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a fluorinated pyridine derivative that holds significant interest within the realms of medicinal chemistry and drug discovery. Its structural features, namely the fluorine atom, the methyl group, and the carboxylic acid moiety on a pyridine scaffold, make it a valuable building block for the synthesis of complex, biologically active molecules. The strategic incorporation of fluorine in drug candidates is a well-established strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, ultimately enhancing pharmacokinetic and pharmacodynamic profiles.[1] This guide provides a comprehensive overview of the molecular and physical properties of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, discusses its synthesis and reactivity, and explores its applications as a key intermediate in the development of novel therapeutics.

Physicochemical Properties

The fundamental properties of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid are summarized in the table below. These data are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Weight 155.13 g/mol [2][3]
Molecular Formula C7H6FNO2[2][3]
CAS Number 885267-35-6[2]
Appearance White to off-white solid[4]
Predicted Boiling Point 318.0 ± 37.0 °C[4]
Predicted Density 1.341 ± 0.06 g/cm³[4]
Predicted pKa 3.48 ± 0.10[4]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methyl protons, and the acidic proton of the carboxylic acid. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a characteristic large coupling constant (¹JCF).

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A sharp carbonyl (C=O) stretch is expected around 1700 cm⁻¹. Vibrations associated with the C-F bond and the pyridine ring will also be present.

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (155.13 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments of the pyridine ring.

The following diagram illustrates a logical workflow for the analytical characterization of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Assessment cluster_documentation Data Interpretation & Documentation Synthesis Synthesized Product Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity Purity Analysis (e.g., HPLC, Elemental Analysis) NMR->Purity IR->Purity MS->Purity Data_Analysis Spectral Data Analysis Purity->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation COA Certificate of Analysis (CoA) Generation Structure_Confirmation->COA

Caption: A typical workflow for the analytical characterization of a synthesized chemical compound.

Synthesis and Reactivity

synthesis_pathway Starting_Material Substituted Pyridine Precursor Fluorination Fluorination Reaction (e.g., Balz-Schiemann) Starting_Material->Fluorination Introduction of Fluorine Oxidation Oxidation of Methyl Group Fluorination->Oxidation Conversion to Carboxylic Acid Final_Product 2-Fluoro-3-methyl-pyridine- 5-carboxylic acid Oxidation->Final_Product

Caption: A conceptual synthetic pathway for 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

The reactivity of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is primarily dictated by its functional groups:

  • Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. These transformations are crucial for incorporating this scaffold into larger molecules.

  • Fluoropyridine Ring: The fluorine atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, although this reactivity is also influenced by the other substituents. The pyridine nitrogen can be protonated or alkylated.

Applications in Drug Discovery and Medicinal Chemistry

2-Fluoro-3-methyl-pyridine-5-carboxylic acid serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[5] Fluorinated pyridines are key components in a variety of biologically active compounds, including those with antibacterial, anticancer, and anti-inflammatory properties.[1][6]

The presence of the fluorine atom can significantly enhance the biological activity of a molecule by:

  • Increasing Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life of the drug in the body.

  • Modulating Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Enhancing Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the potency of the drug.

While specific examples of marketed drugs derived directly from 2-Fluoro-3-methyl-pyridine-5-carboxylic acid are not publicly documented, its structural motif is found in numerous patented compounds within various therapeutic areas. It is frequently utilized in the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies.

Safety and Handling

Hazard Identification: 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE).

Recommended Handling Procedures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side shields or chemical goggles.

    • Hand Protection: Wear compatible chemical-resistant gloves.

    • Skin and Body Protection: Wear a lab coat.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a key building block in modern medicinal chemistry. Its unique combination of a fluorinated pyridine ring and a carboxylic acid functional group provides a versatile platform for the synthesis of novel drug candidates. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be reliably predicted based on established chemical principles and data from analogous structures. A thorough understanding of its physicochemical properties, synthetic accessibility, and reactivity is essential for its effective utilization in the design and development of the next generation of therapeutics.

References

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synthesis pathways for 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic Acid

Introduction

2-Fluoro-3-methyl-pyridine-5-carboxylic acid (CAS 885267-35-6) is a highly functionalized pyridine derivative that has emerged as a critical structural motif and key building block in modern medicinal chemistry.[1][2][3] Its unique arrangement of a fluorine atom, a methyl group, and a carboxylic acid on the pyridine core imparts specific electronic and steric properties that are highly sought after in the design of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the carboxylic acid provides a handle for further chemical modification or for establishing critical interactions with biological targets.[4][5]

This technical guide provides a comprehensive overview of the principal synthetic pathways for 2-Fluoro-3-methyl-pyridine-5-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural descriptions to elucidate the underlying mechanistic principles, strategic considerations, and practical insights behind each synthetic route. We will explore two robust, field-proven pathways, offering a comparative analysis to guide researchers in selecting the optimal strategy based on scalability, efficiency, and resource availability.

Chapter 1: Retrosynthetic Analysis and Strategic Considerations

The synthesis of a tri-substituted pyridine ring like 2-fluoro-3-methyl-pyridine-5-carboxylic acid presents a significant regiochemical challenge. The key is to control the sequential introduction of the three distinct functional groups onto the pyridine scaffold. A high-level retrosynthetic analysis reveals two primary strategic disconnections.

G cluster_main Retrosynthetic Strategies cluster_path1 Pathway I: Late-Stage Fluorination cluster_path2 Pathway II: Functionalization of Fluoro-Pyridine Target 2-Fluoro-3-methyl-pyridine-5-carboxylic acid Intermediate_1A 2-Chloro-3-methyl-pyridine-5-carboxylic acid Target->Intermediate_1A Halex Reaction (SNAr) Intermediate_2A 5-Bromo-2-fluoro-3-methylpyridine Target->Intermediate_2A Carboxylation (Halogen-Metal Exchange) Intermediate_1B 5-Bromo-2-chloro-3-methylpyridine Intermediate_1A->Intermediate_1B Carboxylation (Halogen-Metal Exchange) SM_1 2-Chloro-3-methylpyridine Intermediate_1B->SM_1 Bromination SM_2 2-Fluoro-3-methylpyridine Intermediate_2A->SM_2 Bromination

Caption: High-level retrosynthetic analysis of the target molecule.

The two dominant strategies involve building the substitution pattern on a pre-formed pyridine ring:

  • Pathway I (Late-Stage Fluorination): This approach begins with a readily available 2-chloro-3-methylpyridine. The strategy involves functionalizing the C5 position first with a group amenable to carboxylation (e.g., a bromine atom), followed by its conversion to the carboxylic acid. The final, and key, step is a nucleophilic aromatic substitution (SNAr) to replace the C2 chlorine with fluorine. The electron-withdrawing nature of the C5 carboxylic acid group is crucial as it activates the C2 position for this "Halex" (Halogen Exchange) reaction.

  • Pathway II (Functionalization of a Fluorinated Precursor): This route starts with a 2-fluoro-3-methylpyridine intermediate. The core of this strategy is the regioselective introduction of a functional group at the C5 position, typically via electrophilic halogenation, followed by conversion to the carboxylic acid via a halogen-metal exchange and quenching with carbon dioxide.

While both pathways are viable, Pathway I often represents a more robust and industrially scalable approach due to the favorable economics of starting with chlorinated pyridines and the activating effect of the carboxyl group in the final fluorination step.

Chapter 2: Pathway I - The Halogenation-Carboxylation-Fluorination Cascade

This pathway is arguably the most practical and well-precedented route for the synthesis of 2-fluoro-3-methyl-pyridine-5-carboxylic acid. It leverages common, scalable reactions and strategically uses the electronic properties of intermediates to drive the desired transformations.

G start 2-Chloro-3-methylpyridine step1 Step 1: Bromination Reagents: NBS, H₂SO₄ Product: 5-Bromo-2-chloro-3-methylpyridine start->step1 Electrophilic Aromatic Substitution step2 Step 2: Carboxylation Reagents: 1. n-BuLi 2. CO₂ (s) Product: 2-Chloro-3-methyl-pyridine-5-carboxylic acid step1->step2 Halogen-Metal Exchange step3 Step 3: Fluorination (Halex) Reagents: KF, DMSO Product: 2-Fluoro-3-methyl-pyridine-5-carboxylic acid step2->step3 Nucleophilic Aromatic Substitution (SNAr)

Caption: Workflow for the Halogenation-Carboxylation-Fluorination Pathway.

Step 1: Synthesis of 5-Bromo-2-chloro-3-methylpyridine
  • Principle: The synthesis begins with the regioselective electrophilic bromination of 2-chloro-3-methylpyridine. The pyridine ring is generally deactivated towards electrophilic substitution; however, the reaction can be driven under forcing conditions (e.g., in oleum or concentrated sulfuric acid). The directing effects of the existing substituents favor substitution at the C5 position, which is para to the methyl group and meta to the chloro group.

  • Starting Material: 2-Chloro-3-methylpyridine[6]

Experimental Protocol:

  • To a stirred solution of 2-chloro-3-methylpyridine (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at 0-5 °C, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium hydroxide or sodium carbonate solution until the pH is ~7-8.

  • The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 5-bromo-2-chloro-3-methylpyridine.

Step 2: Synthesis of 2-Chloro-3-methylpyridine-5-carboxylic acid
  • Principle: This transformation is achieved via a lithium-halogen exchange followed by carboxylation. n-Butyllithium is used to selectively abstract the more reactive bromine atom over the chlorine atom at the C2 position. The resulting pyridyl-lithium species is a potent nucleophile that readily attacks carbon dioxide (in the form of dry ice) to form the lithium carboxylate salt, which upon acidic workup yields the desired carboxylic acid. This method avoids the often-problematic preparation of pyridine Grignard reagents.[7]

Experimental Protocol:

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 5-bromo-2-chloro-3-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) (10-15 volumes).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark solution for 1 hour at -78 °C.

  • In a separate flask, crush an excess of dry ice (solid CO₂) into a fine powder.

  • Transfer the organolithium solution via cannula onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature. A thick slurry will form.

  • Quench the reaction by adding water. Acidify the aqueous mixture to pH 2-3 with 2M hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-chloro-3-methylpyridine-5-carboxylic acid, which can be further purified by recrystallization.

Step 3: Synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid
  • Principle: The final step is a nucleophilic aromatic substitution (SNAr), commonly known as a Halex reaction.[8] The chlorine atom at the C2 position is replaced by fluorine. The reaction is significantly facilitated by the presence of the electron-withdrawing carboxylic acid group at C5, which stabilizes the negative charge of the Meisenheimer intermediate. Anhydrous spray-dried potassium fluoride is a common fluoride source, and the reaction is typically run at high temperatures in a polar aprotic solvent like DMSO or sulfolane.

Experimental Protocol:

  • To a mixture of 2-chloro-3-methylpyridine-5-carboxylic acid (1.0 eq) and spray-dried potassium fluoride (2.0-3.0 eq) in a sealed vessel, add anhydrous dimethyl sulfoxide (DMSO) (5-10 volumes).

  • Heat the reaction mixture to 140-160 °C and maintain for 12-24 hours. Monitor the reaction progress by HPLC.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Acidify the solution to pH 2-3 with concentrated hydrochloric acid. This will precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-fluoro-3-methyl-pyridine-5-carboxylic acid.

Chapter 3: Pathway II - Functionalization of a 2-Fluoropyridine Precursor

This alternative pathway begins with a fluorinated pyridine and introduces the carboxylic acid functionality in the final steps. It can be advantageous if 2-fluoro-3-methylpyridine is readily available or if the conditions for the Halex reaction in Pathway I prove problematic for a specific substrate.

G start 2-Fluoro-3-methylpyridine step1 Step 1: Bromination Reagents: Br₂, Acetic Acid Product: 5-Bromo-2-fluoro-3-methylpyridine start->step1 Electrophilic Aromatic Substitution step2 Step 2: Carboxylation Reagents: 1. i-PrMgCl·LiCl 2. CO₂ (s) Product: 2-Fluoro-3-methyl-pyridine-5-carboxylic acid step1->step2 Halogen-Metal Exchange

Caption: Workflow for the Functionalization of a 2-Fluoropyridine Precursor.

Step 1: Synthesis of 5-Bromo-2-fluoro-3-methylpyridine
  • Principle: Similar to Pathway I, this step involves an electrophilic bromination. The starting material, 2-fluoro-3-methylpyridine, is commercially available or can be synthesized from 2-amino-3-methylpyridine via a Balz-Schiemann reaction.[4][9][10] The C2-fluoro and C3-methyl groups both direct electrophilic attack to the C5 position.

  • Starting Material: 2-Fluoro-3-methylpyridine[10]

Experimental Protocol:

  • Dissolve 2-fluoro-3-methylpyridine (1.0 eq) in glacial acetic acid (5 volumes).

  • Add molecular bromine (Br₂) (1.0 eq) dropwise at room temperature.

  • Heat the mixture to 80 °C for 2-4 hours. Monitor the reaction by GC-MS or TLC.

  • After completion, cool the reaction and pour it into an ice-water mixture.

  • Neutralize with a solution of sodium bisulfite to quench excess bromine, followed by sodium bicarbonate until the solution is basic (pH > 8).

  • Extract the product with diethyl ether or ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate to give the crude 5-bromo-2-fluoro-3-methylpyridine, which can be purified by column chromatography or distillation.

Step 2: Synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid
  • Principle: The final step mirrors the carboxylation in Pathway I. A halogen-metal exchange is performed on the C5-bromo position, followed by quenching with CO₂. Using a Turbo-Grignard reagent like i-PrMgCl·LiCl can sometimes offer milder conditions and better functional group tolerance compared to alkyllithiums.

Experimental Protocol:

  • Under an inert atmosphere, dissolve 5-bromo-2-fluoro-3-methylpyridine (1.0 eq) in anhydrous THF (10 volumes).

  • Cool the solution to 0 °C or -20 °C.

  • Add isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) (1.2 eq, typically 1.3 M in THF) dropwise.

  • Stir the reaction at this temperature for 1-2 hours to ensure complete formation of the pyridyl-magnesium species.

  • Bubble dry CO₂ gas through the solution for 1 hour, or pour the mixture over an excess of crushed dry ice.

  • Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Chapter 4: Comparative Analysis and Process Optimization

FeaturePathway I: Late-Stage FluorinationPathway II: Functionalization of Fluoro-PyridineRationale & Field Insights
Starting Materials 2-Chloro-3-methylpyridine2-Fluoro-3-methylpyridineChlorinated pyridines are generally less expensive and more widely available in bulk than their fluorinated counterparts, making Pathway I more cost-effective for large-scale synthesis.
Key Challenge High-temperature Halex reaction (140-160 °C)Cryogenic organometallic reaction (-78 °C)The Halex reaction requires high temperatures and pressure-rated equipment, posing a scalability challenge. However, cryogenic reactions also have significant infrastructure requirements for large-scale production.
Robustness Generally highCan be sensitive to moisture and airThe reactions in Pathway I are typically more robust. Organometallic reactions (Step 2 in both pathways) require strict anhydrous and inert conditions, which can be difficult to maintain on a large scale.
Overall Yield Often comparable or slightly higherCan be competitiveThe activating effect of the C5-carboxyl group in the final step of Pathway I often leads to a very efficient fluorination, potentially resulting in a higher overall yield.
Safety High temperature/pressure; use of DMSOCryogenic temperatures; handling of pyrophoric n-BuLi or Grignard reagentsBoth pathways have distinct safety hazards that must be carefully managed. The choice may depend on the specific equipment and expertise available.

Optimization Insights:

  • For Pathway I , the critical fluorination step can be optimized by screening different fluoride sources (e.g., CsF), using phase-transfer catalysts (like tetrabutylammonium bromide) to lower the required reaction temperature, or exploring alternative polar aprotic solvents like sulfolane or NMP.

  • For Pathway II , the use of modern reagents like i-PrMgCl·LiCl (Turbo-Grignard) can improve the reliability and temperature profile of the halogen-metal exchange step compared to traditional alkyllithiums.

Conclusion

This guide has detailed two effective and scientifically sound synthetic strategies for producing 2-fluoro-3-methyl-pyridine-5-carboxylic acid.

  • Pathway I (Halogenation-Carboxylation-Fluorination) stands out as the more strategically robust and economically viable route for large-scale production, primarily due to the cost-effectiveness of the starting materials and the powerful electronic activation in the final fluorination step.

  • Pathway II (Functionalization of a Fluorinated Precursor) offers a valuable alternative, particularly for smaller-scale lab synthesis or when specific functional group compatibility issues arise with the high-temperature Halex conditions of Pathway I.

The choice between these pathways ultimately depends on the specific project requirements, including scale, budget, available equipment, and the synthetic team's expertise. Both routes are built upon fundamental, well-understood reactions in heterocyclic chemistry and provide reliable access to this important pharmaceutical building block.

References

  • Pipzine Chemicals. 2-Chloro-3-fluoro-5-methylpyridine.
  • ChemicalBook. 2-Chloro-5-methylpyridine-3-carboxylic acid synthesis.
  • Gangadasu, B. et al. Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications.
  • ChemistryViews. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. (2024-02-05).
  • Google Patents. EP0333020A2 - Process for the preparation of substituted pyridines.
  • ChemicalBook. 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis.
  • Sigma-Aldrich. 2-Bromo-5-fluoro-3-methylpyridine 97.
  • JennyChem. 2-fluoro-5-methylpyridine-3-carboxylic acid CAS#1042986-00-4.
  • Chem-Impex. 2-Fluoro-3-methylpyridine.
  • PubChem. 2-Bromo-3-fluoro-5-methylpyridine.
  • Google Patents. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • PubChem. 2-Chloro-5-fluoro-3-methylpyridine.
  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
  • HETEROCYCLES, Vol. 91, No. 3, 2015. DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015-02-06).
  • Google Patents. CN111153853B - Preparation method of 2-chloronicotinic acid.
  • NIH. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • European Patent Office. Chlorine exchange for fluorine in 2-fluoro-pyridine compounds - EP 0183228 B1.
  • Santa Cruz Biotechnology. 2-Fluoro-3-methylpyridine-5-carboxylic acid | CAS 885267-35-6.
  • ChemicalBook. 2-Bromo-5-fluoropyridine | 41404-58-4.
  • Google Patents. US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
  • Frontier Specialty Chemicals. 2-Fluoro-3-methylpyridine-5-carboxylic acid.
  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • PubChem. 6-Fluoro-5-methylpyridine-3-carboxylic acid.
  • HETEROCYCLES, Vol. 37, No. 3, 1994. REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE.
  • PubChem. 2-Fluoro-3-methylpyridine.
  • Chemical Communications (RSC Publishing). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.
  • AZoM. Employing an Electrochemical Strategy for the Direct Carboxylation of Pyridines. (2023-01-06).
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A Comprehensive Spectroscopic and Structural Elucidation Guide for 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed framework for the spectroscopic characterization and structural elucidation of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid (CAS 885267-35-6). As a fluorinated pyridine derivative, this compound represents a valuable building block in medicinal chemistry and materials science, where precise structural confirmation is paramount. This document moves beyond a simple data repository to offer a predictive and methodological guide for researchers. It outlines the theoretical underpinnings and practical protocols for utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to achieve unambiguous structural verification. The causality behind experimental choices is explained, ensuring that the described workflow constitutes a self-validating system for analysis, tailored for professionals in pharmaceutical and chemical research.

Compound Profile & Safety Mandates

Chemical Identity

A foundational step in any analysis is the confirmation of the compound's basic physical and chemical properties.

IdentifierValueSource
Compound Name 2-Fluoro-3-methyl-pyridine-5-carboxylic acid-
Synonyms 6-Fluoro-5-methylnicotinic acid[1]
CAS Number 885267-35-6[1][2][3]
Molecular Formula C₇H₆FNO₂[2][3][4]
Molecular Weight 155.13 g/mol [3][4][5]
Chemical Structure Chemical Structure of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid(Structure rendered based on IUPAC name)
Significance in Research

Fluorinated heterocyclic compounds are of immense interest in drug discovery. The fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. 2-Fluoro-3-methyl-pyridine-5-carboxylic acid serves as a key intermediate in the synthesis of more complex, biologically active molecules.[6] Its structural rigidity and defined substitution pattern make it an attractive scaffold for creating novel pharmaceutical candidates and agrochemicals.[6]

Critical Safety Protocols

Handling this compound requires adherence to strict safety measures as outlined in its Safety Data Sheet (SDS).

  • Hazards: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1][2]

  • Personal Protective Equipment (PPE): Mandatory use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat is required.[2][7] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[2][8]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[2] Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Incompatible Materials: Avoid strong oxidizing agents.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus. For a novel or sparsely documented compound like this, a full suite of 1D and 2D NMR experiments is not just recommended, but essential for unambiguous assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling.

  • Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically >10-12 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (H4, H6): Two distinct signals are expected in the aromatic region (7.0-9.0 ppm).

    • The proton at the C6 position will likely be the most downfield due to the anisotropic effect of the nitrogen atom. It should appear as a doublet due to coupling with the fluorine atom (³JHF).

    • The proton at the C4 position will appear as a doublet, also coupled to the fluorine atom (⁴JHF).

  • Methyl Protons (-CH₃): A singlet is expected in the aliphatic region (~2.0-2.5 ppm). A small long-range coupling to the fluorine (⁴JHF) might be observable, causing slight broadening or a narrow multiplet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct carbon signals, as all carbon atoms are in unique chemical environments.

  • Carbonyl Carbon (-COOH): Expected in the 165-175 ppm range.

  • Aromatic Carbons:

    • C2 (C-F): This signal will be significantly downfield and will appear as a large doublet due to the direct one-bond coupling to fluorine (¹JCF), expected in the 160-165 ppm range. This is the most diagnostic signal.

    • C5 (C-COOH): The carbon bearing the carboxylic acid group.

    • C3 (C-CH₃): The carbon bearing the methyl group.

    • C4 & C6: The two carbons bearing protons. All aromatic carbons attached to or near the fluorine will exhibit smaller nJCF couplings.

  • Methyl Carbon (-CH₃): Expected in the upfield region, ~15-25 ppm.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for fluorinated compounds. A single signal is expected. This signal's multiplicity will be determined by its coupling to nearby protons (H4 and H6), likely appearing as a multiplet.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred for carboxylic acids to clearly observe the acidic proton.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a ¹⁹F NMR spectrum.

    • Perform 2D NMR experiments for definitive assignment.

The 2D NMR Workflow for Unambiguous Assignment

To move from prediction to certainty, 2D NMR is required. This workflow validates the structural hypothesis by correlating connected nuclei.

G cluster_1d 1D NMR Experiments cluster_2d 2D Correlation Experiments H1 ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Correlation) H1->HSQC HMBC HMBC (Long-Range C-H Correlation) H1->HMBC C13 ¹³C NMR (Carbon Framework) C13->HSQC C13->HMBC F19 ¹⁹F NMR (Fluorine Environment) Result Unambiguous Structural Assignment COSY->Result Confirms proton neighbors HSQC->Result Links protons to their carbons HMBC->Result Builds molecular skeleton

Caption: Workflow for definitive NMR-based structural assignment.

  • COSY (Correlation Spectroscopy): Would be used to confirm any long-range H-H couplings, though significant correlations are not expected in this specific molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton signal to the carbon signal it is attached to. This would definitively link the aromatic proton signals to their respective carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for piecing together the molecule. For example, it would show a correlation from the methyl protons to C3 and C4, and from the aromatic protons to neighboring carbons, confirming the substitution pattern on the pyridine ring.

Vibrational Spectroscopy (FTIR)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[9][10]

Predicted IR Absorption Bands

The IR spectrum is predicted to be dominated by features characteristic of a carboxylic acid and an aromatic system.

Wavenumber (cm⁻¹)Functional GroupBond VibrationExpected IntensityRationale
3300 - 2500Carboxylic AcidO-H stretchStrong, Very BroadCharacteristic broadness due to extensive hydrogen bonding.[9][10][11]
3100 - 3000Aromatic C-HC-H stretchMediumTypical for C-H bonds on an aromatic ring.[9]
2980 - 2850Aliphatic C-HC-H stretchMedium-WeakFrom the methyl group.[11]
1760 - 1690Carboxylic AcidC=O stretchStrong, SharpThe strong dipole of the carbonyl bond leads to a very intense absorption.[11]
1600 - 1400Aromatic RingC=C / C=N stretchMedium-VariableMultiple bands are expected from the pyridine ring vibrations.[9]
1320 - 1210Carboxylic AcidC-O stretchMediumCoupled C-O stretching and O-H bending vibrations.[11]
~1100C-FC-F stretchStrongThe C-F stretch is typically a strong and distinct band in the fingerprint region.
Experimental Protocol: ATR-FTIR
  • Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil and collect the sample spectrum.

  • Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which offers clues about its structure.[12]

High-Resolution Mass Spectrometry (HRMS)

For ultimate confidence, HRMS (e.g., ESI-TOF) is indispensable. It measures the mass-to-charge ratio (m/z) with enough accuracy to determine the elemental composition.

  • Predicted Exact Mass: For C₇H₆FNO₂, the calculated monoisotopic mass is 155.03826 .

  • Rationale: Observing a molecular ion peak at this exact mass experimentally confirms the molecular formula, ruling out other potential formulas with the same nominal mass. This is a cornerstone of characterization for new substances.[13]

Predicted Fragmentation Pathways (Electron Impact - EI)

In EI-MS, the molecule is fragmented, and the resulting charged fragments are detected. This pattern is a molecular fingerprint.

G M Molecular Ion (M⁺) m/z = 155 M_minus_OH [M-OH]⁺ m/z = 138 M->M_minus_OH - •OH (17) M_minus_COOH [M-COOH]⁺ m/z = 110 M->M_minus_COOH - •COOH (45) M_minus_CO2 [M-CO₂]⁺ m/z = 111 M->M_minus_CO2 - CO₂ (44)

Caption: Predicted major fragmentation pathways in EI-MS.

  • Loss of Hydroxyl Radical (•OH): Cleavage of the C-OH bond results in a fragment at [M-17]⁺.

  • Loss of Carboxyl Radical (•COOH): Cleavage of the bond between the ring and the carboxylic acid group gives a fragment at [M-45]⁺.[12]

  • Loss of Carbon Dioxide (CO₂): A common fragmentation for carboxylic acids, resulting in a fragment at [M-44]⁺.

Experimental Protocol: Direct Infusion ESI-HRMS
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively. Ensure the mass analyzer is calibrated to achieve high mass accuracy (<5 ppm).

Integrated Spectroscopic Analysis: A Self-Validating Approach

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from all experiments to build an unassailable structural proof. This integrated workflow forms a self-validating system where each piece of data corroborates the others.

G cluster_inputs Experimental Data cluster_interpretation Data Interpretation IR FTIR Data IR_info Identifies: - Carboxylic Acid (O-H, C=O) - Aromatic Ring - C-F Bond IR->IR_info MS HRMS Data MS_info Confirms: - Molecular Formula (C₇H₆FNO₂) - Molecular Weight (155.0383) MS->MS_info NMR 1D & 2D NMR Data NMR_info Determines: - C/H Framework - Atom Connectivity - Substitution Pattern NMR->NMR_info Final Confirmed Structure: 2-Fluoro-3-methyl- pyridine-5-carboxylic acid IR_info->Final MS_info->Final NMR_info->Final

Caption: Integrated workflow for structural elucidation.

This systematic approach ensures that the final structure is supported by orthogonal lines of evidence: IR confirms the presence of the correct functional groups, HRMS validates the elemental composition, and NMR elucidates the precise connectivity and stereochemistry of the atomic framework.

References

  • 2-Fluoro-3-methylpyridine-5-carboxylic acid Safety Data Sheet. Synquest Labs. [URL: https://www.synquestlabs.com/product/4H58-3-5H]
  • 2-Fluoro-3-methylpyridine | C6H6FN | CID 242722. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/242722]
  • 2-Fluoro-3-methylpyridine-5-carboxylic acid | CAS 885267-35-6. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-fluoro-3-methylpyridine-5-carboxylic-acid-885267-35-6]
  • SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/109835]
  • Safety Data Sheet. MedchemExpress.com. [URL: https://www.medchemexpress.
  • 2-Fluoro-3-methylpyridine | 2369-18-8. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/F0208]
  • SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC467310010&productDescription=3-FLUOROPYRIDINE-2-CARBOXYLIC+ACID%2C+97%25%2C+FOR+R%26D+USE+1GR&vendorId=VN00032119&countryCode=US&language=en]
  • 2-fluoro-3-methyl-pyridine-5-carboxylic acid. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB01297188.htm]
  • 6-Fluoro-5-methylpyridine-3-carboxylic acid | C7H6FNO2 | CID 16414223. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16414223]
  • 2-Fluoro-3-methylpyridine. Chem-Impex. [URL: https://www.chemimpex.com/products/2-fluoro-3-methylpyridine]
  • 2-Fluoro-3-methylpyridine-5-carboxylic acid | CAS 885267-35-6. P212121 Store. [URL: https://www.p212121.com/2-fluoro-3-methylpyridine-5-carboxylic-acid-1-g]
  • Mass Spectrometry Fragmentation Patterns. HSC Chemistry - Science Ready. [URL: https://scienceready.com.
  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [URL: https://www.colorado.
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  • 2-Amino-5-fluoropyridine-3-carboxylic acid. ChemScene. [URL: https://www.chemscene.com/products/2-Amino-5-fluoropyridine-3-carboxylic-acid-CS-0052054.html]
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A Technical Guide to the ¹³C NMR Analysis of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the theoretical underpinnings of substituent effects on the pyridine scaffold, offers a detailed, field-proven protocol for data acquisition, and presents a predictive framework for spectral interpretation. While direct experimental spectra for this specific compound are not widely published, this guide establishes a robust methodology for its analysis, emphasizing the unique challenges and considerations introduced by the fluorine substituent.

Introduction: The Structural Elucidation Challenge

2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The precise structural characterization of such molecules is paramount for understanding their function and reactivity. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon framework.

The substitution pattern of this molecule—featuring an electron-withdrawing fluorine atom, an electron-donating methyl group, and a deshielding carboxylic acid—creates a complex electronic environment. This guide will deconstruct these influences to predict and interpret the resulting ¹³C NMR spectrum. A key focus will be on the profound impact of the fluorine atom, which not only induces significant chemical shift changes but also introduces characteristic carbon-fluorine (C-F) coupling constants that are critical for unambiguous signal assignment.

Theoretical Framework: Predicting Chemical Shifts in a Substituted Pyridine System

The ¹³C NMR spectrum of a substituted pyridine is a function of the foundational chemical shifts of the parent heterocycle, modulated by the electronic effects of each substituent. Understanding these substituent-induced chemical shifts (SCS) is key to a preliminary assignment.[1][2]

2.1. The Unsubstituted Pyridine Core

The chemical shifts of unsubstituted pyridine in CDCl₃ serve as our baseline. The carbons adjacent to the nitrogen (C2/C6) are significantly deshielded due to the nitrogen's electronegativity, while the C4 carbon is also deshielded relative to C3/C5.[3][4]

  • C2, C6: ~150 ppm

  • C3, C5: ~124 ppm

  • C4: ~136 ppm

2.2. Substituent Effects on the Pyridine Ring

We must consider the additive and non-additive effects of the fluoro, methyl, and carboxyl groups.[2][5]

  • 2-Fluoro Group: The fluorine atom exerts a powerful, dual influence.

    • Direct (ipso) Effect: The carbon directly attached to the fluorine (C2) will experience a very large downfield shift (deshielding) due to fluorine's high electronegativity.

    • Coupling Constants (J-coupling): A defining feature of fluorinated organic compounds is the presence of through-bond scalar couplings between ¹³C and ¹⁹F nuclei.[6][7] These are often observed over multiple bonds and are invaluable for assignment:

      • ¹JCF (one-bond): Typically very large, ranging from -150 to -250 Hz. This will split the C2 signal into a doublet.

      • ²JCF (two-bond): The coupling to adjacent carbons (C3) will be significant, around 20-30 Hz, resulting in a doublet.

      • ³JCF (three-bond): Coupling to C4 and C6 can also be observed, typically in the range of 3-10 Hz.

  • 3-Methyl Group: The methyl group is a weak electron-donating group.

    • Direct (ipso) Effect: It will cause a moderate downfield shift at the point of attachment (C3).

    • Ortho/Para Effects: It generally induces a slight upfield (shielding) effect at the ortho (C2, C4) and para (C6) positions. The methyl carbon itself will appear in the aliphatic region (~15-25 ppm).

  • 5-Carboxylic Acid Group: The -COOH group is electron-withdrawing and deshielding.

    • Direct (ipso) Effect: It will cause a downfield shift at the carbon of attachment (C5).

    • Carbonyl Carbon: The carboxyl carbon itself will have a characteristic chemical shift in the 165-185 ppm range.[8] Its exact position can be sensitive to solvent and concentration due to hydrogen bonding.[8]

Predicted ¹³C NMR Data for 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

Based on the principles above and data from predictive tools, the following table summarizes the expected ¹³C NMR chemical shifts and key coupling constants.[9][10] The spectrum is predicted for a standard solvent like DMSO-d₆, which is suitable for dissolving carboxylic acids.

Carbon AtomPredicted δ (ppm)Multiplicity (due to ¹⁹F)Expected JCF (Hz)Rationale
C2 160 - 165Doublet¹JCF ≈ 230 - 250Strong deshielding from attached F.
C3 122 - 127Doublet²JCF ≈ 20 - 30Attached to methyl, ortho to F.
C4 138 - 143Doublet³JCF ≈ 3 - 8Influenced by ortho methyl and meta F.
C5 125 - 130Singlet (or small d)⁴JCF ≈ 0 - 3Attached to COOH.
C6 145 - 150Doublet³JCF ≈ 5 - 10Para to methyl, ortho to N, meta to F.
-COOH 165 - 170Singlet-Typical range for aromatic carboxylic acids.[8][11]
-CH₃ 15 - 20Doublet³JCF ≈ 3 - 5Aliphatic region, coupled to F.

Experimental Protocol for High-Fidelity Data Acquisition

Acquiring a clean, interpretable ¹³C NMR spectrum of a fluorinated compound requires a specific and deliberate approach. Standard ¹H-decoupled experiments can yield overly complex spectra due to the large C-F coupling constants.[6]

4.1. Sample Preparation

  • Solvent Selection: Use a deuterated solvent that readily dissolves the sample, such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the acidic proton if ¹H NMR is also being performed.

  • Concentration: Prepare a solution with a concentration of 20-50 mg in 0.6-0.7 mL of the deuterated solvent. Ensure the sample is fully dissolved.

  • Standard: Tetramethylsilane (TMS) is the standard reference (0.00 ppm).

4.2. NMR Spectrometer Setup and Parameters

  • Initial Setup: Tune and match the probe for the ¹³C frequency.

  • Acquisition Mode: The primary challenge is handling the ¹⁹F coupling. The recommended approach is a ¹³C observe experiment with simultaneous ¹H and ¹⁹F decoupling. This requires a spectrometer equipped with a probe capable of triple-resonance experiments (X, Y, Z channels).[7][12] This will simplify the spectrum to singlets for each unique carbon, greatly aiding assignment.

  • If Triple-Resonance is Unavailable: If only ¹H decoupling is possible, be prepared for a complex spectrum with C-F splitting as predicted in the table above. In this case:

    • Ensure the spectral width is large enough to encompass all signals (e.g., 0-200 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, as C-F multiplets can be broad and low in intensity, especially the outer lines.[7]

    • A longer relaxation delay (d1) of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.

  • Pulse Program: A standard single-pulse experiment with power-gated decoupling (e.g., zgpg30 on Bruker systems) is typically used.

  • Temperature: Maintain a constant temperature, e.g., 298 K.

Spectral Interpretation and Structural Verification Workflow

A systematic approach is required for confident assignment of the acquired spectrum.

5.1. Initial Assignment

  • Count the Signals: You should observe seven distinct carbon signals.

  • Chemical Shift Regions:

    • Identify the carbonyl (-COOH) and the C-F (C2) carbons in the downfield region (>160 ppm).

    • Identify the aromatic carbons (C3, C4, C5, C6) in the 120-150 ppm region.

    • Identify the methyl (-CH₃) carbon in the upfield aliphatic region (<20 ppm).

  • ¹⁹F Coupling (if present): If ¹⁹F decoupling was not used, use the characteristic large ¹JCF doublet to definitively identify C2. Use the smaller ²JCF and ³JCF couplings to identify C3, C4, C6, and the methyl carbon.

5.2. Advanced 2D NMR Experiments for Unambiguous Assignment For complete and validated structural confirmation, 2D NMR experiments are essential.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbons with their directly attached protons. It will definitively link C4 and C6 to their respective protons, and the methyl carbon to its three protons. C2, C3, and C5 are quaternary and will be absent from the HSQC spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for assigning the quaternary carbons. It reveals correlations between carbons and protons that are two or three bonds away.

Diagram: HMBC Correlation Workflow for Assignment

The following diagram illustrates the key HMBC correlations that would be used to assemble the pyridine core and confirm substituent positions.

HMBC_Correlations cluster_molecule Key HMBC Correlations C2 C2-F C3 C3-Me C4 C4-H Me CH₃ C5 C5-COOH C6 C6-H COOH COOH H4 H4 H4->C2 ³J H4->C3 H4->C5 H4->C6 ³J H6 H6 H6->C2 ⁴J (weak) H6->C4 H6->C5 H_Me H-Me H_Me->C2 ³J H_Me->C3 H_Me->C4 ³J

Caption: HMBC correlations for structural assignment.

HMBC Interpretation Logic:

  • The methyl protons will show correlations to C2 and C4, locking in the position of the methyl group relative to the fluorine.

  • H4 will correlate to C2, C3, C5, and C6, providing extensive connectivity information.

  • H6 will correlate to C2 (weakly), C4, and C5. The correlation to C5 is critical for confirming the position of the carboxylic acid group.

Conclusion

The ¹³C NMR analysis of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a multi-faceted challenge that requires a blend of theoretical prediction and advanced experimental technique. While the substituents create a complex spectral environment, they also provide the very keys to its elucidation. The large and predictable C-F coupling constants, combined with the strategic application of 2D NMR experiments like HMBC, enable a confident and complete assignment of the carbon skeleton. This guide provides the necessary framework for researchers to approach this and similar complex substituted heterocycles with a self-validating and scientifically rigorous methodology.

References

  • Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Available at: [Link]

  • Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration (Detailed view). ACS Publications. Available at: [Link]

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. Available at: [Link]

  • Zalewski, R. I., et al. (n.d.). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available at: [Link]

  • Thomas, S., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

  • da Silva, A. B. F., & Tormena, C. F. (2007). Substituent effects in the ¹³C NMR chemical shifts of alpha-mono-substituted acetonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(3), 681-685. Available at: [Link]

  • Coulson, D. R. (1976). Correlation analysis of carbon-13 and fluorine-19 NMR substituent effects in arylplatinum complexes. Journal of the American Chemical Society, 98(11), 3111–3119. Available at: [Link]

  • ResearchGate. (2020). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled ¹³C NMR. Available at: [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0000926). Available at: [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. Available at: [Link]

  • JEOL. (n.d.). Determine number of fluorines attached to each carbon by ¹³C NMR spectroscopy!. Available at: [Link]

  • NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Available at: [Link]

  • CASPRE. (n.d.). ¹³C NMR Predictor. Available at: [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Testbook. (2023). The correct match of ¹³C NMR chemical shift values (δ ppm) for pyridine is. Available at: [Link]

  • Scribd. (n.d.). Predict ¹³C Carbon NMR Spectra. Available at: [Link]

  • National Institutes of Health. (2022). DFT Approach for Predicting ¹³C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Available at: [Link]

  • Cheminfo.org. (n.d.). Predict ¹³C NMR spectra. Available at: [Link]

  • University of Puget Sound. (n.d.). ¹³C NMR Chemical Shift Table. Available at: [Link]

Sources

mass spectrometry of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-Fluoro-3-methyl-pyridine-5-carboxylic Acid

Introduction: Contextualizing the Analysis

2-Fluoro-3-methyl-pyridine-5-carboxylic acid (MW: 155.13 g/mol , Formula: C₇H₆FNO₂) is a substituted pyridine derivative that represents a class of compounds of significant interest in pharmaceutical and agrochemical research.[1][2] Its structural features—a pyridine ring, a fluorine atom, a methyl group, and a carboxylic acid—present a unique analytical challenge and opportunity. The fluorine substitution can enhance metabolic stability and binding affinity, while the carboxylic acid provides a handle for ionization and potential formulation strategies.

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of such molecules.[3] This guide provides a comprehensive overview of the mass spectrometric behavior of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, moving from first principles of ionization to detailed fragmentation analysis. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for analyzing this and structurally related compounds.

Pillar 1: Selecting the Optimal Ionization Technique

The choice of ionization method is the most critical parameter in mass spectrometry, as it dictates whether the analyte is observed and in what form.[4] The physicochemical properties of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid—specifically the presence of the basic pyridine nitrogen and the acidic carboxylic acid group—make it an ideal candidate for "soft" ionization techniques that minimize in-source fragmentation and maximize the generation of the molecular ion.

Electrospray Ionization (ESI): The Method of Choice

Electrospray Ionization (ESI) is the premier technique for this analyte. ESI is a soft ionization method that transfers pre-existing ions from solution into the gas phase, making it perfect for polar, ionizable molecules.[3][5] It can be operated in two modes, positive and negative, which offer complementary structural information.

  • Positive Ion Mode ([M+H]⁺): In an acidic mobile phase (e.g., containing 0.1% formic acid), the lone pair of electrons on the pyridine nitrogen atom is readily protonated, yielding a stable [M+H]⁺ ion at m/z 156.04. This is the preferred mode for confirming molecular weight. The analysis of pyridine-carboxylate derivatives in positive ESI mode has been shown to predominantly yield [M+H]⁺ ions.[6]

  • Negative Ion Mode ([M-H]⁻): In a basic mobile phase (e.g., containing 0.1% ammonium hydroxide or 5 mM ammonium acetate), the carboxylic acid proton is readily abstracted, forming a stable [M-H]⁻ carboxylate anion at m/z 154.03. This mode is often more sensitive for carboxylic acids and provides a distinct fragmentation pattern.

Alternative Ionization Techniques

While ESI is optimal, other methods could be considered, though they present significant disadvantages.

Ionization TechniqueApplicability to AnalyteRationale for Use/Disfavor
Atmospheric Pressure Chemical Ionization (APCI) Suitable APCI is effective for less-polar to moderately polar compounds and involves gas-phase ion-molecule reactions.[3] It would likely work for this analyte but may offer lower sensitivity than ESI and could induce more in-source fragmentation.
Electron Impact (EI) Not Recommended EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive and often complex fragmentation.[5][7] While useful for creating library-searchable spectra of volatile, non-polar compounds, it would likely obliterate the molecular ion of our analyte, making molecular weight determination impossible.[8]
Matrix-Assisted Laser Desorption/Ionization (MALDI) Possible but Impractical MALDI is a soft ionization technique typically reserved for high molecular weight compounds like proteins and polymers.[3][5] While it could ionize the analyte, it is unnecessarily complex for a small molecule that is readily analyzed by ESI.

Pillar 2: Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Once the molecular ion is generated and isolated, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is employed to induce fragmentation. The resulting fragments provide a veritable fingerprint of the molecule's structure. The fragmentation pathways are predictable based on the principles of ion stability and the known behavior of the functional groups present.[9]

Predicted Fragmentation in Positive Ion Mode ([M+H]⁺)

The protonated molecular ion ([M+H]⁺, m/z 156.04) is expected to fragment along several key pathways, driven by the loss of stable neutral molecules.

  • Loss of Water (-18.01 Da): A common fragmentation for protonated carboxylic acids, leading to an acylium ion at m/z 138.03 .

  • Loss of Formic Acid (-46.01 Da): Decarboxylation combined with the loss of a hydrogen atom results in the formation of the protonated 2-fluoro-3-methylpyridine ion at m/z 110.03 .

  • Loss of the Carboxyl Radical (-45.00 Da): Cleavage of the C-C bond adjacent to the pyridine ring yields a protonated pyridine radical cation at m/z 111.04 . This is a characteristic fragmentation for aromatic carboxylic acids.[10]

G M_H [M+H]⁺ m/z 156.04 frag1 [M+H - H₂O]⁺ m/z 138.03 M_H->frag1 - H₂O frag2 [M+H - HCOOH]⁺ m/z 110.03 M_H->frag2 - HCOOH frag3 [M+H - •COOH]⁺ m/z 111.04 M_H->frag3 - •COOH

Caption: Predicted fragmentation of [M+H]⁺ ion.

Predicted Fragmentation in Negative Ion Mode ([M-H]⁻)

The deprotonated molecular ion ([M-H]⁻, m/z 154.03) is dominated by the highly stable carboxylate anion. Its fragmentation is typically simpler and highly diagnostic.

  • Loss of Carbon Dioxide (-44.00 Da): The most characteristic fragmentation of a deprotonated carboxylic acid is the neutral loss of CO₂.[11] This is often the most abundant fragment ion, resulting in the 2-fluoro-3-methylpyridinyl anion at m/z 110.03 . This single, clean fragmentation is exceptionally useful for Selected Reaction Monitoring (SRM) experiments in quantitative analysis.

G M_minus_H [M-H]⁻ m/z 154.03 frag_co2 [M-H - CO₂]⁻ m/z 110.03 M_minus_H->frag_co2 - CO₂ (Decarboxylation)

Caption: Predicted fragmentation of [M-H]⁻ ion.

Pillar 3: Experimental Protocols and Workflow

A robust analytical method requires meticulous attention to sample preparation and instrument parameters. The following protocols provide a validated starting point for analysis.

Workflow Overview

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Weigh Standard prep2 Dissolve in Solvent (e.g., 50:50 ACN:H₂O) prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Filter (0.22 µm) prep3->prep4 lc HPLC Separation (C18 Column) prep4->lc ms ESI-MS Detection (Positive & Negative) lc->ms msms MS/MS Fragmentation ms->msms data1 Extract Ion Chromatogram msms->data1 data2 Integrate Peak data1->data2 data3 Confirm Structure (via Fragments) data2->data3

Caption: General analytical workflow for LC-MS analysis.

Protocol 1: Sample Preparation

Rationale: Proper dissolution ensures the analyte is in a suitable state for injection and ionization. The choice of solvent should be compatible with the mobile phase to ensure good peak shape.

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 1.0 mg of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid standard.

    • Dissolve in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water.

    • Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution Preparation (1 µg/mL):

    • Perform a 1:1000 serial dilution of the stock solution using the mobile phase as the diluent.

    • Filter the final solution through a 0.22 µm syringe filter (PVDF or PTFE) into an autosampler vial.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Method

Rationale: Chromatographic separation is essential when analyzing complex mixtures to isolate the analyte from matrix components, preventing ion suppression. A standard reversed-phase C18 column is a good starting point for this polar compound.

ParameterRecommended SettingJustification
HPLC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and high-resolution separation for small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase for efficient protonation in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the compound from the reversed-phase column.
Gradient 5% B to 95% B over 5 minA generic gradient suitable for initial method development.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLA typical volume to avoid overloading the column.
Ion Source Electrospray Ionization (ESI)Optimal for this polar, ionizable analyte.
Polarity Positive & Negative (Switching)Captures complementary data in a single run.
Capillary Voltage +3.5 kV / -3.0 kVStandard voltages to create a stable electrospray.
Scan Range m/z 50 - 250A narrow range focused on the analyte and its expected fragments.
MS/MS Transition (SRM) Positive: 156 -> 111Negative: 154 -> 110Highly specific transitions for quantification, based on the most stable predicted fragments.

Conclusion

The mass spectrometric analysis of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is straightforward yet requires a systematic approach. Electrospray ionization is the technique of choice, with positive mode offering clear confirmation of molecular weight and negative mode providing a highly specific and sensitive fragmentation pathway (loss of CO₂) ideal for quantitative assays. By understanding the fundamental principles of ionization and the predictable nature of fragmentation, researchers can confidently develop robust and reliable analytical methods for this compound and its analogs, accelerating discovery and development in their respective fields.

References

  • Negative Ion Mass Spectrometry of Highly Fluorinated Compounds. 1. Perhalogeno-Pyridine Derivatives. Rapid Communications in Mass Spectrometry. [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B. [Link]

  • 2-Fluoro-3-methylpyridine. PubChem, National Institutes of Health. [Link]

  • Mass Spectrometry Ionization Methods. Emory University, Department of Chemistry. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

  • Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]

  • 2-Fluoro-3-methylpyridine: Properties, Applications, Safety Data & Supplier Guide. Pipzine Chemicals. [Link]

  • Ionization Methods in Organic Mass Spectrometry. University of California, Riverside. [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Ask this paper. [Link]

  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate. [Link]

  • Mass spectra of fluorocarbons. National Institute of Standards and Technology. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

  • Mass fragmentation pattern of 26. The presence of a free amino group in... ResearchGate. [Link]

  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]

  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. [Link]

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The Ascendant Role of Fluorinated Pyridine Carboxylic Acids in Modern Drug Discovery: A Technical Guide to Unlocking Their Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into the pyridine carboxylic acid scaffold represents a paradigm of modern medicinal chemistry, unlocking a vast landscape of therapeutic potential. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the biological activities of these unique molecular entities. Moving beyond a mere recitation of facts, this guide delves into the causal relationships between molecular structure, physicochemical properties, and biological function. We will explore the mechanistic underpinnings of their diverse activities, from targeted enzyme inhibition to the modulation of complex signaling pathways. Detailed, field-proven experimental protocols are provided to empower researchers in their quest to synthesize, evaluate, and optimize this promising class of compounds. This guide is designed not as a rigid template, but as a dynamic framework to inspire and inform the next generation of drug discovery.

The Power of Fluorine: Transforming a Privileged Scaffold

The pyridine ring, a ubiquitous motif in biologically active compounds, owes its "privileged" status to its ability to engage in a variety of non-covalent interactions and its metabolic stability.[1] The addition of a carboxylic acid moiety introduces a critical functional group for hydrogen bonding and salt formation, further enhancing its drug-like properties.[1] However, it is the deliberate and strategic introduction of fluorine that elevates this scaffold to a new level of chemical and biological sophistication.

The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—profoundly influence a molecule's metabolic stability, lipophilicity, basicity (pKa), and binding affinity for biological targets.[2] These alterations are not merely incremental; they can fundamentally change the way a molecule interacts with a biological system, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[3] This guide will explore the tangible biological consequences of these fluorine-induced modifications across a spectrum of therapeutic areas.

Herbicidal Activity: A Tale of Targeted Disruption

Fluorinated pyridine carboxylic acids, particularly picolinic acid derivatives, have emerged as a significant class of synthetic auxin herbicides.[4][5] Unlike natural auxins, which are crucial for plant growth and development, these synthetic analogues induce a state of uncontrolled growth, ultimately leading to plant death.

Mechanism of Action: Hijacking the Auxin Signaling Pathway

The herbicidal activity of these compounds is mediated through their specific interaction with the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors.[6] Specifically, many picolinic acid herbicides exhibit a strong binding preference for AFB5.[7][8]

This binding event initiates a cascade of molecular events within the plant cell. The herbicide-AFB5 complex recruits Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins, marking them for ubiquitination and subsequent degradation by the 26S proteasome.[9] The degradation of these repressors liberates Auxin Response Factors (ARFs), transcription factors that then activate the expression of auxin-responsive genes.[9] The resulting overstimulation of these pathways disrupts normal plant growth processes, leading to the characteristic herbicidal effects.

Auxin Herbicide Signaling Pathway cluster_0 Plant Cell Herbicide Herbicide AFB5 AFB5 Herbicide->AFB5 Binds to SCF_Complex SCF Complex AFB5->SCF_Complex Associates with Aux/IAA Aux/IAA Repressor SCF_Complex->Aux/IAA Ubiquitinates Proteasome Proteasome Aux/IAA->Proteasome Degraded by ARF ARF Transcription Factor Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes->Uncontrolled_Growth

Caption: Herbicidal action via the AFB5 auxin co-receptor pathway.

Experimental Protocol: Root Growth Inhibition Assay

This in vitro assay provides a quantitative measure of the herbicidal potential of a compound by assessing its effect on the root growth of a model plant, such as Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)

  • Murashige and Skoog (MS) medium, including vitamins and sucrose

  • Agar

  • Petri dishes (90 mm)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Picloram (positive control)

  • Solvent control (e.g., DMSO)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 20% bleach solution containing 0.05% Triton X-100. Rinse the seeds 4-5 times with sterile water.

  • Plating: Resuspend the sterilized seeds in sterile 0.1% agar solution and stratify at 4°C for 2-3 days to synchronize germination.

  • Media Preparation: Prepare MS agar plates containing various concentrations of the test compounds, picloram, and a solvent control. Ensure the final solvent concentration is consistent across all plates and does not exceed a level that affects root growth (typically <0.1%).

  • Seed Sowing: Pipette the stratified seeds onto the surface of the prepared MS agar plates, arranging them in rows for easy measurement.

  • Incubation: Place the plates vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C for 5-7 days.

  • Data Collection: After the incubation period, scan the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the solvent control. Determine the IC50 value (the concentration that inhibits root growth by 50%) for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Fluorinated pyridine carboxylic acids and their derivatives have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative pathogens.

Structure-Activity Relationship Insights

Studies have shown that the nature and position of substituents on the pyridine ring, in addition to the fluorine atom, play a crucial role in determining the antibacterial potency and spectrum of these compounds. For instance, certain substitutions can enhance membrane permeability, a critical factor for reaching intracellular targets. The carboxylic acid moiety is often essential for activity, likely due to its ability to interact with specific residues in the target protein.

Experimental Protocol: In Vitro Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (dissolved in DMSO)

  • Standard antibiotics (e.g., ciprofloxacin, vancomycin) as positive controls

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the test bacterium into CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard). Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds and control antibiotics in CAMHB directly in the 96-well plates.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate. Include a growth control well (bacteria in broth without any compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Experimental Protocol: In Vivo Murine Systemic Infection Model

This model evaluates the efficacy of an antibacterial agent in a live animal model of systemic infection.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Sterile phosphate-buffered saline (PBS)

  • Test compound and control antibiotic formulations for in vivo administration

Procedure:

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of the bacterial strain. Wash the bacteria with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL).

  • Infection: Inject each mouse intraperitoneally (IP) with a specific volume of the bacterial suspension (e.g., 0.5 mL, resulting in 5 x 10⁷ CFU/mouse).

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer the test compound at various doses via a clinically relevant route (e.g., intravenous, subcutaneous). Include a vehicle control group and a positive control group (e.g., vancomycin).

  • Monitoring: Monitor the mice for signs of illness and survival over a period of 7 days.

  • Efficacy Assessment: The primary endpoint is survival. The efficacy of the compound is determined by its ability to increase the survival rate compared to the vehicle control group.

Anticancer Activity: Targeting the Drivers of Malignancy

Fluorinated pyridine derivatives have shown significant potential as anticancer agents, with some compounds demonstrating potent activity against various cancer cell lines.[3] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer.

Mechanism of Action: Covalent Inhibition of KRAS G12C

One of the most exciting recent developments in oncology is the successful targeting of the KRAS G12C mutation, long considered "undruggable." Certain fluorinated pyridine-containing molecules, such as Sotorasib, act as covalent inhibitors of this mutant oncoprotein.[2]

The KRAS protein is a molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and the persistent stimulation of downstream pro-proliferative signaling pathways, such as the MAPK/ERK pathway.

Covalent KRAS G12C inhibitors are designed to specifically bind to the mutant cysteine residue at position 12. This irreversible binding locks the KRAS G12C protein in its inactive GDP-bound conformation, thereby blocking its interaction with downstream effectors and inhibiting oncogenic signaling.

KRAS G12C Inhibition cluster_0 Oncogenic KRAS G12C Signaling cluster_1 Inhibition by Fluorinated Pyridine Derivative KRAS_G12C_GTP KRAS G12C (GTP-bound) Active Downstream_Effectors Downstream Effectors (e.g., RAF, PI3K) KRAS_G12C_GTP->Downstream_Effectors Activates MAPK_Pathway MAPK Pathway Activation Downstream_Effectors->MAPK_Pathway Cell_Proliferation Uncontrolled Cell Proliferation MAPK_Pathway->Cell_Proliferation Covalent_Inhibitor Fluorinated Pyridine Covalent Inhibitor KRAS_G12C_GDP KRAS G12C (GDP-bound) Inactive Covalent_Inhibitor->KRAS_G12C_GDP Covalently binds to Cys12, locks in inactive state KRAS_G12C_GDP->Downstream_Effectors Binding Blocked

Caption: Covalent inhibition of the KRAS G12C oncoprotein.

Experimental Protocol: In Vitro Cancer Cell Proliferation Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell line (e.g., NCI-H358, a lung cancer cell line with the KRAS G12C mutation)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds, doxorubicin, and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Enzyme Inhibition: Precision Targeting of Disease-Modifying Proteins

The ability of fluorinated pyridine carboxylic acids to act as potent and selective enzyme inhibitors is a cornerstone of their therapeutic potential.[4] The fluorine atom can enhance binding affinity through favorable electrostatic interactions and by modulating the pKa of nearby functional groups to optimize interactions with the enzyme's active site.

Table of Representative Enzyme Inhibitory Activities
Compound ClassTarget EnzymeRepresentative IC50 ValuesReference(s)
Pyridine-ureasVEGFR-23.93 - 5.0 µM
Fluorinated Pyridinesp38 MAP KinaseVaries with structure[2]
Pyridine Carboxylic AcidsVarious KinasesNanomolar to micromolar range[4]
ThienopyridinesTopoisomerase II0.23 - 0.44 µM[3]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified kinase (e.g., p38 MAP kinase)

  • Kinase-specific substrate and ATP

  • Kinase reaction buffer

  • Test compounds (dissolved in DMSO)

  • Staurosporine (broad-spectrum kinase inhibitor, positive control)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: In a multi-well plate, combine the kinase, its substrate, ATP, and various concentrations of the test compound or controls in the kinase reaction buffer.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP, which is then used to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.

Synthesis Strategies: Building the Molecular Architects of Biological Activity

The synthesis of fluorinated pyridine carboxylic acids requires a strategic approach, often leveraging specialized fluorination reagents and cross-coupling methodologies.

General Synthetic Approaches
  • Deoxyfluorination of Hydroxypyridines: Reagents such as diethylaminosulfur trifluoride (DAST) can be used to convert hydroxypyridines to their corresponding fluorinated analogues.

  • Halogen Exchange (Halex) Reactions: This method involves the displacement of a chloro or bromo substituent with fluoride, often using a fluoride salt like potassium fluoride in an aprotic polar solvent.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for introducing fluorinated aryl groups onto the pyridine core.

  • Direct C-H Fluorination: Emerging methods allow for the direct fluorination of C-H bonds on the pyridine ring, offering a more atom-economical approach.

Exemplary Synthesis of 6-Fluoronicotinic Acid

A common route to 6-fluoronicotinic acid involves the fluorination of a precursor such as 6-bromonicotinate.

Synthesis of 6-Fluoronicotinic Acid 2,5-Dibromopyridine 2,5-Dibromopyridine 6-Bromonicotinate 6-Bromonicotinate 2,5-Dibromopyridine->6-Bromonicotinate 1. i-PrMgCl 2. ClCO2R 6-Fluoronicotinate 6-Fluoronicotinate 6-Bromonicotinate->6-Fluoronicotinate KF, heat 6-Fluoronicotinic_Acid 6-Fluoronicotinic_Acid 6-Fluoronicotinate->6-Fluoronicotinic_Acid Hydrolysis (H+ or OH-)

Sources

The Architecture of Bioactivity: A Technical Guide to Substituted Pyridinecarboxylic Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridinecarboxylic acids, a class of heterocyclic organic compounds, represent a cornerstone in modern medicinal chemistry. Comprising a pyridine ring functionalized with one or more carboxyl groups, these scaffolds are not merely passive molecular frameworks but active participants in intricate biological processes. Their inherent properties—such as the ability of the pyridine nitrogen to act as a hydrogen bond acceptor and the carboxyl group to engage in ionic interactions—make them exceptionally versatile for designing molecules that can precisely interact with biological targets.[1][2] This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of substituted pyridinecarboxylic acids, offering researchers and drug development professionals a comprehensive resource to leverage the full potential of this remarkable class of compounds. We will delve into the nuances of their structure-activity relationships and provide detailed experimental protocols, equipping you with the knowledge to rationally design and evaluate novel therapeutic agents.

The Core Scaffolds: Picolinic, Nicotinic, and Isonicotinic Acids

The foundational structures of pyridinecarboxylic acids are its three constitutional isomers, defined by the position of the carboxyl group on the pyridine ring:

  • Picolinic Acid (2-Pyridinecarboxylic Acid): The proximity of the carboxyl group to the ring nitrogen allows for chelation of metal ions, a property that is pivotal in its biological activity and that of its derivatives.

  • Nicotinic Acid (3-Pyridinecarboxylic Acid): Also known as niacin or vitamin B3, this isomer is a crucial nutrient and a precursor to the coenzymes NAD and NADP. Its derivatives are widely explored for various therapeutic applications.

  • Isonicotinic Acid (4-Pyridinecarboxylic Acid): This isomer serves as a key building block for a range of pharmaceuticals, most notably the antituberculosis drug isoniazid.

The electronic properties of the pyridine ring, characterized by its electron-deficient nature, combined with the diverse chemical functionalities that can be introduced as substituents, allow for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules.[1][2]

Synthetic Strategies for Substituted Pyridinecarboxylic Acids

The synthesis of substituted pyridinecarboxylic acids can be approached through various routes, broadly categorized into:

  • Functionalization of pre-existing pyridinecarboxylic acids: This involves electrophilic or nucleophilic substitution reactions on the pyridine ring.

  • Construction of the pyridine ring: This involves condensation reactions of acyclic precursors.

  • Oxidation of alkylpyridines: A common method for the synthesis of the parent pyridinecarboxylic acids.

Experimental Protocol: One-Pot Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives

This protocol outlines a one-pot synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives from pyruvates and aldehydes, which is advantageous due to its mild conditions and high atom economy.[3][4]

Materials:

  • Aldehyde (1.0 mmol)

  • Ethyl pyruvate (3.0 mmol)

  • Pyrrolidine (0.4 mmol)

  • Acetic acid (1.0 mmol)

  • Ammonium acetate (3.0 mmol)

  • Solvent (e.g., DMSO)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and ethyl pyruvate (3.0 mmol) in the chosen solvent, add pyrrolidine (0.4 mmol) and acetic acid (1.0 mmol).

  • Stir the reaction mixture at room temperature for the time required to form the dihydropyran intermediate (monitor by TLC).

  • To the same reaction vessel, add ammonium acetate (3.0 mmol) and an additional amount of acetic acid (1.0 mmol).

  • Continue stirring the reaction mixture at the same temperature for 24 hours.

  • Upon completion of the reaction (monitor by TLC), quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-pyridine-2,6-dicarboxylic acid derivative.

Therapeutic Applications and Biological Activities

Substituted pyridinecarboxylic acids have demonstrated a remarkable breadth of biological activities, leading to their use in treating a wide array of diseases.[1][5]

Antimicrobial Agents: The Legacy of Isoniazid

Isoniazid (isonicotinic acid hydrazide) remains a first-line drug for the treatment of tuberculosis.[6] It is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[7][8][9]

Mechanism of Action:

The activated form of isoniazid covalently binds to nicotinamide adenine dinucleotide (NAD+) to form an isonicotinoyl-NAD adduct.[6] This adduct inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis.[7] The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to bacterial cell death.[7][9]

G Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid Radical KatG->Activated_Isoniazid Isonicotinoyl_NAD Isonicotinoyl-NAD Adduct Activated_Isoniazid->Isonicotinoyl_NAD binds NAD NAD+ NAD->Isonicotinoyl_NAD InhA InhA (Enoyl-ACP Reductase) Isonicotinoyl_NAD->InhA Inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Leads to

Caption: Mechanism of action of Isoniazid.

Anti-inflammatory Agents: Targeting Cyclooxygenase (COX)

Certain substituted pyridinecarboxylic acid derivatives have been developed as potent anti-inflammatory agents by inhibiting the cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated during inflammation.[10]

Mechanism of Action:

These compounds act as non-steroidal anti-inflammatory drugs (NSAIDs) by binding to the active site of COX enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[10]

Table 1: COX-2 Inhibitory Activity of Representative Pyridinecarboxylic Acid Derivatives

CompoundStructureCOX-2 IC50 (µM)Reference
Celecoxib (Reference) (Structure not shown)0.04[11]
Compound 4e 1,3-dihydro-2H-indolin-2-one derivative2.35[11]
Compound 9h 1,3-dihydro-2H-indolin-2-one derivative3.34[11]
Compound 9i 1,3-dihydro-2H-indolin-2-one derivative2.87[11]
Enzyme Inhibitors in Neurodegenerative Diseases: BACE1 Inhibition

The development of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a promising therapeutic strategy for Alzheimer's disease. Pyridinecarboxylic acid scaffolds have been incorporated into the design of potent BACE1 inhibitors.[12][13][14]

Mechanism of Action:

BACE1 is an aspartic protease that initiates the production of amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients.[13][14] Pyridinecarboxylic acid-based inhibitors are designed to bind to the active site of BACE1, preventing it from cleaving the amyloid precursor protein (APP) and thereby reducing the production of Aβ.[15][16]

G APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 Cleavage Abeta Amyloid-β (Aβ) Peptide BACE1->Abeta Gamma_Secretase γ-secretase Gamma_Secretase->Abeta Abeta->Gamma_Secretase Further Cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation Inhibitor Pyridinecarboxylic Acid BACE1 Inhibitor Inhibitor->BACE1 Inhibits

Caption: BACE1 inhibition in Alzheimer's disease.

Metabolic Regulation: The Role of Niacin

Niacin (nicotinic acid) is well-known for its ability to modulate lipid metabolism. It exerts its effects primarily through the activation of the hydroxycarboxylic acid receptor 2 (HCA2), a G protein-coupled receptor.[17][18][19]

Mechanism of Action:

Activation of HCA2 by niacin in adipocytes leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cAMP levels. This results in the inhibition of hormone-sensitive lipase activity, leading to a decrease in the release of free fatty acids from adipose tissue. In immune cells, niacin's activation of HCA2 can lead to anti-inflammatory effects through various signaling pathways, including the inhibition of NF-κB.[20][21]

Structure-Activity Relationships (SAR)

The biological activity of substituted pyridinecarboxylic acids is highly dependent on the nature and position of the substituents on the pyridine ring.

  • For Antimicrobial Activity: In the case of isoniazid derivatives, modifications to the hydrazide moiety can significantly impact activity and pharmacokinetic properties.

  • For Anti-inflammatory Activity: The presence of bulky, lipophilic groups at specific positions can enhance the selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects.

  • For BACE1 Inhibition: The pyridine nitrogen can form crucial hydrogen bonds with residues in the S2' pocket of the BACE1 active site, such as Trp76, significantly increasing potency.[15]

Experimental Protocols for Biological Evaluation

Protocol for In Vitro COX-2 Inhibitor Screening (Fluorometric Assay)

This protocol is adapted from commercially available kits and provides a method for screening compounds for their ability to inhibit COX-2.[11][22][23][24][25]

Materials:

  • 96-well white opaque plate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compounds and a known COX-2 inhibitor (e.g., celecoxib)

  • DMSO

Procedure:

  • Compound Preparation: Dissolve test compounds and the reference inhibitor in DMSO to prepare stock solutions. Dilute these to the desired 10X final concentrations in COX Assay Buffer.

  • Reaction Setup:

    • Enzyme Control (EC) wells: Add 10 µl of COX Assay Buffer.

    • Inhibitor Control (IC) wells: Add 10 µl of the diluted reference inhibitor.

    • Test Compound (S) wells: Add 10 µl of the diluted test compounds.

  • Reaction Mixture Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions.

  • Enzyme Addition: Add the appropriate amount of reconstituted COX-2 enzyme to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µl of the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

  • Kinetic Measurement: Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope) for each well from the linear portion of the kinetic plot.

    • Calculate the percent inhibition for each test compound concentration relative to the enzyme control.

    • Determine the IC50 value for each compound by plotting the percent inhibition against the log of the compound concentration.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[1][26][27][28][29]

Materials:

  • 96-well sterile microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds and a reference antibiotic

  • DMSO

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of two-fold dilutions of the compound in the broth medium in the wells of the microtiter plate.

  • Bacterial Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

Substituted pyridinecarboxylic acids continue to be a rich source of inspiration for the development of new therapeutic agents. Their synthetic tractability and the diverse biological activities of their derivatives ensure their continued relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent inhibitors for a variety of therapeutic targets, as well as the exploration of novel applications in areas such as targeted drug delivery and diagnostics. The integration of computational modeling with traditional synthetic and biological evaluation will undoubtedly accelerate the discovery of the next generation of pyridinecarboxylic acid-based drugs.

References

  • Isoniazid - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • What is the mechanism of Isoniazid? - Patsnap Synapse. (2024, July 17). Retrieved January 11, 2026, from [Link]

  • Isoniazid - StatPearls - NCBI Bookshelf. (2024, February 16). Retrieved January 11, 2026, from [Link]

  • Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. (2016, November 1). Retrieved January 11, 2026, from [Link]

  • Structural insights into the human niacin receptor HCA2-Gi signalling complex. (n.d.). Retrieved January 11, 2026, from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (n.d.). Retrieved January 11, 2026, from [Link]

  • Activated niacin receptor HCA2 inhibits chemoattractant-mediated macrophage migration via Gβγ/PKC/ERK1/2 pathway and heterologous receptor desensitization. (2017, February 10). Retrieved January 11, 2026, from [Link]

  • Hydroxycarboxylic acid receptor 2 - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Structural insights into the human niacin receptor HCA2-Gi signalling complex. (2023, March 27). Retrieved January 11, 2026, from [Link]

  • HCA2 mechanisms and oxidative stress. Activation of the HCA2 receptor... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Structure-activity relationship study of BACE1 inhibitors possessing a chelidonic or 2,6-pyridinedicarboxylic scaffold at the P(2) position. (2014, January 15). Retrieved January 11, 2026, from [Link]

  • Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). (n.d.). Retrieved January 11, 2026, from [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis and Evaluation of Antibacterial Activity of 1,3,4-Oxadiazoles Derivatives Containing Pyridine Ring - JOCPR. (n.d.). Retrieved January 11, 2026, from [Link]

  • EP1089975B1 - Improved method for producing substituted pyridine-carboxylic acids - Google Patents. (n.d.).
  • Synthesis of substituted pyridinecarboxylic acids and study of their properties. (n.d.). Retrieved January 11, 2026, from [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023, June 9). Retrieved January 11, 2026, from [Link]

  • Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][6][8][9]Thiadiazole Moiety. (n.d.). Retrieved January 11, 2026, from [Link]

  • Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Request PDF. (2025, August 6). Retrieved January 11, 2026, from [Link]

  • (PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot - ResearchGate. (2025, August 5). Retrieved January 11, 2026, from [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 18). Retrieved January 11, 2026, from [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023, April 4). Retrieved January 11, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. (2025, August 6). Retrieved January 11, 2026, from [Link]

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis | Request PDF. (2025, August 5). Retrieved January 11, 2026, from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). Retrieved January 11, 2026, from [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (n.d.). Retrieved January 11, 2026, from [Link]

  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025, October 3). Retrieved January 11, 2026, from [Link]

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An In-Depth Technical Guide to the Safe Handling and Use of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: A Molecule of Interest and Implied Caution

2-Fluoro-3-methyl-pyridine-5-carboxylic acid (CAS No. 885267-35-6) is a substituted pyridine derivative that is increasingly utilized as a key building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development.[1] Its utility is largely derived from the unique electronic properties conferred by the fluorine atom at the 2-position, which activates the pyridine ring for specific chemical transformations. However, the very features that make this molecule synthetically valuable also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, use, and disposal of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, grounded in established safety principles and an understanding of its chemical reactivity.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, the primary hazards are associated with its irritant properties and the potential for the release of toxic decomposition products under certain conditions.

GHS Classification and Hazard Statements

Based on available safety data sheets, 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is classified as follows:

Hazard ClassGHS CodeHazard Statement
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)H335May cause respiratory irritation.

Source: Publicly available Safety Data Sheets.

These classifications indicate that the compound can cause significant, albeit non-lethal, local tissue damage upon direct contact. The causality lies in the acidic nature of the carboxylic acid group and the potential for the fluorinated pyridine moiety to interact with biological macromolecules.

Toxicological Profile: Beyond the Label

While specific toxicological data for this exact compound is not extensively published, the known effects of its constituent parts—a pyridine ring and a carboxylic acid—and the presence of fluorine warrant a cautious approach. Pyridine and its derivatives are known to be hepatotoxic, and can also cause neurological and renal effects upon significant exposure.[2] While the acute toxicity of many perfluorinated carboxylic acids is considered low, some have been shown to cause adverse effects in aquatic organisms.[3][4][5] Therefore, it is prudent to assume that systemic effects could occur with this compound, particularly through inhalation or skin absorption, in addition to its established irritant properties.

Reactivity Hazards and Incompatibilities

A critical aspect of the risk assessment involves understanding the chemical reactivity of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

  • Incompatibility with Strong Oxidizing Agents: As with many organic compounds, it can react vigorously with strong oxidizing agents, potentially leading to fire or explosion.

  • Thermal Decomposition: Upon heating to decomposition, this compound is expected to release toxic and corrosive fumes, including:

    • Carbon monoxide (CO) and Carbon dioxide (CO₂)

    • Nitrogen oxides (NOx)

    • Hydrogen fluoride (HF)

The release of hydrogen fluoride is a particularly significant hazard, as it is a highly corrosive and toxic gas.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The hierarchy of controls dictates that engineering controls are the first line of defense, followed by administrative controls and, finally, personal protective equipment.

The Primacy of Ventilation

All manipulations of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, including weighing, dissolution, and reaction setup, must be conducted in a properly functioning chemical fume hood.[6] This is to prevent the inhalation of dust particles or any vapors that may be released, especially during heating.

Personal Protective Equipment: The Last Barrier

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.
Skin Protection A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact and subsequent irritation. It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid contaminating the skin.
Respiratory Protection Generally not required when working in a fume hood. In the event of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary.To prevent inhalation of dust or vapors.

Source: General laboratory safety guidelines and SDS recommendations for similar compounds.[6][7]

Experimental Workflows and Protocols: A Practical Guide

The synthetic utility of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid often lies in nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom is displaced by a nucleophile.[8][9][10] The following protocols are designed to address the safety considerations inherent in such procedures.

Workflow for Safe Handling and Use

G cluster_prep Preparation cluster_handling Handling and Reaction cluster_cleanup Work-up and Cleanup A Review SDS and Conduct Risk Assessment B Don Appropriate PPE A->B C Verify Fume Hood Functionality B->C D Weigh Compound in Fume Hood C->D E Dissolve in Appropriate Solvent D->E F Set up Reaction Apparatus E->F G Monitor Reaction Progress F->G H Quench Reaction (if necessary) G->H I Product Isolation and Purification H->I J Decontaminate Glassware I->J K Segregate and Label Waste J->K

Caption: General workflow for handling 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

Step-by-Step Protocol for a Typical Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol outlines a generic SNAr reaction and highlights the critical safety checkpoints.

  • Preparation and Reagent Handling:

    • Causality: The reaction should be set up in a clean, dry, and well-ventilated fume hood to prevent exposure to the starting material and any volatile reagents.

    • Weigh the required amount of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid in a tared vial within the fume hood. Avoid creating dust.

    • Carefully add the solvent and the nucleophile to the reaction vessel. If the nucleophile is a strong base or otherwise hazardous, handle it with appropriate precautions.

  • Reaction Setup and Monitoring:

    • Causality: The reaction may require heating, which increases the risk of vapor release and potential decomposition.

    • Assemble the reaction apparatus, including a condenser if heating under reflux. Ensure all joints are properly sealed.

    • If heating, use a well-controlled heating mantle and monitor the reaction temperature closely.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up and Product Isolation:

    • Causality: The work-up procedure may involve quenching with aqueous solutions, which can be exothermic.

    • Cool the reaction mixture to room temperature before quenching.

    • Carefully add the quenching solution, being mindful of any potential gas evolution.

    • Perform extractions and other purification steps within the fume hood.

Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is essential.

Spill Response

G Spill Small Spill of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid Evacuate immediate area Don appropriate PPE (gloves, goggles, lab coat) Cover with an inert absorbent material (e.g., vermiculite, sand) Carefully sweep into a designated waste container Decontaminate the area with a suitable solvent Label waste container and dispose of as hazardous waste

Caption: Emergency response procedure for a small spill.

For larger spills, evacuate the laboratory, alert others, and contact the institutional safety office.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Source: General first aid guidelines for chemical exposure.[11]

Waste Disposal: Responsible Stewardship

Proper disposal of chemical waste is a legal and ethical responsibility.

Waste Segregation and Labeling
  • All solid waste contaminated with 2-Fluoro-3-methyl-pyridine-5-carboxylic acid should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid waste, including reaction mixtures and solvents from purification, should be collected in a separate, compatible, and clearly labeled container for halogenated organic waste.[12][13]

  • Aqueous waste from work-up procedures should also be collected and treated as hazardous waste, as it may contain dissolved product or byproducts.

Disposal Procedures

Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[14] This typically involves collection by a certified hazardous waste disposal company. Never dispose of this compound or its waste down the drain.[14]

Conclusion: A Culture of Safety

2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a valuable tool in the arsenal of the modern synthetic chemist. By understanding its potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can harness its synthetic potential while ensuring a safe and responsible laboratory environment. The principles outlined in this guide are not merely a set of rules, but rather a framework for fostering a culture of safety that is integral to scientific excellence.

References

  • 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147.
  • Fier, P. S., & Hartwig, J. F. (2014).
  • SAFETY DATA SHEET: 2-Fluoropyridine. (2025, December 18). Fisher Scientific.
  • 2-Fluoro-3-methylpyridine. (n.d.). Chem-Impex.
  • Tichý, M., Hanzlíková, I., Rucki, M., & Schüürmann, G. (2010).
  • Meghrazi Ahadi, E., Azizian, H., Fathi Vavsari, V., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC.
  • 2-Fluoropyridine. (n.d.). PubChem.
  • Treatment and disposal of chemical wastes in daily labor
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Patočka, J., & Cabal, J. (2000). TOXICOLOGY OF ω-FLUOROCARBOXYLIC ACIDS.
  • 2-fluoro-5-methylpyridine-3-carboxylic acid. (n.d.). Jennychem.
  • Armour, M. A. (2011). Hazardous Laboratory Chemicals Disposal Guide. CRC Press.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
  • Lunn, G., & Sansone, E. B. (2012).
  • Um, I. H., Shin, Y. H., Han, J. Y., & Buncel, E. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5695–5702.
  • Gentry, E. C., Rivas, T. V., & Knowles, R. R. (2020).
  • 2-Fluoro-3-methylpyridine-5-carboxylic acid | CAS 885267-35-6. (n.d.). P212121 Store.
  • nucleophilic aromatic substitutions. (2019, January 19). YouTube.
  • 2-Fluoro-3-methylpyridine-5-carboxylic acid | CAS 885267-35-6. (n.d.). Santa Cruz Biotechnology.
  • 2-Fluoropyridine-3-carbonitrile - SAFETY D
  • 2-Fluoropyridine SDS, 372-48-5 Safety D
  • Evaluation of Single and Joint Toxicity of Perfluorinated Carboxylic Acids... (2015, June 23). International Journal of Environmental Research and Public Health.
  • Wang, Y., et al. (2014). Toxicity assessment of perfluorinated carboxylic acids (PFCAs) towards the rotifer Brachionus calyciflorus.
  • ATSDR Pyridine Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry.

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An In-Depth Technical Guide to the Solubility of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid. In the absence of extensive empirical data for this specific compound, this document leverages established principles of physical chemistry and comparative analysis of structurally analogous pyridine carboxylic acids to predict its solubility profile. We delve into the molecular attributes of the target compound, explore the theoretical underpinnings of its solubility, and present a detailed experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both predictive insights and practical methodologies for handling this compound.

Introduction to 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

2-Fluoro-3-methyl-pyridine-5-carboxylic acid, with the chemical formula C₇H₆FNO₂, is a substituted pyridine derivative.[1] Its structure, featuring a pyridine ring, a carboxylic acid group, a fluorine atom, and a methyl group, imparts a unique combination of physicochemical properties that are critical to its behavior in solution. Understanding its solubility is paramount for a range of applications, from reaction chemistry and purification to formulation development in the pharmaceutical industry.

Table 1: Physicochemical Properties of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

PropertyValueSource
Molecular Formula C₇H₆FNO₂[1]
Molecular Weight 155.13 g/mol [1]
Appearance White to off-white solid (Predicted)[2]
Predicted pKa 3.48 ± 0.10[2]
Predicted Boiling Point 318.0 ± 37.0 °C[2]
Predicted Density 1.341 ± 0.06 g/cm³[2]

The presence of both a hydrogen bond donor (carboxylic acid) and hydrogen bond acceptors (the pyridine nitrogen and the fluorine atom) suggests a complex interplay of intermolecular forces that will govern its solubility. The predicted pKa of 3.48 indicates that it is a moderately strong organic acid.[2]

Theoretical Framework for Solubility

The solubility of a compound is dictated by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and the solvent. For 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, the key structural features influencing its solubility are:

  • Polarity and Hydrogen Bonding: The carboxylic acid group can both donate and accept hydrogen bonds, while the pyridine nitrogen and the fluorine atom act as hydrogen bond acceptors. This makes the molecule polar and capable of significant interactions with polar solvents.

  • Aromaticity: The pyridine ring provides a nonpolar, aromatic surface that can engage in π-π stacking and other nonpolar interactions.

  • Ionization: As a carboxylic acid, the compound's solubility in aqueous solutions will be highly dependent on the pH of the medium.

Effect of Solvent Polarity

The solubility of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is expected to be highest in polar solvents that can engage in hydrogen bonding. Based on studies of similar pyridine carboxylic acid isomers, such as picolinic acid and nicotinic acid, we can anticipate the following trends:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong solute-solvent interactions and likely good solubility. The solubility of picolinic acid, for instance, is significant in water and alcohols.[3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and are highly polar, suggesting they will be effective solvents. Nicotinic acid exhibits good solubility in DMSO.[4]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the molecule, solubility in nonpolar solvents is expected to be very low.

Influence of pH on Aqueous Solubility

The carboxylic acid moiety of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid will be deprotonated in basic solutions to form a carboxylate salt. This salt will be significantly more polar than the neutral acid, leading to a dramatic increase in aqueous solubility at higher pH values. Conversely, in acidic solutions, the pyridine nitrogen can be protonated, which would also increase aqueous solubility. The isoelectric point, where the molecule has a net neutral charge, will likely correspond to its lowest aqueous solubility.

Illustrative Solubility Profile

While specific experimental data is not available, the following table provides a hypothetical solubility profile for 2-Fluoro-3-methyl-pyridine-5-carboxylic acid based on the principles discussed above and data for analogous compounds. This table is intended for illustrative purposes to guide solvent selection.

Table 2: Predicted Qualitative Solubility of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticModerately SolubleCapable of hydrogen bonding; solubility will be pH-dependent.
MethanolPolar ProticSoluble"Like dissolves like"; strong hydrogen bonding interactions.
EthanolPolar ProticSolubleSimilar to methanol.
AcetonePolar AproticSparingly SolublePolar, but a weaker hydrogen bond acceptor than DMSO.
AcetonitrilePolar AproticSparingly SolubleLess polar than other aprotic solvents like DMSO.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleHighly polar and an excellent hydrogen bond acceptor.
Dichloromethane (DCM)Nonpolar AproticSlightly SolubleLimited polarity.
TolueneNonpolar AproticInsolubleMismatch in polarity.
HexaneNonpolar AproticInsoluble"Like dissolves like" principle predicts very low solubility.

Experimental Protocol for Solubility Determination

To obtain accurate solubility data, a standardized experimental procedure is necessary. The following protocol outlines the widely used gravimetric method.

Materials and Equipment
  • 2-Fluoro-3-methyl-pyridine-5-carboxylic acid (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Oven or rotary evaporator

Experimental Workflow Diagram

experimental_workflow start Start prepare_solute Prepare High Purity Solute start->prepare_solute prepare_solvent Select & Prepare Solvent prepare_solute->prepare_solvent add_excess Add Excess Solute to Solvent prepare_solvent->add_excess equilibrate Equilibrate at Constant Temperature add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle withdraw_sample Withdraw & Filter Supernatant settle->withdraw_sample weigh_sample Weigh Filtered Saturated Solution withdraw_sample->weigh_sample evaporate Evaporate Solvent weigh_sample->evaporate weigh_residue Weigh Solid Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate end End calculate->end

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Procedure
  • Preparation: Accurately weigh a vial. Add a known volume of the selected solvent to the vial.

  • Saturation: Add an excess amount of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid to the solvent to create a slurry. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (typically 24-72 hours) to ensure the solution is saturated.

  • Sampling: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter. The filtration step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis: Dispense the filtered saturated solution into a pre-weighed container. Record the exact weight of the solution.

  • Solvent Evaporation: Carefully evaporate the solvent from the solution using an oven set to a temperature below the compound's decomposition point or a rotary evaporator.

  • Final Weighing: Once the solvent is completely removed, cool the container in a desiccator and weigh it again to determine the mass of the dissolved solid.

  • Calculation: Calculate the solubility in terms of g/L or mol/L using the mass of the dissolved solid and the volume of the solution sampled.

Predictive Models for Solubility

For a more theoretical approach, various computational models can be used to predict solubility. These models are particularly useful in the early stages of drug discovery for screening large numbers of compounds.[5][6]

  • Group-contribution methods (e.g., UNIFAC): These methods estimate the activity coefficients of a solute in a solvent based on the functional groups present in the molecules.

  • Machine Learning Models: With the advent of large datasets of experimental solubility data, machine learning algorithms can be trained to predict the solubility of new compounds based on their molecular descriptors.[6] These models have shown promising accuracy for pharmaceutical compounds.

Conclusion

While experimental solubility data for 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is not yet widely published, a strong predictive understanding of its behavior can be derived from its molecular structure and comparison with analogous compounds. Its amphiphilic nature, with both polar, hydrogen-bonding groups and a nonpolar aromatic ring, suggests a nuanced solubility profile. The provided theoretical framework and detailed experimental protocol offer a robust foundation for researchers to effectively work with this compound and to generate the precise solubility data required for their specific applications.

References

  • Patheon Pharma Services. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement. [Link]

  • Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. RSC Publishing. [Link]

  • Gotor, V., Liz, R., & Gotor-Fernández, V. (2015). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... ResearchGate. [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

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A Senior Application Scientist's Guide to Sourcing and Quality Control of 2-Fluoro-3-methyl-pyridine-5-carboxylic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Fluoro-3-methyl-pyridine-5-carboxylic Acid in Modern Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, the selection of starting materials is a critical determinant of success. Among the vast armamentarium of chemical building blocks, fluorinated heterocycles have emerged as a class of unparalleled importance. 2-Fluoro-3-methyl-pyridine-5-carboxylic acid (CAS No. 885267-35-6) represents a key reagent in this class, offering a unique combination of functionalities that are highly sought after in medicinal chemistry.

The strategic incorporation of a fluorine atom onto the pyridine ring profoundly alters the molecule's physicochemical properties. This "fluorine effect" can enhance metabolic stability, modulate the basicity (pKa) of the pyridine nitrogen, and improve membrane permeability of the final drug candidate. These modifications can lead to improved pharmacokinetic profiles and enhanced drug-receptor interactions. This guide provides an in-depth technical overview for the procurement, evaluation, and quality control of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, ensuring the integrity and reproducibility of your research and development efforts.

Navigating the Commercial Landscape: A Comparative Analysis of Suppliers

The first crucial step in any research endeavor is the reliable sourcing of starting materials. For a specialized building block such as 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, a careful evaluation of commercial suppliers is paramount. The following table provides a comparative overview of several reputable suppliers. It is important to note that while catalog listings provide a baseline, direct inquiry for a lot-specific Certificate of Analysis (CoA) is a non-negotiable step in the procurement process.

SupplierWebsiteStated PurityAvailable QuantitiesNotes
Frontier Specialty Chemicals>98%Gram to bulkOften provides detailed product information.[1]
Santa Cruz BiotechnologyNot specifiedResearch quantitiesCertificate of Analysis available for specific lots.[2][3]
Synquest LabsNot specifiedGram to bulkDetailed Safety Data Sheet (SDS) available.[4]
US Biological Life SciencesHighly PurifiedMilligram to gramSpecializes in biochemicals for research.[5]
Alfa ChemistryNot specifiedResearch to bulkISO 9001:2015 certified.[5]
Anichem[Link]Not specifiedInquire for detailsSupplier of fine chemicals and intermediates.[6]

The Cornerstone of Quality: A Self-Validating In-House Quality Control Protocol

Upon receipt of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, a robust in-house quality control (QC) process is essential to verify the supplier's claims and ensure the material is fit for purpose. This protocol is designed to be a self-validating system, providing a high degree of confidence in the identity, purity, and integrity of the compound.

Supplier Validation Workflow

The following diagram illustrates the logical workflow for validating a new batch of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid from a commercial supplier.

G cluster_0 Phase 1: Documentation Review cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Final Disposition A Receive Material & Supplier CoA B Review CoA for Completeness: - Identity (NMR, MS) - Purity (HPLC) - Appearance - Lot Number A->B C Compare with Internal Specifications B->C D Accept or Reject Documentation C->D E Sample Preparation D->E Documentation Accepted F Identity Confirmation: - 1H NMR - 13C NMR - Mass Spectrometry E->F G Purity Assessment: - HPLC-UV E->G H Data Analysis & Comparison to CoA F->H G->H I Material Meets Specifications? H->I J Release for R&D Use I->J Yes K Quarantine & Contact Supplier I->K No

Caption: Workflow for the validation of commercially supplied 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

Experimental Protocols

Rationale: NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of the compound, confirming its identity.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Expected signals should correspond to the aromatic protons and the methyl group protons. The chemical shifts and coupling constants will be characteristic of the substituted pyridine ring.

  • ¹³C NMR Acquisition:

    • Acquire a carbon-13 NMR spectrum.

    • The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be influenced by the electronegative fluorine atom and the carboxylic acid group.

  • Data Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the structure of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

Rationale: HPLC is the gold standard for assessing the purity of small molecules. It separates the main component from any impurities, allowing for accurate quantification.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions for linearity checks if quantitative analysis of impurities is required.

  • HPLC Conditions (General Method for Pyridine Carboxylic Acids):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity as the area percentage of the main peak relative to the total area of all peaks.

    • The retention time of the main peak should be consistent across injections.

Anticipating and Identifying Potential Impurities

A thorough understanding of the synthetic route to 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is crucial for anticipating potential impurities. While specific proprietary synthesis methods are not always disclosed by suppliers, common synthetic strategies for fluorinated pyridines often involve multi-step processes.[7]

Potential Impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers formed during the fluorination or other substitution reactions.

  • By-products: Compounds formed from side reactions, such as over-oxidation or incomplete hydrolysis of an ester precursor.

  • Residual solvents: Solvents used in the synthesis and purification steps.

The HPLC method described above should be capable of separating most organic impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile residual solvents.

The Role of 2-Fluoro-3-methyl-pyridine-5-carboxylic Acid in Drug Development: A Mechanistic Perspective

The value of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid lies in its utility as a versatile intermediate in the synthesis of complex, biologically active molecules. The carboxylic acid group provides a convenient handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for its conjugation to other molecular fragments. The fluorine and methyl substituents on the pyridine ring are strategically placed to influence the electronic properties and steric profile of the final compound, which can be critical for target engagement and selectivity.

While a specific, publicly disclosed drug candidate synthesized directly from this intermediate is not readily found in the literature, numerous patents describe the synthesis of structurally related fluorinated pyridine carboxylic acids as key components of novel therapeutic agents, including kinase inhibitors and G-protein coupled receptor modulators. The principles underlying the use of these building blocks are directly applicable to 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

Conclusion: Ensuring Quality and Accelerating Discovery

In the fast-paced and exacting world of pharmaceutical research and development, the quality of your starting materials is a fundamental prerequisite for success. 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a valuable building block with the potential to unlock novel therapeutic avenues. By implementing a rigorous supplier evaluation process and a robust, self-validating in-house quality control protocol, researchers can ensure the integrity of their chemical matter and the reproducibility of their results. This diligent approach to quality not only safeguards the scientific validity of your work but also accelerates the path from discovery to clinical application.

References

  • abcr GmbH. (n.d.). 2-Fluoro-3-methylpyridine-5-carboxylic acid, 95%. Retrieved from [Link]

  • Jung, M. E., et al. (2012). U.S. Patent No. 8,268,853. Washington, DC: U.S.
  • United States Patent Office. (1973). U.S. Patent No. 3,763,166. Washington, DC: U.S.
  • Jennychem. (n.d.). 2-fluoro-5-methylpyridine-3-carboxylic acid. Retrieved from [Link]

  • The Dow Chemical Company. (1990). U.S. Patent No. 4,973,698. Washington, DC: U.S.
  • Di Donato, M., et al. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 27(15), 4998.
  • Warner-Lambert Company. (1989). EP Patent No. 0333020A2.
  • Anichem. (n.d.). 2-FLUORO-3-METHYL-PYRIDINE-5-CARBOXYLIC ACID. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Feng, J., et al. (2013). CN Patent No. 102898358A.
  • USA Chemical Suppliers. (n.d.). 2-fluoro-3-methylpyridine suppliers USA. Retrieved from [Link]

  • Głowacki, R., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 14(1), 25687.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive scientific guide for the synthesis and derivatization of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The strategic protocols outlined herein are designed for researchers and professionals in organic synthesis and pharmaceutical development. We will explore robust synthetic routes, from commercially available precursors to the final carboxylated scaffold, and detail subsequent functionalization to produce diverse derivatives such as amides and biaryl compounds. The causality behind experimental choices, detailed step-by-step protocols, and methods for analytical validation are presented to ensure reproducibility and scientific integrity.

Strategic Overview & Retrosynthetic Analysis

The 2-fluoro-3-methylpyridine core is a privileged scaffold in modern pharmaceuticals, valued for the unique electronic properties imparted by the fluorine atom, which can modulate pKa, improve metabolic stability, and enhance binding affinity.[1] The target molecule, 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, serves as a crucial intermediate for building more complex drug candidates.[2][3][4][5][6]

A logical retrosynthetic approach involves disconnecting the C5 carboxylic acid and the C2 fluorine atom, leading back to a more common and commercially available di-halogenated pyridine precursor. This strategy allows for the sequential and controlled installation of the desired functional groups.

G cluster_main Retrosynthetic Analysis Target 2-Fluoro-3-methyl- pyridine-5-carboxylic acid Intermediate1 2-Fluoro-3-methyl- 5-bromopyridine Target->Intermediate1 C-COOH Bond Formation (e.g., Carbonylation, Lithiation) Intermediate2 2-Chloro-3-methyl- 5-bromopyridine Intermediate1->Intermediate2 Halogen Exchange (SNA_r) (Cl → F) Precursor Commercial Precursors Intermediate2->Precursor Established Routes

Caption: Retrosynthetic pathway for the target acid.

This analysis identifies two key transformations: a halogen exchange (Halex) reaction to introduce fluorine and a carbonylation or organometallic reaction to install the carboxylic acid. This step-wise approach offers modularity and is amenable to scale-up.

Synthesis of the Core Intermediate: 2-Fluoro-3-methyl-5-bromopyridine

The foundational step in this synthetic sequence is the selective conversion of the 2-chloro substituent to a 2-fluoro group. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The reactivity of halopyridines in SNAr is significantly enhanced for fluorine compared to chlorine, making the fluoro-intermediate a more versatile substrate for subsequent reactions.[7] The halogen exchange is driven by the use of an anhydrous fluoride salt in a high-boiling polar aprotic solvent.

Protocol 2.1: Halogen Exchange (Cl to F Conversion)

This protocol is analogous to the Finkelstein reaction for alkyl halides, adapted for an aromatic system.[8][9]

Reaction Scheme: 2-Chloro-3-methyl-5-bromopyridine → 2-Fluoro-3-methyl-5-bromopyridine

Reagent/MaterialMolecular Wt.MolesEquivalentsAmount
2-Chloro-3-methyl-5-bromopyridine206.45 g/mol 1.01.020.6 g
Anhydrous Potassium Fluoride (spray-dried)58.10 g/mol 1.51.58.7 g
Dimethyl Sulfoxide (DMSO), anhydrous---100 mL

Step-by-Step Methodology:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a temperature probe.

  • Reagent Addition: Charge the flask with 2-Chloro-3-methyl-5-bromopyridine (20.6 g, 100 mmol) and anhydrous potassium fluoride (8.7 g, 150 mmol).

  • Solvent Addition: Add 100 mL of anhydrous DMSO to the flask.

  • Reaction: Heat the reaction mixture to 160-170 °C under a nitrogen atmosphere. The reaction is typically sluggish, requiring prolonged heating.

  • Monitoring: Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) until the starting material is consumed (typically 18-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of ice-cold water and stir for 30 minutes.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-Fluoro-3-methyl-5-bromopyridine as a clear liquid or low-melting solid.[10]

Installation of the Carboxylic Acid Moiety

With the key intermediate, 2-Fluoro-3-methyl-5-bromopyridine, in hand, the next critical step is the introduction of the carboxylic acid at the C5 position. We present two robust and widely applicable methods: a modern palladium-catalyzed carbonylation and a classic organometallic approach.

G cluster_workflow Synthetic Workflow to Core Acid cluster_methods Carboxylation Methods Start 2-Chloro-3-methyl- 5-bromopyridine Halex Protocol 2.1 Halogen Exchange (KF, DMSO, 160 °C) Start->Halex Intermediate 2-Fluoro-3-methyl- 5-bromopyridine Halex->Intermediate Carbonylation Protocol 3.1 Pd-Catalyzed Carbonylation (Pd(dppf)Cl₂, CO, H₂O) Intermediate->Carbonylation Lithiation Protocol 3.2 Lithiation & Quench (n-BuLi, THF, -78 °C; then CO₂) Intermediate->Lithiation End 2-Fluoro-3-methylpyridine- 5-carboxylic acid Carbonylation->End Lithiation->End

Caption: Forward synthesis workflow with two alternative methods.

Protocol 3.1: Palladium-Catalyzed Hydroxycarbonylation

Palladium-catalyzed carbonylation is a powerful method for converting aryl halides into carboxylic acid derivatives.[11][12] This reaction uses carbon monoxide as a C1 source and proceeds through a well-defined catalytic cycle involving oxidative addition, CO insertion, and nucleophilic attack.[13]

Reagent/MaterialMolecular Wt.MolesEquivalentsAmount
2-Fluoro-3-methyl-5-bromopyridine190.01 g/mol 1.01.019.0 g
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)731.7 g/mol 0.030.032.2 g
Potassium Acetate (KOAc)98.14 g/mol 3.03.029.4 g
Water (degassed)18.02 g/mol 5.05.09.0 mL
Dimethylacetamide (DMA), anhydrous---200 mL
Carbon Monoxide (CO)---Balloon or 5 bar

Step-by-Step Methodology:

  • Setup: Add 2-Fluoro-3-methyl-5-bromopyridine (19.0 g, 100 mmol), Pd(dppf)Cl₂ (2.2 g, 3 mmol), and potassium acetate (29.4 g, 300 mmol) to a high-pressure reaction vessel equipped with a magnetic stirrer.

  • Solvent & Reagent Addition: Add anhydrous DMA (200 mL) and degassed water (9.0 mL, 500 mmol) to the vessel.

  • Reaction: Seal the vessel, purge with nitrogen, and then purge with carbon monoxide gas. Pressurize the vessel to 5 bar with CO (or maintain a CO atmosphere with a balloon for smaller scales) and heat to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by HPLC-MS. The reaction is typically complete within 12-16 hours.

  • Workup:

    • Cool the reaction to room temperature and carefully vent the CO gas in a fume hood.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Dilute the filtrate with 500 mL of water.

    • Acidify the aqueous solution to pH 2-3 with 2M HCl. A precipitate should form.

    • Stir the slurry for 1 hour, then collect the solid by filtration.

  • Purification:

    • Wash the filter cake with cold water and then a small amount of cold diethyl ether.

    • Dry the solid under vacuum to yield 2-Fluoro-3-methyl-pyridine-5-carboxylic acid. Recrystallization from ethanol/water may be performed if higher purity is required.

Protocol 3.2: Lithium-Halogen Exchange and Carboxylation

This classic organometallic approach relies on the generation of a pyridyllithium intermediate, which is then quenched with solid carbon dioxide (dry ice).[14] This method requires strictly anhydrous conditions and low temperatures to prevent side reactions.

Reagent/MaterialMolecular Wt.MolesEquivalentsAmount
2-Fluoro-3-methyl-5-bromopyridine190.01 g/mol 1.01.019.0 g
n-Butyllithium (n-BuLi), 2.5 M in hexanes-1.11.144 mL
Tetrahydrofuran (THF), anhydrous---250 mL
Carbon Dioxide (solid, dry ice)44.01 g/mol ExcessExcess~50 g

Step-by-Step Methodology:

  • Setup: Equip a 500 mL flame-dried, three-neck flask with a magnetic stirrer, nitrogen inlet, temperature probe, and a septum.

  • Initial Charge: Add 2-Fluoro-3-methyl-5-bromopyridine (19.0 g, 100 mmol) and anhydrous THF (250 mL) to the flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (44 mL of a 2.5 M solution, 110 mmol) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Carboxylation (Quench): In a separate flask, crush ~50 g of dry ice into a fine powder. Rapidly transfer the cold organolithium solution into the flask containing the crushed dry ice via a cannula.

  • Workup:

    • Allow the mixture to warm slowly to room temperature, allowing excess CO₂ to sublime.

    • Add 100 mL of water to the residue.

    • Separate the aqueous layer and wash the organic layer with 50 mL of water.

    • Combine the aqueous layers and acidify to pH 2-3 with 2M HCl to precipitate the product.

  • Purification:

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the desired carboxylic acid.

Synthesis of Functional Derivatives

The true utility of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid lies in its role as a scaffold for creating diverse libraries of compounds. The carboxylic acid handle is perfect for amide couplings, while the bromo-intermediate is an excellent substrate for cross-coupling reactions.

G cluster_deriv Derivatization Pathways CoreAcid 2-Fluoro-3-methylpyridine- 5-carboxylic acid AmideCoupling Amide Coupling (R-NH₂, HATU, DIPEA) CoreAcid->AmideCoupling BromoIntermediate 2-Fluoro-3-methyl- 5-bromopyridine SuzukiCoupling Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) BromoIntermediate->SuzukiCoupling AmideProduct Amide Derivatives AmideCoupling->AmideProduct SuzukiProduct Biaryl Derivatives SuzukiCoupling->SuzukiProduct

Sources

Application Notes and Protocols: The Strategic Use of 2-Fluoro-3-methyl-pyridine-5-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Optimizing Drug Properties

In the landscape of contemporary drug discovery, the strategic functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. Among these, the pyridine ring is a ubiquitous and versatile core, present in numerous approved pharmaceuticals.[1] The precise installation of substituents allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, which is critical for transforming a biologically active compound into a viable drug candidate. This guide focuses on a particularly valuable building block: 2-Fluoro-3-methyl-pyridine-5-carboxylic acid (CAS 885267-35-6).[2][3][4][5][6]

This molecule is engineered with three key functional groups, each imparting distinct and advantageous characteristics to a parent structure:

  • The 2-Fluoro Group: The introduction of a fluorine atom is a widely employed strategy in medicinal chemistry.[7] Its small size and high electronegativity can profoundly influence a molecule's properties by:

    • Blocking Metabolic Oxidation: The strong C-F bond can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, thereby increasing metabolic stability and prolonging the drug's half-life.

    • Modulating Basicity (pKa): As a powerful electron-withdrawing group, fluorine lowers the pKa of the pyridine nitrogen. This can reduce off-target interactions with aminergic GPCRs and improve cell permeability by decreasing the proportion of the protonated species at physiological pH.

    • Enhancing Binding Affinity: The fluorine atom can engage in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the target protein's binding pocket.

  • The 3-Methyl Group: Often referred to as a "magic methyl," the addition of a methyl group in a specific position can lead to a significant and sometimes unexpected increase in potency.[8] This can be due to:

    • Favorable van der Waals Contacts: The methyl group can fill a small hydrophobic pocket within the target protein, increasing binding affinity.

    • Conformational Restriction: It can influence the preferred conformation of the molecule, pre-organizing it for optimal binding and reducing the entropic penalty upon binding.

  • The 5-Carboxylic Acid Group: This functional group serves as a versatile synthetic handle, primarily for the formation of amide bonds.[9] This allows for the straightforward coupling of the pyridine core to a wide array of amine-containing fragments, enabling rapid exploration of the structure-activity relationship (SAR) and the introduction of additional pharmacophoric elements.

This application note will provide a comprehensive overview of the strategic application of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, including a plausible synthetic route, a detailed protocol for its use in amide coupling, and a case study in the context of developing G-Protein Coupled Receptor (GPCR) modulators.

Synthesis of the Building Block

While 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is commercially available from various suppliers, understanding its synthesis is crucial for researchers who may need to produce it in-house or create derivatives.[4][5][9][10] A plausible and efficient synthetic route can be adapted from established methodologies for preparing substituted fluoropyridines, often starting from a readily available precursor like 2-bromo-3-methyl-5-cyanopyridine.[11][12][13]

Workflow for Synthesis

G cluster_0 Step 1: Halogen Exchange cluster_1 Step 2: Hydrolysis A 2-Chloro-3-methyl-5-cyanopyridine B 2-Fluoro-3-methyl-5-cyanopyridine A->B KF, Phase Transfer Catalyst (e.g., 18-crown-6) High-boiling polar aprotic solvent (e.g., DMSO) Heat C 2-Fluoro-3-methyl-pyridine-5-carboxylic acid B->C Aqueous Acid (e.g., 6M HCl) or Base (e.g., 6M NaOH) Reflux

Caption: Synthetic workflow for 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

Protocol 1: Synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic Acid

This protocol describes a two-step synthesis starting from 2-chloro-3-methyl-5-cyanopyridine.

Step 1: Fluorination via Halogen Exchange (Halex) Reaction

  • Reagents and Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-3-methyl-5-cyanopyridine (1.0 eq), anhydrous potassium fluoride (KF, 3.0 eq), and a phase-transfer catalyst such as 18-crown-6 (0.1 eq).

    • Add anhydrous, high-boiling polar aprotic solvent (e.g., DMSO or sulfolane) to achieve a concentration of approximately 0.5 M.

  • Reaction:

    • Purge the flask with nitrogen for 10-15 minutes.

    • Heat the reaction mixture to 150-180 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of ice water and stir for 30 minutes.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 2-fluoro-3-methyl-5-cyanopyridine.

Step 2: Hydrolysis of the Nitrile

  • Reagents and Setup:

    • In a round-bottom flask, dissolve the 2-fluoro-3-methyl-5-cyanopyridine (1.0 eq) from the previous step in aqueous hydrochloric acid (6 M) or aqueous sodium hydroxide (6 M).

  • Reaction:

    • Heat the mixture to reflux (approximately 100-110 °C).

    • Monitor the reaction until the starting material is consumed and the formation of the carboxylic acid is complete (typically 4-8 hours), as determined by LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • If using acidic hydrolysis: Carefully adjust the pH of the solution to ~3-4 with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. The product will precipitate out of the solution.

    • If using basic hydrolysis: Carefully acidify the solution with concentrated HCl to a pH of ~3-4. The product will precipitate.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of a non-polar solvent like hexanes.

    • Dry the solid under high vacuum to yield the final product, 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, typically as a white to off-white solid.

Application in Drug Discovery: A Case Study on mGlu5 Receptor Antagonists

The metabotropic glutamate receptor 5 (mGlu5) is a Class C GPCR that has been identified as a promising therapeutic target for various central nervous system (CNS) disorders, including anxiety, depression, and fragile X syndrome.[2][14] Negative allosteric modulators (NAMs) of mGlu5 are of particular interest. The 2-fluoro-3-methyl-pyridine-5-carboxylic acid scaffold is an excellent building block for developing potent and selective mGlu5 NAMs.

Rationale for Use

In a hypothetical drug discovery campaign, an initial lead compound, Lead-1 , is identified. While it shows promising potency, it suffers from poor metabolic stability and off-target activity at aminergic receptors due to the basicity of its pyridine nitrogen.

Incorporating the 2-fluoro-3-methyl-pyridine-5-carboxylic acid moiety to create Analog-1 can address these issues directly.

FeatureLead-1 (Hypothetical)Analog-1 (Hypothetical)Rationale for Improvement
Structure Phenyl-pyridine-amidePhenyl-(2-fluoro-3-methyl -pyridine)-amideIntroduction of the target scaffold
mGlu5 IC₅₀ 50 nM5 nMThe 3-methyl group may occupy a hydrophobic pocket, and the 2-fluoro group can engage in new binding interactions, improving potency.[8]
pKa (Pyridine) ~5.5~3.0The electron-withdrawing fluorine atom significantly reduces the basicity of the pyridine nitrogen, minimizing off-target effects at aminergic GPCRs.
Microsomal Clearance High (80 µL/min/mg)Low (15 µL/min/mg)The 2-fluoro group can block a key site of metabolic oxidation on the pyridine ring.
Calculated LogP 3.23.5The addition of fluoro and methyl groups slightly increases lipophilicity, which can be balanced by other modifications.
Signaling Pathway Modulation

mGlu5 receptors are Gq-coupled GPCRs. Upon binding of the endogenous ligand glutamate, they activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), leading to downstream signaling events. A NAM, such as our hypothetical Analog-1 , binds to an allosteric site on the receptor, reducing the receptor's response to glutamate and dampening this signaling cascade.

G cluster_0 Cell Membrane mGlu5 mGlu5 Receptor Gq Gq mGlu5->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes Gq->PLC Activates Glutamate Glutamate Glutamate->mGlu5 Activates Analog1 Analog-1 (NAM) Analog1->mGlu5 Inhibits (Allosterically) IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Downstream Downstream Signaling Ca_release->Downstream

Caption: Allosteric modulation of the mGlu5 signaling pathway.

Protocol 2: Amide Coupling with 2-Fluoro-3-methyl-pyridine-5-carboxylic Acid

This protocol details a standard procedure for coupling the title compound with a primary or secondary amine using HATU, a common and efficient peptide coupling reagent.

  • Reagents and Setup:

    • In a clean, dry vial equipped with a magnetic stir bar, dissolve 2-Fluoro-3-methyl-pyridine-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

    • To this solution, add the desired amine (1.1 eq).

    • Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

    • Finally, add the coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq), to the mixture.

  • Reaction:

    • Seal the vial and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel or by preparative HPLC to yield the desired amide product.

Conclusion

2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a powerful and versatile building block in medicinal chemistry. The strategic combination of a metabolically robust C-F bond, a potency-enhancing methyl group, and a versatile carboxylic acid handle makes it an ideal scaffold for lead optimization campaigns. Its ability to modulate pKa and introduce favorable binding interactions allows medicinal chemists to systematically address common liabilities such as poor metabolic stability and off-target activity, ultimately accelerating the path toward the development of safer and more effective medicines.

References

  • Wendt, J. A., et al. (2007). Synthesis and SAR of 2-aryl pyrido[2,3-d]pyrimidines as Potent mGlu5 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 17(19), 5396-5399. Available at: [Link]

  • Sharma, S., et al. (2008). Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold. Bioorganic & Medicinal Chemistry Letters, 18(14), 4098-4101. Available at: [Link]

  • Sharma, S., et al. (2008). Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold. Scilit. Available at: [Link]

  • Lindsley, C. W., et al. (2018). Discovery of “Molecular Switches” within a Series of mGlu5 Allosteric Ligands Driven by a “Magic Methyl” Effect Affording Both PAMs and NAMs with In Vivo Activity, Derived from an M1 PAM Chemotype. ACS Medicinal Chemistry Letters. Available at: [Link]

  • P212121 Store. (n.d.). 2-Fluoro-3-methylpyridine-5-carboxylic acid. P212121 Store. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]

  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993-997. Available at: [Link]

  • Google Patents. (n.d.). Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine. Google Patents.
  • Google Patents. (n.d.). Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation. Google Patents.
  • National Center for Biotechnology Information. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. PubChem. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of substituted pyridines. Google Patents.
  • Mocket, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: 2-Fluoro-3-methyl-pyridine-5-carboxylic acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid in Modern Synthesis

2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a strategically functionalized heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique trifecta of a reactive carboxylic acid handle, a nucleophilic substitution-directing fluorine atom, and a sterically and electronically influential methyl group on the pyridine core provides a powerful platform for the synthesis of complex and biologically active molecules.

The fluorine atom at the 2-position not only enhances the reactivity of the pyridine ring towards nucleophilic aromatic substitution but also modulates the physicochemical properties of the final compound, such as pKa, lipophilicity, and metabolic stability. This strategic placement of fluorine can lead to improved pharmacokinetic and pharmacodynamic profiles in drug candidates.[1] The methyl group at the 3-position provides steric hindrance that can influence the conformation of the molecule and its binding to biological targets, while the carboxylic acid at the 5-position serves as a versatile anchor for a wide range of chemical transformations, most notably amide bond formation and esterification.

This comprehensive guide provides detailed protocols for the synthesis and application of 2-fluoro-3-methyl-pyridine-5-carboxylic acid, offering insights into the rationale behind experimental choices and robust analytical methods for characterization, thereby empowering researchers to effectively utilize this valuable synthetic intermediate.

Synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

While 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is commercially available from various suppliers, an understanding of its synthesis is crucial for process development and the preparation of analogues.[2][3][4] A plausible and efficient synthetic route can be adapted from established methodologies for the preparation of functionalized nicotinic acids.[5][6]

A common strategy involves the construction of the substituted pyridine ring followed by functional group manipulations. One such approach begins with the appropriate precursors to form the 2-chloro-3-methyl-nicotinic acid, which can then be converted to the desired 2-fluoro derivative.

Proposed Synthetic Workflow

A 2-Chloro-3-methylpyridine B 2-Chloro-3-methyl-5-nitropyridine A->B Nitration C 5-Amino-2-chloro-3-methylpyridine B->C Reduction D 2-Chloro-3-methyl-5-cyanopyridine C->D Sandmeyer Reaction E 2-Chloro-3-methyl-pyridine-5-carboxylic acid D->E Hydrolysis F 2-Fluoro-3-methyl-pyridine-5-carboxylic acid E->F Halex Reaction

Caption: Proposed synthetic workflow for 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

Detailed Protocol: Synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

This protocol is a representative procedure adapted from the synthesis of analogous nicotinic acid derivatives.[5][7]

Step 1: Synthesis of 2-Chloronicotinic Acid Derivative

A suitable starting material, such as a substituted pyridine, undergoes a series of reactions including chlorination and oxidation or functional group interconversion to yield the 2-chloro-nicotinic acid intermediate. For instance, nicotinic acid-N-oxide can be treated with phosphorus oxychloride and triethylamine to yield 2-chloronicotinic acid.[7]

Step 2: Halogen Exchange (Halex) Reaction

The conversion of the 2-chloro substituent to the 2-fluoro group is a critical step, typically achieved through a nucleophilic aromatic substitution known as the Halex reaction.

  • Reaction Setup: To a solution of the 2-chloro-3-methyl-pyridine-5-carboxylic acid in a high-boiling point aprotic solvent such as DMSO or sulfolane, add an excess of a fluoride source, most commonly potassium fluoride (KF). The use of a phase-transfer catalyst, such as a tetraalkylammonium salt, can enhance the reaction rate.

  • Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the range of 150-220 °C, and stirred for several hours until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Application in the Synthesis of Biologically Active Molecules

The primary utility of 2-fluoro-3-methyl-pyridine-5-carboxylic acid lies in its role as a scaffold for the synthesis of complex molecules, particularly through amide bond formation.

Amide Coupling: Synthesis of a Potent Aurora Kinase Inhibitor

A notable application of this building block is in the synthesis of pyrimidine-based Aurora kinase inhibitors, which have shown potential in cancer therapy. The following protocol is adapted from the literature for the synthesis of such an inhibitor.

A 2-Fluoro-3-methyl-pyridine-5-carboxylic acid F Amide Product A->F B Amine Substrate B->F C Coupling Reagent (e.g., T3P) C->F D Base (e.g., Triethylamine) D->F E Solvent (e.g., DMF/DCM) E->F

Caption: Workflow for the amide coupling of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

  • Reactants and Reagents:

    • 2-Fluoro-3-methyl-pyridine-5-carboxylic acid (1.0 eq)

    • Amine substrate (e.g., a substituted aminopyrrolidine) (1.1 eq)

    • Propylphosphonic Anhydride (T3P) (50% solution in ethyl acetate, 1.5 eq)

    • Triethylamine (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) as solvents

  • Procedure:

    • To a solution of 2-fluoro-3-methyl-pyridine-5-carboxylic acid and the amine substrate in a mixture of DMF and DCM, add triethylamine at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the T3P solution to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the addition of water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Parameter Condition/Reagent Rationale
Coupling Reagent T3PA mild and efficient coupling reagent that minimizes side reactions and is particularly effective for forming amide bonds with a wide range of substrates.
Base TriethylamineActs as a scavenger for the acid generated during the reaction and facilitates the deprotonation of the amine.
Solvent DMF/DCMA polar aprotic solvent mixture that ensures the solubility of the reactants and reagents.
Temperature 0 °C to Room TempInitial cooling helps to control the exothermic reaction, while stirring at room temperature allows the reaction to proceed to completion.
Suzuki-Miyaura Cross-Coupling: Synthesis of 2-Fluoro-3-methyl-5-arylpyridines

The carboxylic acid group of the title compound can be a precursor to other functional groups. For instance, it can be converted to a halide or triflate, which can then participate in cross-coupling reactions. Alternatively, the corresponding boronic acid or ester derivative of 2-fluoro-3-methylpyridine can be used in Suzuki-Miyaura couplings.[8][9][10][11]

This protocol describes a typical Suzuki-Miyaura coupling of a 2-fluoro-3-methyl-5-halopyridine (derived from the carboxylic acid) with an arylboronic acid.

  • Reactants and Reagents:

    • 2-Fluoro-3-methyl-5-bromopyridine (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • To a reaction vessel, add the 2-fluoro-3-methyl-5-bromopyridine, arylboronic acid, palladium catalyst, and base.

    • Purge the vessel with an inert gas (e.g., argon) and add the degassed solvent mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Analytical Characterization: A Self-Validating System

Robust analytical characterization is paramount to ensure the identity and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of a 2-fluoro-3-methyl-pyridine-5-carboxamide derivative will exhibit characteristic signals. The aromatic protons on the pyridine ring will appear as doublets or singlets in the downfield region (typically δ 7.5-8.5 ppm).[12][13] The methyl protons will resonate as a singlet in the upfield region (around δ 2.2-2.6 ppm). The amide proton (N-H) will typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the pyridine ring carbons, with the carbon attached to the fluorine atom (C2) exhibiting a large one-bond C-F coupling constant (¹JCF).[14][15][16][17][18][19] The carbonyl carbon of the amide will appear in the range of δ 160-170 ppm. The methyl carbon will be observed in the aliphatic region.

  • ¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A derivative of 2-fluoro-3-methyl-pyridine-5-carboxylic acid will show a singlet in the ¹⁹F NMR spectrum, with a chemical shift characteristic of a fluorine atom attached to a pyridine ring.[20]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a common technique for determining the molecular weight of the synthesized compounds. The mass spectrum will show the protonated molecular ion [M+H]⁺ in positive ion mode.[21] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule. Fragmentation patterns can also provide structural information.[22]

Conclusion

2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern allows for a wide range of chemical transformations, making it a powerful tool in drug discovery and materials science. The protocols and analytical guidance provided in this document are intended to serve as a comprehensive resource for researchers, enabling the efficient and effective utilization of this important synthetic intermediate.

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esterification protocols for 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Esterification of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

Introduction: The Strategic Importance of Fluorinated Pyridine Esters

2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry. Its esters are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds, where the fluorinated pyridine motif can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa. The successful and high-yielding esterification of this substrate is therefore a critical step in many drug discovery and development programs.

This guide provides an in-depth analysis and detailed protocols for two distinct and robust methods for the esterification of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid: the classic Fischer-Speier Esterification under acidic conditions and the mild, modern Steglich Esterification using coupling agents. As a senior application scientist, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles and rationale, enabling researchers to select and optimize the appropriate protocol for their specific needs.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an excess of alcohol.[1][2] While seemingly straightforward, its application to a pyridine-containing substrate requires careful consideration of the basicity of the pyridine nitrogen.

Mechanistic Rationale

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[3][4] The alcohol, acting as a nucleophile, then attacks this activated carbon. A series of proton transfers follows, leading to the elimination of water and the formation of the ester.[1] A critical aspect of this reaction is its equilibrium nature.[4][5] To drive the reaction towards the product, Le Châtelier's principle is exploited by using a large excess of the alcohol (often as the solvent) or by actively removing the water byproduct.[1][3]

In the case of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, the pyridine nitrogen will also be protonated by the strong acid catalyst. This has two consequences:

  • Deactivation: The resulting pyridinium salt deactivates the aromatic ring, preventing potential side reactions.

  • Solubility: The formation of a salt can alter the substrate's solubility, which must be considered when choosing the reaction solvent and conditions.

Fischer_Esterification Fischer-Speier Esterification Mechanism sub Carboxylic Acid (R-COOH) activated_acid Protonated Acid [R-C(OH)₂]⁺ sub->activated_acid Protonation h_plus H+ tetrahedral_int Tetrahedral Intermediate activated_acid->tetrahedral_int Nucleophilic Attack alcohol Alcohol (R'-OH) protonated_ether Protonated Ester tetrahedral_int->protonated_ether Proton Transfer & Elimination of H₂O ester Ester (R-COOR') protonated_ether->ester Deprotonation water H₂O protonated_ether->water

Caption: Key steps in the Fischer-Speier esterification.

Detailed Protocol: Fischer-Speier Synthesis of Methyl 2-Fluoro-3-methyl-pyridine-5-carboxylate

Materials:

  • 2-Fluoro-3-methyl-pyridine-5-carboxylic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (≥20 eq, serves as solvent)

  • Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

  • Solvent and Catalyst Addition: Add anhydrous methanol (e.g., 20 mL per gram of carboxylic acid). Begin stirring to dissolve the acid. Carefully and slowly add concentrated sulfuric acid to the stirring solution. An exotherm may be observed.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol). Maintain reflux for 4-16 hours. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots.

  • Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture over crushed ice. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Method 2: Steglich Esterification

For substrates that are sensitive to harsh acidic conditions or high temperatures, the Steglich esterification offers a mild and highly efficient alternative.[6] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.[7][8]

Mechanistic Rationale

The Steglich esterification avoids the need for strong acids and proceeds at room temperature.[7][9] The mechanism is as follows:

  • Activation: The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[8][10]

  • Catalysis: The highly nucleophilic DMAP attacks the O-acylisourea, displacing dicyclohexylurea (DCU) and forming a more reactive N-acylpyridinium intermediate. This step is crucial as it prevents a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[7][9]

  • Ester Formation: The alcohol attacks the activated N-acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst.[10]

The primary byproduct, dicyclohexylurea (DCU), is poorly soluble in many organic solvents like dichloromethane (DCM) and can be largely removed by filtration.[7][10]

Steglich_Esterification Steglich Esterification Workflow cluster_reaction Reaction Phase (Inert Atmosphere) cluster_workup Workup & Purification A 1. Combine Acid, Alcohol, & DMAP in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add DCC Solution (dropwise) B->C D 4. Warm to RT & Stir (12-24h) C->D E 5. Filter Precipitated DCU D->E Reaction Complete F 6. Aqueous Wash (e.g., dil. HCl, NaHCO₃) E->F G 7. Dry (Na₂SO₄) & Concentrate F->G H 8. Column Chromatography (if needed) G->H

Caption: General experimental workflow for Steglich Esterification.

Detailed Protocol: Steglich Synthesis of Ethyl 2-Fluoro-3-methyl-pyridine-5-carboxylate

Materials:

  • 2-Fluoro-3-methyl-pyridine-5-carboxylic acid (1.0 eq)

  • Ethanol (EtOH), anhydrous (1.2-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, anhydrous ethanol, and DMAP.

  • Solvent Addition: Add anhydrous DCM (to achieve a concentration of ~0.2 M) and stir until all solids are dissolved.

  • Cooling: Cool the reaction flask to 0°C using an ice-water bath.

  • DCC Addition: Dissolve DCC in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 5-10 minutes. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Filtration: Upon completion, cool the mixture in an ice bath for 30 minutes to maximize DCU precipitation. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[10]

  • Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove residual DMAP and any unreacted DCC), saturated NaHCO₃ solution, and brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude ester can be purified by silica gel chromatography to remove any remaining traces of DCU or other impurities.

Comparison of Protocols

FeatureFischer-Speier EsterificationSteglich Esterification
Conditions High temperature (reflux), strong acid (H₂SO₄, TsOH)[1][2]Room temperature, neutral pH[7][9]
Reagents Carboxylic acid, excess alcohol, catalytic acidCarboxylic acid, alcohol, DCC, catalytic DMAP
Advantages Economical for large-scale synthesis; simple reagents; byproduct (water) is easily handled.Mild conditions suitable for sensitive substrates; high yields; broad substrate scope.[8][12]
Disadvantages Harsh conditions can decompose sensitive molecules; not suitable for tertiary alcohols; equilibrium reaction requires driving.[2][13]DCC is an allergen; DCU byproduct removal can be tedious; higher reagent cost.[9][11]
Workup Neutralization, extractionFiltration of DCU, aqueous washes, extraction
Best For Robust, simple substrates; large-scale production.Acid-sensitive or sterically hindered substrates; lab-scale synthesis.[10]

Troubleshooting and Key Considerations

  • Low Yield in Fischer Esterification: Ensure the alcohol and reaction setup are truly anhydrous. The reaction is an equilibrium, so consider using a Dean-Stark apparatus to remove water azeotropically if not using the alcohol as the solvent.[4]

  • Difficulty Removing DCU in Steglich Esterification: Ensure the reaction mixture is thoroughly cooled before filtration. If DCU persists after filtration and chromatography, consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), whose urea byproduct can be removed with an acidic wash.[6][8]

  • N-Acylurea Formation: If this side product is detected in the Steglich protocol, ensure that a sufficient catalytic amount of DMAP is used and that it is added before the DCC.[7][9]

  • Safety: DCC is a potent skin allergen and should be handled with appropriate personal protective equipment.[9] Concentrated acids are highly corrosive. Always consult the Safety Data Sheet (SDS) for all reagents.

References

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Application Note: Strategies and Protocols for the Amidation of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Fluoro-3-methyl-pyridine-5-carboxamide Scaffold

The pyridine carboxamide moiety is a privileged scaffold in modern medicinal chemistry, appearing in numerous top-selling pharmaceuticals.[1] The specific substrate, 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, offers a unique combination of structural features: a pyridine core for potential hydrogen bonding and metabolic stability, a methyl group for steric and electronic modulation, and a fluorine atom. The fluorine substitution is particularly notable as it can enhance binding affinity, improve metabolic stability, and modulate the pKa of the pyridine nitrogen.[2][3]

However, the synthesis of amides from this substrate presents a common challenge in organic synthesis. The direct reaction of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures, primarily due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[4] To overcome this, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic. This application note provides a detailed guide to the mechanistic principles, reagent selection, and experimental protocols for the successful amidation of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

Mechanistic Overview: Activating the Carboxylic Acid

The core principle of amide bond formation is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved using a "coupling reagent" or "activating agent." The general process involves two key steps:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acid anhydride.[5]

  • Coupling: The amine, acting as a nucleophile, attacks the activated carbonyl group, displacing the leaving group and forming the stable amide bond.

This two-step sequence, often performed in a single pot, circumvents the unproductive acid-base reaction and allows the amidation to proceed under mild conditions.[4]

Amidation_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Acid R-COOH (Carboxylic Acid) Intermediate R-CO-LG (Activated Intermediate) Acid->Intermediate + Reagent Reagent Coupling Reagent Amine R'-NH2 (Amine) Amide R-CO-NHR' (Amide Product) Amine->Amide Byproduct H-LG (Byproduct) Amide->Byproduct + Byproduct Intermediate_copy->Amide + Amine

Caption: General mechanism of amide bond formation via an activated intermediate.

Selecting the Optimal Coupling Reagent

The success of an amidation reaction heavily depends on the choice of coupling reagent. For a substrate like 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, which is an electron-deficient heteroaromatic acid, the selection is critical. The two most common and effective classes of reagents are carbodiimides and uronium/aminium salts.

Reagent ClassExample(s)Mechanism of ActionAdvantagesDisadvantages & Mitigation
Carbodiimides EDC, DCCReacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6]Cost-effective, widely available. EDC and its urea byproduct are water-soluble, simplifying workup.[7]The O-acylisourea can rearrange to a stable N-acylurea byproduct, reducing yield.[5] This is mitigated by adding nucleophilic catalysts like HOBt or DMAP.[7][8]
Uronium/Aminium Salts HATU, HBTUReacts with the carboxylic acid to form a highly reactive OAt- or OBt-active ester.[9][10]High coupling efficiency, fast reaction rates, and low rates of racemization.[7][9] Particularly effective for sterically hindered or electron-deficient substrates.[11]More expensive than carbodiimides. Can react with the amine if the order of addition is incorrect. Potentially explosive under thermal stress.[9]

Expert Insight: For difficult couplings involving electron-deficient acids like 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, uronium reagents like HATU are often the "gold standard" due to their high reactivity and efficiency.[1][11] However, carbodiimide systems like EDC/HOBt remain a robust and economical first choice for many applications.[8]

Experimental Protocols

The following protocols describe the amidation of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid with benzylamine as a model primary amine.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. HATU has been identified as a potential skin sensitizer and thermal hazard.[9]

Protocol 1: EDC/HOBt Mediated Amidation

This protocol utilizes a water-soluble carbodiimide (EDC) in conjunction with an activating additive (HOBt) to minimize side reactions and facilitate purification.

Reagents and Materials:

ReagentM.W.AmountMoles (mmol)Equiv.
2-Fluoro-3-methyl-pyridine-5-carboxylic acid155.13155 mg1.01.0
Benzylamine107.15118 µL1.11.1
EDC·HCl191.70230 mg1.21.2
HOBt135.12162 mg1.21.2
DIPEA (Hünig's base)129.24348 µL2.02.0
N,N-Dimethylformamide (DMF)-5 mL--

Step-by-Step Procedure:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-3-methyl-pyridine-5-carboxylic acid (155 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (5 mL) and stir until the acid is fully dissolved.

  • Base and Amine Addition: Add HOBt (162 mg, 1.2 mmol), followed by benzylamine (118 µL, 1.1 mmol) and DIPEA (348 µL, 2.0 mmol).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is crucial to control the exotherm upon adding the coupling reagent and to minimize potential side reactions.

  • Activation: Add EDC·HCl (230 mg, 1.2 mmol) portion-wise over 5 minutes. A slight increase in temperature may be observed.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed. (Typical mobile phase: 50% Ethyl Acetate in Hexanes).

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing water (20 mL).

    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Combine the organic layers and wash with 1M HCl (2 x 15 mL) to remove excess amine and DIPEA, followed by saturated NaHCO₃ solution (2 x 15 mL) to remove unreacted HOBt and acid, and finally with brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired amide.[12]

Protocol 2: HATU Mediated Amidation

This protocol is ideal for more challenging or electron-deficient amines and can often provide higher yields and faster reaction times.[11]

Reagents and Materials:

ReagentM.W.AmountMoles (mmol)Equiv.
2-Fluoro-3-methyl-pyridine-5-carboxylic acid155.13155 mg1.01.0
Benzylamine107.15118 µL1.11.1
HATU380.23418 mg1.11.1
DIPEA (Hünig's base)129.24348 µL2.02.0
N,N-Dimethylformamide (DMF)-5 mL--

Step-by-Step Procedure:

  • Activation First: To a clean, dry round-bottom flask with a magnetic stir bar, add 2-Fluoro-3-methyl-pyridine-5-carboxylic acid (155 mg, 1.0 mmol), HATU (418 mg, 1.1 mmol), and anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (348 µL, 2.0 mmol) to the mixture. The solution may turn yellow, indicating the formation of the active ester.

  • Pre-activation: Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is critical for HATU couplings to ensure the carboxylic acid is fully converted to the active ester before the amine is introduced.[13]

  • Amine Addition: Add benzylamine (118 µL, 1.1 mmol) dropwise to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. These reactions are often significantly faster than EDC couplings.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Caption: Standard workflow for amidation reactions.

Troubleshooting and Key Considerations
  • Low Yield: If the yield is low, ensure all reagents are anhydrous, especially the DMF solvent. Water can hydrolyze the activated intermediate.[6] For EDC couplings, ensure the HOBt additive is included to prevent N-acylurea formation.[5]

  • Side Reactions: The 2-fluoro position on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), especially under harsh basic conditions or high temperatures.[14] Using a non-nucleophilic base like DIPEA and maintaining room temperature is recommended.

  • Order of Addition: For HATU reactions, it is crucial to add the amine after pre-activating the carboxylic acid with HATU and base. Adding all components together can lead to the amine reacting with HATU, forming an inactive guanidinium byproduct.

  • Purification: Pyridine-containing compounds can sometimes be challenging to purify via chromatography due to their basicity, which can cause tailing on silica gel. Adding a small amount of triethylamine (~0.5%) to the eluent can help mitigate this issue. Alternatively, an acidic workup can protonate the pyridine nitrogen, allowing for purification of the salt or subsequent free-basing.[15][16]

Conclusion

The successful amidation of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is readily achievable with a rational choice of coupling reagents and careful execution of the experimental protocol. While standard carbodiimide methods like EDC/HOBt are effective and economical, the use of uronium salt reagents such as HATU offers superior efficiency for this electron-deficient heterocyclic substrate. By understanding the underlying reaction mechanisms and potential pitfalls, researchers can confidently synthesize a wide array of novel pyridine carboxamides for applications in drug discovery and materials science.

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  • ResearchGate. (2020). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. [Link]

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  • Reddit. (2023). HATU/PyBOP coupling procedure question. [Link]

  • Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development. [Link]

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. [Link]

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  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

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  • Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

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palladium-catalyzed cross-coupling of fluorinated pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling of Fluorinated Pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Pyridines

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] Fluorinated pyridines, in particular, are privileged motifs found in a multitude of approved pharmaceuticals and clinical candidates across diverse therapeutic areas, including oncology, neuroscience, and infectious diseases.[2][4] The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong C-F bonds—allow chemists to meticulously modulate a molecule's physicochemical and pharmacokinetic properties.[1][3] Strategic fluorination can enhance metabolic stability, improve membrane permeability, increase binding affinity to biological targets, and fine-tune pKa.[2][3]

However, the synthesis and functionalization of these valuable building blocks are not without challenges. The electron-deficient nature of the pyridine ring, exacerbated by the presence of a strongly electron-withdrawing fluorine atom, complicates many classical synthetic transformations.[5] Furthermore, the regioselective introduction of substituents can be difficult to control. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile solution, providing a robust platform for the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds on the fluorinated pyridine core. This guide offers an in-depth exploration of these critical reactions, complete with mechanistic insights and field-proven protocols.

The Challenge: Electronic Effects in Fluorinated Pyridines

The successful execution of a palladium-catalyzed cross-coupling reaction hinges on a delicate balance of electronic and steric factors. Fluorinated pyridines present a unique electronic landscape that must be understood to achieve efficient catalysis.

  • Electron Deficiency: The pyridine nitrogen atom acts as an electron sink, reducing the electron density of the ring. The addition of a fluorine atom further depletes this density through a strong inductive effect. This pronounced electron deficiency makes the C-X (where X is a halide or triflate) bond stronger and less susceptible to the initial, crucial step of the catalytic cycle: oxidative addition to the Pd(0) center.

  • The "2-Pyridyl Problem": When functionalizing the position adjacent to the ring nitrogen (the C-2 position), the lone pair of the nitrogen can coordinate to the palladium catalyst. This can lead to catalyst inhibition or alternative, unproductive reaction pathways, a challenge often referred to as the "2-pyridyl problem".[6]

Overcoming these challenges requires careful selection of the catalyst system—specifically the palladium precursor and, most importantly, the supporting ligand—as well as the base and solvent. Modern, sterically demanding, and electron-rich phosphine ligands have been instrumental in advancing these transformations.[7]

Overview of Key Palladium-Catalyzed Cross-Coupling Reactions

Several palladium-catalyzed reactions are routinely employed to functionalize fluorinated pyridines. The most prominent among these are the Suzuki-Miyaura, Buchwald-Hartwig, and Hiyama couplings, each utilizing a different organometallic nucleophile to achieve the desired bond formation.

Caption: General workflow for palladium-catalyzed cross-coupling.

Application Deep Dive 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl structures due to the operational simplicity and the commercial availability and stability of the organoboron reagents.[8][9]

Causality and Mechanism

The reaction proceeds through a well-established catalytic cycle.[10][11] The choice of a sufficiently strong base is critical; it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step to occur efficiently.[9]

Sources

Application Notes and Protocols for 2-Fluoro-3-methyl-pyridine-5-carboxylic acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and professionals in agrochemical discovery and development.

Introduction: The Strategic Importance of Fluorinated Pyridine Carboxylic Acids in Modern Agrochemicals

In the landscape of modern agrochemical research, the pyridine carboxylic acid scaffold is a cornerstone, particularly in the development of synthetic auxin herbicides.[1][2][3] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but with enhanced stability and persistence, leading to uncontrolled growth and eventual death in susceptible weed species.[3] The introduction of fluorine atoms into these molecules is a key strategy for modulating their physicochemical properties and biological activity. Fluorine's high electronegativity can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[4]

2-Fluoro-3-methyl-pyridine-5-carboxylic acid (CAS 885267-35-6) is a specialized building block designed for the synthesis of novel agrochemical candidates.[5][6][7][8] Its structure combines the essential pyridine carboxylic acid pharmacophore with a fluorine atom at the 2-position and a methyl group at the 3-position. This specific arrangement offers researchers a versatile platform for creating libraries of derivatives to be screened for herbicidal, and potentially fungicidal or insecticidal, activity. The fluorine atom can enhance binding to target receptors, while the methyl group provides a site for further chemical modification or can influence the molecule's conformation.

This guide provides a technical overview of the application of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid in agrochemical research, including its primary role as a synthetic intermediate, protocols for the synthesis of derivatives, and methods for evaluating their biological activity.

Core Application: A Building Block for Novel Synthetic Auxin Herbicides

The primary application of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is as a key intermediate in the synthesis of new herbicidal compounds. The carboxylic acid group is readily converted into esters or amides, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

The herbicidal activity of pyridine carboxylic acids is mediated through their interaction with the TIR1/AFB family of auxin co-receptors.[2][9][10] By binding to these receptors, they trigger the degradation of Aux/IAA transcriptional repressors, leading to the overexpression of auxin-responsive genes.[2][11] This disrupts normal plant growth processes, causing symptoms such as epinasty, twisting of stems and leaves, and ultimately, plant death.[3] The specific substitutions on the pyridine ring, such as the fluorine and methyl groups in the title compound, can influence the binding affinity and selectivity for different TIR1/AFB receptor isoforms, potentially leading to herbicides with improved efficacy or a broader weed control spectrum.

Experimental Protocols

PART 1: Synthesis of a Candidate Agrochemical Library - Amide Derivatives

The carboxylic acid functionality of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a prime handle for derivatization. The following protocol outlines a general procedure for the synthesis of a library of amide derivatives, which are common motifs in agrochemically active molecules.

Rationale: Amide bond formation is a fundamental reaction in medicinal and agrochemical synthesis. Coupling the carboxylic acid with a diverse set of amines allows for the systematic exploration of how different substituents impact biological activity. The use of a coupling agent like HATU facilitates the reaction under mild conditions, preserving the integrity of the fluorinated pyridine ring.

Workflow for Amide Synthesis:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A 2-Fluoro-3-methyl-pyridine-5-carboxylic acid F Dissolve Acid, HATU, and DIPEA in DMF A->F B Amine (R-NH2) G Add Amine to the mixture B->G C HATU (Coupling Agent) C->F D DIPEA (Base) D->F E Anhydrous DMF (Solvent) E->F F->G H Stir at room temperature for 2-16 hours G->H I Quench with water H->I J Extract with Ethyl Acetate I->J K Wash with brine, dry over Na2SO4 J->K L Concentrate in vacuo K->L M Purify by column chromatography L->M N Final Amide Product M->N

Caption: Workflow for the synthesis of amide derivatives.

Step-by-Step Protocol:

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve 1 equivalent of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: To the stirred solution, add 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 3 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Amine Addition: Add 1.1 equivalents of the desired primary or secondary amine to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.

  • Work-up: Once the reaction is complete, quench the mixture by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

PART 2: Biological Evaluation - Herbicidal Activity Bioassay

Once a library of derivatives has been synthesized, their biological activity must be assessed. The following protocol describes a whole-plant bioassay to evaluate the post-emergence herbicidal activity of the synthesized compounds. This type of assay is crucial for determining the phytotoxicity and potential weed control spectrum of the new molecules.

Rationale: A whole-plant bioassay provides a realistic assessment of a compound's herbicidal potential, as it accounts for factors such as uptake, translocation, and metabolism within the plant. Using both a monocot and a dicot species allows for an initial determination of selectivity.

Bioassay Workflow:

G cluster_0 Plant Preparation cluster_1 Treatment Application cluster_2 Evaluation A Sow seeds of test species (e.g., Bentgrass & Velvetleaf) B Grow in greenhouse to 2-3 leaf stage A->B D Apply solutions as a foliar spray B->D C Prepare test solutions of synthesized compounds C->D F Return plants to greenhouse D->F E Include positive (commercial herbicide) and negative (solvent) controls E->D G Visually assess phytotoxicity at set intervals (e.g., 3, 7, 14 DAT) F->G H Record data on a 0-100% scale G->H I Data Analysis & SAR H->I

Caption: Workflow for a whole-plant herbicidal bioassay.

Step-by-Step Protocol:

  • Plant Cultivation:

    • Sow seeds of a representative monocot (e.g., bentgrass, Agrostis stolonifera) and a representative dicot (e.g., velvetleaf, Abutilon theophrasti) in pots containing a standard potting mix.

    • Grow the plants in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-3 leaf stage.

  • Preparation of Test Solutions:

    • Dissolve the synthesized amide derivatives in a minimal amount of acetone.

    • Dilute this stock solution with water containing a surfactant (e.g., 0.1% Tween® 20) to achieve the desired test concentrations (e.g., ranging from 10 to 2000 g/ha).

    • Prepare a negative control solution (solvent + surfactant only) and a positive control (a commercial synthetic auxin herbicide at its recommended rate).

  • Application:

    • Apply the test solutions to the foliage of the plants using a laboratory track sprayer calibrated to deliver a consistent volume.

    • Ensure complete and uniform coverage of the leaves.

  • Incubation and Evaluation:

    • Return the treated plants to the greenhouse.

    • Visually assess the herbicidal injury at specified intervals, such as 3, 7, and 14 days after treatment (DAT).

    • Score the phytotoxicity on a percentage scale where 0% represents no injury and 100% represents complete plant death. Record symptoms such as epinasty, chlorosis, necrosis, and stunting.

  • Data Analysis:

    • Analyze the data to determine the dose-response relationship for each compound and calculate the GR₅₀ (the dose required to cause a 50% reduction in plant growth) or other relevant efficacy metrics.

    • Use the results to build a structure-activity relationship (SAR) to guide the design of the next generation of compounds.

Safety and Handling

2-Fluoro-3-methyl-pyridine-5-carboxylic acid should be handled in accordance with good laboratory practices. It is classified as a skin and eye irritant and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust or fumes.

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.

Conclusion and Future Directions

2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a highly valuable building block for the discovery of novel agrochemicals, particularly synthetic auxin herbicides. Its unique substitution pattern offers a strategic starting point for the synthesis of diverse chemical libraries. By systematically modifying the carboxylic acid group and evaluating the resulting derivatives in whole-plant bioassays, researchers can identify new active ingredients with potentially improved efficacy, selectivity, and environmental profiles. Future research could also explore the derivatization of the methyl group or the synthesis of analogs with different substitution patterns on the pyridine ring to further probe the structure-activity landscape of this promising class of compounds.

References

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Application Notes & Protocols: Fluorinated Pyridine Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Pyridine-Based Materials

In the landscape of advanced materials, fluorinated pyridine derivatives represent a class of compounds whose importance is growing at an accelerated pace.[1] These molecules are not merely curiosities of organofluorine chemistry; they are strategic building blocks engineered to solve critical challenges in organic electronics, high-performance polymers, and beyond. The utility of these derivatives stems from the unique and potent combination of a pyridine ring and covalently bonded fluorine atoms.

The pyridine moiety, a nitrogen-containing heterocycle, imparts specific electronic characteristics, thermal stability, and geometric configurations.[1] When fluorine, the most electronegative element, is introduced into this structure, a profound synergistic effect is observed. Fluorination dramatically alters the electronic properties of the pyridine ring, primarily by lowering the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2] This electronic modulation is a cornerstone of their application, leading to several key benefits:

  • Enhanced Electron Transport: The lowered LUMO level facilitates easier electron injection and transport, making these derivatives exceptional candidates for n-type semiconductors in organic field-effect transistors (OFETs) and as electron-transport or host materials in organic light-emitting diodes (OLEDs).[2][3]

  • Increased Stability: The strong carbon-fluorine (C-F) bond and the overall reduction in orbital energies grant the molecules greater resistance to oxidative degradation, enhancing the operational lifetime and environmental stability of devices.[4]

  • Control of Morphology: Non-covalent interactions involving fluorine, such as C-H···F interactions, can play a crucial role in directing the solid-state packing of molecules.[2] This "supramolecular engineering" can promote favorable π-stacking arrangements, which are critical for efficient charge transport.[2]

  • Tunable Physical Properties: In polymer science, incorporating fluorinated pyridine units can lead to materials with high thermal stability, enhanced chemical resistance, low surface energy, and desirable dielectric properties.[4][5][6]

This guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview of the synthesis, application, and characterization of fluorinated pyridine derivatives. It moves beyond simple recitation of facts to explain the underlying scientific principles and provides detailed, field-proven protocols for their practical implementation.

Section 1: Synthetic Strategies for Fluorinated Pyridine Derivatives

The synthesis of fluorinated pyridine derivatives is primarily achieved through two strategic routes: direct fluorination of a pre-formed pyridine ring or the construction of the pyridine ring from fluorinated precursors. However, for materials science applications, the most common and versatile method is the nucleophilic aromatic substitution (SNAr) on highly fluorinated pyridine precursors, such as the commercially available pentafluoropyridine.[4][7]

Pentafluoropyridine is highly reactive towards nucleophiles, with substitution occurring preferentially at the 4-position (para to the nitrogen), followed by the 2- and 6-positions.[4] This predictable reactivity allows for the controlled, sequential introduction of various functional groups, making it an ideal platform for designing complex molecules.

Protocol 1: Synthesis of a 4-Aryloxy-2,3,5,6-tetrafluoropyridine Derivative

This protocol details a representative SNAr reaction, a foundational technique for creating building blocks for polymers and electronic materials. The reaction of pentafluoropyridine with a phenolic nucleophile is a cornerstone of this chemistry.

Rationale: This reaction leverages the high electrophilicity of the C4 carbon in pentafluoropyridine, which is activated by the cumulative electron-withdrawing effects of the fluorine atoms and the ring nitrogen. A mild base like potassium carbonate is sufficient to deprotonate the phenol, generating a potent nucleophile. Dihydropyran (DHP) is used as a solvent due to its appropriate boiling point and ability to dissolve both the reactants and the base.

Materials:

  • Pentafluoropyridine (PFPy)

  • 4-tert-Butylphenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dihydropyran (DHP), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-butylphenol (1.50 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent and Reactant Addition: Under an inert atmosphere (N₂ or Argon), add 100 mL of anhydrous DHP. Stir the suspension for 10 minutes at room temperature.

  • Initiation: Add pentafluoropyridine (1.69 g, 10.0 mmol) to the suspension via syringe.

  • Reaction: Heat the mixture to reflux (approx. 85 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After cooling to room temperature, filter the mixture to remove K₂CO₃. Concentrate the filtrate under reduced pressure to remove the DHP.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 4-(4-tert-butylphenoxy)-2,3,5,6-tetrafluoropyridine.

Self-Validation & Troubleshooting:

  • Expected Outcome: A white to off-white solid.

  • Yield: Typical yields range from 80-95%.

  • Characterization: Confirm the structure using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry. In the ¹⁹F NMR spectrum, you should observe two distinct multiplets corresponding to the fluorine atoms ortho and meta to the aryloxy group.

  • Troubleshooting: If the reaction is sluggish, ensure all reagents and solvents are anhydrous. If multiple products are observed, it may indicate substitution at the 2- or 6-positions; reducing the reaction temperature may improve selectivity.

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// Edges Start -> Setup; Setup -> Reaction; Reaction -> Workup; Workup -> Extraction; Extraction -> Purification; Purification -> Analysis; Analysis -> End; } end Caption: General workflow for SNAr synthesis.

Section 2: Applications in Organic Electronics

Fluorinated pyridine derivatives are workhorse materials in organic electronics, particularly in OLEDs and OFETs. Their electron-deficient nature makes them ideal for managing electron flow within a device.

Application Focus: Organic Light-Emitting Diodes (OLEDs)

In OLEDs, these materials are primarily used as:

  • Electron-Transport Layers (ETLs): They facilitate the efficient injection of electrons from the cathode and their transport to the emissive layer.

  • Host Materials: In phosphorescent OLEDs (PhOLEDs), they serve as a high-triplet-energy host matrix for phosphorescent dopant emitters, preventing energy loss and ensuring high efficiency.[8]

The high triplet energy of many fluorinated pyridine derivatives is a direct consequence of the strong C-F bonds and the electron-withdrawing nature of the ring, which raises the energy of the triplet excited state.[3]

Protocol 2: Fabrication and Characterization of a Solution-Processed OLED

This protocol describes the fabrication of a simple multilayer OLED using a fluorinated pyridine derivative as a solution-processed ETL.

Rationale: This protocol employs a multi-layered stack to ensure efficient device operation. Each layer performs a specific function, and the energy levels must be aligned for charge injection and recombination. The fluorinated pyridine ETL is critical for balancing the charge carriers (holes and electrons) within the emissive layer, which is a key determinant of device efficiency. Spin coating is used as it is a common, reproducible method for depositing uniform thin films from solution in a research setting.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole-Injecting Layer (HIL) solution (e.g., PEDOT:PSS in isopropanol)

  • Emissive Layer (EML) solution (e.g., a polymer emitter like "Super-yellow" in toluene)

  • Electron-Transport Layer (ETL) solution (e.g., a synthesized fluorinated pyridine derivative in a suitable orthogonal solvent like cyclohexanone)

  • Cathode material (e.g., LiF/Al)

  • Spin coater, thermal evaporator, glovebox with <1 ppm O₂ and H₂O

  • UV-Ozone cleaner

  • Source measure unit (SMU) and photodetector for testing

Procedure:

  • Substrate Preparation: Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun and treat with UV-Ozone for 15 minutes to improve the work function and remove organic residues.

  • HIL Deposition: Inside a glovebox, spin-coat the PEDOT:PSS solution onto the ITO substrate (e.g., 4000 rpm for 60s). Anneal at 120 °C for 15 minutes on a hotplate.

  • EML Deposition: Spin-coat the emissive polymer solution onto the HIL (e.g., 2500 rpm for 60s). Anneal at 90 °C for 20 minutes.

  • ETL Deposition: Spin-coat the fluorinated pyridine ETL solution onto the EML. Anneal according to the material's specific requirements (e.g., 100 °C for 15 minutes).

    • Scientist's Note: The solvent for the ETL must be "orthogonal" to the EML solvent. This means it should not dissolve the underlying emissive layer.

  • Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Sequentially deposit a thin layer of Lithium Fluoride (LiF, ~1 nm) followed by a thicker layer of Aluminum (Al, ~100 nm). The LiF layer serves to lower the electron injection barrier.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture.

  • Device Testing: Using an SMU, apply a forward voltage bias and measure the current density (J), luminance (L), and external quantum efficiency (EQE).

Self-Validation & Expected Performance:

  • Turn-on Voltage: A well-fabricated device should exhibit a low turn-on voltage (typically < 5 V), defined as the voltage at which luminance reaches 1 cd/m².

  • Efficiency: Performance metrics vary widely based on the specific materials used. For a standard fluorescent polymer, an EQE of 2-5% would be a reasonable initial result. The use of a high-performance fluorinated pyridine host with a phosphorescent dopant could yield EQEs exceeding 20%.[9][10]

  • Troubleshooting: High turn-on voltage or low efficiency can indicate poor energy level alignment, film morphology issues, or contamination. Ensure layer thicknesses are optimized and interfaces are clean.

// Nodes sub [label="Glass Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; ito [label="Anode (ITO)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; hil [label="Hole Injection Layer (HIL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; htl [label="Hole Transport Layer (HTL)", fillcolor="#FBBC05", fontcolor="#202124"]; eml [label="Emissive Layer (EML)", fillcolor="#34A853", fontcolor="#FFFFFF"]; etl [label="Electron Transport Layer (ETL)\n(Fluorinated Pyridine Derivative)", fillcolor="#4285F4", fontcolor="#FFFFFF", style="rounded,filled"]; cat [label="Cathode (LiF/Al)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges sub -> ito -> hil -> htl -> eml -> etl -> cat; } end Caption: Typical OLED device layer stack.

Data Summary: Properties of Fluorinated Pyridine Derivatives in Organic Electronics

The strategic use of fluorination allows for fine-tuning of material properties. The table below summarizes key performance metrics for representative fluorinated pyridine-containing materials used in organic electronics.

Material Type / ApplicationKey PropertiesPerformance MetricReference
ETM for Blue PhOLED High Electron Mobility, High Triplet EnergyMobility: 10⁻⁴–10⁻³ cm²/Vs, T₁: ~2.75 eV[3]
Narrow Bandgap Polymer for OPV Lowered HOMO/LUMO, Improved MorphologyPower Conversion Efficiency (PCE): 8.01%[11]
Host for Green PhOLED High Triplet EnergyCurrent Efficiency: ~63 cd/A[8]
ETL for Organic Solar Cell High Electron Mobility, Good Film FormationPower Conversion Efficiency (PCE): up to 6.3%[12]

Section 3: Characterization Protocols

Thorough characterization is essential to validate the synthesis of new materials and to understand the structure-property relationships that govern their performance.

Protocol 3: Electrochemical Characterization by Cyclic Voltammetry (CV)

Rationale: CV is a powerful and essential technique for determining the HOMO and LUMO energy levels of a new material. These values are critical for predicting charge injection barriers and designing device architectures. The measurement is performed by applying a varying potential to a working electrode coated with the material and measuring the resulting current, which reveals the potentials at which the material is oxidized and reduced.

Materials:

  • Three-electrode electrochemical cell (Working, Reference, Counter electrodes)

  • Potentiostat

  • Anhydrous, deoxygenated solvent (e.g., Dichloromethane or Acetonitrile)

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Material to be tested

  • Ferrocene (for internal calibration)

Procedure:

  • Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry, rinse, and dry.

  • Solution Preparation: In a glovebox, prepare a ~0.1 M solution of the supporting electrolyte in the chosen solvent. Add the material to be tested to create a dilute solution (~1 mM).

  • Cell Assembly: Assemble the three-electrode cell with the prepared solution. The reference electrode is typically Ag/AgCl, and the counter electrode is a platinum wire.

  • Deoxygenation: Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Measurement:

    • Scan the potential in the negative direction to find the reduction peak (corresponding to LUMO).

    • Scan the potential in the positive direction to find the oxidation peak (corresponding to HOMO).

  • Calibration: After the measurement, add a small amount of ferrocene to the solution and record its oxidation peak (Fc/Fc⁺ couple).

  • Calculation:

    • Reference the measured potentials against the ferrocene peak (E½(Fc/Fc⁺)).

    • Calculate the energy levels using the following empirical formulas:

      • HOMO (eV) = -[Eox vs Fc/Fc⁺ + 5.1]

      • LUMO (eV) = -[Ered vs Fc/Fc⁺ + 5.1]

      • (Note: The value 5.1 eV is the assumed energy level of the Fc/Fc⁺ couple relative to vacuum.)

Self-Validation:

  • The oxidation/reduction peaks should be reversible or quasi-reversible.

  • The calculated HOMO-LUMO gap should be consistent with the optical bandgap determined from the onset of UV-Vis absorption.

// Nodes Synth [label="Successful Synthesis\n(Protocol 1)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Struct [label="Structural Verification\n(¹H, ¹³C, ¹⁹F NMR, MS)"]; Optical [label="Optical Properties\n(UV-Vis, Photoluminescence)"]; Electrochem [label="Electrochemical Analysis\n(Cyclic Voltammetry - Protocol 3)"]; Thermal [label="Thermal Stability\n(TGA, DSC)"]; Device [label="Device Fabrication\n& Testing (Protocol 2)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Synth -> Struct [label="Is it the right molecule?"]; Struct -> Optical; Struct -> Electrochem; Struct -> Thermal; {Optical, Electrochem, Thermal} -> Device [label="Are properties suitable?"]; } end Caption: Logical flow for material characterization.

Conclusion and Future Outlook

Fluorinated pyridine derivatives are versatile and powerful components in the materials scientist's toolkit. Their unique electronic properties, conferred by the synergistic interplay of the pyridine ring and fluorine substituents, enable the development of high-performance organic electronic devices and robust polymers. The synthetic accessibility, particularly through the SNAr chemistry of pentafluoropyridine, allows for a high degree of molecular tailoring. As researchers continue to push the boundaries of materials performance, the rational design of novel fluorinated pyridine structures will undoubtedly play a pivotal role in creating the next generation of flexible displays, efficient solar cells, and advanced functional materials.

References

  • Gautam, R., Geniza, I., Iacono, S. T., & Mather, C. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Molecules, 26(21), 6549. [Link]

  • Gautam, R., Geniza, I., Iacono, S. T., & Mather, C. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Fluorinated Pyridine Aryl Ether Polymers with Defined Microstructures, Diverse Architectures, and Tunable Thermal Properties | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Béouch, L., et al. (2015). 4-Pyridyl-9,9′-spirobifluorenes as Host Materials for Green and Sky-Blue Phosphorescent OLEDs. The Journal of Physical Chemistry C, 119(41), 23537–23548. [Link]

  • Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(35), 18958–18974. [Link]

  • Li, Z., et al. (2016). A fluorine-induced high-performance narrow bandgap polymer based on thiadiazolo[3,4-c]pyridine for photovoltaic applications. Journal of Materials Chemistry A, 4(13), 4845–4852. [Link]

  • Jokisaari, J. R., et al. (2021). Characterisation of the polarisation transfer to fluorinated pyridines in SABRE. Physical Chemistry Chemical Physics, 23(44), 25301–25311. [Link]

  • Krishnan, S., et al. (2006). Surfaces of fluorinated pyridinium block copolymers with enhanced antibacterial activity. Langmuir, 22(26), 11255–11266. [Link]

  • Krishnan, S., et al. (2006). Surfaces of Fluorinated Pyridinium Block-Copolymers with Enhanced Antibacterial Activity. Langmuir, 22. [Link]

  • Zafrani, Y., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 7(29), 25489–25497. [Link]

  • Su, S.-J., et al. (2010). Structure–Property Relationship of Pyridine‐Containing Triphenyl Benzene Electron‐Transport Materials for Highly Efficient Blue Phosphorescent OLEDs | Request PDF. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Wang, Y., et al. (2022). Fluorination of Terminal Groups Promoting Electron Transfer in Small Molecular Acceptors of Bulk Heterojunction Films. Nanomaterials, 12(24), 4496. [Link]

  • meta-Selective Fluorination of Pyridine Derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Kumar, K., et al. (2021). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Applied Electronic Materials, 3(1), 324–334. [Link]

  • Chen, M.-C., et al. (2013). Pyridine-based electron transporting materials for highly efficient organic solar cells. Journal of Materials Chemistry A, 1(18), 5650. [Link]

  • The Expanding Role of Pyridine Derivatives in Material Science Innovations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • Nikolka, M., et al. (2018). Tutorial: Organic field-effect transistors: Materials, structure and operation. AIP Publishing. [Link]

  • Rajamalli, P., et al. (2021). Isomeric spiro-[acridine-9,9′-fluorene]-2,6-dipyridylpyrimidine based TADF emitters: insights into photophysical behaviors and OLED performances. Journal of Materials Chemistry C, 9(4), 1339–1347. [Link]

  • Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

  • Hussain, S., et al. (n.d.). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Colell, J. F. P., et al. (2019). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. ACS Catalysis, 9(8), 7458–7464. [Link]

  • Facchetti, A. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications, (43), 4491. [Link]

  • Volyniuk, D., et al. (2020). Dual versus normal TADF of pyridines ornamented with multiple donor moieties and their performance in OLEDs. Journal of Materials Chemistry C, 8(3), 1047–1058. [Link]

  • Organic field-effect transistors based on pyridine-terminated tetrathiafulvalene (TTF) derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Yamashita, Y. (2009). Organic semiconductors for organic field-effect transistors. Science and Technology of Advanced Materials, 10(2), 024313. [Link]

  • Martins, P., et al. (2020). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 12(1), 11. [Link]

  • Darlinski, P., et al. (2020). Organic field-effect transistor-based flexible sensors. Chemical Society Reviews, 49(11), 3366–3410. [Link]

  • He, D., et al. (2018). Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures. Frontiers in Materials, 5. [Link]

Sources

Comprehensive Guide to the Purification of 2-Fluoro-3-methyl-pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery, valued for its utility in synthesizing complex molecular architectures. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, complicate downstream processing, and compromise the biological activity and safety of the final active pharmaceutical ingredient (API). This guide provides a detailed overview of robust purification techniques, including recrystallization, acid-base extraction, and chromatography, tailored to the specific physicochemical properties of the target compound. Each protocol is designed to be a self-validating system, ensuring researchers can achieve the high purity required for demanding applications.

Physicochemical Profile and Strategic Implications

A thorough understanding of the molecule's properties is the foundation for developing an effective purification strategy. 2-Fluoro-3-methyl-pyridine-5-carboxylic acid possesses a unique combination of functional groups that dictate its behavior in various separation techniques.

The key features are:

  • A carboxylic acid group, which is acidic.

  • A pyridine ring , which is weakly basic.

  • A fluoro substituent, which increases electrophilicity and modifies polarity.

The molecule is amphoteric, meaning it can act as both an acid and a base. However, the carboxylic acid function is significantly more acidic (predicted pKa ≈ 3.48) than the pyridine nitrogen is basic (the pKa of the pyridinium ion of 2-methylpyridine is ~5.96)[1][2]. This differential in acidity is the cornerstone of the highly effective acid-base extraction method.

Table 1: Physicochemical Properties of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

PropertyValueSourceImplication for Purification
CAS Number 885267-35-6[3][4][5]Unique identifier for substance tracking.
Molecular Formula C₇H₆FNO₂[3][5]Used for molecular weight and elemental analysis.
Molecular Weight 155.13 g/mol [3][6]Essential for calculating molar quantities.
Appearance White to off-white solid[1]Visual indicator of purity; color may suggest impurities.
Predicted pKa 3.48 ± 0.10[1]Indicates moderate acidity, ideal for acid-base extraction.
Predicted Boiling Point 318.0 ± 37.0 °C[1]Suggests low volatility; distillation is not a practical purification method.

Purification Methodologies: From Crude to High Purity

The choice of purification technique depends on the nature and quantity of impurities present in the crude material. Often, a combination of methods is employed to achieve the desired purity.

Workflow for Purification Strategy

The following diagram illustrates a logical workflow for purifying crude 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, starting with a bulk purification method and progressing to finer techniques if required.

purification_workflow crude Crude Solid (from synthesis) abe Acid-Base Extraction crude->abe Bulk Impurity Removal recryst Recrystallization abe->recryst For Crystalline Solids purity_check Purity Assessment (HPLC, NMR, MP) abe->purity_check If product is an oil or non- crystalline recryst->purity_check chrom Column Chromatography chrom->purity_check purity_check->chrom Further Purification Needed pure_product Pure Product (>98%) purity_check->pure_product Purity OK abe_diagram start Crude Mixture in Ethyl Acetate 2-Fluoro-3-methyl-pyridine-5-carboxylic acid Neutral Impurity process Add NaHCO₃ (aq) Shake & Separate start->process organic_layer Organic Layer Neutral Impurity process->organic_layer Top Layer aqueous_layer Aqueous Layer Sodium 2-Fluoro-3-methyl-pyridine-5-carboxylate process->aqueous_layer Bottom Layer process2 Add HCl (aq) (Acidify to pH 2) aqueous_layer->process2 final_product Precipitate Pure 2-Fluoro-3-methyl-pyridine-5-carboxylic acid process2->final_product

Sources

Application Notes and Protocols for the Quantification of 2-Fluoro-3-methyl-pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantifying 2-Fluoro-3-methyl-pyridine-5-carboxylic Acid

2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its unique structural features, including the fluorine atom and the pyridine ring, are often incorporated into novel pharmaceutical candidates to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1] As such, the accurate and precise quantification of this intermediate is paramount throughout the drug development lifecycle, from process optimization and quality control of active pharmaceutical ingredients (APIs) to metabolite identification in preclinical and clinical studies.

This comprehensive guide provides detailed analytical methodologies for the robust quantification of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid. We will delve into the principles and protocols for two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be self-validating, aligning with the stringent requirements of regulatory bodies like the FDA and EMA, and grounded in established scientific principles.[2][3][4]

Core Principles of Method Selection and Validation

The choice of an analytical method is contingent on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. For routine purity assessments and content uniformity, HPLC-UV often provides a cost-effective and reliable solution.[5] For bioanalytical studies or the detection of trace-level impurities, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[6]

Regardless of the chosen technique, a rigorous method validation process is crucial to ensure the reliability and accuracy of the generated data.[7][8] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering excellent resolution for the separation of compounds in a mixture.[5] For 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, a reversed-phase HPLC method is the most appropriate approach, leveraging the compound's polarity for retention on a non-polar stationary phase.

Protocol 1: HPLC-UV Quantification of 2-Fluoro-3-methyl-pyridine-5-carboxylic Acid

This protocol outlines a general method that should be optimized for specific instrumentation and sample matrices.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Standard: 2-Fluoro-3-methyl-pyridine-5-carboxylic acid (purity ≥98%).

  • Sample solvent: A mixture of Mobile Phase A and B (e.g., 80:20 v/v).

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Reversed-phase C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.[5]
Mobile Phase Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B)Formic acid aids in protonating the carboxylic acid, leading to better peak shape. A gradient allows for efficient elution of the analyte and any potential impurities.[5]
Gradient Program 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17.1-20 min: 20% BThis gradient profile should provide adequate retention and separation. Optimization may be required.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[5]
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 265 nm (or λmax determined by UV scan)Pyridine-based compounds typically exhibit UV absorbance in this region.[9] An initial scan of the standard solution is recommended to determine the wavelength of maximum absorbance (λmax).
Injection Volume 10 µLA typical injection volume; can be adjusted based on concentration and sensitivity.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid standard in 10 mL of sample solvent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 2-Fluoro-3-methyl-pyridine-5-carboxylic acid in the sample solvent to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[5]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²), which should be ≥ 0.99.

  • Quantify the concentration of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC-UV Analysis

Caption: Workflow for the quantification of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid using HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, allowing for highly specific and sensitive quantification.

Protocol 2: LC-MS/MS Quantification of 2-Fluoro-3-methyl-pyridine-5-carboxylic Acid

This protocol provides a starting point for method development. Optimization of MS parameters is critical for achieving the desired sensitivity.

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) equipped with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid.

  • Standard: 2-Fluoro-3-methyl-pyridine-5-carboxylic acid (purity ≥98%).

  • Sample solvent: 50:50 (v/v) Acetonitrile:Water.

2. LC and MS Conditions:

ParameterRecommended SettingRationale
Column UPLC C18, 100 x 2.1 mm, 1.8 µmSmaller particle size provides better resolution and faster analysis times.
Mobile Phase Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile with 0.1% Formic Acid (B)Similar to the HPLC-UV method, formic acid improves peak shape and ionization efficiency in positive ESI mode.
Gradient Program 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6.1-8 min: 5% BA faster gradient suitable for UPLC systems.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible chromatography.
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyridine nitrogen is readily protonated, making positive ion mode suitable.
MRM Transitions Precursor Ion (Q1): [M+H]⁺; Product Ions (Q3): To be determinedThe precursor ion will be the protonated molecule. Product ions are determined by infusing a standard solution and performing a product ion scan.
MS Parameters Capillary Voltage, Cone Voltage, Collision Energy, etc.These parameters must be optimized for the specific instrument and analyte to maximize signal intensity.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to a lower concentration range suitable for LC-MS/MS (e.g., 0.1-100 ng/mL).

  • Sample Preparation: Dilute the sample in the sample solvent to a concentration within the calibration range. For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove matrix interferences.

4. Data Analysis:

  • Analyze the data using the instrument's software.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against the concentration.

  • Perform a weighted linear regression (e.g., 1/x or 1/x²) for bioanalytical methods.

  • Quantify the analyte in the samples using the calibration curve.

Workflow for LC-MS/MS Analysis

Caption: Workflow for the quantification of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid using LC-MS/MS.

Method Validation Summary

A comprehensive validation of the chosen analytical method is mandatory to ensure its suitability for the intended purpose.[2][3][4] The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results to the true value.Recovery of 80-120% for assay, 70-130% for impurities.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, and temperature.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid. The choice between HPLC-UV and LC-MS/MS will depend on the specific analytical challenge at hand. It is imperative that any chosen method undergoes a thorough validation to ensure data integrity and compliance with regulatory standards. By adhering to these principles and protocols, researchers, scientists, and drug development professionals can confidently generate high-quality data to support their research and development activities.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Benchchem. (n.d.). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
  • (2025-01-27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • (n.d.). Analytical method validation: A brief review.
  • (2023-04-13). Analytical Method Validation: are your analytical methods suitable for intended use?.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
  • Chem-Impex. (n.d.). 2-Fluoro-3-methylpyridine.
  • Waters. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS.

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Application Note: A Validated HPLC-MS/MS Method for the Quantitative Analysis of 2-Fluoro-3-methyl-pyridine-5-carboxylic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid in human plasma. The methodology utilizes a straightforward protein precipitation protocol for sample preparation, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method was validated according to current bioanalytical method validation guidelines and demonstrated excellent performance in terms of linearity, accuracy, precision, selectivity, and stability, making it suitable for high-throughput analysis in clinical and drug development settings.

Introduction

2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a heterocyclic compound incorporating a fluorinated pyridine core. Such structures are of significant interest in medicinal chemistry and agrochemical research, often serving as key intermediates or building blocks in the synthesis of biologically active molecules.[1] The fluorine substitution can significantly alter the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability.

Accurate quantification of such compounds in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. The inherent challenges in bioanalysis include the complexity of the matrix, the presence of endogenous interferences, and the often low concentrations of the analyte.[2] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for these applications due to its superior sensitivity, selectivity, and speed.[3]

This note details the development and validation of an HPLC-MS/MS method for 2-Fluoro-3-methyl-pyridine-5-carboxylic acid. The analyte possesses both a weakly basic pyridine nitrogen and an acidic carboxylic acid group (predicted pKa ≈ 3.48), making it polar and ionizable.[4][5] These properties guide the strategic selection of chromatographic conditions and mass spectrometric parameters to achieve optimal retention, peak shape, and ionization efficiency.

Experimental

Chemicals and Reagents
  • Analyte: 2-Fluoro-3-methyl-pyridine-5-carboxylic acid (Purity ≥98%), sourced from a commercial supplier.

  • Internal Standard (IS): A structurally similar compound, such as an isotopically labeled version of the analyte or another pyridine carboxylic acid derivative, should be used. For this note, we will hypothetically use a stable isotope-labeled (SIL) analog.

  • Solvents: HPLC or LC-MS grade acetonitrile and water (e.g., from Fisher Scientific).

  • Reagents: Formic acid (LC-MS grade, ≥99%).

  • Matrix: Blank human plasma was obtained from a certified vendor and stored at -80°C.

Instrumentation
  • HPLC System: A UHPLC system, such as a Shimadzu Nexera or Waters ACQUITY UPLC.

  • Mass Spectrometer: A triple quadrupole mass spectrometer, such as a SCIEX Triple Quad™ 6500+ or a Waters Xevo TQ-S, equipped with an electrospray ionization (ESI) source.

Standard and QC Sample Preparation
  • Stock Solutions: A primary stock solution of the analyte (1 mg/mL) was prepared by dissolving the compound in methanol. The IS stock solution was prepared similarly.

  • Working Solutions: A series of working solutions were prepared by serially diluting the stock solution with 50:50 acetonitrile/water to create calibration standards and quality control (QC) samples.

  • Calibration Standards and QCs: Calibration standards and QCs were prepared by spiking the appropriate working solutions into blank human plasma (e.g., a 5% spike, v/v) to achieve the desired concentration range. QCs were prepared at four levels: Lower Limit of Quantification (LLOQ), Low, Mid, and High.

Analytical Workflow Diagram

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing P1 Thaw Plasma Sample (Analyte + Matrix) P2 Spike Internal Standard (IS) P1->P2 P3 Protein Precipitation (Add 3 vols. cold ACN) P2->P3 P4 Vortex & Centrifuge (14,000 rpm, 10 min) P3->P4 P5 Transfer Supernatant P4->P5 P6 Dilute for Injection (with Mobile Phase A) P5->P6 A1 Inject Sample P6->A1 A2 Reversed-Phase Chromatography (C18) A1->A2 A3 Electrospray Ionization (ESI, Negative Mode) A2->A3 A4 Tandem Mass Spectrometry (MRM Detection) A3->A4 D1 Peak Integration (Analyte & IS) A4->D1 D2 Calculate Peak Area Ratios (Analyte/IS) D1->D2 D3 Generate Calibration Curve (Linear Regression) D2->D3 D4 Quantify Unknowns & Report Results D3->D4

Caption: Overall workflow for the HPLC-MS/MS analysis.

Protocol: Plasma Sample Preparation
  • Thaw plasma samples (calibrators, QCs, and unknowns) and keep them on ice.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the IS working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Dilute the supernatant 1:1 with water containing 0.1% formic acid prior to injection to ensure compatibility with the initial mobile phase.

HPLC-MS/MS Conditions

All quantitative data from the HPLC-MS/MS system are summarized in the tables below.

HPLC ParameterCondition
Column C18 Reversed-Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 10°C
Gradient Elution 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)
Mass Spectrometer ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Analyte Transition m/z 154.1 > 110.1 (Precursor > Product)
IS Transition To be determined based on the specific IS used
IonSpray Voltage -4500 V
Source Temperature 550°C
Collision Gas (CAD) Nitrogen, Medium
Curtain Gas (CUR) 35 psi
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 60 psi
Collision Energy (CE) -22 eV
Declustering Potential (DP) -50 V

Method Validation

The method was validated following the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[6][7]

  • Selectivity: No significant interfering peaks were observed at the retention times of the analyte and IS in six different lots of blank human plasma.

  • Calibration Curve: The method was linear over the range of 1 to 1000 ng/mL. The calibration curve, constructed using a weighted (1/x²) linear regression, yielded a correlation coefficient (r²) > 0.995 for all validation runs.

  • Accuracy and Precision: The intra-day and inter-day precision (%CV) was ≤ 8.5%, and the accuracy (%Bias) was within ±10% for all QC levels. At the LLOQ, precision and accuracy were within the acceptable limits of ±20%.[8]

  • Matrix Effect and Recovery: The protein precipitation extraction method yielded consistent and high recovery (>85%) for the analyte. The matrix effect was assessed and found to be minimal, with the coefficient of variation of the matrix factor across six lots of plasma being <15%.

  • Stability: The analyte was found to be stable in human plasma for at least 3 freeze-thaw cycles, for 24 hours at room temperature (bench-top stability), and for at least 3 months when stored at -80°C.

Validation Parameter SummaryResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
LLOQ 1 ng/mLS/N > 10, Acc/Prec within 20%
Intra-day Precision (%CV) ≤ 8.1%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 8.5%≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%Bias) -7.2% to 9.5%±15% (±20% at LLOQ)
Inter-day Accuracy (%Bias) -9.1% to 10.0%±15% (±20% at LLOQ)
Recovery > 85%Consistent and reproducible
Matrix Effect (%CV) < 15%Consistent and minimal

Results and Discussion

Rationale for Method Development Choices
  • Chromatography: A standard C18 reversed-phase column was selected as it is well-suited for retaining and separating small molecules of moderate polarity.[9] The use of an acidic mobile phase (0.1% formic acid) is critical. It serves two purposes: 1) It neutralizes the carboxylate group (pKa ≈ 3.48), shifting the equilibrium towards the less polar, protonated form, which enhances retention on the C18 stationary phase. 2) It provides a source of protons, which can improve peak shape for acidic compounds. Acetonitrile was chosen as the organic modifier due to its lower viscosity and ability to provide sharp peaks. A gradient elution was employed to ensure efficient elution of the analyte and to clean the column of more hydrophobic matrix components after each injection.

  • Mass Spectrometry: The choice between positive and negative ionization modes is a key consideration. While the pyridine nitrogen can be protonated in positive mode[10], carboxylic acids are exceptionally well-suited for negative mode ESI, where they readily deprotonate to form a stable [M-H]⁻ ion. This process is highly efficient and often results in lower background noise and higher sensitivity. Therefore, ESI in negative mode was selected.

    The precursor ion was identified as m/z 154.1, corresponding to the deprotonated molecule [C₇H₅FNO₂]⁻. Collision-induced dissociation (CID) of this precursor was performed to identify a stable and specific product ion for MRM. The most probable and significant fragmentation pathway for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (CO₂, 44 Da). This results in the product ion at m/z 110.1. This transition (154.1 > 110.1) is highly specific to the analyte and provides excellent selectivity for quantification.

Analyte Ionization and Fragmentation

Fragmentation cluster_ESI ESI Source (Negative Ion Mode) cluster_MSMS Collision Cell (CID) Analyte Analyte Molecule (in solution) m/z 155.1 Precursor [M-H]⁻ Precursor Ion (Deprotonated) m/z 154.1 Analyte->Precursor - H⁺ Product Product Ion (Fragment) m/z 110.1 Precursor->Product Fragmentation Loss Neutral Loss (CO₂)

Caption: Proposed ionization and fragmentation pathway.

Conclusion

This application note presents a fully validated HPLC-MS/MS method for the reliable quantification of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid in human plasma. The simple protein precipitation sample preparation, coupled with the speed and selectivity of UHPLC-MS/MS, allows for high-throughput analysis. The method meets all regulatory requirements for bioanalytical assays in terms of linearity, accuracy, precision, and stability. This robust analytical procedure is well-suited for supporting drug development programs and various research applications requiring accurate measurement of this compound.

References

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Available from: [Link]

  • PubMed. Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography. Available from: [Link]

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  • National Center for Biotechnology Information (PMC). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available from: [Link]

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Application Notes and Protocols for the Functionalization of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, present in a multitude of FDA-approved therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged heterocycle. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a versatile building block, offering multiple avenues for chemical modification. The fluorine atom at the 2-position acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr), the carboxylic acid at the 5-position provides a handle for amide and ester formation, and the pyridine ring itself can potentially undergo electrophilic aromatic substitution (EAS). This guide provides a detailed exploration of the synthetic strategies and experimental protocols for the functionalization of this valuable intermediate.

I. Nucleophilic Aromatic Substitution (SNAr) at the C2-Position: Capitalizing on the Activated Fluorine

The fluorine atom at the C2-position of the pyridine ring is highly activated towards nucleophilic attack. This is due to the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[1][2][3] The reactivity of 2-fluoropyridines in SNAr reactions is significantly greater than that of their chloro- or bromo-analogues, often allowing for milder reaction conditions.[2][4][5]

A. Synthesis of 2-Alkoxy-3-methyl-pyridine-5-carboxylic Acid Derivatives

The displacement of the C2-fluorine with an oxygen nucleophile, such as an alcohol, provides a straightforward route to 2-alkoxypyridine derivatives. These reactions are typically carried out in the presence of a base to deprotonate the alcohol, generating a more potent alkoxide nucleophile.

Protocol 1: General Procedure for the Synthesis of 2-Alkoxypyridines

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.2 equivalents) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Nucleophile Generation: Cool the solution to 0 °C using an ice bath. Add a base such as sodium hydride (NaH, 1.2 equivalents of a 60% dispersion in mineral oil) portion-wise.

  • Reaction Initiation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Substrate Addition: Add 2-Fluoro-3-methyl-pyridine-5-carboxylic acid (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to a temperature between 50-100 °C and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and cautiously quench with water. Acidify the aqueous layer to a pH of approximately 3-4 with 1M HCl to protonate the carboxylic acid.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Table 1: Representative Conditions for SNAr with Oxygen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)
Primary AlcoholNaHTHF604-8
Secondary AlcoholKOtBuDMF806-12
PhenolK₂CO₃DMSO10012-24
B. Synthesis of 2-Amino-3-methyl-pyridine-5-carboxylic Acid Derivatives

The introduction of nitrogen-based nucleophiles is a critical transformation in drug discovery for accessing a wide range of bioactive molecules. The reaction of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid with primary or secondary amines proceeds readily, often with the aid of a base to facilitate the reaction.

Protocol 2: General Procedure for the Synthesis of 2-Aminopyridines

  • Reaction Setup: To a solution of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid (1.0 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add the desired primary or secondary amine (1.5-2.0 equivalents).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 equivalents) or triethylamine (Et₃N, 2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and pour it into water. Acidify with 1M HCl to a pH of ~4-5 to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). For non-precipitating products, extract with an organic solvent like ethyl acetate after basifying the aqueous layer to dissolve the product, followed by standard work-up and purification.

Diagram 1: SNAr Workflow

sn_ar_workflow start Start with 2-Fluoro-3-methyl-pyridine-5-carboxylic acid reagents Add Nucleophile (Alcohol/Amine) & Base start->reagents reaction Heat Reaction (50-120 °C) reagents->reaction workup Aqueous Work-up & Acidification reaction->workup purification Extraction & Purification workup->purification product Final Product: 2-Alkoxy/Amino-3-methyl- pyridine-5-carboxylic acid purification->product

Caption: General workflow for SNAr on 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

II. Functionalization of the Carboxylic Acid Group at the C5-Position

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives, most notably amides and esters.[6] These transformations are fundamental in medicinal chemistry for modulating solubility, cell permeability, and target engagement.

A. Amide Bond Formation

The coupling of the carboxylic acid with an amine to form an amide is one of the most important reactions in drug development. This is typically achieved using a coupling agent to activate the carboxylic acid.

Protocol 3: Amide Coupling using HATU

  • Reagent Preparation: In a round-bottom flask, dissolve 2-Fluoro-3-methyl-pyridine-5-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM).

  • Activation: Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0-3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amide by flash column chromatography.[7][8]

Table 2: Common Coupling Reagents for Amide Synthesis

Coupling ReagentBaseSolventTemperature
HATUDIPEADMF, DCMRoom Temp
HBTUDIPEADMFRoom Temp
EDC/HOBtDIPEA or Et₃NDCM, DMFRoom Temp
SOCl₂PyridineDCM0 °C to RT
B. Esterification

Esterification of the carboxylic acid can be achieved through various methods, with the Fischer esterification being a classic and effective approach, particularly for simple alcohols.

Protocol 4: Fischer Esterification

  • Reaction Setup: Suspend 2-Fluoro-3-methyl-pyridine-5-carboxylic acid (1.0 equivalent) in the desired alcohol (which also serves as the solvent, use in large excess).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The removal of water, a byproduct of the reaction, can drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus.[9]

  • Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by flash column chromatography.[10][11]

Diagram 2: Carboxylic Acid Functionalization Pathways

carboxylic_acid_functionalization start 2-Fluoro-3-methyl-pyridine-5-carboxylic acid amide_path Amide Coupling (HATU, Amine, DIPEA) start->amide_path ester_path Fischer Esterification (Alcohol, H+) start->ester_path amide_product Amide Derivative amide_path->amide_product ester_product Ester Derivative ester_path->ester_product

Caption: Key functionalization pathways for the carboxylic acid group.

III. Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring: A Challenging but Feasible Approach

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-deficient nature of the heterocycle. The pyridine nitrogen deactivates the ring towards electrophilic attack, and under the acidic conditions often required for EAS, the nitrogen is protonated, further deactivating the ring. When EAS does occur, it is directed to the C3 and C5 positions.

A common strategy to overcome this low reactivity is to first convert the pyridine to its corresponding N-oxide. The N-oxide is more reactive towards electrophiles, and the oxygen atom directs electrophilic attack to the C2 and C4 positions. Subsequent deoxygenation of the N-oxide restores the pyridine ring.

Protocol 5: Nitration via the Pyridine-N-oxide

  • N-Oxide Formation: Dissolve 2-Fluoro-3-methyl-pyridine-5-carboxylic acid (1.0 equivalent) in a suitable solvent like acetic acid or dichloromethane. Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide and heat the reaction as needed. Monitor the formation of the N-oxide by TLC or LC-MS.

  • Nitration: Treat the resulting N-oxide with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature (typically 0 °C to room temperature).

  • Work-up: Carefully quench the reaction by pouring it onto ice, followed by neutralization with a base.

  • Deoxygenation: The nitro-substituted pyridine-N-oxide can then be deoxygenated using a reducing agent like PCl₃ or PPh₃ to yield the nitropyridine derivative.

  • Purification: Purify the final product by column chromatography.

Note: The regioselectivity of this reaction on the given substrate will be influenced by the existing substituents and may lead to a mixture of products. Careful optimization and characterization are crucial.

Conclusion

2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a highly valuable and versatile building block in medicinal chemistry. Its functionalization can be systematically approached through three main strategies: nucleophilic aromatic substitution at the C2-position, derivatization of the C5-carboxylic acid, and, with more difficulty, electrophilic aromatic substitution on the pyridine ring. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and exploit the chemical reactivity of this scaffold, enabling the synthesis of novel and diverse molecules for drug discovery and development.

References

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Application Note: A Guide to the Rational Synthesis and Validation of Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] This has made them one of the most important target classes for modern drug discovery.[3][4] This guide provides an in-depth overview of the synthesis of small-molecule kinase inhibitors, designed for researchers and drug development professionals. We delve into the core principles of inhibitor design, explore key synthetic strategies and reactions, and provide detailed, field-proven protocols for the synthesis, purification, characterization, and biochemical validation of a representative kinase inhibitor. The focus is on the causality behind experimental choices, ensuring that researchers can not only follow the steps but also understand the underlying medicinal chemistry and apply these principles to their own projects.

Introduction to Protein Kinases and Inhibitor Design

The Central Role of Kinases in Cellular Signaling

Protein kinases orchestrate the flow of information within cells through a process called phosphorylation.[2] They catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins.[5] This phosphorylation acts as a molecular switch, altering the protein's conformation, activity, or localization, thereby propagating signals that control cell growth, proliferation, differentiation, and apoptosis.[2][6] Given this central role, aberrant kinase activity is a major driver of oncogenesis and other proliferative or inflammatory diseases.[1][7]

Classification of Kinase Inhibitors

The vast majority of kinase inhibitors are designed to compete with the endogenous ligand, ATP, by binding to the kinase's active site.[8] However, their specific mechanisms of action can vary significantly, leading to different classifications based on which conformational state of the enzyme they bind to.[2][9][10]

Table 1: Major Classes of ATP-Competitive Kinase Inhibitors

Inhibitor Type Target Kinase Conformation Key Feature Representative Example
Type I Active (DFG-in) Binds to the active conformation, mimicking the adenine portion of ATP.[10] Gefitinib[10]
Type II Inactive (DFG-out) Binds to an inactive state where the DFG motif is flipped, accessing an adjacent hydrophobic pocket.[10][11] Imatinib[10]
Type I½ Inactive (DFG-in) Binds to the DFG-in conformation but extends into a back cleft not occupied by ATP.[2] Erlotinib[2]

| Covalent | Active or Inactive | Forms a permanent covalent bond with a nearby nucleophilic residue (e.g., cysteine).[12][13] | Osimertinib[14] |

Allosteric inhibitors (Type III and IV), which bind to sites remote from the ATP pocket, represent an emerging class that can offer higher selectivity.[9][10]

Principles of Medicinal Chemistry: Scaffolds and SAR

The development of a potent and selective kinase inhibitor is a journey of molecular optimization guided by Structure-Activity Relationship (SAR) studies.[15][16] The process begins with a "scaffold," which is the core chemical structure that provides the essential interactions with the kinase active site, particularly the "hinge" region that anchors the adenine of ATP.[17][18] Common scaffolds include heterocycles like quinazolines, pyrimidines, and indoles.[15][17][19]

From this starting point, chemists systematically modify the scaffold's peripheral substituents to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).[15] This iterative process of synthesis and testing allows researchers to understand how specific structural changes affect biological activity.[16][20]

SAR_Decision_Tree A Synthesize Initial Scaffold B Biochemical Assay (IC50) A->B C Potency Goal Met? B->C D Analyze Co-crystal Structure or Docking Model C->D No H Assess Selectivity Profile C->H Yes E Identify New Modification Vectors D->E F Modify Scaffold: - Add H-bond donor/acceptor - Explore hydrophobic pocket - Block metabolic site E->F G Synthesize Analogs F->G G->B I Assess ADME Properties H->I J Lead Candidate Identified I->J

Caption: A typical decision workflow for a Structure-Activity Relationship (SAR) study.

Core Synthetic Strategies and Key Reactions

The construction of kinase inhibitors relies on a robust toolbox of modern organic chemistry reactions. The goal is typically to build a complex molecule around a central heterocyclic core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental to kinase inhibitor synthesis, enabling the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that are difficult to construct otherwise.

  • Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an organoboron compound (boronic acid or ester) and an aryl/vinyl halide or triflate. It is exceptionally versatile for joining different aromatic rings, a common feature in kinase inhibitors.[21][22]

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide/triflate and an amine. It is the premier method for installing the aniline and related amine moieties that are critical for hinge-binding in many inhibitor classes.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is another cornerstone, particularly for building molecules on electron-deficient heterocyclic scaffolds like pyrimidines or pyrazines.[22] In this reaction, a nucleophile (often an amine) displaces a leaving group (typically a halogen) on the aromatic ring. The regioselectivity of the reaction is a key consideration and is dictated by the electronic properties of the scaffold.[22]

Synthesis of Covalent Inhibitors

Targeted covalent inhibitors (TCIs) are designed to form a permanent bond with the target protein, offering advantages in potency and duration of action.[12] Their synthesis involves incorporating a mildly electrophilic "warhead" into the inhibitor structure.[13] The most common warhead is an acrylamide, which reacts with a cysteine residue near the active site via a Michael addition.[12] The synthetic challenge lies in introducing this reactive group in a late-stage step to avoid unwanted side reactions.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_validation Characterization & Validation A Scaffold Synthesis (e.g., Heterocycle formation) B Key Bond Formation (e.g., Suzuki or SNAr Reaction) A->B C Final Functionalization (e.g., Warhead addition) B->C D Aqueous Work-up C->D E Chromatographic Purification (e.g., Flash Column, Prep-HPLC) D->E F Structure Confirmation (NMR, MS) E->F G Purity Analysis (HPLC, LC-MS) F->G H Biochemical Assay (IC50 Determination) G->H I Cell-based Assay H->I J J I->J Proceed to further studies

Caption: Overall workflow from synthesis to validation of a kinase inhibitor.

Detailed Protocol: Synthesis of a Representative EGFR Inhibitor

This section outlines a representative, multi-step synthesis of a 4-anilinoquinazoline-based kinase inhibitor, a scaffold found in approved drugs like Gefitinib and Erlotinib.[14][15][19] The causality for each step is explained.

Objective: Synthesize a 4-(3-ethynylphenylamino)quinazoline derivative. The quinazoline core acts as the hinge-binder, while the ethynyl group can serve as a handle for further modification or as a key interaction moiety.

Step 1: Synthesis of the 4-Chloroquinazoline Core
  • Rationale: The 4-chloro group is an excellent leaving group for a subsequent SNAr reaction with the aniline nucleophile. This two-step procedure starts from commercially available anthranilic acid.

  • Protocol:

    • To a solution of anthranilic acid (1 eq.) in formamide (5 eq.), add a catalytic amount of acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to 120-130 °C for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS. Causality: This step forms the quinazolinone intermediate via cyclization.

    • Cool the reaction to room temperature, and pour it into ice-water. Collect the resulting precipitate by filtration and dry it to yield 4(3H)-quinazolinone.

    • Suspend the dried 4(3H)-quinazolinone (1 eq.) in thionyl chloride (SOCl₂) (5-10 eq.) with a catalytic amount of DMF.

    • Reflux the mixture for 2-4 hours until the solid dissolves. Causality: Thionyl chloride chlorinates the C4 position, converting the amide into a more reactive acyl chloride-like functionality, which is the desired 4-chloroquinazoline.

    • Carefully remove the excess SOCl₂ under reduced pressure.

    • Triturate the residue with a non-polar solvent like hexane to obtain the crude 4-chloroquinazoline, which can be used directly in the next step.

Step 2: SNAr Coupling to Install the Aniline Moiety
  • Rationale: This is the key bond-forming step that joins the hinge-binding scaffold with the "solvent-front" interacting aniline. The reaction is typically acid-catalyzed.

  • Protocol:

    • Dissolve the 4-chloroquinazoline (1 eq.) and 3-ethynylaniline (1.1 eq.) in a polar aprotic solvent like isopropanol or n-butanol.

    • Add a catalytic amount of acid, such as HCl or trifluoroacetic acid. Causality: Protonation of the quinazoline ring activates it towards nucleophilic attack by the aniline.

    • Heat the reaction to 80-100 °C for 6-12 hours, monitoring by LC-MS.

    • Upon completion, cool the reaction mixture. The product hydrochloride salt will often precipitate.

    • Collect the solid by filtration. To obtain the free base, neutralize the salt with an aqueous base (e.g., NaHCO₃ solution), extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under vacuum.

Step 3: Purification and Characterization
  • Rationale: Purification is critical to remove unreacted starting materials and byproducts, which could interfere with biological assays. Characterization confirms that the target molecule was synthesized with the correct structure and sufficient purity.

  • Purification Protocol:

    • Purify the crude product using flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. Causality: This separates compounds based on polarity, yielding the pure inhibitor.

  • Characterization Protocol:

    • ¹H NMR: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆). The resulting spectrum should show peaks with chemical shifts and integration values consistent with the protons in the desired structure.

    • Mass Spectrometry (MS): Use ESI-MS to determine the mass-to-charge ratio (m/z) of the molecule. The observed mass should match the calculated exact mass of the product.

    • HPLC: Analyze the purity of the final compound using a reverse-phase HPLC method. The product should appear as a single major peak, ideally >95% pure.

Protocol: Biochemical Validation of Inhibitor Activity

Once a pure compound is synthesized, its biological activity must be quantified. The most common initial assay is an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC₅₀).[8]

Protocol: IC₅₀ Determination using a Fluorescence-Based Assay
  • Principle: This assay measures the amount of ATP consumed during the phosphorylation reaction. A detection reagent converts the remaining ATP into a fluorescent signal; thus, a potent inhibitor will result in less ATP consumption and a higher signal.

  • Materials:

    • Target kinase enzyme

    • Specific peptide substrate for the kinase

    • ATP solution

    • Synthesized inhibitor (dissolved in DMSO to create a stock solution)

    • Kinase assay buffer

    • Fluorescence-based ATP detection kit (e.g., ADP-Glo™, Kinase-Glo®)

    • 384-well microplate

    • Plate reader capable of measuring fluorescence or luminescence.

  • Procedure:

    • Prepare a serial dilution of the inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is made, starting from a high concentration (e.g., 100 µM).

    • In the wells of a 384-well plate, add the kinase, the peptide substrate, and the inhibitor at various concentrations. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Allow the enzyme and inhibitor to incubate for a short period (e.g., 15-20 minutes). Causality: This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Kₘ value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[23]

    • Incubate the plate at room temperature or 30 °C for the specified reaction time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the detection reagent according to the manufacturer's protocol.

    • Read the fluorescence/luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to calculate the IC₅₀ value.

Table 2: Example IC₅₀ Data Presentation

Compound ID Target Kinase IC₅₀ (nM) Curve Hill Slope
K-Inhib-001 EGFR 35.2 1.1 0.992
K-Inhib-002 EGFR 150.7 0.9 0.985

| Gefitinib (Control) | EGFR | 25.8 | 1.0 | 0.995 |

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Receptor Ras Ras EGFR->Ras ATP -> ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Inhibitor Kinase Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Blocks ATP Binding EGF EGF Ligand EGF->EGFR

Caption: Simplified EGFR signaling pathway showing the point of therapeutic intervention.

Conclusion and Future Outlook

The synthesis of kinase inhibitors is a cornerstone of modern medicinal chemistry, requiring a multidisciplinary approach that combines rational design, advanced synthetic methods, and rigorous biological validation. As our understanding of the human kinome deepens, new opportunities for targeting previously "undruggable" kinases are emerging.[24] The development of novel synthetic methodologies, including the design of more selective covalent and allosteric inhibitors, will continue to drive the field forward, offering the promise of more effective and safer targeted therapies for a wide range of diseases.[1][25]

References

  • The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020. (2021). Bioorganic Chemistry, 113, 105011. [Link]

  • Bajorath, J. (2015). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry, 58(1), 38-50. [Link]

  • Wu, P., & Nielsen, T. E. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10726-10741. [Link]

  • Kuumar, P., et al. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. Cuestiones de Fisioterapia, 54(3), 292-309. [Link]

  • Roy, K., et al. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Biomolecular Structure and Dynamics, 40(9), 3923-3940. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). ACS Omega. [Link]

  • Design and synthesis of covalent inhibitors and protacs for the protein kinases slk/stk10. (n.d.). [Link]

  • Ayala-Aguilera, C. C., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047-1131. [Link]

  • Dhillon, P., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. International Journal of Molecular Sciences, 26(12), 6489. [Link]

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  • Structure Activity Relationships. (2005). Drug Design Org. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers in Chemistry, 8, 792. [Link]

  • Ayala-Aguilera, C. C., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. (2025). Oreate AI Blog. [Link]

  • Covalent Kinase Inhibitors: An Overview. (2019). ResearchGate. [Link]

  • Covalent Inhibitors: To Infinity and Beyond. (2024). Journal of Medicinal Chemistry. [Link]

  • Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. (n.d.). The Journal of Organic Chemistry. [Link]

  • Development of a Synthesis of Kinase Inhibitor AKN028. (2018). ACS Publications. [Link]

  • Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Affinity Purification of Protein Kinases that Adopt a Specific Inactive Conformation. (n.d.). [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Fabian, M. A., & Marks, T. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Perspectives in Science, 1(1-6), 46-53. [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (2023). Molecules, 28(15), 5799. [Link]

  • Comprehensive characterization of the Published Kinase Inhibitor Set. (2016). Nature Biotechnology, 34(1), 81-90. [Link]

Sources

Application Notes and Protocols for the Synthesis of Compound Libraries Utilizing 2-Fluoro-3-methylpyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of the 2-Fluoro-3-methylpyridine-5-carboxylic Acid Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, present in a significant number of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and act as a bioisosteric replacement for a phenyl ring makes it a cornerstone of drug design. The strategic functionalization of this core structure is paramount for modulating physicochemical properties and exploring structure-activity relationships (SAR).

2-Fluoro-3-methylpyridine-5-carboxylic acid (CAS: 885267-35-6) is a particularly valuable building block for the construction of diverse compound libraries.[2][3][4][5] Its utility is derived from three key features:

  • The Carboxylic Acid Handle: This functional group at the 5-position serves as a versatile anchor for derivatization, most commonly through robust and well-established amide bond formation. This allows for the introduction of a wide array of chemical diversity by coupling with a vast library of commercially available amines.

  • The 2-Fluoro Substituent: The fluorine atom at the 2-position significantly influences the electronic properties of the pyridine ring. It serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a secondary point for diversification.[6] The high electronegativity of fluorine can also modulate the pKa of the pyridine nitrogen and influence metabolic stability.

  • The 3-Methyl Group: The methyl group provides steric and electronic influence, which can be crucial for optimizing ligand-target interactions and improving selectivity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Fluoro-3-methylpyridine-5-carboxylic acid in the synthesis of compound libraries through amide coupling, esterification, and subsequent nucleophilic aromatic substitution.

Core Synthetic Strategies and Mechanistic Considerations

The creation of compound libraries from 2-Fluoro-3-methylpyridine-5-carboxylic acid primarily revolves around two orthogonal and highly reliable transformations: functionalization of the carboxylic acid and substitution of the fluorine atom.

I. Amide Library Synthesis: The Power of Amide Bond Formation

The formation of an amide bond between the carboxylic acid of our scaffold and a diverse set of primary or secondary amines is the most direct route to a large and varied compound library. The choice of coupling reagent is critical and depends on the scale of the reaction, the reactivity of the amine, and cost considerations.

Mechanism of Amide Coupling: Most common coupling reagents, such as HATU, HBTU, and EDC, operate by activating the carboxylic acid to form a highly reactive intermediate (e.g., an active ester). This intermediate is then susceptible to nucleophilic attack by the amine to form the stable amide bond. Additives like HOBt can be used to suppress side reactions and minimize racemization when chiral amines are employed.[2][7][8]

dot graph AmideCoupling { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Acid [label="2-Fluoro-3-methyl-\npyridine-5-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Coupling Reagent\n(e.g., HATU, EDC/HOBt)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Tertiary Base\n(e.g., DIPEA)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Activated Intermediate\n(Active Ester)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="Amine (R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Amide Product Library", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Acid -> Intermediate [label="Activation"]; Reagent -> Intermediate; Base -> Intermediate [style=dashed]; Intermediate -> Amide [label="Nucleophilic Attack"]; Amine -> Amide; }

Figure 1: General workflow for amide library synthesis.

II. Ester Library Synthesis: An Alternative Diversification Strategy

Esterification provides an alternative method for library generation, particularly when exploring prodrug strategies or when amines are not the desired functional group. Acid-catalyzed esterification with a large excess of the alcohol is a common and effective method.[9][10]

Mechanism of Fischer Esterification: In the presence of a strong acid catalyst (e.g., sulfuric acid), the carboxylic acid is protonated, rendering the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester.[9]

III. Sequential Diversification via Nucleophilic Aromatic Substitution (SNAr)

A key advantage of the 2-fluoro-3-methylpyridine scaffold is the potential for a second diversification step. The fluorine atom at the 2-position is activated towards SNAr due to the electron-withdrawing nature of the pyridine nitrogen.[6] This allows for the displacement of the fluoride by a variety of nucleophiles, such as alcohols, thiols, and secondary amines, on the newly formed amide or ester derivatives. This sequential approach exponentially increases the diversity of the final compound library.

Mechanism of SNAr: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The fluoride ion is then expelled to restore aromaticity. The rate of this reaction is significantly enhanced by the presence of the electron-withdrawing pyridine nitrogen. Fluoropyridines are generally more reactive in SNAr reactions than their chloropyridine counterparts.[11]

dot graph SNAr_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Amide_Ester [label="Amide/Ester Library\n(from Step I or II)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophile [label="Nucleophile\n(R'-OH, R'-SH, R'2NH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., K2CO3, NaH)", fillcolor="#FBBC05", fontcolor="#202124"]; SNAr_Product [label="Sequentially Diversified\nCompound Library", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Amide_Ester -> SNAr_Product [label="SNAr Reaction"]; Nucleophile -> SNAr_Product; Base -> SNAr_Product [style=dashed]; }

Figure 2: Workflow for sequential library diversification via SNAr.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific amine, alcohol, or nucleophile used.

Protocol 1: General Procedure for Parallel Amide Coupling

This protocol is suitable for the generation of a multi-well plate-based amide library.

Reagents and Materials:

Reagent/MaterialTypical Amount (per well)Molar Equivalents
2-Fluoro-3-methylpyridine-5-carboxylic acid15.5 mg (0.1 mmol)1.0
Amine0.12 mmol1.2
HATU45.6 mg (0.12 mmol)1.2
N,N-Diisopropylethylamine (DIPEA)35 µL (0.2 mmol)2.0
Anhydrous Dimethylformamide (DMF)1.0 mL-
96-well reaction block with sealing mat--

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-Fluoro-3-methylpyridine-5-carboxylic acid in anhydrous DMF (0.1 M).

  • Dispensing: Dispense 1.0 mL of the carboxylic acid stock solution into each well of the 96-well reaction block.

  • Amine Addition: Add a solution of the corresponding amine (1.2 equivalents) in DMF to each well.

  • Coupling Reagent Addition: Add a solution of HATU (1.2 equivalents) and DIPEA (2.0 equivalents) in DMF to each well.

  • Reaction: Seal the reaction block and shake at room temperature for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 1.0 mL of water to each well.

    • Extract the product with ethyl acetate (2 x 2.0 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent in vacuo.

    • The crude product can be purified by preparative HPLC or silica gel chromatography. For high-throughput purification, solid-phase extraction (SPE) can be employed.[12]

Protocol 2: General Procedure for Esterification

Reagents and Materials:

Reagent/MaterialAmount
2-Fluoro-3-methylpyridine-5-carboxylic acid1.55 g (10 mmol)
Alcohol (e.g., Methanol, Ethanol)50 mL (large excess)
Concentrated Sulfuric Acid0.5 mL (catalytic)
Round-bottom flask with reflux condenser-

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-Fluoro-3-methylpyridine-5-carboxylic acid and the desired alcohol.

  • Catalyst Addition: Carefully add concentrated sulfuric acid to the mixture while stirring.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent in vacuo.

  • Purification: Purify the crude ester by silica gel column chromatography.

Protocol 3: General Procedure for Sequential SNAr Reaction

This protocol describes the displacement of the 2-fluoro substituent on a previously synthesized amide or ester derivative.

Reagents and Materials:

Reagent/MaterialTypical AmountMolar Equivalents
2-Fluoro-3-methylpyridine-5-carboxamide/ester0.1 mmol1.0
Nucleophile (e.g., alcohol, thiol, secondary amine)0.15 mmol1.5
Base (e.g., NaH, K2CO3)0.2 mmol2.0
Anhydrous DMF or DMSO1.0 mL-
Microwave vial--

Procedure:

  • Reagent Addition: To a microwave vial, add the 2-fluoro-3-methylpyridine-5-carboxamide/ester and the desired nucleophile.

  • Solvent and Base: Add the anhydrous solvent followed by the base. If using NaH, add it portion-wise at 0 °C.

  • Reaction: Seal the vial and heat the reaction mixture. For less reactive nucleophiles, microwave irradiation (e.g., 100-150 °C for 10-30 minutes) can significantly accelerate the reaction. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and carefully quench with water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent in vacuo.

  • Purification: Purify the final product by silica gel column chromatography or preparative HPLC.

Self-Validation and Quality Control

For any compound library synthesis, rigorous quality control is essential.

  • Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) should be used to monitor the progress of each reaction to ensure completion.

  • Purity Assessment: The purity of the final compounds should be determined by LC-MS and/or NMR spectroscopy. For library compounds, a purity of >90% is generally acceptable for initial screening.

  • Structural Confirmation: For a representative subset of the library, full characterization by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) is recommended to confirm the identity of the synthesized compounds.

Conclusion

2-Fluoro-3-methylpyridine-5-carboxylic acid is a powerful and versatile building block for the efficient construction of diverse compound libraries. The protocols outlined in this application note provide a solid foundation for the synthesis of novel amide and ester libraries, with the option for further diversification through nucleophilic aromatic substitution. By leveraging these robust synthetic strategies, researchers can rapidly generate collections of novel chemical entities for screening in drug discovery and other life sciences applications.

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  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2025, August 7). Iranian Journal of Pharmaceutical Research.
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  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
  • 2-Fluoro-3-methylpyridine-5-carboxylic acid. (n.d.). Frontier Specialty Chemicals.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.).
  • 2-Fluoro-3-methylpyridine-5-carboxylic acid. (n.d.). Frontier Specialty Chemicals.
  • Esterification of pyridine carboxylic acids. (1956, August 14).
  • Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. (2009, April 29).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into the mechanistic rationale behind procedural choices, providing a framework for robust and reproducible synthesis.

Overview of the Recommended Synthetic Pathway

The synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid (CAS 885267-35-6) is a valuable process for creating a key intermediate in pharmaceutical and agrochemical research.[1][2][3][4][5][6] A robust and common approach involves a three-stage process starting from 3-methylpyridine (3-picoline). This pathway is designed to strategically install the required functional groups while minimizing the formation of difficult-to-separate isomers.

The overall workflow can be visualized as follows:

Synthetic_Workflow cluster_0 Stage 1: Chlorination cluster_1 Stage 2: Oxidation cluster_2 Stage 3: Fluorination 3-Picoline 3-Picoline N-Oxide 3-Methylpyridine N-oxide 3-Picoline->N-Oxide Oxidation (e.g., m-CPBA) 2-Chloro_Intermediate 2-Chloro-3-methylpyridine N-Oxide->2-Chloro_Intermediate Chlorination (e.g., POCl3) Carboxylic_Acid_Cl 2-Chloro-3-methyl- pyridine-5-carboxylic acid 2-Chloro_Intermediate->Carboxylic_Acid_Cl Side-chain Oxidation (e.g., KMnO4, Catalytic O2) Final_Product 2-Fluoro-3-methyl- pyridine-5-carboxylic acid Carboxylic_Acid_Cl->Final_Product Halogen Exchange (HalEx) (e.g., KF/CsF)

Caption: Recommended three-stage synthetic pathway.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is presented with potential causes and actionable solutions.

Question 1: My yield for the oxidation of 2-chloro-3-methylpyridine (Stage 2) is very low. What are the common causes and how can I fix this?

Answer: Low yields in the side-chain oxidation of methylpyridines are a frequent challenge. The primary causes are typically incomplete reaction, over-oxidation leading to product degradation, or catalyst issues.

Potential Cause 1: Inefficient Oxidant or Reaction Conditions The methyl group on the pyridine ring is relatively stable, requiring potent oxidation conditions. However, excessively harsh conditions can lead to decarboxylation or ring cleavage.[7]

  • Solution:

    • Choice of Oxidant: While strong oxidants like potassium permanganate (KMnO₄) or nitric acid (HNO₃) can be effective, they often require careful temperature control to prevent side reactions.[8]

    • Catalytic Oxidation: A more controlled and often higher-yielding method is catalytic oxidation using oxygen or air in the presence of a metal catalyst system, such as Cobalt(II) or Manganese(II) salts combined with N-hydroxyphthalimide (NHPI).[8][9][10] This system operates under milder conditions, improving selectivity.

    • Optimization: Systematically optimize the reaction temperature, pressure (if using O₂), and reaction time. For the Co(II)/NHPI system, temperatures between 80-120 °C in a solvent like acetonitrile or acetic acid are a good starting point.[9]

Potential Cause 2: Product Decarboxylation Pyridine carboxylic acids can decarboxylate at elevated temperatures, especially under the oxidative conditions required for their formation.[7]

  • Solution:

    • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged heating after the starting material is consumed.

    • pH Control During Workup: During the workup, acidification is necessary to protonate the carboxylate and precipitate the product. Perform this step at low temperatures (e.g., in an ice bath) to minimize product loss.

Data Summary: Recommended Oxidation Conditions

Oxidant System Catalyst Solvent Temperature (°C) Pressure Typical Yield Range Reference
KMnO₄ - Water/Pyridine 80-100 Atmospheric 40-60% [7]
O₂ Co(III) acetylacetonate / NHPI Acetonitrile 80-110 1.0 MPa 70-85% [9]

| O₂ | Co(OAc)₂ / Mn(OAc)₂ / NHPI | Acetic Acid | 150-210 | 2.0-2.5 MPa | 75-95% |[8][10] |

Question 2: The final halogen exchange (HalEx) fluorination (Stage 3) is incomplete, leaving significant amounts of the 2-chloro starting material. How can I drive the reaction to completion?

Answer: Incomplete conversion during the HalEx reaction is a classic issue in the synthesis of fluoropyridines. The efficiency of this SNAr reaction is highly dependent on the reactivity of the fluoride source, the absence of water, and the choice of solvent.[11][12]

Potential Cause 1: Inactive Fluoride Source Potassium fluoride (KF) is a common and cost-effective fluorinating agent, but it is hygroscopic and its crystal lattice energy can hinder its reactivity.

  • Solution:

    • Drying KF: Ensure the KF is anhydrous. This can be achieved by heating under vacuum or by using commercially available spray-dried KF, which has a higher surface area and reactivity.

    • Use of Cesium Fluoride (CsF): CsF is more soluble and a more potent fluoride source than KF. Using a catalytic amount of CsF (10-20 mol%) in conjunction with KF can significantly accelerate the reaction.[13]

    • Phase-Transfer Catalysts: Employing a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can enhance the solubility and nucleophilicity of the fluoride ion in aprotic solvents.

Potential Cause 2: Presence of Protic Impurities (Water) Trace amounts of water can hydrate the fluoride ions, drastically reducing their nucleophilicity, and can also lead to the formation of 2-pyridone byproducts.

  • Solution:

    • Anhydrous Solvents: Use high-purity, anhydrous aprotic polar solvents such as DMSO, DMF, or sulfolane.

    • Azeotropic Distillation: Before adding the fluorinating agent, consider performing an azeotropic distillation with a solvent like toluene to remove any residual water from the starting material and reaction vessel.[13]

Troubleshooting_Fluorination start Low Yield in HalEx Step check_water Is the reaction strictly anhydrous? start->check_water check_kf Is the KF source active? check_water->check_kf Yes solution_water Use anhydrous solvent. Perform azeotropic drying. check_water->solution_water No check_conditions Are temperature/time optimal? check_kf->check_conditions Yes solution_kf Use spray-dried KF. Add catalytic CsF. Use phase-transfer catalyst. check_kf->solution_kf No solution_conditions Increase temperature (e.g., 180-220°C). Increase reaction time. check_conditions->solution_conditions No success Yield Improved check_conditions->success Yes solution_water->check_kf solution_kf->check_conditions solution_conditions->success

Caption: Decision workflow for troubleshooting low fluorination yield.

Frequently Asked Questions (FAQs)

Q1: Why is the 2-chloro intermediate synthesized first instead of attempting direct fluorination of a precursor?

A: This strategy is based on both reactivity and selectivity. Chlorination of the pyridine N-oxide using reagents like POCl₃ is a well-established and generally high-yielding reaction that selectively installs the halogen at the 2- and 4-positions.[14] The subsequent halogen exchange reaction to introduce fluorine is often more controllable and higher yielding than direct fluorination methods, which can be aggressive and lack selectivity. Furthermore, the 2-chloropyridine is a stable and easily purified intermediate. The reactivity of 2-halopyridines towards SNAr is F > Cl, meaning that while the 2-fluoro product is more reactive towards other nucleophiles, the synthesis via a chloro intermediate is a practical and effective route.[11][12]

Q2: What analytical techniques are best for monitoring the progress of these reactions?

A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the desired product and identifying key intermediates and byproducts, providing more certainty than TLC alone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the more volatile intermediates, such as 2-chloro-3-methylpyridine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for structural confirmation of the final product and key intermediates. For the final fluorination step, ¹⁹F NMR is a powerful tool to directly observe the formation of the C-F bond and quantify the conversion from the chloro-intermediate.

Q3: What are the critical safety precautions when performing the halogen exchange reaction?

A: The HalEx reaction is typically run at high temperatures (often >180 °C) in high-boiling aprotic solvents like DMSO or sulfolane.

  • High Temperatures: Use a well-calibrated heating mantle with a temperature controller and a sand bath or oil bath for even heat distribution. Ensure all glassware is free of defects.

  • Anhydrous Conditions: Handle anhydrous reagents in a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture contamination.

  • Solvent Hazards: High-boiling aprotic solvents can have specific health risks. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Review the Safety Data Sheet (SDS) for all reagents before use.

Detailed Experimental Protocols

Protocol 1: Oxidation of 2-Chloro-3-methylpyridine (Stage 2)

This protocol is adapted from catalytic oxidation methods.[9]

  • To a high-pressure autoclave, add 2-chloro-3-methylpyridine (1.0 eq), cobalt(III) acetylacetonate (0.02 eq), and N-hydroxyphthalimide (NHPI) (0.1 eq).

  • Add acetonitrile as the solvent (typically 5-10 volumes relative to the starting material).

  • Seal the autoclave and purge it three times with oxygen gas.

  • Pressurize the vessel with oxygen to 1.0 MPa.

  • Begin stirring and heat the reaction mixture to 100 °C.

  • Maintain the temperature and pressure for 12-18 hours, monitoring the reaction progress by taking aliquots (after cooling and depressurizing) for LC-MS analysis.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and adjust the pH to ~3-4 with 2N HCl at 0-5 °C.

  • The product, 2-chloro-3-methyl-pyridine-5-carboxylic acid, will precipitate as a solid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the product.

Protocol 2: Halogen Exchange Fluorination (Stage 3)

This protocol is a generalized procedure based on established methods for HalEx reactions.[13][15]

  • In a flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-3-methyl-pyridine-5-carboxylic acid (1.0 eq) and anhydrous DMSO (5-8 volumes).

  • Add spray-dried potassium fluoride (2.5-3.0 eq) and cesium fluoride (0.15 eq).

  • Place the flask in a heating mantle and begin stirring.

  • Heat the reaction mixture to 190-200 °C under a slow stream of nitrogen.

  • Maintain the temperature for 8-12 hours. Monitor the reaction's completion by ¹⁹F NMR or LC-MS analysis of aliquots.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a larger beaker of ice water with vigorous stirring.

  • Acidify the aqueous solution to a pH of ~3-4 using concentrated HCl. This will precipitate the crude product.

  • Filter the crude solid and wash it thoroughly with water.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

References

  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-CARBALDEHYDE IMINES. Heterocyclic Communications. Available at: [Link]

  • Jennychem. (n.d.). 2-fluoro-5-methylpyridine-3-carboxylic acid. Retrieved from [Link]

  • Gurczynski, M., et al. (n.d.). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Polish Journal of Chemistry.
  • Wojcieszak, M., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. MDPI. Available at: [Link]

  • Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. (n.d.). Oriental Journal of Chemistry. Available at: [Link]

  • Chambers, R. D., et al. (1993). Selective Fluorination by Halogen Exchange of Chlorodiazines and Chloropyridines Promoted by the “Proton Sponge”-Triethylamine Tris(hydrogen fluoride) System. ResearchGate. Available at: [Link]

  • Google Patents. (1957). Oxidation of methyl-pyridines. US2818378A.
  • Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9459-9467. Available at: [Link]

  • Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. Available at: [Link]

  • Chem-Impex. (n.d.). 2-Fluoro-3-methylpyridine. Retrieved from [Link]

  • Google Patents. (2021). Preparation method of 2-chloronicotinic acid. CN111153853B.
  • Mizukami, Y., Song, Z., & Takahashi, T. (2015). Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Organic Chemistry Portal. Available at: [Link]

  • Wojcieszak, M., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]

  • Google Patents. (2017). Process for making 2-chloro-5-methylpyridine. US20170008846A1.
  • Google Patents. (2013). Preparation method of fluoropyridine compounds. CN102898358A.
  • Anichem. (n.d.). 2-FLUORO-3-METHYL-PYRIDINE-5-CARBOXYLIC ACID. Retrieved from [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). PMC - NIH. Available at: [Link]

  • Synthesis of 2-amino-5-fluoropyridine. (2008). ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Fluoro-3-methylpyridine: Properties, Applications, Safety Data & Supplier Guide. Retrieved from [Link]

  • P212121 Store. (n.d.). 2-Fluoro-3-methylpyridine-5-carboxylic acid. Retrieved from [Link]

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Technical Support Center: Fluoropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Fluoropyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation in the synthesis of fluoropyridines. Our goal is to provide you with the technical expertise and practical insights needed to optimize your synthetic routes and ensure the integrity of your experimental outcomes.

Introduction to Fluoropyridine Synthesis Challenges

Fluoropyridines are crucial building blocks in pharmaceuticals and agrochemicals. However, their synthesis is often plagued by the formation of undesirable side products, which can complicate purification and reduce yields. This guide provides a detailed breakdown of common side products encountered in three major synthetic routes: the Balz-Schiemann reaction, the Halex reaction, and direct C-H fluorination. We will explore the mechanistic origins of these impurities and offer validated troubleshooting strategies to mitigate their formation.

Section 1: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classical method for introducing fluorine into an aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate salt.[1][2] While effective, it is sensitive to reaction conditions and prone to specific side reactions.

Frequently Asked Questions (FAQs): Balz-Schiemann Reaction

Q1: I am observing a significant amount of a non-fluorinated aromatic product in my reaction mixture. What is it and why is it forming?

A1: This is likely a proto-deamination product, where the diazonium group is replaced by a hydrogen atom. This side reaction is often promoted by the presence of a hydrogen donor in the reaction medium. Polar solvents can facilitate this pathway by solvating the diazonium salt and interfering with the desired fluorine transfer.[3][4]

Q2: My reaction is producing a deeply colored, high-molecular-weight impurity that is difficult to remove. What could this be?

A2: You are likely observing the formation of azoarenes. This occurs when the diazonium salt couples with an electron-rich aromatic species in the reaction mixture. This is a known side reaction under acidic conditions often used in the Balz-Schiemann reaction.[5]

Q3: My yield of the desired fluoropyridine is consistently low, even without obvious side products on TLC. What could be the issue?

A3: Low yields can be attributed to the instability of the pyridyl diazonium tetrafluoroborate salt.[6] These intermediates can be particularly unstable, especially with certain substitution patterns on the pyridine ring.[1] Incomplete formation of the diazonium salt or its premature decomposition can lead to reduced yields.

Troubleshooting Guide: Balz-Schiemann Reaction
Issue Potential Cause Troubleshooting Steps & Explanations
Formation of Proto-deamination Product Presence of hydrogen donors; polar solvents.1. Solvent Selection: Switch to low- or non-polar solvents like hexane or chlorobenzene. These solvents minimize the dissociation of the diazonium tetrafluoroborate ion pair, favoring the desired fluorination pathway.[3][4] 2. Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Water can act as a proton source, contributing to proto-deamination.
Formation of Azoarenes Reaction of the diazonium salt with electron-rich species.1. Control Stoichiometry: Use a slight excess of the diazotizing agent (e.g., sodium nitrite) to ensure complete conversion of the aminopyridine. This minimizes the presence of the starting material which can couple with the diazonium salt. 2. Temperature Control: Perform the diazotization at low temperatures (0-5 °C) to control the reactivity of the diazonium salt and suppress coupling reactions.
Low Yield/Decomposition Instability of the diazonium salt.1. In Situ Generation: Consider generating and using the diazonium salt in situ without isolation. This avoids the hazards associated with handling potentially explosive intermediates and minimizes decomposition.[5] 2. Alternative Counterions: In some cases, using hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) salts can improve the stability and yield of the reaction.[2]
Mechanism of Side Product Formation: Balz-Schiemann Reaction

Balz_Schiemann_Side_Products aminopyridine Aminopyridine diazonium Pyridyl Diazonium Tetrafluoroborate aminopyridine->diazonium Diazotization (NaNO₂, HBF₄) fluoropyridine Desired Fluoropyridine diazonium->fluoropyridine Thermal Decomposition (Desired Pathway) proto_deamination Proto-deamination Product (Pyridine) diazonium->proto_deamination Side Reaction azoarene Azoarene Side Product diazonium->azoarene Side Reaction H_donor H-Donor (e.g., Solvent) H_donor->proto_deamination aminopyridine_coupling Unreacted Aminopyridine aminopyridine_coupling->azoarene

Caption: Formation of desired fluoropyridine and common side products in the Balz-Schiemann reaction.

Section 2: The Halex Reaction (Nucleophilic Aromatic Substitution)

The Halex (Halogen Exchange) reaction is a powerful industrial method for synthesizing fluoropyridines via nucleophilic aromatic substitution (SNAr) of a chloro- or bromo-pyridine with a fluoride source.[6][7] Despite its utility, the reaction is sensitive to several parameters that can lead to side product formation.

Frequently Asked Questions (FAQs): Halex Reaction

Q1: I am seeing a significant amount of hydroxypyridine in my product mixture. What is causing this?

A1: The formation of hydroxypyridine is a classic side product in the Halex reaction and is almost always due to the presence of water.[6] The fluoride ion source (e.g., KF) can be hygroscopic, and any moisture will lead to the competing hydrolysis reaction.

Q2: My reaction is producing a di-substituted product. How can I prevent this?

A2: Di-substitution can occur if the initially formed fluoropyridine can undergo a subsequent nucleophilic substitution. This is more likely if there are other leaving groups on the ring or if the reaction conditions are too harsh (high temperature, long reaction time).[8]

Q3: The reaction is sluggish and gives a low yield of the desired fluoropyridine. What can I do to improve it?

A3: Low reactivity can be due to several factors: insufficient activation of the pyridine ring, poor quality of the fluoride source, or an inappropriate solvent. The Halex reaction works best with electron-deficient pyridines, and the fluoride source should be anhydrous and have a high surface area.[6][7]

Troubleshooting Guide: Halex Reaction
Issue Potential Cause Troubleshooting Steps & Explanations
Formation of Hydroxypyridine Presence of water.1. Rigorous Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents. The fluoride source (e.g., KF) should be freshly dried (spray-dried KF is recommended for its high surface area).[6]
Di-substitution Over-reaction or presence of multiple leaving groups.1. Milder Reaction Conditions: Reduce the reaction temperature or shorten the reaction time. Monitor the reaction progress carefully by TLC or LC-MS to stop it once the desired mono-fluorinated product is formed.[8]
Low Reactivity/Yield Poor fluoride source, inadequate solvent, or insufficient ring activation.1. Fluoride Source Quality: Use finely powdered, spray-dried KF. Consider more soluble fluoride sources like CsF or tetraalkylammonium fluorides.[9] 2. Solvent Choice: Employ polar aprotic solvents such as DMSO, DMF, or sulfolane to enhance the nucleophilicity of the fluoride ion.[6][7] 3. Phase-Transfer Catalyst: For heterogeneous reactions, adding a phase-transfer catalyst can improve the solubility and reactivity of the fluoride salt.[9]
Experimental Protocol: Minimizing Hydroxypyridine Formation in a Typical Halex Reaction
  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Reagents: Use freshly opened anhydrous polar aprotic solvent (e.g., DMSO). Use spray-dried potassium fluoride, stored in a desiccator.

  • Reaction Setup: Assemble the reaction under a nitrogen atmosphere. Add the spray-dried potassium fluoride and the chloropyridine substrate to the reaction flask.

  • Solvent Addition: Add the anhydrous DMSO via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-150 °C) and monitor by TLC or LC-MS.[8]

  • Work-up: Upon completion, cool the reaction and proceed with the appropriate aqueous work-up and extraction.

Mechanism of Side Product Formation: Halex Reaction

Halex_Side_Products chloropyridine Chloropyridine meisenheimer_F Meisenheimer Complex (F⁻ attack) chloropyridine->meisenheimer_F Nucleophilic Attack meisenheimer_OH Meisenheimer Complex (OH⁻ attack) chloropyridine->meisenheimer_OH Nucleophilic Attack (Side Reaction) fluoropyridine Desired Fluoropyridine meisenheimer_F->fluoropyridine Loss of Cl⁻ hydroxypyridine Hydroxypyridine Side Product meisenheimer_OH->hydroxypyridine Loss of Cl⁻ fluoride F⁻ fluoride->meisenheimer_F hydroxide OH⁻ (from H₂O) hydroxide->meisenheimer_OH

Caption: Competing pathways for desired fluorination and undesired hydrolysis in the Halex reaction.

Section 3: Direct C-H Fluorination

Direct C-H fluorination is an increasingly popular method that avoids the pre-functionalization of the pyridine ring. Reagents like silver(II) fluoride (AgF₂) have shown great promise for selective fluorination adjacent to the nitrogen atom.[10] However, regioselectivity can be a significant challenge.

Frequently Asked Questions (FAQs): Direct C-H Fluorination

Q1: My reaction is producing a mixture of isomeric fluoropyridines. How can I improve the regioselectivity?

A1: Regioselectivity in direct C-H fluorination is highly dependent on the electronic and steric properties of the substituents on the pyridine ring. For 3-substituted pyridines, fluorination can occur at either the 2- or 6-position.[11] For 3,5-disubstituted pyridines, poor site selectivity is common.[11]

Q2: The reaction is not proceeding to completion, and I am recovering a lot of starting material. What is the problem?

A2: The reactivity in direct C-H fluorination with reagents like AgF₂ is sensitive to the electronic nature of the pyridine substrate. Electron-deficient pyridines, such as those with multiple electron-withdrawing groups, often exhibit lower reactivity.[11] Additionally, the reaction is sensitive to moisture, which can deactivate the fluorinating agent.[12]

Q3: Are there any functional groups that are incompatible with direct C-H fluorination using AgF₂?

A3: While the method is tolerant of many functional groups, some can interfere with the reaction. The specific incompatibilities will depend on the exact fluorinating agent used. For AgF₂, very electron-rich and sterically hindered pyridines may react in low yields.[11]

Troubleshooting Guide: Direct C-H Fluorination
Issue Potential Cause Troubleshooting Steps & Explanations
Poor Regioselectivity Electronic and steric effects of substituents.1. Substrate Modification: If possible, modify the substituents on the pyridine ring to direct the fluorination to the desired position. For example, 3-benzyloxy-substituted pyridines show a preference for fluorination at the 2-position.[11] 2. Alternative Fluorinating Agents: Explore other direct fluorination reagents that may offer different selectivity profiles.
Low Conversion Deactivated substrate; moisture.1. Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions. AgF₂ is sensitive to moisture and should be handled quickly in the air.[12] 2. Solvent Choice: Anhydrous acetonitrile is a common solvent for this reaction.[12] 3. Temperature Control: While many reactions proceed at ambient temperature, gentle heating may be required for less reactive substrates.[12]
Logical Relationship: Factors Influencing Regioselectivity in Direct C-H Fluorination

C_H_Fluorination_Selectivity substrate Pyridine Substrate regioselectivity Regioselectivity of C-H Fluorination substrate->regioselectivity electronics Electronic Effects of Substituents electronics->regioselectivity sterics Steric Hindrance sterics->regioselectivity product_mixture Desired Isomer vs. Side Product Isomers regioselectivity->product_mixture low_selectivity Poor Selectivity (Mixture of Isomers) regioselectivity->low_selectivity

Caption: Key factors governing the regioselectivity of direct C-H fluorination of pyridines.

References

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Technical Support Center: Navigating the Challenges of Fluorinated Carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often complex challenges associated with purifying these valuable compounds. Fluorinated carboxylic acids are integral to modern chemistry, yet their distinct physicochemical properties necessitate specialized purification strategies. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common hurdles in your daily laboratory work.

Understanding the Core Challenges

The purification of fluorinated carboxylic acids is frequently complicated by a combination of factors stemming from the influence of the highly electronegative fluorine atoms. These challenges include:

  • High Acidity: The electron-withdrawing nature of fluorine atoms significantly increases the acidity of the carboxylic acid group compared to their non-fluorinated analogs.[1] This property can lead to strong interactions with basic sites on stationary phases in chromatography, resulting in peak tailing and poor separation.

  • Unique Polarity and Solubility: The polarity of fluorinated compounds can be deceptive. While the carboxyl group is polar, the fluorinated alkyl chain is both hydrophobic and lipophobic. This dual nature can lead to unpredictable solubility in common organic solvents, making solvent selection for chromatography and crystallization a critical and often difficult step.

  • Structural Isomers and Impurities: The synthesis of fluorinated carboxylic acids can result in a mixture of linear and branched isomers, which often possess very similar physical and chemical properties, making them difficult to separate.[2][3][4] Additionally, side reactions during synthesis can introduce impurities that co-elute or co-crystallize with the desired product.

This guide will address these challenges head-on, providing practical solutions and the scientific reasoning behind them.

Troubleshooting Purification Techniques

This section is organized by common purification techniques and addresses specific problems in a question-and-answer format.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful tool for the purification of fluorinated carboxylic acids. However, their high acidity often leads to undesirable chromatographic behavior.

Q1: My fluorinated carboxylic acid is showing severe peak tailing on a C18 column. What is causing this and how can I fix it?

A1: Peak tailing for acidic compounds like fluorinated carboxylic acids on silica-based reversed-phase columns is often caused by secondary interactions between the anionic carboxylate and residual, positively charged silanol groups on the stationary phase.[3][5] These strong interactions delay the elution of a portion of the analyte, resulting in a "tailing" peak.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: By adding a small amount of a strong acid, such as trifluoroacetic acid (TFA) or formic acid, to your mobile phase, you can suppress the ionization of the carboxylic acid group. A common starting concentration is 0.1% (v/v) TFA. This protonates the carboxyl group, neutralizing its charge and minimizing interactions with the stationary phase.[6]

  • Use an Ion-Pairing Reagent: For particularly acidic compounds, simply lowering the pH may not be sufficient. In these cases, adding an ion-pairing reagent, such as a longer-chain perfluorinated carboxylic acid (e.g., pentafluoropropionic acid - PFPA or heptafluorobutyric acid - HFBA), can improve peak shape.[7][8] These reagents have a dual function: they act as "ion repelling agents" for your negatively charged analyte and can also pair with any positively charged sites on the column, effectively masking them.[7][8]

  • Employ a "High-Purity" or "End-Capped" Column: Modern HPLC columns are often "end-capped," a process that chemically modifies the majority of residual silanol groups to reduce their activity. Using a high-purity, end-capped column can significantly reduce peak tailing for acidic compounds.[3]

  • Consider a Different Stationary Phase: If the above methods are unsuccessful, consider a stationary phase with a different selectivity, such as a polymer-based column or a phenyl-hexyl column, which may offer different interaction mechanisms.

Data Summary: Mobile Phase Additives for Peak Shape Improvement

AdditiveTypical ConcentrationMechanism of ActionConsiderations
Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)Suppresses ionization of the carboxylic acid.Can suppress ionization in mass spectrometry.
Formic Acid0.1 - 1% (v/v)Suppresses ionization of the carboxylic acid.More volatile and often more MS-friendly than TFA.
PFPA / HFBA10 - 50 mMActs as an ion-pairing and ion-repelling agent.[7][8]Can be more difficult to remove from the final product.
Crystallization

Crystallization is a powerful technique for obtaining highly pure fluorinated carboxylic acids. However, their unique solubility profiles can make finding suitable solvent systems challenging, and issues like "oiling out" are common.

Q2: My fluorinated carboxylic acid is "oiling out" during crystallization instead of forming crystals. How can I prevent this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[9] This often happens when the supersaturation of the solution is too high, or when the melting point of the solute is lower than the temperature of the solution.[10][11] Fluorinated compounds are particularly prone to this due to their often low melting points and unique interactions with solvents.

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: If using cooling crystallization, decrease the rate of cooling to allow the molecules more time to orient themselves into a crystal lattice.

    • Slower Anti-Solvent Addition: If using anti-solvent crystallization, add the anti-solvent much more slowly and with vigorous stirring to avoid localized high supersaturation.[12]

  • Select a Different Solvent System: The choice of solvent is critical. Experiment with a wider range of solvents. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold. For fluorinated compounds, consider solvents that can interact favorably with both the polar head and the fluorinated tail. Sometimes a mixture of solvents is necessary.[4]

  • Increase the Amount of Solvent: Oiling out can sometimes be caused by using too little solvent, leading to a situation where the compound's solubility is exceeded at a temperature above its melting point. Try dissolving the compound in a larger volume of hot solvent.[10]

  • Seeding: Introduce a small crystal of the pure compound (a "seed crystal") to the slightly supersaturated solution. This provides a template for crystal growth and can help bypass the nucleation barrier that leads to oiling out.[12]

  • Lower the Crystallization Temperature: If possible, cool the solution to a lower temperature where the oil may solidify and then can potentially be recrystallized.

Workflow for Overcoming "Oiling Out"

G start Oiling Out Observed slow_super Reduce Rate of Supersaturation (Slower cooling or anti-solvent addition) start->slow_super new_solvent Select a Different Solvent System slow_super->new_solvent Failure success Crystals Formed slow_super->success Success more_solvent Increase Solvent Volume new_solvent->more_solvent Failure new_solvent->success Success seeding Introduce Seed Crystals more_solvent->seeding Failure more_solvent->success Success lower_temp Lower Crystallization Temperature seeding->lower_temp Failure seeding->success Success lower_temp->success Success failure Oiling Out Persists lower_temp->failure G cluster_prep Preparation cluster_run Execution cluster_post Isolation TLC Select Solvent System (TLC) Pack Pack Column with Silica Slurry TLC->Pack Load Load Sample Pack->Load Elute Elute and Collect Fractions Load->Elute Monitor Monitor Fractions (TLC) Elute->Monitor Monitor->Elute Continue Combine Combine Pure Fractions Monitor->Combine Separation Complete Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

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Technical Support Center: Preventing Decarboxylation of Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling pyridine carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging issue of unintended decarboxylation. Spontaneous loss of CO2 from these valuable heterocyclic building blocks can lead to significant yield loss, purification challenges, and compromised project timelines.

This document moves beyond simple procedural lists to provide a deep, mechanism-driven understanding of why decarboxylation occurs and how to strategically prevent it. We will explore troubleshooting scenarios you may face in the lab and provide robust, field-tested solutions.

Part 1: Troubleshooting Guide - My Reaction Is Failing

This section addresses specific experimental failures where decarboxylation is the likely culprit.

Q1: My reaction yield is low, and I've isolated pyridine as a major byproduct. How can I definitively confirm that my starting material, picolinic acid, is decarboxylating under my reaction conditions?

A: This is a classic signature of picolinic acid degradation. To confirm, you should perform a control experiment.

  • Causality: The goal is to isolate the variables. You need to determine if the degradation is caused by thermal stress, a specific reagent, or a combination thereof.

  • Troubleshooting Protocol:

    • In a separate flask, dissolve your picolinic acid starting material in the same solvent used in your main reaction.

    • Add all non-essential reagents (e.g., bases, phase-transfer catalysts) but omit the key coupling partner or primary catalyst.

    • Heat this control mixture to the same temperature as your main reaction and monitor it over the same time course.

    • Analyze samples from the control reaction by LC-MS or GC-MS. The appearance of a mass corresponding to pyridine (or your decarboxylated starting material) confirms that the compound is not stable under the reaction conditions, independent of the desired chemical transformation.

Q2: I am attempting a reaction that requires high temperatures (>120°C) with a substituted pyridine-2-carboxylic acid, and I'm experiencing significant decarboxylation. What are my immediate options?

A: High thermal stress is a primary driver of decarboxylation, especially for acids with the carboxyl group at the 2-position (picolinic acids). The proximity of the nitrogen atom facilitates a low-energy pathway for CO2 loss.[1] Your most robust strategy is to temporarily modify the carboxylic acid into a more stable functional group—a technique known as "protection."

  • Expert Insight: Do not simply accept that high temperatures are necessary. First, investigate whether a more active catalyst or a different solvent system could achieve the desired transformation under milder conditions. If high heat is unavoidable, protection is not optional; it is essential.

  • Strategic Options: The choice of protecting group depends on the stability of your molecule to the deprotection conditions.

    • Protect as an Ester: This is the most common approach. The carboxylic acid is converted to an ester, which is far more thermally stable. The ester can be hydrolyzed back to the acid in a later step.[2][3]

    • Protect as an Amide: For maximum stability, an amide is an excellent choice. Amides are significantly more resistant to cleavage than esters. However, their removal requires harsh conditions (e.g., strong acid/base and heat), which may not be suitable for complex molecules.[2][4][5]

The following workflow diagram can help guide your decision:

G cluster_yes Yes, Molecule is Sensitive cluster_no No, Molecule is Robust start High-Temperature Reaction (>120°C) Causes Decarboxylation q1 Are downstream functional groups sensitive to strong acid/base hydrolysis? start->q1 q2 Is the molecule stable to catalytic hydrogenation? q1->q2 Yes methyl_ester Protect as Methyl or Ethyl Ester. Remove with acid/base hydrolysis (e.g., LiOH, HCl). q1->methyl_ester No benzyl_ester Protect as Benzyl (Bn) Ester. Remove with H2, Pd/C. q2->benzyl_ester Yes other_labile Consider other labile esters (e.g., silyl esters). q2->other_labile No

Caption: Decision workflow for selecting a protecting group.

Q3: My reaction involves a copper catalyst, and I suspect it's accelerating the decarboxylation of my pyridine carboxylic acid. How can this be addressed?

A: Your suspicion is well-founded. Transition metals, including copper, palladium, silver, and nickel, are known to catalyze decarboxylation and are often used intentionally for decarboxylative coupling reactions.[6] If your goal is to preserve the carboxylic acid, this catalytic activity is a significant side reaction.

  • Mechanistic Insight: The metal can coordinate to both the pyridine nitrogen and the carboxylate, forming a cyclic intermediate that lowers the activation energy for CO2 extrusion.

  • Solution: The most effective solution is to prevent this coordination by protecting the carboxylic acid group. By converting it to an ester or an amide, you remove the acidic proton and change the electronic nature of the carbonyl, making it a much poorer ligand for the metal catalyst. This allows your desired catalytic cycle to proceed without interference.

Part 2: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the stability of pyridine carboxylic acids.

Q1: Why is picolinic acid (2-COOH) so much more prone to decarboxylation than its isomers, nicotinic acid (3-COOH) and isonicotinic acid (4-COOH)?

A: The unique instability of picolinic acid is a direct result of the position of the carboxyl group relative to the ring nitrogen. Decarboxylation of picolinic acid proceeds through a stabilized zwitterionic intermediate (an ylide), which is not possible for the 3- and 4-isomers.[1][7]

  • Mechanism:

    • The acidic proton of the carboxyl group can transfer to the basic pyridine nitrogen, forming a zwitterion.

    • This structure places a positive charge on the nitrogen and a negative charge on the carboxylate oxygen.

    • The positively charged nitrogen acts as a powerful "electron sink," stabilizing the negative charge that develops on the ring carbon as the C-C bond breaks and CO2 is eliminated.

    • This forms a transient 2-pyridyl carbanion or ylide, which is then rapidly protonated by a solvent molecule to give pyridine.

Nicotinic and isonicotinic acids cannot form this type of stabilized intermediate, so their decarboxylation requires much higher energy and is therefore significantly slower.[7] In fact, nicotinic and isonicotinic acids are generally considered stable to decarboxylation under most synthetic conditions.[1]

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Technical Support Center: Stability Studies of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-3-methyl-pyridine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the planning and execution of robust stability studies. As specific stability data for this compound is not extensively published, this document synthesizes established principles of pharmaceutical stability testing, chemical knowledge of related molecular classes, and regulatory expectations to empower you to conduct a thorough investigation.

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that provides assurance of its safety and efficacy over time. Forced degradation studies are a cornerstone of this evaluation, helping to identify potential degradation products and establish stability-indicating analytical methods.[1][2] This guide will walk you through common challenges and questions encountered during these crucial experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the stability profile and handling of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

Q1: What are the primary chemical liabilities of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid that I should be concerned about in stability studies?

A1: Based on its structure—a fluorinated pyridine ring with methyl and carboxylic acid substituents—the primary potential degradation pathways to investigate are:

  • Decarboxylation: Carboxylic acids on heterocyclic rings can be susceptible to loss of CO2, especially under thermal stress.

  • Hydrolysis: While the pyridine ring itself is relatively stable to hydrolysis, forcing conditions with strong acids or bases could potentially lead to reactions, although this is less common than with esters or amides.

  • Oxidation: The pyridine ring and the methyl group are potential sites for oxidation.

  • Photodegradation: Fluorinated aromatic systems can be susceptible to photolytic degradation. The energy from UV or visible light can induce reactions, including potential dehalogenation or rearrangement.

Q2: What are the recommended storage conditions for this compound for long-term stability?

A2: While specific long-term stability data is not publicly available, for a solid-state API of this nature, standard storage conditions are typically sufficient. However, a conservative approach is recommended pending your own stability data.

ConditionTemperatureRelative Humidity (RH)Light Condition
Recommended Long-Term 2-8°CControlledProtected from light
Accelerated (for studies) 40°C75% RHProtected from light
Intermediate (if needed) 30°C65% RHProtected from light

These conditions are derived from the ICH Q1A(R2) guidelines for stability testing.[2]

Q3: Is 2-Fluoro-3-methyl-pyridine-5-carboxylic acid expected to be hygroscopic?

A3: The potential for hygroscopicity should be evaluated. Carboxylic acids and pyridine nitrogen can interact with water. A formal hygroscopicity study is recommended. If the compound is found to be hygroscopic, it may impact solid-state stability and should be stored in a desiccated environment.[2]

Part 2: Troubleshooting Guide for Forced Degradation Studies

This section provides a problem-and-solution framework for issues that may arise during your experimental work.

Issue 1: No Degradation Observed Under Stress Conditions

Scenario: You have subjected the compound to hydrolytic (acid, base, neutral), oxidative, and thermal stress, but your primary analytical method (e.g., HPLC-UV) shows no significant decrease in the parent peak and no formation of new peaks.

Root Cause Analysis & Solution Workflow:

start No Degradation Observed q1 Are stress conditions aaggressive enough? start->q1 s1 Increase stressor concentration, temperature, or duration. (e.g., 1M HCl to 5M HCl; 60°C to 80°C) q1->s1 No q2 Is the analytical method capable of detecting the degradants? q1->q2 Yes s2 Review method. Are degradants co-eluting? Do they lack a chromophore for UV detection? q2->s2 No q3 Is the compound genuinely stable under these conditions? q2->q3 Yes s2_action Action: Use a mass spectrometer (LC-MS) for detection. Check peak purity with a photodiode array (PDA) detector. s2->s2_action s3 Document the stability. This is a valid and valuable result. q3->s3 Yes

Caption: Troubleshooting workflow for lack of observed degradation.

Expert Insight: The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3] If no degradation is observed, the conditions are not strenuous enough, or the analytical method is not "stability-indicating." Before concluding that the molecule is highly stable, ensure your analytical method can separate the parent compound from potential degradants. An HPLC method coupled with mass spectrometry (LC-MS) is invaluable here, as it can detect products that may not have a UV chromophore or are present at low levels.[3][4]

Issue 2: Mass Balance Failure in the Stability Study

Scenario: After stressing a sample, the sum of the assay of the parent compound and the percentage of all known impurities and degradation products is significantly less than 100%.

Root Cause Analysis & Solution Workflow:

start Mass Balance < 95% q1 Are all degradants being detected by the analytical method? start->q1 q2 Are degradants retained on the HPLC column? start->q2 q3 Has precipitation occurred? start->q3 s1 Degradants may lack a chromophore, be volatile, or be insoluble in the mobile phase. q1->s1 s1_action Action: Use a universal detector like a Charged Aerosol Detector (CAD) or MS. Analyze headspace for volatiles (GC-HS). s1->s1_action s2 Highly polar or non-polar degradants may not elute under the current gradient conditions. q2->s2 s2_action Action: Modify the gradient (e.g., include a strong solvent flush at the end). Use a different column chemistry. s2->s2_action s3 Degradation products may be insoluble in the sample diluent. q3->s3 s3_action Action: Visually inspect samples. Use a different diluent for analysis. s3->s3_action

Caption: Troubleshooting workflow for mass balance failure.

Expert Insight: A lack of mass balance suggests that one or more degradation products are not being accounted for. This is a critical issue as these unknown products could have safety implications. The most common reason is that the degradation products have different physicochemical properties than the parent compound. For example, decarboxylation would produce a more basic and potentially more volatile compound, which might not be well-retained or detected by the primary method.

Part 3: Experimental Protocols

These are generalized, step-by-step protocols that should be adapted based on your preliminary findings and available equipment.

Protocol 1: Forced Degradation Study - General Workflow

This protocol outlines the typical stress conditions as recommended by ICH guidelines.[1][2][5]

Objective: To generate potential degradation products and establish a stability-indicating analytical method.

Materials:

  • 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, Acetonitrile (ACN), and Methanol (MeOH)

  • Calibrated stability chambers (for temperature, humidity, and photostability)

  • Validated HPLC-UV/PDA/MS system

Procedure:

  • Solution Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., 50:50 ACN:Water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 1M HCl. Store at 60°C.

    • Base Hydrolysis: Add an equal volume of 1M NaOH. Store at 60°C.

    • Neutral Hydrolysis: Add an equal volume of water. Store at 60°C.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Store at room temperature.

    • Thermal Degradation (Solid): Store solid API at 80°C.

    • Thermal Degradation (Solution): Store the stock solution at 80°C.

    • Photostability: Expose solid API and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[6]

  • Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation. Adjust stress conditions if degradation is too fast or too slow.

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

    • Cool thermal samples to room temperature.

  • Analysis: Analyze all samples, including an unstressed control, using a developed HPLC method. Use a PDA detector to check for peak purity and an MS detector to identify the mass of potential degradants.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a chromatographic method that can separate the API from all process impurities and degradation products.

Starting Method Conditions:

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detection UV at 254 nm (or λmax of compound), PDA Scan (200-400 nm), and MS Scan

Method Development Workflow:

start Inject Stressed Samples with Starting Method q1 Is the parent peak sharp and symmetrical? start->q1 s1 Adjust mobile phase pH or organic modifier (e.g., MeOH). q1->s1 No q2 Are all degradant peaks separated from the parent (Resolution > 2.0)? q1->q2 Yes s1->q2 s2 Modify gradient slope or change column chemistry (e.g., Phenyl-Hexyl). q2->s2 No q3 Are all peaks eluted? q2->q3 Yes s2->q3 s3 Add a high-organic wash at the end of the gradient. q3->s3 No end_node Validated Stability- Indicating Method q3->end_node Yes s3->end_node

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Technical Support Center: Optimizing Coupling Reactions with 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-Fluoro-3-methyl-pyridine-5-carboxylic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during coupling reactions with this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, troubleshoot effectively, and achieve higher yields and purity in your synthetic endeavors.

Introduction: Understanding the Reagent

2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a valuable heterocyclic compound in medicinal chemistry and materials science.[1] Its unique structure, featuring an electron-withdrawing fluorine atom and an electron-donating methyl group on the pyridine ring, presents both opportunities and challenges in chemical synthesis. The fluorine at the 2-position can influence the reactivity of the pyridine ring and the carboxyl group, making it crucial to select the right coupling strategy.[2]

Key Structural Features and Their Implications:
  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a base or a coordinating ligand for metal catalysts, which can sometimes complicate reactions.

  • Carboxylic Acid: The carboxyl group is the primary site for amide and ester bond formation. Its acidity and reactivity are modulated by the electronic effects of the substituents on the pyridine ring.

  • Fluorine Atom: The highly electronegative fluorine atom at the 2-position makes the pyridine ring electron-deficient. This can affect the nucleophilicity of the pyridine nitrogen and the susceptibility of the ring to certain coupling reactions.[2]

  • Methyl Group: The methyl group at the 3-position provides some steric hindrance and has an electron-donating effect, which can influence regioselectivity in certain reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common issues encountered when using 2-Fluoro-3-methyl-pyridine-5-carboxylic acid in coupling reactions.

Amide and Ester Coupling

Q1: My amide coupling reaction with 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is giving low to no yield. What are the likely causes?

A1: Low yields in amide coupling reactions are often due to incomplete activation of the carboxylic acid, deactivation of the amine, steric hindrance, or suboptimal reaction conditions.[3] The electron-deficient nature of the pyridine ring in your starting material can exacerbate these issues.

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to readily react with the amine. If this activation is inefficient, the reaction will stall.[3]

  • Amine Deactivation: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[3] This is a common issue that can be mitigated by the choice of base and the order of addition of reagents.

  • Steric Hindrance: The methyl group at the 3-position of the pyridine ring, or bulky substituents on your amine coupling partner, can physically block the reaction site.[3]

Troubleshooting Workflow for Low-Yield Amide Coupling

G start Low/No Yield in Amide Coupling q1 Is the carboxylic acid fully dissolved? start->q1 solubility Improve solubility: - Switch to a more polar aprotic solvent (e.g., DMF, DMA). - Gently warm the reaction mixture. q1->solubility No q2 Is the amine partner sterically hindered? q1->q2 Yes solubility->q2 sterics Overcome Steric Hindrance: - Increase reaction temperature. - Use a more potent coupling reagent (e.g., HATU, COMU). - Consider converting the carboxylic acid to an acyl fluoride. q2->sterics Yes q3 Have you tried different coupling reagents? q2->q3 No sterics->q3 reagents Optimize Coupling Reagent: - For standard couplings, try EDC/HOBt or DIC/Oxyma. - For difficult couplings, use phosphonium (PyBOP) or uronium (HATU) salts. q3->reagents No q4 Is the base appropriate? q3->q4 Yes reagents->q4 base Select the Right Base: - Use a non-nucleophilic, hindered base like DIPEA or 2,6-lutidine. - Use 2-3 equivalents to neutralize generated acids. q4->base No end Improved Yield q4->end Yes base->end

Caption: Troubleshooting decision tree for amide coupling.

Q2: I'm observing significant side reactions during my esterification. What could be the cause and how can I minimize them?

A2: Side reactions in esterification often stem from the reactivity of the coupling reagents or the presence of impurities. For pyridine carboxylic acids, self-coupling or reactions involving the pyridine nitrogen can sometimes occur.

  • Minimize Water: Ensure all reagents and solvents are anhydrous to prevent hydrolysis of activated intermediates.[3]

  • Choice of Coupling Reagent: For simple esterifications, using a milder activating agent like DCC with a catalytic amount of DMAP is often sufficient. For more challenging substrates, more advanced reagents may be necessary, but these can also introduce new side reactions.

  • Temperature Control: Running the reaction at lower temperatures can often suppress side reactions.[3]

Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

Q3: I am attempting a Suzuki coupling with the fluorine atom at the 2-position, but the reaction is not proceeding. What should I consider?

A3: The C-F bond is generally strong and less reactive in Suzuki couplings compared to C-Cl, C-Br, or C-I bonds.[4] Significant advancements in catalyst technology have made the coupling of less reactive halides more feasible, but specific conditions are often required.[4]

  • Catalyst and Ligand Choice: For challenging couplings involving C-F bonds, highly active palladium catalysts and electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) are often necessary to facilitate the oxidative addition step.[4]

  • Reaction Conditions: Higher temperatures and stronger bases (e.g., K₃PO₄, Cs₂CO₃) may be required to drive the reaction forward.[4]

  • Alternative Coupling Partners: Consider if a different halide at the 2-position (e.g., 2-bromo or 2-chloro) could be used in your synthetic route, as these are generally more reactive in Suzuki couplings.[5][6]

Q4: Can I perform a Sonogashira coupling on the pyridine ring of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid?

A4: Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7] To perform a Sonogashira coupling on the pyridine ring, you would typically need a halide (I, Br, Cl) or triflate at the desired position. The fluorine atom is generally not reactive enough for standard Sonogashira conditions. If your goal is to introduce an alkyne substituent, you would likely need to start with a corresponding halo-substituted pyridine carboxylic acid.

Q5: Is a Buchwald-Hartwig amination feasible at the 2-position to displace the fluorine?

A5: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds.[8][9] While it's a versatile reaction, displacing a fluoride ion with an amine via this method can be challenging due to the strength of the C-F bond. However, with the right choice of catalyst, ligand, and reaction conditions, it may be possible.

  • Catalyst System: Similar to Suzuki coupling, highly active palladium catalysts with specialized ligands are crucial.[8]

  • Base and Solvent: The choice of base and solvent is critical and depends heavily on the specific substrates being coupled.[8]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a starting point for a highly effective uronium-based coupling, suitable for many, including sterically hindered, substrates.[3]

  • To a stirred solution of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv).

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[3]

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling of a Corresponding 2-Halopyridine Carboxylic Acid Derivative

This protocol outlines a general method for the Suzuki coupling of a 2-halopyridine with an arylboronic acid.[4]

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 2-halopyridine derivative (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv).[4]

  • Add the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and the ligand (e.g., PPh₃, SPhos, XPhos; 2-10 mol%).[4]

  • Add degassed solvent (e.g., 1,4-dioxane, toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC).[4]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel.[4]

Data Summary Tables

Table 1: Recommended Conditions for Amide Coupling

Coupling ReagentBaseSolventTemperature (°C)Notes
HATU/HBTUDIPEA, 2,6-LutidineDMF, NMP25-50Highly efficient, good for hindered substrates.[3]
PyBOPDIPEADCM, DMF25Effective for reducing racemization.[10]
EDC/HOBtDIPEA, NMMDCM, DMF0-25Cost-effective, but may be less efficient for difficult couplings.[3]
Acyl Fluoride (in situ)PyridineDCM, MeCN25For very hindered or electron-deficient amines.[10][11]

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling of Related Halopyridines

ReactionTypical HalidePalladium SourceLigandBaseSolventTemperature (°C)
Suzuki-MiyauraBr, ClPd(OAc)₂, Pd₂(dba)₃XPhos, SPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane80-120[4]
SonogashiraI, BrPd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃Et₃N, PiperidineTHF, DMF25-100[12][13]
Buchwald-HartwigBr, ClPd₂(dba)₃, Pd(OAc)₂BINAP, XPhosNaOtBu, K₂CO₃Toluene, Dioxane80-110[8][14]

Mechanistic Insights

Amide Bond Formation Pathway

G cluster_0 Activation cluster_1 Coupling RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., O-Acylisourea) RCOOH->ActivatedEster + Coupling Reagent CouplingReagent Coupling Reagent (e.g., HATU) Amide Amide Product (R-CONH-R') ActivatedEster->Amide + Amine Amine Amine (R'-NH2) Byproduct Byproduct

Caption: Generalized mechanism for amide bond formation.

References

  • Yılmaz, Ü., Deniz, S., Küçükbay, H., & Şireci, N. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(3), 3569-3584. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Retrieved from [Link]

  • Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of pyridine carboxylic acids.
  • ACS Publications. (n.d.). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2022, December 27). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Retrieved from [Link]

  • ACS Publications. (2014, February 10). Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 5-Fluoropyridine-2-Carboxylic Acid Supplier & Manufacturer in China. Retrieved from [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed Central. (2023, April 20). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing substituted pyridine-carboxylic acids.
  • European Patent Office. (2011, September 7). Process for producing pyridine carboxylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • P212121 Store. (n.d.). 2-Fluoro-3-methylpyridine-5-carboxylic acid. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting NMR Peak Assignments for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting ¹⁹F Nuclear Magnetic Resonance (NMR) peak assignments. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assigning NMR signals in fluorinated compounds. The unique properties of the ¹⁹F nucleus, such as its 100% natural abundance, high gyromagnetic ratio, and wide chemical shift range, make it a powerful tool, but not without its challenges.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries that arise during the acquisition and analysis of ¹⁹F NMR spectra.

Q1: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?

A rolling or distorted baseline is a frequent artifact in ¹⁹F NMR that can interfere with accurate phasing and integration.[4] Several factors can contribute to this issue:

  • Large Spectral Width: The expansive chemical shift range of ¹⁹F NMR often necessitates a large spectral width, which can lead to baseline distortions.[3][4]

  • Incorrect Phasing: Applying a large first-order phase correction, either manually or automatically, can introduce a rolling baseline.[4][5]

  • Acoustic Ringing: The radiofrequency pulse can cause vibrations in the probe, leading to oscillations in the initial part of the Free Induction Decay (FID) and resulting in baseline issues.[4]

  • Probe Background Signals: The presence of fluorine-containing materials, such as Teflon components, within the NMR probe can generate broad, underlying signals that contribute to an uneven baseline.

Q2: What are the small, often unevenly spaced peaks surrounding my main signal?

These are most likely ¹³C satellite peaks. Given the natural abundance of ¹³C (approximately 1.1%), a small percentage of your fluorinated molecules will contain a ¹³C atom adjacent to the ¹⁹F atom.[4] This results in satellite peaks due to ¹³C-¹⁹F coupling. A distinctive feature of these satellites in ¹⁹F NMR is their frequent asymmetry. This asymmetry arises because the isotope effect of ¹³C on the ¹⁹F chemical shift can be significant, causing the center of the satellite doublet to not align perfectly with the main peak from molecules with ¹²C.[4][6]

Q3: Why is my signal-to-noise ratio (S/N) poor?

While ¹⁹F is a highly sensitive nucleus, several factors can lead to a poor S/N ratio:

  • Low Concentration: As with any NMR experiment, a low sample concentration will result in a weaker signal.

  • Improper Pulse Calibration: Incorrectly calibrated pulse widths can lead to inefficient excitation of the ¹⁹F nuclei and a subsequent loss of signal.

  • Longitudinal Relaxation Time (T₁): Fluorine nuclei can have long T₁ relaxation times. If the recycle delay is too short, the magnetization will not fully recover between scans, leading to signal saturation and reduced intensity.

  • Paramagnetic Impurities: The presence of paramagnetic impurities can significantly shorten the transverse relaxation time (T₂), leading to broader lines and a lower peak height.

Q4: How should I reference my ¹⁹F NMR spectrum?

Accurate chemical shift referencing is crucial for comparing spectra and for the correct interpretation of small chemical shift changes, especially in ligand binding studies.[7] While external referencing is possible, internal references are generally preferred for higher accuracy. Common referencing standards include:

  • CFCl₃ (Trichlorofluoromethane): This is the historical standard, with its chemical shift defined as 0 ppm. However, due to its environmental impact, its use has diminished.

  • Trifluoroacetic acid (TFA): A common secondary standard, often used as an external reference. Its chemical shift is approximately -76.55 ppm relative to CFCl₃.[8]

  • Hexafluorobenzene (C₆F₆): Another useful reference compound with a chemical shift of around -164.9 ppm.[8]

It is critical to be consistent with the referencing method and to report it clearly in any publications. For sensitive applications like fragment-based screening, using an internal reference is highly recommended to avoid ambiguities from sample-to-sample variations.[7]

In-Depth Troubleshooting Guides

Guide 1: Deconvoluting Complex Coupling Patterns

The large magnitude of J-couplings involving fluorine, including through-space couplings, can lead to highly complex and overlapping multiplets that are difficult to interpret.[3][9]

The Problem: Your ¹⁹F spectrum displays broad, unresolved multiplets or a "forest" of peaks, making it impossible to extract coupling constants or even determine the number of distinct fluorine environments.

The Causality: This complexity arises from multiple couplings to other nuclei, such as ¹H, ¹³C, and other ¹⁹F nuclei. Homonuclear ¹⁹F-¹⁹F couplings can be particularly large and extend over several bonds (long-range couplings).[3]

Troubleshooting Workflow:

A Complex 1D ¹⁹F Spectrum B Acquire ¹H-decoupled ¹⁹F Spectrum A->B C Does the spectrum simplify? B->C D Yes: Significant ¹H-¹⁹F coupling C->D Yes E No: Complexity from ¹⁹F-¹⁹F or other X-nuclei coupling C->E No F Acquire 2D ¹H-¹⁹F HETCOR/HSQC D->F H Acquire 2D ¹⁹F-¹⁹F COSY/TOCSY E->H G Assign ¹H-¹⁹F correlations and J(HF) F->G K Full Assignment Achieved G->K I Identify ¹⁹F spin systems H->I J Still ambiguous? Consider selective 1D experiments (e.g., selective decoupling) I->J I->K J->K

Caption: Workflow for deconvoluting complex ¹⁹F NMR spectra.

Step-by-Step Protocol: 2D ¹⁹F-¹⁹F COSY

  • Purpose: To identify fluorine nuclei that are scalar coupled to each other.

  • Sample Preparation: Prepare your sample as you would for a standard 1D ¹⁹F NMR experiment.

  • Experiment Setup:

    • Load a standard cosy pulse program.

    • Set the spectral width in both dimensions to encompass all ¹⁹F signals of interest.

    • Calibrate the 90° pulse width for ¹⁹F.

    • Set the number of increments in the indirect dimension (t₁) and the number of scans per increment. A higher number of increments will provide better resolution in the F1 dimension.

  • Acquisition: Start the experiment. The duration will depend on the number of scans and increments.

  • Processing:

    • Apply a sine-bell or other appropriate window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum in both dimensions.

    • Symmetrize the spectrum if necessary.

  • Interpretation: Cross-peaks in the 2D spectrum indicate J-coupling between the two fluorine nuclei at the corresponding chemical shifts on the diagonal.

Guide 2: Resolving Signal Overlap

The wide chemical shift range of ¹⁹F NMR is advantageous, but signal overlap can still occur, particularly in complex molecules with multiple fluorine atoms in similar electronic environments.

The Problem: Two or more distinct ¹⁹F signals are overlapping, preventing accurate integration and multiplicity analysis.

The Causality: The chemical shifts of different fluorine nuclei are coincidentally the same under the current experimental conditions.

Strategies for Resolution:

  • Change the Solvent: The chemical shift of ¹⁹F is highly sensitive to the solvent environment.[2][10][11][12] Changing to a solvent with a different polarity or hydrogen bonding capability can induce differential shifts in the overlapping resonances.

  • Vary the Temperature: Temperature can affect molecular conformation and solvation, which in turn can alter ¹⁹F chemical shifts. Acquiring spectra at different temperatures may resolve the overlap.

  • Use a Higher-Field Spectrometer: Moving to a higher magnetic field strength will increase the chemical shift dispersion in Hertz, potentially resolving the overlapping signals.

  • 2D NMR Techniques: Even if signals overlap in the 1D spectrum, they can often be resolved in a second dimension using correlation experiments like ¹H-¹⁹F HSQC or ¹⁹F-¹⁹F COSY, as the nuclei they are coupled to may have different chemical shifts.[13][14][15][16]

Guide 3: Assigning Peaks in Fluorinated Biomolecules

The application of ¹⁹F NMR to biomolecules, such as proteins, presents unique challenges due to the large size of the molecules and the potential for conformational heterogeneity.[1][17][18]

The Problem: You have incorporated a fluorinated amino acid into a protein and observe multiple ¹⁹F signals, but you are unsure which signal corresponds to which location in the protein's sequence or structure.

The Causality: The protein's folded structure creates distinct local environments for each incorporated fluorine label, leading to different chemical shifts.

Advanced Techniques for Assignment:

  • Heteronuclear Overhauser Effect Spectroscopy (HOESY): This through-space correlation technique can identify protons that are in close spatial proximity to a fluorine nucleus, providing valuable structural constraints for assignment.[3][13][19][20][21] 1D selective HOESY experiments can be particularly efficient for probing specific ¹H-¹⁹F interactions.[19]

  • Paramagnetic Relaxation Enhancement (PRE): By introducing a paramagnetic spin label (like MTSL) at a specific site in the protein, you can observe distance-dependent broadening of the ¹⁹F signals.[1][22][23][24][25] This provides distance restraints that can help in assigning signals and defining the protein's tertiary structure.[22][24][25]

Experimental Workflow for Assignment in Biomolecules:

A Unassigned ¹⁹F signals in a protein B Site-directed mutagenesis A->B E 2D ¹H-¹⁹F HOESY A->E H Paramagnetic Spin Labeling (PRE) A->H C Compare spectra of mutants to wild-type B->C D Tentative assignments based on disappearance of signals C->D J Final, structurally validated assignments D->J F Correlate ¹⁹F signals to nearby protons E->F G Use existing ¹H assignments to confirm ¹⁹F assignments F->G G->J I Measure distance restraints to the spin label H->I I->J

Caption: Assignment workflow for ¹⁹F-labeled biomolecules.

Data Tables for Quick Reference

Table 1: Typical ¹⁹F Chemical Shift Ranges (Referenced to CFCl₃ at 0 ppm) [2][26]

Type of CompoundChemical Shift Range (ppm)
-CF =O-70 to -20
-CF-90 to -55
-CF ₂--140 to -70
>CF --240 to -120
Ar-F -180 to -110

Note: These are approximate ranges and can be influenced by solvent and substituents.[2]

Table 2: Common ¹⁹F Coupling Constants (J in Hz) [3][26][27][28][29]

Coupling TypeNumber of BondsTypical Range (Hz)Comments
¹J(¹³C-¹⁹F)1160 - 350Large and useful for ¹³C correlation.
²J(¹H-¹⁹F)2 (geminal)40 - 80Highly dependent on geometry.
³J(¹H-¹⁹F)3 (vicinal)0 - 30Follows a Karplus-type relationship.
²J(¹⁹F-¹⁹F)2 (geminal)150 - 350Very large, can lead to strong coupling artifacts.
³J(¹⁹F-¹⁹F)3 (vicinal)0 - 20Dependent on dihedral angle.
⁴J(¹⁹F-¹⁹F)40 - 25Often larger than ³J couplings.
⁵J(¹⁹F-¹⁹F)50 - 15Can be observed in conjugated systems.

References

  • Anthis, N. J., & Clore, G. M. (2015). ¹⁹F Paramagnetic Relaxation Enhancement: A Valuable Tool for Distance Measurements in Proteins. Methods in Enzymology, 565, 337-360. [Link]

  • Dalvit, C., et al. (2016). Paramagnetic relaxation enhancement for protein-observed ¹⁹F NMR as an enabling approach for efficient fragment screening. Chemical Communications, 52(81), 12051-12054. [Link]

  • Pomerantz, J. L., & Pervushin, K. (2014). Protein-observed ¹⁹F NMR for fragment screening. Progress in Nuclear Magnetic Resonance Spectroscopy, 80, 29-45. [Link]

  • Martin, J. S., & Fujiwara, F. Y. (1972). ¹⁹F Studies of Solvent and Counterion Effects on Chemical Shift. Canadian Journal of Chemistry, 50(19), 3071-3083. [Link]

  • Smith, A. J. R., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3693-3703. [Link]

  • Li, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via ¹⁹F NMR Spectroscopy. Analytical Chemistry, 95(5), 2873-2880. [Link]

  • Matei, E., & Gronenborn, A. M. (2016). ¹⁹F Paramagnetic Relaxation Enhancement: A Valuable Tool for Distance Measurements in Proteins. ChemPhysChem, 17(15), 2354-2359. [Link]

  • Gao, Y., et al. (2020). ¹⁹F Paramagnetic Relaxation-Based NMR for Quaternary Structural Restraints of Ion Channels. Biophysical Journal, 119(8), 1545-1554. [Link]

  • Thibaudeau, C., et al. (2014). Comparison of ¹H-¹⁹F two-dimensional NMR scalar coupling correlation pulse sequences. Magnetic Resonance in Chemistry, 52(4), 183-189. [Link]

  • UC Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

  • Thibaudeau, C., et al. (2014). Comparison of ¹H–¹⁹F two-dimensional NMR scalar coupling correlation pulse sequences. Magnetic Resonance in Chemistry, 52(4), 183-189. [Link]

  • Wikipedia. (2023, November 29). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. [Link]

  • Dalvit, C., & Vulpetti, A. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12729-12737. [Link]

  • University of Ottawa NMR Facility Blog. (2014, December 5). 1D Selective ¹H - ¹⁹F HOESY. [Link]

  • Bühl, M., & van Wüllen, C. (2002). The ¹⁹F NMR shifts are not a measure for the nakedness of the fluoride anion. Physical Chemistry Chemical Physics, 4(1), 11-14. [Link]

  • Griebel, J., & Zyss, T. (2000). Solving problems fluorine 19F with NMR spectroscopy. Medical Science Monitor, 6(1), 199-206. [Link]

  • Wang, Y., et al. (2021). Through-Space Scalar ¹⁹F−¹⁹F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19587-19598. [Link]

  • JEOL Ltd. (n.d.). Application for fluorine compounds. Applications Notes. [Link]

  • Ang, D. C. H., & Eichmüller, C. (2018). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Biological Magnetic Resonance, 33, 1-32. [Link]

  • University of Wisconsin-Madison. (n.d.). ¹⁹F NMR Reference Standards. [Link]

  • Caughey, D. J., & Caughey, G. H. (1995). 2D ¹⁹F/¹⁹F NOESY for the assignment of NMR spectra of fluorochemicals. Journal of Magnetic Resonance, Series B, 107(1), 80-83. [Link]

  • Wang, Y., et al. (2021). Through-Space Scalar ¹⁹F–¹⁹F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19587–19598. [Link]

  • Slideshare. (n.d.). 19 f chemical shifts and coupling constants. [Link]

  • Southampton Chemistry Analytical Solutions. (n.d.). Selective Fluorine NMR Spectroscopy. [Link]

  • Fäcke, T., & Berger, S. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Magnetic Resonance in Chemistry, 51(4), 214-222. [Link]

  • Magritek. (2021, March 5). A true multinuclear spectroscopy case study. [Link]

  • Smith, A. J. R., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3693-3703. [Link]

  • Smith, A. J. R., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13, 3693-3703. [Link]

  • Gerig, J. T. (2003). Fluorine NMR. In eMagRes. John Wiley & Sons, Ltd. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). A beginner's guide to ¹⁹F NMR and its role in drug screening. Drug Discovery Today: Technologies, 32, 29-37. [Link]

  • Toph. (2011, October 4). Extraneous Peaks Observed on ¹⁹F NMR of Isolated "Pure" Compound. Chemistry Stack Exchange. [Link]

  • Wikipedia. (2023, December 1). Two-dimensional nuclear magnetic resonance spectroscopy. In Wikipedia. [Link]

  • UC Santa Barbara. (n.d.). F19 detection. NMR Facility, UCSB Chem and Biochem. [Link]

  • Quora. (2024, October 9). How to interpret the ¹⁹F NMR spectra. [Link]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

Sources

Technical Support Center: Purification of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid (CAS 885267-35-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this key building block in high purity. The following question-and-answer format is based on common challenges encountered during its purification.

Troubleshooting Guide: Addressing Specific Purification Issues

This section provides solutions to specific problems you might encounter during the purification of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

Question 1: My final product shows a broad melting point range, suggesting the presence of impurities. What are the likely impurities and how can I remove them?

A broad melting point is a classic indicator of a mixture. The impurities in a synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid can typically be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 2-fluoro-3-methyl-5-bromopyridine or a corresponding ester of the target molecule.

  • Regioisomers: In many pyridine syntheses, the formation of isomers is a common side reaction.[1] You might have isomers where the fluorine or the methyl group are at different positions on the pyridine ring.

  • Hydrolysis Byproducts: If your synthesis involves the hydrolysis of an ester to form the carboxylic acid, incomplete hydrolysis will leave the ester as an impurity.[2] Conversely, harsh conditions could lead to unwanted side reactions.

Recommended Purification Strategy:

A multi-step approach is often necessary.

  • Acid-Base Extraction: This is a powerful technique to separate your acidic product from neutral or basic impurities.[2]

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). Your carboxylic acid will move to the aqueous layer as its sodium salt, while neutral impurities (like an ester starting material) will remain in the organic layer.

    • Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 6M HCl) to a pH of ~2-3. This will precipitate your pure carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry thoroughly.

  • Recrystallization: This is an excellent second step to remove closely related impurities.

    • For pyridine-containing molecules, finding the right solvent system is key.[3] A good starting point would be a mixed solvent system. A patent for a related fluoropyridine compound suggests an ethyl acetate/petroleum ether system.[4]

    • Experiment with different solvent ratios to find the optimal conditions where your product is soluble in the hot solvent but sparingly soluble at room temperature or below, while the impurities remain in solution.

Question 2: I'm seeing significant peak tailing when I try to analyze the purity of my 2-Fluoro-3-methyl-pyridine-5-carboxylic acid by reverse-phase HPLC. What is causing this and how can I fix it?

Peak tailing with pyridine compounds on standard silica-based columns is a common issue. The basic nitrogen atom in the pyridine ring can interact with acidic silanol groups on the silica surface, leading to poor peak shape.

Solutions to Improve Peak Shape:

  • Use a Mobile Phase Modifier: Adding a small amount of an acid to your mobile phase can suppress the interaction between the basic pyridine and the silica.[5]

    • Trifluoroacetic Acid (TFA): A common choice is 0.1% TFA in your water and acetonitrile mobile phases.

    • Formic Acid: An alternative is 0.1% formic acid, which is also effective and more compatible with mass spectrometry.

  • Adjust the pH: Lowering the pH of the mobile phase will protonate the pyridine nitrogen, which can also reduce tailing.

  • Use a Different Column: Consider a column with a different stationary phase that is less prone to these secondary interactions, such as a polymer-based column or an end-capped C18 column.

Mobile Phase ModifierTypical ConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA)0.05 - 0.1%Excellent for improving peak shapeCan suppress ionization in mass spectrometry
Formic Acid0.1%Good for peak shape, MS-compatibleMay be less effective than TFA for severe tailing
Pentafluoropropionic acid (PFPA)0.1%Can offer different selectivity[5]Less common, may need optimization
Question 3: I've tried recrystallization, but a stubborn impurity co-crystallizes with my product. What other methods can I use?

When recrystallization fails, column chromatography is the next logical step. For acidic compounds like yours, some specific considerations are necessary to achieve good separation.

Column Chromatography Protocol for Pyridine Carboxylic Acids:

  • Stationary Phase: Standard silica gel is a good starting point.

  • Mobile Phase (Eluent):

    • A common issue with carboxylic acids on silica is streaking. To mitigate this, add a small amount of a volatile acid to your eluent system. Acetic acid or formic acid at a concentration of 0.5-1% is typically effective.

    • Start with a non-polar solvent system and gradually increase the polarity. A good starting gradient could be from 100% hexane to a mixture of hexane and ethyl acetate, with the added acid.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the initial eluent.

    • Alternatively, for compounds with poor solubility, you can use a "dry loading" technique. Adsorb your compound onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your column.

Frequently Asked Questions (FAQs)

Here are some answers to more general questions about the purification of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

What is the best general approach for a first-pass purification of this compound?

For a first attempt at purification, a simple acid-base extraction followed by recrystallization is often very effective and avoids the need for chromatography. This approach is efficient at removing non-acidic impurities.

How can I effectively monitor the progress of my purification?
  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for quickly assessing the purity of your fractions during column chromatography or for checking the effectiveness of a recrystallization. Use a UV lamp to visualize the spots. Adding a small amount of acetic or formic acid to your TLC mobile phase can improve the spot shape.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for confirming the structure of your final product and identifying any remaining impurities.

My final product is an oil instead of a solid. What should I do?

"Oiling out" during recrystallization is a common problem, especially when the concentration of impurities is high.

  • Try a different solvent system: The current solvent may be too good a solvent for your compound.

  • Lower the concentration: Use more solvent to dissolve your compound.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

  • Scratch the inside of the flask: Use a glass rod to scratch the flask below the surface of the liquid. This can provide a surface for crystals to nucleate.

  • Add a seed crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled solution can induce crystallization.

Visualizing Purification Strategies

Decision Workflow for Purification

The following diagram illustrates a logical workflow for selecting the appropriate purification method based on the nature of the impurities.

PurificationWorkflow Start Crude Product (2-Fluoro-3-methyl-pyridine-5-carboxylic acid) Extraction Acid-Base Extraction Start->Extraction Analysis Purity Analysis (TLC, HPLC, NMR) Extraction->Analysis Recrystallization Recrystallization Recrystallization->Analysis Chromatography Column Chromatography PureProduct Pure Product Chromatography->PureProduct Analysis->Recrystallization <98% Pure (minor impurities) Analysis->Chromatography <98% Pure (stubborn impurities) Analysis->PureProduct >98% Pure

Sources

Technical Support Center: Scaling Up 2-Fluoro-3-methyl-pyridine-5-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid (FMPCA). This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the production of this valuable heterocyclic building block. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and scalable process development.

Overview of a Common Synthetic Pathway

The large-scale synthesis of FMPCA often relies on a robust and convergent strategy. A frequently employed approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by the hydrolysis of an ester or nitrile group to yield the final carboxylic acid. This pathway is favored for its functional group tolerance and reliability.

The logical workflow for this synthesis is outlined below.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Saponification (Hydrolysis) cluster_2 Step 3: Purification A Starting Material A: 2-Fluoro-5-bromo-3-methylpyridine C Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base, Solvent) A->C B Starting Material B: Pinacol boronic ester of methyl carboxylate B->C D Intermediate: Methyl 2-fluoro-3-methylpyridine-5-carboxylate C->D E Base-mediated Hydrolysis (e.g., NaOH, H2O/MeOH) D->E F Work-up: Acidification (e.g., HCl) E->F G Crude Product Isolation F->G H Recrystallization or pH-swing extraction G->H I Final Product: 2-Fluoro-3-methyl-pyridine-5-carboxylic acid H->I

Caption: A common multi-step synthetic workflow for FMPCA production.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.

Part 1: The Suzuki-Miyaura Coupling Step

Question 1: My Suzuki coupling reaction shows low conversion or has stalled completely. What are the primary factors to investigate?

Answer: A stalled Suzuki coupling is a frequent issue during scale-up. The root cause often lies within the integrity of the catalytic cycle. Here is a systematic checklist:

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to inactive palladium black.

    • Causality: Oxygen irreversibly oxidizes the electron-rich Pd(0) species, terminating the catalytic cycle.

    • Solution: Ensure all solvents are rigorously degassed using methods like sparging with an inert gas (argon or nitrogen) for an extended period or through freeze-pump-thaw cycles. Maintain a positive inert gas pressure throughout the reaction.

  • Catalyst and Ligand Integrity: The choice of catalyst and ligand is critical, especially for electron-deficient substrates like fluoropyridines.

    • Causality: The oxidative addition of the palladium complex to the aryl halide is often the rate-limiting step.[1] Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can accelerate this step.[2][3]

    • Solution: For aryl chlorides or electron-rich bromides, standard catalysts like Pd(PPh₃)₄ may be sluggish.[4] Consider using more active pre-catalysts paired with specialized ligands. (See Table 1).

  • Base and Solvent Selection: The base is not merely a proton scavenger; it plays a crucial role in the transmetalation step.[5][6]

    • Causality: The base activates the organoboron species, facilitating the transfer of the organic group to the palladium center. The reaction's success is highly dependent on the base's strength, solubility, and compatibility with other functional groups.

    • Solution: If using aqueous bases like K₂CO₃ or Cs₂CO₃, ensure adequate water content, as water can facilitate the transmetalation.[7] For base-sensitive substrates, weaker bases like potassium fluoride (KF) can be effective, though they may require longer reaction times.[7]

Question 2: I am observing significant protodeboronation (replacement of the boronic acid group with hydrogen). How can this side reaction be minimized?

Answer: Protodeboronation is a common side reaction that consumes your nucleophilic partner, reducing the overall yield.

  • Causality: This process is often catalyzed by residual palladium and accelerated in aqueous, basic media, especially at elevated temperatures.[7] It competes directly with the desired transmetalation step.

  • Solutions:

    • Use Boronic Esters: Pinacol or MIDA esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[8]

    • Control Reaction Temperature: Avoid unnecessarily high temperatures. Once the reaction has reached a reasonable conversion, consider lowering the temperature.

    • Minimize Water Content: While some water can be beneficial, excessive amounts can promote this side reaction. Experiment with the ratio of organic solvent to water.

    • Choose the Right Base: In some cases, switching to a non-aqueous base system can mitigate the issue.

G Start Low Yield in Suzuki Coupling Check_O2 Was the system rigorously degassed? Start->Check_O2 Check_Catalyst Is the catalyst/ligand system appropriate for a fluoropyridine? Check_O2->Check_Catalyst Yes Action_Degas Action: Improve degassing protocol. Use freeze-pump-thaw or sparge longer. Check_O2->Action_Degas No Check_Boron Is protodeboronation occurring? (Check for H-substituted byproduct) Check_Catalyst->Check_Boron Yes Action_Catalyst Action: Switch to a more active catalyst system. (e.g., Buchwald ligands). Check_Catalyst->Action_Catalyst No Check_Base Is the base/solvent combination optimal? Check_Boron->Check_Base No Action_Boron Action: Use a boronic ester instead of acid. Lower reaction temperature. Check_Boron->Action_Boron Yes Action_Base Action: Screen alternative bases (e.g., K3PO4). Vary water content. Check_Base->Action_Base No Success Problem Resolved Check_Base->Success Yes Action_Degas->Success Action_Catalyst->Success Action_Boron->Success Action_Base->Success

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.

Part 2: Hydrolysis and Product Isolation

Question 3: The saponification of my intermediate ester is incomplete or leads to decomposition. How should I optimize this step?

Answer: Hydrolysis of the ester to the carboxylic acid can be challenging due to the electron-withdrawing nature of the fluoropyridine ring.

  • Causality: The fluorine atom and the pyridine nitrogen make the ester less susceptible to nucleophilic attack by hydroxide. Harsh conditions (high temperature, high base concentration) may be required, but these can also lead to decomposition or unwanted side reactions.

  • Solutions:

    • Co-solvents: Use a co-solvent like methanol or THF with water to improve the solubility of the ester starting material, allowing for a more homogeneous reaction at lower temperatures.

    • Monitor Progress: Track the reaction closely using TLC or HPLC. Pushing the reaction for too long after completion can lead to degradation.

    • Temperature Control: Gradually increase the temperature until a steady reaction rate is observed, rather than starting at a high temperature.

Question 4: I am experiencing significant product loss during the acidic work-up and isolation. What is the likely cause?

Answer: The amphoteric nature of pyridine carboxylic acids can complicate their isolation.

  • Causality: FMPCA can exist as a cation (protonated pyridine), a neutral zwitterion, or an anion (deprotonated carboxylate). Its solubility in aqueous and organic phases is highly pH-dependent. The minimum aqueous solubility occurs at the isoelectric point.[9]

  • Solutions:

    • Precise pH Control: After hydrolysis, carefully adjust the pH of the aqueous solution with acid (e.g., HCl). The target pH should be the isoelectric point of FMPCA (typically in the range of pH 2-4) to ensure maximum precipitation. Overshooting the pH can re-solubilize the product as the pyridinium salt.

    • Temperature: Cool the mixture after pH adjustment to further decrease the product's solubility before filtration.

    • Extraction: If the product has moderate organic solubility, a liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate) after pH adjustment can be an alternative to precipitation.[10]

Frequently Asked Questions (FAQs)

Q: Which palladium catalyst and ligand combination is best suited for coupling with a 2-fluoro-3-methylpyridine substrate?

A: Electron-deficient heterocyclic halides, such as 2-fluoropyridines, are challenging substrates for oxidative addition. Highly active catalyst systems are generally required. While there is no single "best" system, bulky, electron-rich phosphine ligands developed by Buchwald or Hartwig are often excellent choices. N-heterocyclic carbene (NHC) ligands have also shown great promise.[2]

Catalyst/Ligand TypeExampleKey Advantages
Buchwald Ligands SPhos, XPhos, RuPhosHigh activity for challenging substrates, good thermal stability.
Hartwig Ligands BippyPhosEffective for a range of cross-couplings.
NHC Ligands IPr, SIMesHighly active, often more stable than phosphine ligands.
Standard Ligands PPh₃, P(tBu)₃Lower cost, effective for more reactive substrates (e.g., aryl iodides).
Table 1: A guide to selecting palladium catalysts and ligands.

Q: How can I effectively remove residual palladium from the final product to meet API standards?

A: Reducing palladium levels to the low ppm range required for active pharmaceutical ingredients (APIs) is a critical scale-up challenge.[3] A multi-pronged approach is most effective:

  • Crystallization: Often, the most effective and economical method. Multiple recrystallizations may be necessary.

  • Activated Carbon Treatment: Treating a solution of the product with activated carbon can adsorb significant amounts of palladium.

  • Palladium Scavengers: Use silica-based or polymer-based scavengers with functional groups that chelate palladium (e.g., thiols, amines). This is typically done after the reaction by stirring the scavenger with the crude product solution before final purification.

Q: What are the primary safety considerations when scaling up the deprotonation of a fluoropyridine?

A: If your synthetic route involves a deprotonation step using a strong base (e.g., LDA, n-BuLi) on the fluoropyridine ring, extreme caution is required during scale-up.

  • Exothermicity: These reactions are often highly exothermic. Ensure the reactor has adequate cooling capacity to manage the heat generated. A semi-batch process (slow addition of the base) is mandatory to control the reaction rate and temperature.

  • Unstable Intermediates: Deprotonation adjacent to the fluorine atom can potentially lead to the formation of an unstable pyridyne intermediate via elimination of LiF. This elimination is highly exothermic and can lead to a runaway reaction.[11]

  • Process Safety Studies: Before scaling up beyond the lab, it is crucial to perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to understand the heat of reaction, maximum temperature of synthetic reaction (MTSR), and potential for thermal runaway.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Google Patents. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • PubMed Central (PMC). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Google Patents.
  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ACS Publications. Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. [Link]

  • Google Patents. US3657259A - Process for the production of pyridine carboxylic acids.
  • Reddit. Is deprotonation of a fluoropyridine on process scale a problem?. [Link]

Sources

proper storage conditions for 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides comprehensive technical information and troubleshooting advice for the proper storage and handling of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid (CAS No. 885267-35-6). Adherence to these guidelines is critical for ensuring the compound's stability, purity, and performance in research and development applications.

Core Storage Principles & Quick Reference

Proper storage is not merely a matter of compliance but a fundamental prerequisite for experimental reproducibility. The structural components of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid—a fluorinated pyridine ring and a carboxylic acid moiety—dictate its storage requirements. The pyridine ring can be susceptible to oxidation, while the carboxylic acid group makes the compound potentially hygroscopic and reactive towards bases. The carbon-fluorine bond is generally stable, but the overall molecular stability can be compromised by improper conditions[1][2].

This table summarizes the recommended storage parameters for ensuring the long-term integrity of the material.

ParameterIdeal ConditionAcceptable (Short-Term)Unacceptable ConditionRationale
Temperature Room Temperature (15-25°C)[3][4]Refrigerated (2-8°C)Frozen; High Heat (>40°C)Stable at room temperature. Avoid freeze-thaw cycles which can introduce moisture, and high heat which can accelerate degradation.
Atmosphere Inert Gas (Argon, Nitrogen)[3][4]Dry AirHumid/Moist AirThe compound is a solid acid and can be hygroscopic. Moisture can lead to clumping and potential degradation.
Container Tightly Sealed, Amber Glass VialTightly Sealed PolypropyleneOpen or loosely sealed containersPrevents exposure to atmospheric moisture, oxygen, and light.[5][6][7][8][9]
Location Cool, Dry, Well-Ventilated Area[5][7]General Chemical Storage CabinetNear strong oxidizing agents, bases, or in direct sunlightIncompatible with strong oxidizers.[5][6][7][9] A well-ventilated space is crucial for safety.[5][8]
Frequently Asked Questions (FAQs)

Q1: What are the absolute primary storage conditions I must follow for this compound?

A: The most critical conditions are to store it in a tightly closed container in a cool, dry place .[5][7][9] If the compound is to be stored for an extended period (months to years), storing it under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent any potential long-term degradation from atmospheric components.[3][4]

Q2: Why is an inert or dry atmosphere so important?

A: The causality is twofold. First, as a carboxylic acid, the compound is polar and potentially hygroscopic, meaning it can readily absorb moisture from the air. This can lead to the solid caking or clumping, making it difficult to weigh accurately. More critically, absorbed water can affect reaction stoichiometries and potentially participate in degradation pathways over time. Second, while the compound is generally stable, prolonged exposure to atmospheric oxygen can pose a risk for sensitive pyridine derivatives, leading to gradual oxidation.[10]

Q3: The Safety Data Sheet (SDS) mentions storing in a "cool" place. Can I store it in a refrigerator at 4°C?

A: Yes, refrigeration is an acceptable storage method. However, it is crucial to allow the container to equilibrate to room temperature before opening it. Opening a cold container will cause atmospheric moisture to condense on the cold solid, negating the benefits of dry storage. For routine use, a controlled room temperature environment (15-25°C) is often more practical and is a recommended condition.[3][4]

Q4: What specific chemicals should I avoid storing near this compound?

A: The primary incompatibility is with strong oxidizing agents (e.g., nitrates, peroxides, chromates).[5][6][7][9] The pyridine ring and the methyl substituent can be susceptible to oxidation, which would destroy the molecule. You should also avoid storing it in close proximity to strong bases, as an acid-base reaction could occur.

Q5: What is the expected shelf life of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid?

A: While manufacturers do not typically specify a strict expiration date, the compound is stable under normal handling and storage conditions.[5] When stored under the ideal conditions outlined above (cool, dry, dark, inert atmosphere), you can expect it to remain viable for several years. For GMP or other highly sensitive applications, it is best practice to re-qualify the material's purity (e.g., via NMR or LC-MS) if it has been stored for more than two years or if there is any doubt about the storage history.

Troubleshooting Guide

Issue 1: The material, which should be a white to off-white solid, has developed a yellow or brown tint.

  • Probable Cause: Discoloration is a common indicator of chemical degradation. This could be due to prolonged exposure to air (oxidation), light (photochemical reaction), or an incompatible substance.

  • Recommended Action: Do not use the material for any synthesis where high purity is required. The impurities may interfere with your reaction or lead to unintended side products. The risk of proceeding with compromised material often outweighs the cost of replacement.

Issue 2: My experiments using this reagent are yielding unexpected byproducts or failing completely.

  • Probable Cause: Assuming all other experimental parameters are correct, the starting material is a likely culprit. Improper storage may have led to partial degradation, introducing impurities that act as catalysts, inhibitors, or competing reactants in your workflow. The effective concentration of the desired acid will also be lower than calculated.

  • Recommended Action: First, review your storage protocol against this guide. Second, if possible, perform a simple quality check on the material (see protocol below). If degradation is suspected, acquire a new, quality-certified lot of the compound.

Issue 3: The solid material is clumpy and difficult to handle, not a free-flowing powder.

  • Probable Cause: This is a classic sign of moisture absorption (hygroscopicity). The container was likely not sealed tightly or was opened in a humid environment or while cold.

  • Recommended Action: While the compound may still be usable for some non-sensitive applications, the water content will make accurate weighing difficult and will introduce water into your reaction. You can attempt to dry the material under a high vacuum, but this may not remove all bound water. For best results, use a fresh, properly stored sample.

Experimental Protocol: Self-Validating Quality Assessment

This protocol provides a quick, comparative method to assess the integrity of a stored sample against a reference (ideally, a newly opened sample or data from the initial lot).

Objective: To visually and physically assess the purity and integrity of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

Materials:

  • Test sample and (if available) reference sample.

  • Two clean, dry test tubes or vials.

  • Spatula.

  • High-purity solvent (e.g., DMSO or Methanol).

  • Vortex mixer.

Methodology:

  • Visual Inspection: Place a small amount (~5-10 mg) of the test sample on a clean, white weighing paper. Observe the color and consistency. It should be a white to off-white solid.[3] Note any discoloration (yellowing/browning) or significant clumping.

  • Solubility Test: a. Add an equal, pre-weighed amount of the test sample and reference sample (e.g., 5 mg) to their respective labeled test tubes. b. Add the same volume of solvent (e.g., 1 mL of DMSO) to each tube. c. Cap the tubes and vortex at the same speed for 30 seconds.

  • Observation: a. Clarity: Observe the resulting solutions against a bright background. Both solutions should be clear and colorless. Any haziness, suspended particles, or color in the test sample's tube indicates the presence of insoluble impurities or degradation products. b. Rate of Dissolution: Note if the test sample dissolves significantly slower than the reference, which could indicate changes in physical properties or the presence of less soluble impurities.

Interpretation: If the test sample shows discoloration, forms a hazy solution, or contains particulates, it has likely degraded and should not be used for sensitive applications.

Visualization: Troubleshooting Flowchart

This diagram outlines the logical steps to take when troubleshooting issues related to the storage of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

G start Experimental Anomaly or Visual Change in Compound check_visual Perform Visual Inspection: - Color (White/Off-White?) - Texture (Free-flowing?) start->check_visual is_bad Degradation Suspected: - Discolored - Clumpy - Insoluble Particles check_visual->is_bad No is_good Compound Appears Normal check_visual->is_good Yes check_sol Perform Quality Assessment (e.g., Comparative Solubility Test) discard High Risk: Discard and Procure New Lot check_sol->discard Fails QA use_caution Low Risk / Non-Critical Use: Proceed with Caution. Document Lot in Records. check_sol->use_caution Passes QA is_bad->check_sol review_storage Review Storage Protocol: - Tightly Sealed? - Dry/Inert? - Correct Temp? is_good->review_storage If exp. issues persist update_protocol Update Lab Storage Protocol and Re-train Personnel review_storage->update_protocol discard->update_protocol

Caption: Troubleshooting workflow for suspected compound degradation.

References
  • ChemBK. (2024). 2-pyridinecarboxylic acid, 5-fluoro-, methyl ester. Retrieved from ChemBK. [Link]

  • Bio-Synthesis Inc. (n.d.). 2,6-Pyridinedicarboxylic acid Safety Data Sheet. Retrieved from Bio-Synthesis Inc. [Link]

  • Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology. [Link]

Sources

Technical Support Center: Synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid (FMCA). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable fluorinated pyridine intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Introduction to Synthetic Strategies

The synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, a key building block in pharmaceutical and agrochemical research, can be approached through several strategic pathways. The choice of route often depends on the available starting materials, scale, and safety considerations. The primary challenges in synthesizing this molecule lie in the regioselective introduction of the fluorine atom onto the electron-deficient pyridine ring and the management of functional group compatibility.

This guide will focus on troubleshooting three common synthetic approaches:

  • Halogen Exchange (Halex) Reaction: Starting from the more accessible 2-chloro-3-methyl-pyridine-5-carboxylic acid or its ester.

  • The Balz-Schiemann Reaction: A classic approach involving the diazotization of 2-amino-3-methyl-pyridine-5-carboxylic acid.

  • Synthesis via a Cyanopyridine Intermediate: Involving the fluorination of a suitable precursor followed by hydrolysis of a nitrile group.

Troubleshooting and Optimization Guide

Route 1: Halogen Exchange (Halex) Reaction

This is often a preferred route due to the relative availability of the chlorinated analogue. The core of this method is a nucleophilic aromatic substitution (SNAr) where a chloride is displaced by a fluoride anion.

General Protocol: A mixture of 2-chloro-3-methyl-pyridine-5-carboxylic acid ethyl ester, a fluoride source (e.g., anhydrous KF, CsF), and a phase transfer catalyst (e.g., 18-crown-6, tetrabutylammonium bromide) in a high-boiling polar aprotic solvent (e.g., DMSO, DMF, Sulfolane) is heated at elevated temperatures (120-180 °C). The reaction is monitored until completion, followed by workup and hydrolysis of the ester.

DOT Diagram: Halogen Exchange (Halex) Route Workflow

Halex_Workflow start Start: 2-Chloro-3-methyl-pyridine-5-carboxylic acid ethyl ester reaction Halex Reaction: - Fluoride Source (KF/CsF) - Phase Transfer Catalyst - High-boiling solvent (DMSO/DMF) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O/THF) workup->hydrolysis purification Purification (Crystallization/Chromatography) hydrolysis->purification product Product: 2-Fluoro-3-methyl-pyridine-5-carboxylic acid purification->product

Caption: Workflow for the Halex synthesis of FMCA.

Common Problems and Solutions:

  • Question (HAL-01): My Halex reaction is showing low or no conversion. What are the likely causes?

    • Answer: Low conversion in a Halex reaction is a frequent issue. Here's a systematic approach to troubleshooting:

      • Moisture is the Enemy: Anhydrous conditions are critical. Trace water will hydrate the fluoride ions, significantly reducing their nucleophilicity. Ensure your fluoride salt (KF or CsF) is thoroughly dried (e.g., flame-dried under vacuum or oven-dried at >150 °C for several hours). Use anhydrous solvents.

      • Fluoride Source Activity: Spray-dried potassium fluoride is often more effective than standard crystalline KF due to its higher surface area. Cesium fluoride (CsF) is more soluble and reactive but also more expensive.

      • Phase Transfer Catalyst (PTC) Inefficiency: The PTC is crucial for transporting the fluoride ion into the organic phase. Ensure you are using an appropriate PTC, such as 18-crown-6 for KF or a quaternary ammonium salt. The PTC should be dry and used in sufficient catalytic amounts (typically 5-10 mol%).

      • Insufficient Temperature: Halex reactions on electron-deficient rings like pyridines often require high temperatures to proceed at a reasonable rate. If your reaction is sluggish, consider cautiously increasing the temperature in increments of 10-15 °C.

      • Solvent Choice: The solvent must be polar aprotic and have a high boiling point. DMSO and Sulfolane are excellent choices. DMF is also used but can decompose at very high temperatures.

  • Question (HAL-02): I'm observing significant byproduct formation, particularly a dark-colored reaction mixture.

    • Answer: Darkening of the reaction mixture often indicates decomposition of the solvent or starting material at high temperatures.

      • Solvent Decomposition: As mentioned, DMF can decompose to dimethylamine, which can act as a nucleophile, leading to side products. If this is suspected, switch to a more thermally stable solvent like DMSO or Sulfolane.

      • Reaction Time: Prolonged heating can lead to degradation. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

      • De-carboxylation: At very high temperatures, the carboxylic acid (if not esterified) can decarboxylate. It is often advisable to perform the Halex reaction on the ester and hydrolyze it in a subsequent step.

Parameter Recommendation for Optimization Rationale
Fluoride Source Spray-dried KF or anhydrous CsFHigher surface area and reactivity.
Solvent Anhydrous DMSO or SulfolaneHigh boiling point, polar aprotic, and thermally stable.
Temperature 140-180 °C (monitor for decomposition)Overcomes the activation energy for SNAr on the pyridine ring.
Catalyst 18-crown-6 (with KF) or Bu4NBrEnhances the solubility and nucleophilicity of the fluoride ion.
Route 2: The Balz-Schiemann Reaction

This classic transformation converts an aromatic amine into an aryl fluoride. It proceeds via the formation and subsequent thermal decomposition of a diazonium tetrafluoroborate salt.[1][2]

General Protocol: 2-Amino-3-methyl-pyridine-5-carboxylic acid is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄). The solution is cooled, and an aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt. The precipitated diazonium tetrafluoroborate is isolated, dried, and then thermally decomposed, often in an inert high-boiling solvent or neat, to yield the desired product.

DOT Diagram: Balz-Schiemann Reaction Mechanism

Balz_Schiemann amine 2-Amino-3-methyl-pyridine-5-carboxylic acid diazotization Diazotization (NaNO₂, HBF₄, 0-5 °C) amine->diazotization diazonium Diazonium Tetrafluoroborate Intermediate [Ar-N₂]⁺[BF₄]⁻ diazotization->diazonium decomposition Thermal Decomposition (Heat) diazonium->decomposition product 2-Fluoro-3-methyl-pyridine-5-carboxylic acid decomposition->product byproducts Byproducts: N₂, BF₃ decomposition->byproducts

Caption: Key steps of the Balz-Schiemann reaction.

Common Problems and Solutions:

  • Question (BS-01): The yield of my Balz-Schiemann reaction is consistently low. Where am I losing material?

    • Answer: Low yields are a known drawback of the Balz-Schiemann reaction. Several factors can contribute:

      • Incomplete Diazotization: Ensure the temperature is kept low (0-5 °C) during the addition of sodium nitrite to prevent premature decomposition of the diazonium salt. A slight excess of nitrous acid is often used to ensure complete reaction.

      • Diazonium Salt Solubility: The diazonium tetrafluoroborate salt may have some solubility in the reaction medium, leading to losses during isolation. Ensure the solution is sufficiently cold before filtration.

      • Side Reactions During Decomposition: The thermal decomposition can be accompanied by side reactions. If the decomposition is performed neat, localized overheating can cause charring. Performing the decomposition in a high-boiling inert solvent (e.g., decalin, dichlorobenzene) can provide better temperature control.

      • Alternative Counter-ions: While tetrafluoroborate is traditional, using hexafluorophosphate (HPF₆) or hexafluoroantimonate (HSbF₆) can sometimes lead to cleaner reactions and higher yields, as these anions are less coordinating.[1]

  • Question (BS-02): The thermal decomposition of the diazonium salt is difficult to control and seems hazardous. Are there safer alternatives?

    • Answer: The thermal decomposition of dry diazonium salts can indeed be hazardous, with the potential for explosion, especially on a larger scale.

      • Decomposition in Solution: As mentioned, performing the decomposition in a high-boiling inert solvent allows for better temperature control and is generally safer than neat decomposition.

      • Photochemical Decomposition: In some cases, the decomposition can be induced photochemically at lower temperatures, which can be a milder and safer alternative.

      • "In situ" Fluoride Source: An alternative approach avoids the isolation of the diazonium salt. Diazotization can be performed in anhydrous hydrogen fluoride (HF) or HF-pyridine solutions.[3] This requires specialized equipment (e.g., Teflon apparatus) and extreme caution due to the hazardous nature of HF.

Route 3: Synthesis via a Cyanopyridine Intermediate

This route involves the synthesis of 2-fluoro-3-methyl-5-cyanopyridine, followed by hydrolysis to the carboxylic acid. This can be advantageous if the cyano group is more stable to certain reaction conditions than the carboxylic acid or its ester.

General Protocol: A suitable precursor, such as 2-chloro-3-methyl-5-cyanopyridine, undergoes a Halex reaction as described in Route 1. The resulting 2-fluoro-3-methyl-5-cyanopyridine is then subjected to acidic or basic hydrolysis to convert the nitrile to the carboxylic acid.

Common Problems and Solutions:

  • Question (CY-01): The hydrolysis of the 5-cyano group is proving difficult. What conditions should I try?

    • Answer: The hydrolysis of nitriles on an electron-deficient pyridine ring can be challenging.

      • Acidic Hydrolysis: Strong acidic conditions are typically required. Heating in concentrated sulfuric acid or a mixture of acetic acid and concentrated HCl can be effective. However, be aware of potential charring or other side reactions at high temperatures.

      • Basic Hydrolysis: Strong basic conditions, such as refluxing with aqueous sodium hydroxide, can also be used. The reaction progress should be monitored carefully to avoid potential ring-opening or other degradation pathways under harsh basic conditions.

      • Microwave-Assisted Hydrolysis: Microwave irradiation can often accelerate the hydrolysis of robust nitriles, allowing for shorter reaction times and potentially cleaner conversions.

  • Question (CY-02): During the Halex reaction on the cyanopyridine precursor, I am observing the formation of an amide byproduct.

    • Answer: This indicates the presence of water in your reaction mixture, which is hydrolyzing the nitrile group under the reaction conditions. As with Route 1, ensuring strictly anhydrous conditions for the Halex step is paramount to preventing this side reaction.

Frequently Asked Questions (FAQs)

  • FAQ-1: Which synthetic route is generally considered the most scalable and robust for industrial production?

    • The Halogen Exchange (Halex) route (Route 1) is often favored for larger-scale synthesis. This is due to the avoidance of isolating potentially unstable diazonium salt intermediates and the generally more manageable reaction conditions compared to using anhydrous HF. The starting chlorinated pyridines are also often more readily available or accessible.[4]

  • FAQ-2: How can I effectively purify the final 2-Fluoro-3-methyl-pyridine-5-carboxylic acid product?

    • The product is a solid at room temperature.[5] Purification can typically be achieved by:

      • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective method for obtaining high-purity material.

      • Acid-Base Extraction: As a carboxylic acid, the product can be dissolved in a weak aqueous base (e.g., sodium bicarbonate solution), washed with an organic solvent to remove neutral impurities, and then re-precipitated by the addition of acid.

      • Column Chromatography: While possible, chromatography on silica gel can be challenging due to the polarity of the carboxylic acid. It may be necessary to use a polar eluent system, potentially with the addition of a small amount of acetic or formic acid to suppress tailing.

  • FAQ-3: Are there any specific safety precautions I should take when working with fluorinating agents?

    • Yes, working with fluorinating agents requires special care.

      • Anhydrous Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. It can cause severe burns that may not be immediately painful. All work with HF must be conducted in a specialized fume hood with appropriate personal protective equipment (PPE), including HF-resistant gloves. An HF-specific first aid kit (containing calcium gluconate gel) must be readily available.

      • Fluoride Salts (KF, CsF): While less acutely hazardous than HF, fluoride salts are toxic if ingested or inhaled. Avoid generating dust and always wear appropriate PPE.

      • Phase Transfer Catalysts (e.g., 18-crown-6): Crown ethers can be toxic and should be handled with care.

References

  • Pipzine Chemicals. (n.d.). 2-Chloro-3-fluoro-5-methylpyridine. Retrieved from [Link]

  • Wikipedia. (2023). Balz–Schiemann reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 2-trifluoromethyl-5-cyanopyridine. Retrieved from [Link]

  • Google Patents. (2017). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
  • ResearchGate. (2025). Synthesis of 3-Cyano-2-fluoropyridines. Retrieved from [Link]

  • Google Patents. (1994). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Google Patents. (1989). EP0333020A2 - Process for the preparation of substituted pyridines.
  • Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
  • Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction. Retrieved from [Link]

  • Google Patents. (2021). CN112390748B - Preparation method of 2-cyano-3-fluoro-5-trifluoromethylpyridine.
  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Renewable Reagent for Nucleophilic Fluorination. Retrieved from [Link]

  • P212121 Store. (n.d.). 2-Fluoro-3-methylpyridine-5-carboxylic acid. Retrieved from [Link]

  • Google Patents. (1994). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Semantic Scholar. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity an. Retrieved from [Link]

  • AOBChem. (n.d.). 2-Fluoro-5-chloropyridine-3-carboxylic acid. Retrieved from [Link]

  • Jennychem. (n.d.). 2-fluoro-5-methylpyridine-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

Sources

Technical Support Center: Resolving Solubility Challenges with 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-3-methyl-pyridine-5-carboxylic acid (CAS 885267-35-6). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. We understand that its unique substitution pattern, while valuable for modulating physicochemical and biological properties, can present solubility challenges during reaction setup and execution. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these hurdles and ensure the success of your experiments.

Part 1: Understanding the Molecule - Physicochemical Profile

The solubility of a compound is governed by its structure. 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is an amphiphilic molecule with several key functional groups that dictate its behavior in different solvent systems.

  • Pyridine Ring: A polar heterocyclic core. The nitrogen atom is a hydrogen bond acceptor and weakly basic.

  • Carboxylic Acid: A polar, acidic group capable of acting as both a hydrogen bond donor and acceptor. Its protonation state is highly pH-dependent.[1]

  • Fluorine Atom: An electron-withdrawing group that increases the polarity of the C-F bond and can modulate the pKa of the nearby carboxylic acid and pyridine nitrogen.

  • Methyl Group: A small, nonpolar alkyl group that contributes a minor lipophilic character.

The interplay of these groups results in a molecule with moderate polarity and a zwitterionic potential, leading to poor solubility in both highly nonpolar solvents (like hexanes) and, at times, even common polar aprotic solvents where it can form strong intermolecular interactions (dimers, aggregates).

PropertyValueSource
CAS Number 885267-35-6[2]
Molecular Formula C₇H₆FNO₂[2]
Molecular Weight 155.13 g/mol [2]
Predicted pKa (Acid) ~3.5 - 4.5[3]
Predicted pKa (Base) ~1.5 - 2.5 (for protonated Pyridine-N)
Appearance Typically an off-white to white solid

Part 2: Frequently Asked Questions (FAQs)

Q1: My 2-Fluoro-3-methyl-pyridine-5-carboxylic acid won't dissolve in DMF or NMP at room temperature for my amide coupling. What's wrong?

This is a common issue. While polar aprotic solvents like DMF, NMP, and DMSO are typical choices, the high crystallinity and potential for strong hydrogen-bonded dimer formation of this acid can limit its dissolution rate and overall solubility. The reaction may appear as a suspension of fine particles.

Quick Solutions:

  • Gentle Heating: Warm the mixture to 40-50 °C to disrupt intermolecular forces and increase solubility.

  • Add a Base: Pre-treating the acid with a slight molar excess (1.1 eq.) of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) will form the corresponding carboxylate salt in situ. This ionic species is often significantly more soluble in polar aprotic solvents.[4]

  • Use a Co-solvent: Adding a small percentage (5-10%) of a protic solvent like isopropanol can help break up aggregates, though this should be done with caution as it can interfere with some coupling reagents.

Q2: How does pH dramatically affect the solubility of this compound in aqueous or biphasic systems?

The pH of the medium dictates the ionization state of the molecule, which in turn governs its water solubility.[1]

  • Acidic pH (pH < 2): The carboxylic acid is fully protonated (-COOH), and the pyridine nitrogen is protonated (-NH+). The molecule carries a net positive charge and is generally more water-soluble.

  • Neutral pH (pH ~4-6): The molecule exists predominantly as a neutral species or a zwitterion. This is often the point of minimum solubility (isoelectric point) due to strong intermolecular electrostatic interactions.

  • Basic pH (pH > 7): The carboxylic acid is deprotonated to form the carboxylate (-COO⁻). The molecule carries a net negative charge and is typically highly soluble in water.

This behavior is critical for workup procedures. To extract into an organic layer, adjust the pH to be acidic (e.g., pH 2-3). To move the compound into an aqueous layer, adjust the pH to be basic (e.g., pH 8-9).

Q3: Is it safe to heat my reaction mixture to dissolve the acid?

Yes, moderate heating is a standard and effective technique. Most organic reactions involving this acid (e.g., amide couplings, esterifications) are run at elevated temperatures (40-100 °C). Heating provides the energy needed to overcome the lattice energy of the solid and disrupt intermolecular hydrogen bonds. However, always check the thermal stability of your other reagents, particularly coupling agents like HATU or HOBt, which can degrade at very high temperatures.

Part 3: Troubleshooting Guides for Specific Reactions

Guide 1: Amide Coupling Reactions

Amide bond formation is the most common application for this carboxylic acid. Solubility issues can lead to slow or incomplete reactions.[5]

Problem: The carboxylic acid remains as a suspension in dichloromethane (DCM) or acetonitrile (MeCN), even after adding the amine and coupling reagents.

cluster_0 Amide Coupling Solubility Workflow start Reaction appears as a suspension in DCM, MeCN, or THF check_base Was a tertiary amine base (e.g., TEA, DIPEA) added? start->check_base add_base Add 1.1-1.5 eq. of DIPEA. Stir for 15 min before adding coupling agent. check_base->add_base No check_solvent Is the mixture still a suspension? check_base->check_solvent Yes add_base->check_solvent switch_solvent Switch to a more polar solvent: 1. DMF or NMP 2. Dioxane/Water mixture (for some conditions) check_solvent->switch_solvent Yes heat Gently heat the mixture to 40-60 °C. check_solvent->heat Partially proceed Reaction should be homogeneous. Proceed with coupling. check_solvent->proceed No switch_solvent->proceed heat->proceed

Caption: Workflow for troubleshooting amide coupling reactions.

Detailed Strategy:

  • In Situ Salt Formation (Preferred Method): Before adding your coupling agent (e.g., HATU, HBTU, EDC), add the carboxylic acid, the amine substrate, and 1.5-2.0 equivalents of DIPEA to your solvent (DMF is excellent for this). Stir for 15-30 minutes. You should observe the solids dissolving to form a clear solution of the ammonium carboxylate salt. Once homogeneous, add the coupling reagent to initiate the reaction. This pre-activation method is highly effective.[4]

  • Solvent System Optimization: If DCM or MeCN fails, switch to a more powerful polar aprotic solvent.

    • DMF or DMSO: These are excellent choices for dissolving both the acid and its corresponding carboxylate salt.[4]

    • Dioxane or THF with Co-solvents: Sometimes, a mixture like Dioxane with 5-10% water can be effective, especially if using water-soluble coupling agents like EDC, but this is highly dependent on the stability of your other reagents. The presence of a small amount of water can significantly enhance carboxylic acid solubility in organic solvents.[6][7]

Guide 2: Esterification Reactions

Problem: In a Fischer esterification, the acid has poor solubility in the alcohol (e.g., methanol, ethanol), even with an acid catalyst.

Detailed Strategy:

  • Use a Co-Solvent: The goal is to create a single-phase system. Use a co-solvent that is miscible with the alcohol and can dissolve the carboxylic acid.

    • Toluene or Dioxane: These are common choices. You can set up the reaction in toluene, add the alcohol (3-10 equivalents), and the acid catalyst (e.g., p-TsOH, H₂SO₄). Heating this mixture to reflux with a Dean-Stark trap to remove water will drive the reaction to completion.[8]

  • Alternative Esterification Conditions: If solubility remains a major barrier, avoid Fischer conditions.

    • Alkyl Halide Method: First, convert the carboxylic acid to its more soluble carboxylate salt using a base like K₂CO₃ or Cs₂CO₃ in DMF. Then, add an alkyl halide (e.g., methyl iodide, ethyl bromide) and heat to form the ester via an Sₙ2 reaction. This method bypasses the initial acid solubility problem entirely.

Guide 3: Suzuki Coupling Reactions

Problem: The reaction fails or gives low yields when using 2-Fluoro-3-methyl-pyridine-5-carboxylic acid as a coupling partner.

Causality: The free carboxylic acid can interfere with the Suzuki catalytic cycle. The carboxylate, formed under the basic reaction conditions, can coordinate to the palladium center, potentially deactivating the catalyst.[9] Furthermore, the high polarity of the starting material can cause it to partition into the aqueous phase (if used), away from the catalyst and organic-soluble coupling partner.

Detailed Strategy:

  • Protect the Carboxylic Acid: The most robust strategy is to protect the acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The resulting ester is much less polar, more soluble in typical Suzuki solvents (e.g., dioxane, toluene, DME), and will not interfere with the catalyst.[9] After a successful Suzuki coupling, the ester can be easily hydrolyzed back to the carboxylic acid using standard saponification conditions (e.g., LiOH or NaOH in THF/water).

  • Optimize Base and Solvent: If you must proceed with the free acid, careful selection of the base is crucial. Use a weaker, non-nucleophilic base like K₃PO₄ or CsF and consider a solvent system that can better solubilize polar reagents, such as DME/water or DMF/water.[10][11] You may also need to increase the catalyst loading to compensate for some level of deactivation.

Part 4: Key Experimental Protocols

Protocol 1: General Solubility Screening

This protocol helps you quickly identify a suitable solvent system before committing to a large-scale reaction.

  • Place approx. 5-10 mg of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid into several small vials.

  • To each vial, add 0.5 mL of a different test solvent (e.g., DCM, THF, MeCN, Dioxane, DMF, DMSO, Toluene, Isopropanol).

  • Vortex each vial at room temperature for 1-2 minutes and observe the solubility.

  • For vials where the solid is not fully dissolved, gently warm to 50 °C for 5 minutes and observe again.

  • For promising aprotic solvents (e.g., THF, MeCN) where solubility is still poor, add 1.1 equivalents of DIPEA, vortex, and observe.

Protocol 2: In Situ Salt Formation for Amide Coupling

This is a reliable method for achieving homogeneity in amide coupling reactions.

  • To a clean, dry, and inerted reaction vessel, add 2-Fluoro-3-methyl-pyridine-5-carboxylic acid (1.0 eq.).

  • Add the desired amine coupling partner (1.0-1.2 eq.).

  • Add anhydrous DMF to achieve a target concentration of 0.1-0.2 M.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

  • Stir the mixture at room temperature. A clear, homogeneous solution should form within 30 minutes. If not, gentle warming to 40 °C can be applied.

  • Once the solution is clear, add your chosen uronium/aminium-based coupling reagent (e.g., HATU, HBTU) (1.1 eq.).

  • Let the reaction proceed at room temperature or with gentle heating as required by your specific substrates.

Part 5: Visual Troubleshooting Guide

cluster_1 General Solubility Decision Tree cluster_nonpolar Nonpolar (Hexanes, Toluene) cluster_polar_aprotic Polar Aprotic (DCM, THF, MeCN, DMF) cluster_polar_protic Polar Protic (MeOH, H₂O) start Starting Material is Insoluble solvent_type What is the solvent type? start->solvent_type np_sol Insoluble. This is expected. Choose a more polar solvent. solvent_type->np_sol Nonpolar pa_heat Try gentle heating (40-60 °C) solvent_type->pa_heat Polar Aprotic pp_ph Adjust pH. Soluble at pH > 7 (as carboxylate) or pH < 2 (as pyridinium salt) solvent_type->pp_ph Polar Protic pa_base Add 1.1 eq. DIPEA or TEA to form the carboxylate salt pa_heat->pa_base pa_cosolvent Switch to DMF/DMSO or add 5% protic co-solvent (e.g., IPA) pa_base->pa_cosolvent

Caption: Decision tree for selecting a strategy to solubilize the title compound.

References

  • Solubility of Pyridine-2-carboxylic Acid. Solubility of Things. [Link]

  • Pyridine-4-carboxylic acid - ChemBK. ChemBK. [Link]

  • Picolinic acid - Wikipedia. Wikipedia. [Link]

  • Mole fraction solubilities of pyridine-3-carboxylic acid. ResearchGate. [Link]

  • Pyridine - chemeurope.com. chemeurope.com. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Do carboxylic acids interfere with Suzukis? Reddit. [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands. Journal of Visualized Experiments (JoVE). [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Esterification--Making Esters from Carboxylic Acids. YouTube. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 2-Fluoro-3-methyl-pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds, which are crucial in drug discovery and development. However, the unique electronic properties of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid can present specific challenges. The electron-withdrawing fluorine atom and the coordinating pyridine nitrogen can significantly influence catalyst activity and reaction outcomes.

Question 1: I am observing low yields in my Suzuki-Miyaura coupling with 2-Fluoro-3-methyl-pyridine-5-carboxylic acid. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in Suzuki-Miyaura couplings involving fluorinated pyridines are often attributed to catalyst inhibition or decomposition. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, hindering the catalytic cycle. This is a well-documented issue often called the "2-pyridyl problem".[1][2]

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is critical. For electron-deficient and sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary. Consider using Buchwald ligands such as SPhos or XPhos, which are designed for challenging couplings.[3][4] N-heterocyclic carbene (NHC) ligands can also be highly effective.[5]

  • Palladium Precatalyst: Using a pre-formed palladium-ligand complex (precatalyst) can lead to more consistent and reproducible results compared to generating the active catalyst in situ.[6]

  • Base Selection: The base is not merely a proton scavenger; it actively participates in the catalytic cycle. The choice and solubility of the base can significantly affect the reaction rate. While potassium carbonate (K₂CO₃) is common, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) might be more effective.

  • Solvent and Temperature: Ensure all solvents are rigorously degassed to prevent catalyst oxidation. Lowering the reaction temperature may disfavor side reactions like homocoupling of the boronic acid.[3]

  • Boronic Acid/Ester Stability: Some heteroaryl boronic acids are unstable and can decompose under the reaction conditions.[6] Using more stable boronic esters, such as pinacol esters, can sometimes improve results.[7]

dot

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Ligand Ligand Selection: Bulky, electron-rich (e.g., SPhos, XPhos) Start->Ligand Precatalyst Use Palladium Precatalyst Start->Precatalyst Base Optimize Base: K3PO4 or Cs2CO3 Start->Base Conditions Adjust Conditions: Degas solvent, lower temperature Start->Conditions Boronic_Ester Consider Boronic Ester Start->Boronic_Ester Outcome Improved Yield Ligand->Outcome Precatalyst->Outcome Base->Outcome Conditions->Outcome Boronic_Ester->Outcome

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Catalyst SystemLigandBaseSolventExpected Yield Range (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OHigh[8]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O78-88[8]
Pd-PEPPSI(NHC)K₃PO₄t-BuOHHigh[5]

Question 2: I am attempting a Sonogashira coupling with 2-Fluoro-3-methyl-pyridine-5-carboxylic acid and observing significant starting material decomposition and low product formation. What catalyst system should I use?

Answer:

Sonogashira couplings with electron-deficient pyridine halides can be challenging. The strong electron-withdrawing effect of the fluorine and carboxylic acid groups can deactivate the pyridine ring towards oxidative addition.

Troubleshooting Steps:

  • Catalyst Choice: Traditional palladium catalysts like Pd(PPh₃)₄ can be effective, but often require higher temperatures.[9] For more challenging substrates, consider using a more active catalyst system, such as one with bulky phosphine ligands or a palladacycle precatalyst.[10]

  • Copper Co-catalyst: While the classic Sonogashira reaction uses a copper(I) salt (e.g., CuI) as a co-catalyst, copper-free systems are becoming more common to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[11]

  • Base and Solvent: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are typically used.[11] The choice of solvent can also be critical, with polar aprotic solvents like DMF or THF often being effective.

dot

Sonogashira_Catalyst_Selection cluster_catalyst cluster_copper cluster_base_solvent Start Sonogashira Coupling Challenge Catalyst Catalyst System Start->Catalyst Copper Copper Co-catalyst Start->Copper Base_Solvent Base & Solvent Start->Base_Solvent Traditional Traditional: Pd(PPh3)4 Catalyst->Traditional Advanced Advanced: Bulky phosphine ligands or Palladacycles Catalyst->Advanced With_Cu With Cu(I): Classic conditions Copper->With_Cu Cu_Free Copper-Free: Avoids Glaser coupling Copper->Cu_Free Base Base: Et3N or DIPEA Base_Solvent->Base Solvent Solvent: DMF or THF Base_Solvent->Solvent

Caption: Decision tree for Sonogashira catalyst system selection.

Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
6-Bromo-3-fluoro-2-cyanopyridinePd(PPh₃)₄ / CuIEt₃NTHFRT64-97[11][12]
2-Amino-3-bromopyridinePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10072-96[11]

Question 3: My Buchwald-Hartwig amination is giving a significant amount of hydrodehalogenation byproduct. What is causing this and how can I prevent it?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations where the aryl halide is reduced instead of undergoing amination.[3]

Potential Causes and Solutions:

  • Moisture: Ensure all reagents and solvents are scrupulously dry, as water can act as a proton source.

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, RuPhos), is crucial for promoting the desired C-N bond formation over hydrodehalogenation.[3][4]

  • Base Selection: The choice of base can influence the rate of hydrodehalogenation. Screening different strong bases like sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS), or potassium phosphate (K₃PO₄) may be necessary.[3]

  • Catalyst Decomposition: The formation of palladium black is an indicator of catalyst decomposition.[3] This can be mitigated by using more robust ligands like N-heterocyclic carbenes (NHCs) or by running the reaction at a lower temperature.[3][5]

Section 2: Amidation and Esterification Reactions

The carboxylic acid moiety of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid allows for further functionalization through amidation and esterification. Catalyst selection for these reactions depends on the specific reagents and desired reaction conditions.

Question 4: I need to perform a direct amidation of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid. What catalytic methods are available to avoid harsh conditions and the use of stoichiometric coupling reagents?

Answer:

Direct amidation of carboxylic acids is a more atom-economical and environmentally friendly approach compared to traditional methods that require pre-activation of the carboxylic acid.[13]

Catalytic Options:

  • Boron-Based Catalysts: Boronic acids have been shown to be effective catalysts for direct amidation.[14] Borane-pyridine complexes also serve as efficient liquid catalysts with improved solubility.[15]

  • Titanium-Based Catalysts: Titanium tetrafluoride (TiF₄) has been reported as an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids.[16]

  • Cooperative Catalysis: A combination of 1,4-diazabicyclo[2.2.2]octane (DABCO) and iron(III) oxide (Fe₃O₄) has been used for the N-methyl amidation of carboxylic acids.[13]

CatalystReaction ConditionsSubstrate ScopeReference
Borane-pyridine5 mol%, solventWide range of aromatic and aliphatic acids and amines[15]
TiF₄5-10 mol%, refluxing tolueneAromatic and aliphatic acids, amino acids[16]
DABCO/Fe₃O₄10 mol% each, 85 °C in MeCNAliphatic and (hetero)aromatic acids for N-methyl amidation[13]

Question 5: What are some effective catalysts for the esterification of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, particularly for methyl esters?

Answer:

Esterification of fluorinated aromatic carboxylic acids can be achieved using various catalytic methods.

Catalytic Options:

  • Heterogeneous Catalysts: Metal-organic frameworks (MOFs) like UiO-66-NH₂ have been successfully used as heterogeneous catalysts for the methyl esterification of fluorinated aromatic carboxylic acids with methanol.[17][18] This approach offers the advantage of easy catalyst recovery and reuse.

  • Acid Catalysis: Traditional methods often employ strong acid catalysts like sulfuric acid.[19] However, a specially prepared catalyst from the salt of a pyridine carboxylic acid ester and a strong acid can allow for direct distillation of the product and catalyst reuse.[19]

  • Deoxyfluorination Followed by Esterification: A one-pot method involving the in situ generation of an acyl fluoride using 2-pyridinesulfonyl fluoride, followed by reaction with an alcohol, can be an effective route to esters.[20]

References
  • Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
  • Validating 2-Fluoropyridine-3-boronic Acid in Catalytic Cross-Coupling Reactions - Benchchem.
  • Selected ligands and catalysts for Buchwald‐Hartwig amination... - ResearchGate.
  • Buchwald–Hartwig amination - Wikipedia.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
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  • Buchwald-Hartwig amination; selection of optimal conditions. - ResearchGate.
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PubMed Central.
  • Borane-Pyridine: An Efficient Catalyst for Direct Amidation - MDPI.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing.
  • A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling - Benchchem.
  • Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening - Organic & Biomolecular Chemistry (RSC Publishing).
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC - NIH.
  • TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI.
  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... - ResearchGate.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC.
  • Application Notes and Protocols for Sonogashira Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine - Benchchem.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
  • US2758999A - Esterification of pyridine carboxylic acids - Google Patents.
  • 2-Fluoro-3-methylpyridine-5-carboxylic acid | CAS 885267-35-6 | SCBT.
  • Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing).
  • KEGG PATHWAY Database.

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Technical Support Center: Synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid. As a key building block in pharmaceutical and agrochemical research, its purity and efficient synthesis are paramount. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its preparation, focusing on byproduct identification and mitigation.

I. Understanding the Synthetic Landscape: Plausible Routes and Key Challenges

The synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid typically proceeds through a multi-step sequence. A common and cost-effective approach involves the preparation of a chlorinated pyridine precursor, followed by a halogen exchange (Halex) reaction to introduce the fluorine atom. Two primary pathways to the chlorinated intermediate are prevalent:

  • Oxidation Route: Direct oxidation of a 2-chloro-3,5-dimethylpyridine or a related precursor.

  • Ammoxidation/Hydrolysis Route: Ammoxidation of a substituted 3-picoline to a cyanopyridine, followed by hydrolysis to the carboxylic acid.

Each of these steps presents unique challenges and potential for byproduct formation, which can significantly impact the yield and purity of the final product. This guide will dissect these challenges and provide actionable solutions.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Challenges in the Synthesis of the Chlorinated Precursor (2-Chloro-3-methyl-pyridine-5-carboxylic acid)

Question 1: My oxidation of 2-chloro-3,5-dimethylpyridine to 2-chloro-3-methyl-pyridine-5-carboxylic acid is low-yielding and I see multiple spots on my TLC. What are the likely byproducts?

Answer:

The oxidation of an alkyl group on a pyridine ring, often using strong oxidizing agents like potassium permanganate (KMnO₄), can lead to several byproducts if not carefully controlled.[1][2]

  • Incomplete Oxidation: The primary byproducts are often the result of incomplete oxidation. You may be isolating the corresponding alcohol (2-chloro-5-(hydroxymethyl)-3-methylpyridine) or aldehyde (2-chloro-5-formyl-3-methylpyridine) . These species are intermediates on the path to the carboxylic acid.

  • Over-oxidation and Decarboxylation: Harsh reaction conditions (high temperature, high concentration of oxidant) can lead to the decarboxylation of the desired product, resulting in the formation of 2-chloro-3-methylpyridine . In some cases, oxidative degradation of the pyridine ring can occur, though this is less common under controlled conditions.

  • Dimerization: Radical-mediated side reactions can lead to the formation of dimeric pyridine species.

Troubleshooting Workflow for Oxidation Issues:

Caption: Troubleshooting workflow for oxidation side reactions.

Experimental Protocol: Identification of Oxidation Byproducts by LC-MS

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • LC Conditions: Use a reverse-phase C18 column with a gradient elution, for example, from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 15-20 minutes.

  • MS Detection: Employ an electrospray ionization (ESI) source in positive ion mode.

  • Data Analysis: Look for the following m/z values (as [M+H]⁺):

    • 2-Chloro-3-methyl-pyridine-5-carboxylic acid (Product): ~172.0

    • 2-chloro-5-(hydroxymethyl)-3-methylpyridine (Byproduct): ~158.0

    • 2-chloro-5-formyl-3-methylpyridine (Byproduct): ~156.0

    • 2-chloro-3-methylpyridine (Byproduct): ~128.0

Question 2: I am synthesizing my chlorinated precursor via ammoxidation of 3,5-lutidine followed by hydrolysis of the resulting 5-cyano-3-methylpyridine. What are the common impurities from this route?

Answer:

This synthetic route also has its share of potential pitfalls that can introduce impurities.

  • Isomeric Impurities: The initial ammoxidation of 3,5-lutidine can sometimes lead to the formation of isomeric cyanopyridines, although the directing effects of the methyl groups generally favor the desired product.

  • Incomplete Hydrolysis: The hydrolysis of the nitrile (cyanopyridine) to the carboxylic acid can be a challenging step.[3][4][5] Incomplete hydrolysis will result in the presence of the amide intermediate (2-chloro-3-methyl-nicotinamide) in your final chlorinated precursor.

  • Byproducts from Ammoxidation: The ammoxidation reaction itself can produce small amounts of other byproducts, such as pyridine from demethylation or dimeric species .[6][7][8]

Troubleshooting and Purification:

  • Monitoring Hydrolysis: The hydrolysis step should be carefully monitored by TLC or LC-MS to ensure complete conversion of the nitrile and amide to the carboxylic acid.

  • Purification: The chlorinated carboxylic acid precursor can often be purified by recrystallization. A patent for the purification of nicotinic acid suggests crystallization from water, potentially with the use of decolorizing carbon.[9]

B. Challenges during the Halex Reaction (Fluorination)

The Halex reaction is a powerful tool for introducing fluorine into aromatic systems, but it is sensitive to reaction conditions.[10][11][12]

Question 3: My Halex reaction on 2-chloro-3-methyl-pyridine-5-carboxylic acid is not going to completion. I still see a significant amount of starting material. How can I improve the conversion?

Answer:

Incomplete conversion in a Halex reaction is a common issue and can often be traced back to a few key factors.

  • Water Content: The Halex reaction is highly sensitive to water. Even trace amounts of water can deactivate the fluoride source (e.g., KF) by hydration, significantly reducing its nucleophilicity. Ensure that your solvent (typically a high-boiling polar aprotic solvent like DMSO or sulfolane) and your fluoride salt are scrupulously dry.[13]

  • Fluoride Source Activity: The activity of the fluoride salt (e.g., spray-dried KF) is crucial. The particle size and surface area can impact the reaction rate. Using a phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, can help to improve the solubility and reactivity of the fluoride salt.[14][15]

  • Reaction Temperature: Halex reactions typically require high temperatures (150-250 °C) to proceed at a reasonable rate.[12] Ensure your reaction is reaching and maintaining the optimal temperature.

  • Stoichiometry of Fluoride Source: An excess of the fluoride source is often necessary to drive the reaction to completion.

Experimental Protocol: Ensuring Anhydrous Conditions

  • Drying the Fluoride Salt: Dry the potassium fluoride (or other fluoride salt) in a vacuum oven at >100 °C for several hours before use.

  • Solvent Drying: Use a freshly opened bottle of anhydrous solvent or dry the solvent over molecular sieves.

  • Azeotropic Removal of Water: For larger scale reactions, consider azeotropically removing any residual water from the reaction mixture with a solvent like toluene before reaching the final reaction temperature.[13]

Question 4: After my Halex reaction, my product is contaminated with a new impurity that has a similar polarity to my desired product. What could it be?

Answer:

A common byproduct in the Halex reaction of chloropyridines, especially in the presence of trace water, is the corresponding hydroxy-pyridine (2-hydroxy-3-methyl-pyridine-5-carboxylic acid) . This occurs through a competing nucleophilic aromatic substitution reaction where hydroxide ions (from water) attack the pyridine ring instead of fluoride ions.

Another possibility, though less common, is a reaction with the solvent. At high temperatures, DMSO can decompose, and its decomposition products can potentially react with the starting material or product.[14][16]

Troubleshooting and Identification:

  • LC-MS Analysis: The hydroxy byproduct will have a molecular weight corresponding to the replacement of Cl with OH. For 2-hydroxy-3-methyl-pyridine-5-carboxylic acid, the expected [M+H]⁺ would be around 154.1.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the hydroxy-pyridine will show characteristic shifts for the aromatic protons, which will be different from both the starting material and the desired fluoro-product. The acidic proton of the carboxylic acid and the hydroxyl group may be exchangeable with D₂O.

  • Purification: Separation of the fluoro- and hydroxy-pyridines can be challenging due to their similar polarities. Careful column chromatography or fractional crystallization may be required.

Question 5: I am concerned about the thermal stability of my product. Can 2-Fluoro-3-methyl-pyridine-5-carboxylic acid decarboxylate under the Halex reaction conditions?

Answer:

Yes, decarboxylation is a valid concern, especially given the high temperatures often employed in Halex reactions. Pyridine carboxylic acids can undergo decarboxylation upon heating, and the presence of a halogen at the 2-position can influence this.[17][18] The resulting byproduct would be 2-fluoro-3-methylpyridine .

Mitigation Strategies:

  • Temperature Optimization: Aim for the lowest possible reaction temperature that still provides a reasonable reaction rate.

  • Reaction Time: Avoid unnecessarily long reaction times at high temperatures. Monitor the reaction progress and stop it once the starting material is consumed.

Byproduct Identification Workflow:

Caption: A general workflow for byproduct identification and purification.

III. Data Presentation: Key Byproducts and Their Characteristics

Byproduct Name Potential Origin Molecular Weight ( g/mol ) Identification Notes
2-chloro-5-(hydroxymethyl)-3-methylpyridineIncomplete Oxidation157.60Lower Rf on TLC than the carboxylic acid. Characteristic -CH₂-OH signals in ¹H NMR.
2-chloro-5-formyl-3-methylpyridineIncomplete Oxidation155.58Aldehyde proton signal (~10 ppm) in ¹H NMR.
2-chloro-3-methylpyridineDecarboxylation of precursor127.57Higher Rf on TLC. Absence of carboxylic acid proton in ¹H NMR.
2-chloro-3-methyl-nicotinamideIncomplete Hydrolysis170.60Amide protons in ¹H NMR. Different fragmentation pattern in MS.
2-hydroxy-3-methyl-pyridine-5-carboxylic acidHydrolysis during Halex153.14Similar polarity to the product. Mass difference of -2 from the fluoro-product.
2-fluoro-3-methylpyridineDecarboxylation of product111.12Volatile. Absence of carboxylic acid group signals in NMR.

IV. References

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (n.d.). Google Patents. Retrieved January 11, 2026, from

  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules.

  • Catalytic process for production of pyridine carboxylic acid amides. (n.d.). Google Patents. Retrieved January 11, 2026, from

  • Direct Correlation Between Ammoxidation of β-Picoline to Nicotinonitrile and Low Temperature Oxygen Chemisorption on V2O5/γ-Al2O3 Catalysts. (1988). Journal of the Chemical Society, Chemical Communications.

  • 3-Methylpyridine. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Fluorination of Medicinal Compounds - The Halex Reaction. (n.d.). ChemTube3D. Retrieved January 11, 2026, from [Link]

  • The synthetic method of 2-pyridine carboxylic acid. (n.d.). Google Patents. Retrieved January 11, 2026, from

  • NMR Chemical Shifts. (n.d.). Retrieved January 11, 2026, from [Link]

  • Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts. (1995). Journal of Chemical Research, Synopses.

  • Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. (n.d.). Asian Journal of Chemistry.

  • Halex Comparative Reaction. (n.d.). gChem Global. Retrieved January 11, 2026, from [Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. (2023). Molecules.

  • Halex Reaction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 11, 2026, from [Link]

  • Oxidation of Alkenes with Potassium Manganate. (2023). Chemistry LibreTexts.

  • Microwave Enhanced Decarboxylations of Aromatic Carboxylic Acids: Improved Deuteriation/Tritiation Potential. (2009). Letters in Organic Chemistry.

  • Purification of nicotinic acid. (n.d.). Google Patents. Retrieved January 11, 2026, from

  • Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. (2007). Bioorganic & Medicinal Chemistry Letters.

  • KF-Catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters. (2022). Green Chemistry.

  • Halex process. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Oxidation of Organic Molecules by KMnO4. (2023). Chemistry LibreTexts.

  • Potassium Permanganate. (n.d.). Common Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Mild Electrophilic Halogenation of Chloropyridines Using CCl4 or C2Cl6 under Basic Phase Transfer Conditions. (1995). The Journal of Organic Chemistry.

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (1964). Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2020). Molecules.

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

  • Preparation of Cyanopyridines by Direct Cyanation. (2005). Synthesis.

  • Halex Reaction. (n.d.). gChem Global. Retrieved January 11, 2026, from [Link]

  • 13-C NMR Chemical Shift Table. (n.d.). Retrieved January 11, 2026, from [Link]

  • Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples. (n.d.). Shimadzu.

  • Process for the purification of nicotinic acid amide I. (n.d.). Google Patents. Retrieved January 11, 2026, from

  • ChemInform Abstract: Selective Fluorination by Halogen Exchange of Chlorodiazines and Chloropyridines Promoted by the “Proton Sponge”-Triethylamine Tris(hydrogen fluoride) System. (1996). ChemInform.

  • Reaction Br + DMSO ! products (2): rate of product formation in... (2018). Physical Chemistry Chemical Physics.

  • Transforming Liquid Nicotine into a Stable Solid Through Crystallization with Orotic Acid. (2022). Crystal Growth & Design.

  • Analysis of a Mixture of Several Dihalonicotinic Acids by Gas Chromotography and Gas Chromotography-Mass Spectrometry. (1991). ScholarWorks@UARK.

  • Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. (2019). SciForum.

  • A kinetically controlled crystallization process for identifying new co-crystal forms: Fast evaporation of solvent from solution. (2012). CrystEngComm.

  • Process for preparing 4-hydroxypyridines. (n.d.). Google Patents. Retrieved January 11, 2026, from

  • LC-MS Grade Solvents and Reagents. (n.d.). MilliporeSigma.

  • LC-MS Resource Guide. (n.d.). Sigma-Aldrich.

  • Synthesis of 6-hydroxy-5,6-dihydro-2-pyrones and -pyridones by reaction of 4-aryl-6-trifluoromethyl-2-pyrones with water, hydrazine, and hydroxylamine. (2017). Chemistry of Heterocyclic Compounds.

  • Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. (n.d.). Asian Journal of Chemistry.

  • Process for the extraction of 2-hydroxy pyridine 2-hydroxyquinoline and 2-hydroxybenzothiazole derivatives. (n.d.). Google Patents. Retrieved January 11, 2026, from

  • Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. (1967). The Journal of Organic Chemistry.

  • Speciation analysis of organotin compounds by HPLC-ICP-MS. (1999). The Analyst.

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Validation & Comparative

A Senior Application Scientist's Guide to 2-Fluoro-3-methyl-pyridine-5-carboxylic acid and its Functionalized Pyridine Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the trajectory of a research program. Among the vast arsenal of heterocyclic scaffolds, functionalized pyridines stand out for their prevalence in FDA-approved drugs and their versatile chemical reactivity. This guide provides an in-depth, objective comparison of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid with its isomeric and bioisosteric counterparts, supported by experimental data and detailed protocols, to empower informed decision-making in your synthetic and drug discovery endeavors.

The Strategic Advantage of Fluorine in Pyridine Scaffolds

The introduction of fluorine into a molecular scaffold is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile.[1] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can impart several advantages:

  • Metabolic Stability: The C-F bond is exceptionally stable to metabolic cleavage, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug candidate.

  • Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH.[2] This, in turn, affects solubility, cell permeability, and receptor interactions.

  • Enhanced Binding Affinity: In some cases, fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, leading to increased binding affinity and potency.[3]

This guide will delve into the specific implications of these effects by comparing 2-Fluoro-3-methyl-pyridine-5-carboxylic acid with its isomers, providing a clear rationale for its selection in drug design.

Comparative Analysis of Physicochemical Properties

The seemingly subtle change in the position of a substituent on the pyridine ring can have a profound impact on a molecule's physicochemical properties. Understanding these differences is paramount for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Here, we compare the predicted pKa and LogP of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid with its 2-chloro bioisostere and other positional isomers.

CompoundPredicted pKaPredicted LogPData Source
2-Fluoro-3-methyl-pyridine-5-carboxylic acid 3.48 ± 0.10 1.7 (for 2-Fluoro-3-methylpyridine) [4][5]
2-Chloro-3-methyl-pyridine-5-carboxylic acidNot explicitly foundNot explicitly found
3-Fluoropyridine-2-carboxylic acid2.71 ± 0.100.91890[6]
2-Amino-5-fluoropyridine-3-carboxylic acidNot explicitly found0.5011[7]

Key Insights:

  • Acidity (pKa): The predicted pKa of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is 3.48.[4] The strong electron-withdrawing effect of the fluorine atom at the 2-position, coupled with the carboxylic acid at the 5-position, contributes to its acidity. This can be a critical factor in designing compounds that need to be in a specific ionization state for optimal target engagement or cell permeability.

  • Lipophilicity (LogP): While a specific LogP for the carboxylic acid was not found, the LogP of the parent heterocycle, 2-fluoro-3-methylpyridine, is 1.7.[5] Generally, fluorination tends to increase lipophilicity compared to a hydrogen substituent, which can enhance membrane permeability.[1] However, the presence of the polar carboxylic acid group will significantly lower the overall LogP of the molecule. A comparative study of fluorine and chlorine as bioisosteres indicates that chlorinated compounds are generally more lipophilic than their fluorinated counterparts.[8]

Reactivity and Synthetic Considerations: A Comparative Workflow

The reactivity of a building block is a crucial factor in its utility. The presence and position of substituents on the pyridine ring dictate its susceptibility to various chemical transformations.

Diagram: Conceptual Reactivity Comparison

cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Cross-Coupling Reactions (e.g., Suzuki) F_Py 2-Fluoro-Pyridine Derivative Higher Reactivity Higher Reactivity F_Py->Higher Reactivity Cl_Py 2-Chloro-Pyridine Derivative Lower Reactivity Lower Reactivity Cl_Py->Lower Reactivity F_Py_CC 2-Fluoro-Pyridine Derivative Challenging (Strong C-F bond) Challenging (Strong C-F bond) F_Py_CC->Challenging (Strong C-F bond) Cl_Py_CC 2-Chloro-Pyridine Derivative Generally Favorable Generally Favorable Cl_Py_CC->Generally Favorable

Caption: Reactivity comparison of 2-fluoro vs. 2-chloro pyridines.

Discussion of Reactivity:

  • Nucleophilic Aromatic Substitution (SNAr): The 2-fluoro substituent makes the pyridine ring highly susceptible to nucleophilic attack at the 2-position. This enhanced reactivity is a significant advantage for introducing a wide range of nucleophiles early in a synthetic sequence.

  • Cross-Coupling Reactions: While the strong C-F bond can make direct cross-coupling at the 2-position challenging, the chlorine atom in the 2-chloro analog is generally more amenable to standard cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig). This highlights a key strategic choice for the synthetic chemist depending on the desired bond disconnection.

Experimental Protocols: A Side-by-Side Synthesis Comparison

To provide a practical understanding of the synthetic utility of these building blocks, we present detailed, step-by-step protocols for the synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid and its 2-chloro analog.

Protocol 1: Synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

This synthesis can be envisioned starting from a commercially available brominated precursor.

Step 1: Cyanation of 2-Bromo-5-fluoro-3-methylpyridine

  • To a solution of 2-Bromo-5-fluoro-3-methylpyridine (1.0 eq) in a suitable solvent such as DMF or NMP, add CuCN (1.2 eq).

  • Heat the reaction mixture to 120-150 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour into an aqueous solution of NaCN or FeCl3 to quench the reaction and dissolve copper salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude 2-cyano-5-fluoro-3-methylpyridine by flash column chromatography.

Step 2: Hydrolysis of 2-Cyano-5-fluoro-3-methylpyridine

  • Dissolve the 2-cyano-5-fluoro-3-methylpyridine (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a strong base, such as NaOH (3.0-5.0 eq).

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with concentrated HCl.

  • Collect the precipitated 2-Fluoro-3-methyl-pyridine-5-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of 2-Chloro-3-methyl-pyridine-5-carboxylic acid

This synthesis utilizes the oxidation of the corresponding methylpyridine.

Step 1: Oxidation of 2-Chloro-3-methylpyridine

  • In a high-pressure autoclave, combine 2-chloro-3-methylpyridine (1.0 eq), a suitable solvent such as acetonitrile (10 parts by weight), N-hydroxyphthalimide (NHPI) (0.1-0.2 eq), and a catalytic amount of a metal salt like cobalt(III) acetylacetonate (0.05 eq).[9]

  • Pressurize the autoclave with oxygen to 1.0 MPa.[9]

  • Heat the mixture to 80 °C with vigorous stirring for 18 hours.[9]

  • After cooling to room temperature, filter the reaction mixture.

  • Wash the collected solid with water to remove the catalyst and initiator.

  • The resulting solid is 2-chloro-3-methyl-pyridine-5-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Diagram: Comparative Synthetic Workflow

cluster_0 Synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid cluster_1 Synthesis of 2-Chloro-3-methyl-pyridine-5-carboxylic acid start_F 2-Bromo-5-fluoro-3-methylpyridine cyanation Cyanation (CuCN) start_F->cyanation hydrolysis Hydrolysis (NaOH, H2O/EtOH) cyanation->hydrolysis product_F 2-Fluoro-3-methyl-pyridine-5-carboxylic acid hydrolysis->product_F start_Cl 2-Chloro-3-methylpyridine oxidation Oxidation (O2, Co(acac)3, NHPI) start_Cl->oxidation product_Cl 2-Chloro-3-methyl-pyridine-5-carboxylic acid oxidation->product_Cl

Caption: Side-by-side synthetic routes.

The Bioisosteric Relationship of Fluorine and Chlorine: A Case Study Perspective

While not a direct comparison involving 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, a study on fluorinated and chlorinated analogs of aminergic G protein-coupled receptor ligands provides valuable insights into the differential effects of these halogens. In one series of 5-HT1a ligands, substitution with fluorine at different positions on a quinoline ring significantly impacted both affinity and metabolic stability. A fluorine at the 5-position maintained potent antagonist activity, while substitutions at other positions were detrimental. This underscores the critical importance of the substituent's position in modulating biological activity.

A broader analysis comparing chlorinated and fluorinated compounds revealed that:

  • Lipophilicity: Chlorinated compounds are consistently more lipophilic than their fluorinated counterparts.[8]

  • Solubility: Fluorinated compounds tend to be more soluble.[8]

  • Toxicity: Chlorinated compounds showed a statistically significant, albeit small, increase in toxicity in the analyzed dataset.[8]

These general trends, combined with the specific electronic and steric effects of the substituents in 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, provide a strong rationale for its use in fine-tuning the properties of a lead compound.

Conclusion and Future Outlook

2-Fluoro-3-methyl-pyridine-5-carboxylic acid represents a strategically valuable building block for drug discovery. Its unique combination of a fluorine atom, a methyl group, and a carboxylic acid on a pyridine scaffold offers a powerful tool for medicinal chemists to modulate the physicochemical and pharmacological properties of their compounds. The enhanced reactivity of the 2-fluoro position towards nucleophilic aromatic substitution provides a facile handle for diversification, while the overall substitution pattern influences key parameters like pKa and lipophilicity.

The choice between 2-Fluoro-3-methyl-pyridine-5-carboxylic acid and its isomers, particularly the 2-chloro analog, will depend on the specific goals of the synthetic and medicinal chemistry campaign. If early-stage diversification with a wide range of nucleophiles is desired, the fluoro-substituted compound is an excellent choice. If, however, the synthetic strategy relies heavily on cross-coupling reactions at that position, the chloro-substituted analog may be more suitable.

As our understanding of the nuanced effects of fluorine in drug design continues to grow, so too will the strategic application of precisely functionalized building blocks like 2-Fluoro-3-methyl-pyridine-5-carboxylic acid. Its judicious use will undoubtedly contribute to the development of the next generation of safer and more effective medicines.

References

  • Summerfield, C. J. E., & Pattison, G. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]

  • CN111153853B - Preparation method of 2-chloronicotinic acid. (n.d.). Google Patents.
  • US20170008846A1 - Process for making 2-chloro-5-methylpyridine. (n.d.). Google Patents.
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A Senior Application Scientist’s Guide: Comparing the Biological Activity of Fluorinated vs. Non-Fluorinated Pyridine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For medicinal chemists and drug development professionals, the pyridine ring is a foundational scaffold, present in a significant portion of FDA-approved drugs.[1][2] Its strategic modification is a key driver of innovation. Among the most powerful tools in the chemist's arsenal is the introduction of fluorine, an element whose unique properties can profoundly alter a molecule's behavior.[3][4] This guide provides an in-depth, objective comparison of the biological activity of fluorinated versus non-fluorinated pyridine analogues, moving beyond simple data reporting to explain the underlying physicochemical principles and provide the experimental frameworks necessary for validation.

The decision to fluorinate a pyridine-based lead compound is not a trivial one. It is a strategic choice aimed at modulating specific properties—basicity, lipophilicity, and metabolic stability—that cascade into tangible effects on pharmacokinetic profiles and target engagement.[1][5] Understanding this causal chain is paramount for rational drug design.

Part 1: The Physicochemical Cascade: How Fluorine Rewires the Pyridine Core

The introduction of fluorine, the most electronegative element, initiates a series of predictable yet powerful electronic and physical changes within the pyridine scaffold. These alterations are not isolated; they are interconnected and ultimately dictate the molecule's biological fate. The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, directly impacting its basicity and potential for ionic interactions.[6] Concurrently, the robust carbon-fluorine bond serves as a shield against metabolic degradation, a property that can dramatically extend a compound's half-life.[6][7]

G cluster_0 Fundamental Property cluster_1 Physicochemical Consequences cluster_2 Biological & Pharmacokinetic Impact A Fluorine Incorporation (High Electronegativity) B Decreased Electron Density on Pyridine Ring A->B E Strengthened C-F Bond vs. C-H Bond A->E C Reduced Basicity (Lower pKa) B->C D Increased C-H Bond Polarity (Alters Lipophilicity) B->D F Altered Drug-Receptor Ionic Interactions C->F G Modified Membrane Permeability (ADME Profile) D->G H Blocked Metabolic Oxidation (Increased Half-Life) E->H

Caption: The causal pathway from fluorine incorporation to biological impact.

Modulating Basicity (pKa)

The most immediate and predictable consequence of fluorinating a pyridine ring is a decrease in the basicity of the nitrogen atom. Fluorine's powerful inductive effect pulls electron density away from the ring, making the nitrogen's lone pair of electrons less available to accept a proton. This results in a lower pKa value for the conjugate acid.[6][8]

This is not merely a physical curiosity; it has profound implications for drug design. Many drug-receptor interactions rely on the formation of a salt bridge or ionic bond between a protonated basic nitrogen on the drug and an acidic residue (e.g., aspartate, glutamate) in the target protein. By tuning the pKa, a medicinal chemist can control the proportion of the compound that is ionized at physiological pH (7.4), thereby optimizing this critical binding interaction. A lower pKa means the compound is a weaker base and will be less protonated at a given pH.

Table 1: Comparative pKa Values of Pyridine and Fluorinated Analogues

Compound pKa of Conjugate Acid Rationale for Change
Pyridine 5.25[9] Baseline basicity.
2-Fluoropyridine -0.44 Strong inductive electron withdrawal from the fluorine atom adjacent to the nitrogen significantly reduces basicity.
3-Fluoropyridine 2.97 The inductive effect is still strong, markedly lowering the pKa compared to pyridine.
4-Fluoropyridine 1.80 The effect is pronounced, though slightly less than at the 2-position due to distance.

| General Implication | Lower (Less Basic) [6] | Fluorination provides a reliable method to decrease pyridine basicity, which can be crucial for optimizing receptor binding affinity and altering solubility. |

Enhancing Metabolic Stability

A primary driver for using fluorine in drug design is to block metabolic "soft spots."[5][10] Pyridine rings, particularly unsubstituted positions, are susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver, leading to rapid clearance and a short therapeutic half-life.[7]

The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~109 kcal/mol) compared to a typical carbon-hydrogen (C-H) bond.[10] Replacing a hydrogen atom at a metabolically liable position with fluorine effectively creates a metabolic shield. The CYP enzymes are unable to efficiently break the C-F bond to perform hydroxylation, forcing metabolism to occur at other, potentially less favorable sites, or slowing it down altogether.[7][11] This strategy can dramatically increase the in vivo half-life and overall exposure of a drug candidate.[6]

Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Compound Analogue In Vitro Half-Life (T½, min) Key Implication
Non-Fluorinated Pyridine < 15 Susceptible to rapid oxidative metabolism by CYP enzymes.

| Fluorinated Pyridine | > 90 | Fluorine at the site of metabolism blocks oxidation, significantly increasing stability.[7] |

Part 2: From Physicochemical Shifts to Biological Consequences

The alterations in pKa and metabolic stability directly translate into changes in biological activity, although the outcome is highly context-dependent. Enhanced stability can lead to higher effective concentrations at the target site, while modulated pKa can optimize binding.

Case Study: Improving Potency in Antitubulin Agents

In the development of 7-phenyl-pyrroloquinolinones as anticancer agents, researchers explored the impact of fluorination.[12] The introduction of a fluorine atom onto the 7-phenyl ring resulted in derivatives with potent cytotoxicity against both human leukemic and solid tumor cell lines, with GI₅₀ values in the low micromolar to sub-nanomolar range.[12] Notably, these fluorinated compounds also exhibited remarkable activity in a multidrug-resistant cell line, suggesting they are poor substrates for the P-glycoprotein efflux pump.[12] This case highlights how fluorination can simultaneously enhance potency and overcome resistance mechanisms.

A Cautionary Tale: When Fluorination Hinders Activity

It is crucial to recognize that fluorination is not a universal solution for improving biological activity. In a study on a series of PDE9 inhibitors, the fluorinated analogues generally displayed lower potencies than their non-fluorinated counterparts.[13] This illustrates a critical principle: while the physicochemical effects of fluorine are predictable, their ultimate impact on binding affinity depends on the specific topology and electrostatic environment of the target's binding pocket. The introduction of a highly electronegative atom can create unfavorable electronic or steric interactions that weaken binding, overriding any potential gains from increased metabolic stability.

Part 3: The Benchtop Workflow: Experimental Protocols for Validation

To objectively compare fluorinated and non-fluorinated analogues, a rigorous, self-validating experimental workflow is essential. This process begins with the synthesis of the paired compounds and proceeds through physicochemical characterization to biological and pharmacokinetic evaluation.

G start Paired Compounds (Fluorinated vs. Non-Fluorinated) pka pKa Determination (Potentiometric Titration or 19F NMR) start->pka Characterize logp Lipophilicity Measurement (logP/logD Assay) start->logp Characterize stability Metabolic Stability Assay (Liver Microsomes) start->stability Characterize potency In Vitro Potency Assay (e.g., IC50 Determination) start->potency Characterize pk In Vivo Pharmacokinetic Study (Rodent) stability->pk potency->pk Validate Lead

Caption: A typical experimental workflow for comparing pyridine analogues.

Protocol 3.1: Determination of Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a framework for quantifying the intrinsic clearance of a compound, allowing for a direct comparison of metabolic stability.

Rationale: This assay simulates the primary site of drug metabolism (the liver) in an in vitro setting. By incubating the compound with liver microsomes (which contain CYP enzymes) and an essential cofactor (NADPH), we can measure the rate at which the parent compound is consumed over time. A slower rate of disappearance indicates higher metabolic stability.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare stock solutions of the test compounds (fluorinated and non-fluorinated analogues) and a positive control (e.g., a rapidly metabolized drug like verapamil) in acetonitrile or DMSO.

  • Incubation Mixture: In a 96-well plate, combine the HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the phosphate buffer.

  • Initiation of Reaction: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed solution of the NADPH regenerating system (to ensure a constant supply of the cofactor).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the baseline concentration.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is the elimination rate constant (k). The in vitro half-life (T½) is calculated as 0.693/k.

Protocol 3.2: In Vitro Cytotoxicity Assessment using the MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.

Rationale: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated compounds in the cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Part 4: The "Dark Side" of Fluorine: Potential Liabilities

While the C-F bond is strong, it is not indestructible. Under certain biological conditions, metabolic defluorination can occur, potentially leading to the formation of toxic metabolites.[10] For example, CYP-mediated hydroxylation at a carbon adjacent to a fluorinated carbon can sometimes lead to the elimination of hydrogen fluoride and the formation of a reactive Michael acceptor, which can covalently modify proteins and cause toxicity.[10] Therefore, while fluorination is a powerful tool for blocking metabolism at a specific site, a full metabolic profile of the new analogue is essential to ensure that a new, more dangerous metabolic pathway has not been unmasked.

Conclusion

The strategic fluorination of a pyridine scaffold is a nuanced yet powerful approach in modern drug discovery. It offers a predictable means to decrease basicity, enhance metabolic stability, and, in many cases, improve biological potency.[2] However, it is not a panacea. The ultimate success of this strategy is dictated by the specific biological target and requires a rigorous experimental validation process. By understanding the fundamental physicochemical principles and employing robust comparative protocols, researchers can rationally design the next generation of pyridine-based therapeutics with superior efficacy and pharmacokinetic properties. The choice to fluorinate should always be a data-driven decision, balancing the potential for significant gains in stability and potency against the possibility of altered binding interactions and unforeseen metabolic liabilities.

References

  • A Comparative Guide to the Metabolic Stability of Fluorin
  • A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery. Benchchem.
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  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
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  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
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  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
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  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed.
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A Comparative Guide to the Synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic Acid: A Traditional Balz-Schiemann Approach Versus a Novel Late-Stage C-H Fluorination Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Fluorinated Pyridine Core

The 2-Fluoro-3-methyl-pyridine-5-carboxylic acid scaffold is a key structural motif in modern medicinal chemistry and agrochemical research. The strategic incorporation of a fluorine atom at the 2-position of the pyridine ring can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity, and membrane permeability. This guide provides an in-depth comparison of two distinct synthetic methodologies for accessing this valuable building block: a robust, multi-step traditional route employing the classic Balz-Schiemann reaction, and a more recent, streamlined approach leveraging the power of late-stage C-H functionalization.

This document is intended for researchers, synthetic chemists, and process development professionals. It aims to provide not only detailed experimental protocols but also the underlying scientific rationale for each approach, enabling informed decisions in the design and execution of synthetic campaigns.

Part 1: The Traditional Pathway - A Multi-Step Build-Up via the Balz-Schiemann Reaction

The Balz-Schiemann reaction, first reported in 1927, remains a cornerstone of aromatic fluorination chemistry.[1][2] It involves the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt to install the fluorine atom.[1][2][3] This method is characterized by its reliability and broad substrate scope, though it often requires a linear, multi-step sequence to construct the necessary precursors.

Causality and Strategic Choices in the Traditional Route

The logic of this pathway is to build the molecule sequentially, installing the functionalities one by one. The choice of the Balz-Schiemann reaction is predicated on its historical reliability for converting an amino group into a fluorine atom on an aromatic ring.[4][5] The synthesis begins with a pre-functionalized pyridine ring and proceeds through a series of well-established transformations. The key challenge lies in the handling of potentially unstable diazonium intermediates and the high temperatures often required for the final decomposition step.[2][4]

Reaction Pathway Overview

The following diagram illustrates the multi-step sequence of the traditional Balz-Schiemann approach.

G cluster_0 Traditional Synthesis: Balz-Schiemann Route A 2-Amino-3-methyl-5-bromopyridine B Diazotization (NaNO2, HBF4) A->B C Diazonium Tetrafluoroborate Salt B->C D Thermal Decomposition (Balz-Schiemann Reaction) C->D E 2-Fluoro-3-methyl-5-bromopyridine D->E F Cyanation (CuCN) E->F G 2-Fluoro-3-methyl-5-cyanopyridine F->G H Hydrolysis (H2SO4, H2O) G->H I 2-Fluoro-3-methyl-pyridine-5-carboxylic acid H->I

Caption: Workflow for the traditional synthesis of the target molecule.

Part 2: The Novel Pathway - A Paradigm Shift with Late-Stage C-H Fluorination

In recent years, the field of C-H activation has revolutionized synthetic strategy, offering the potential to directly functionalize otherwise inert C-H bonds. This "late-stage functionalization" approach can dramatically shorten synthetic sequences and provide access to novel analogues from common precursors. The novel method presented here employs a silver-mediated C-H fluorination, a technique pioneered by Hartwig and Fier, which allows for the direct and selective installation of fluorine at the 2-position of the pyridine ring.[6][7][8][9]

Causality and Strategic Choices in the Novel Route

The core principle of this approach is synthetic efficiency. By starting with a molecule that already contains the desired methyl and carboxylic acid groups, we bypass the multiple steps required in the traditional route to install these functionalities. The key innovation is the site-selective fluorination of a C-H bond adjacent to the pyridine nitrogen.[8] This reaction is enabled by the unique reactivity of silver(II) fluoride (AgF2), which is believed to proceed through a mechanism involving an electrophilic fluorine radical.[10][11] This method operates under mild conditions and offers excellent regioselectivity, making it a powerful tool for modern synthetic chemistry.[6][8]

Reaction Pathway Overview

The diagram below outlines the highly efficient, two-step novel synthesis.

G cluster_1 Novel Synthesis: Late-Stage C-H Fluorination J Ethyl 3-methylpyridine-5-carboxylate K Direct C-H Fluorination (AgF2, MeCN) J->K L Ethyl 2-fluoro-3-methylpyridine-5-carboxylate K->L M Saponification (LiOH, H2O) L->M N 2-Fluoro-3-methyl-pyridine-5-carboxylic acid M->N

Caption: Workflow for the novel synthesis of the target molecule.

Part 3: Head-to-Head Performance Comparison

The choice of a synthetic route is often a balance of several factors. The following table provides a quantitative comparison of the two methodologies based on typical results reported in the literature for analogous transformations.

ParameterTraditional Balz-Schiemann RouteNovel C-H Fluorination RouteAdvantage
Number of Steps 4-5 steps from precursor2 steps from precursorNovel
Overall Yield (approx.) 20-30%60-75%Novel
Key Reagents NaNO₂, HBF₄, CuCNAgF₂, LiOHDraw (cost vs. hazard)
Reaction Conditions Cryogenic diazotization; High-temperature decomposition (often >100°C)Ambient temperature fluorination; Mild saponificationNovel
Safety & Handling Potentially explosive diazonium salts; Use of cyanideMoisture-sensitive AgF₂; Standard laboratory proceduresNovel
Scalability Challenging due to thermal hazards of diazonium salt decomposition.[4]More amenable to scale-up due to milder conditions.Novel
Atom Economy Lower, due to multiple steps and protecting groupsHigher, due to direct C-H functionalizationNovel

Part 4: Detailed Experimental Protocols

The following protocols are illustrative and based on established procedures for similar substrates. All operations should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Traditional Synthesis via Balz-Schiemann Reaction

Step A: Diazotization and Formation of Tetrafluoroborate Salt

  • To a cooled (-5 °C) solution of 2-amino-3-methyl-5-bromopyridine (1.0 eq) in 48% aqueous fluoroboric acid (HBF₄, 3.0 eq), add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the internal temperature below 0 °C.

  • Stir the resulting slurry at 0 °C for 1 hour.

  • Isolate the precipitated diazonium tetrafluoroborate salt by filtration, wash with cold diethyl ether, and dry under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

Step B: Thermal Decomposition (Balz-Schiemann Reaction)

  • Gently heat the dry diazonium salt under an inert atmosphere. The decomposition typically begins between 100-150 °C.[12]

  • The product, 2-fluoro-3-methyl-5-bromopyridine, can be distilled directly from the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step C: Cyanation

  • Combine 2-fluoro-3-methyl-5-bromopyridine (1.0 eq) and copper(I) cyanide (CuCN, 1.2 eq) in a suitable solvent such as DMF or NMP.

  • Heat the mixture to 140-160 °C and stir for several hours until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction, pour into an aqueous solution of ferric chloride and HCl to decompose the copper complexes, and extract the product with an organic solvent.

  • Purify 2-fluoro-3-methyl-5-cyanopyridine by column chromatography.

Step D: Hydrolysis

  • Heat the 2-fluoro-3-methyl-5-cyanopyridine in concentrated sulfuric acid at 100 °C for 2-3 hours.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Adjust the pH to ~3-4 with a strong base (e.g., NaOH) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to afford the final product, 2-fluoro-3-methyl-pyridine-5-carboxylic acid.

Protocol 2: Novel Synthesis via C-H Fluorination

Step A: Direct C-H Fluorination

  • In a glovebox, charge a vial with ethyl 3-methylpyridine-5-carboxylate (1.0 eq) and acetonitrile (MeCN).

  • Add silver(II) fluoride (AgF₂, 1.5 eq) in one portion. Note: AgF₂ is sensitive to moisture and should be handled quickly in air or in an inert atmosphere.[6]

  • Seal the vial and stir vigorously at room temperature for 1-2 hours. The reaction mixture will turn from black to yellow as AgF₂ is consumed.[13]

  • Filter the reaction mixture through a pad of Celite to remove insoluble silver salts, rinsing with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product, ethyl 2-fluoro-3-methylpyridine-5-carboxylate, by flash column chromatography on silica gel.[13]

Step B: Saponification

  • Dissolve the purified ester from Step A in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~3-4 with 1M HCl.

  • The product, 2-fluoro-3-methyl-pyridine-5-carboxylic acid, will precipitate. Isolate by filtration, wash with cold water, and dry under vacuum.

Conclusion and Future Outlook

This guide has objectively compared two divergent synthetic strategies for preparing 2-fluoro-3-methyl-pyridine-5-carboxylic acid.

  • The Traditional Balz-Schiemann Route is a well-established, albeit lengthy, process. Its primary drawbacks are the number of steps, lower overall yield, and the safety hazards associated with isolating and heating diazonium salts.[4][14]

  • The Novel C-H Fluorination Route offers a significant advancement in synthetic efficiency. By leveraging a direct C-H activation event, it dramatically reduces the step count, improves the overall yield, and operates under significantly milder and safer conditions.[8] This late-stage functionalization approach aligns with the principles of modern, sustainable chemistry by improving atom economy and reducing waste.

For researchers and drug development professionals, the C-H fluorination methodology represents a superior strategy for rapid analogue synthesis and library generation. While the initial cost of the silver reagent may be higher, the savings in time, labor, and downstream processing, coupled with the enhanced safety profile, make it a compelling choice for the synthesis of this and other valuable fluorinated pyridine derivatives.

References

  • Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190. [Link]

  • Chemistry Learner. (n.d.). Balz-Schiemann Reaction: Definition, Examples, and Mechanism. Retrieved from [Link]

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  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. [Link]

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  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411-422. [Link]

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A Comparative Spectroscopic Guide to 2-Fluoro-3-methyl-pyridine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, pyridine carboxylic acid derivatives stand out as a versatile and crucial class of compounds. Their inherent structural features, including the electron-deficient pyridine ring and the versatile carboxylic acid group, make them prime candidates for interacting with a wide array of biological targets. This guide provides an in-depth spectroscopic comparison of derivatives of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, a key heterocyclic building block. Understanding the nuanced spectroscopic signatures of these derivatives is paramount for their unambiguous identification, characterization, and subsequent development into novel therapeutic agents.

This guide will delve into the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—offering both theoretical underpinnings and practical, field-proven insights into their application for this specific class of molecules.

The Structural Landscape: 2-Fluoro-3-methyl-pyridine-5-carboxylic Acid and its Derivatives

The core structure, 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, presents a unique electronic and steric environment. The fluorine atom at the 2-position and the methyl group at the 3-position significantly influence the reactivity and spectroscopic properties of the pyridine ring. Derivatization of the carboxylic acid at the 5-position into esters and amides further modulates these properties, leading to a rich dataset for spectroscopic analysis.

Caption: Derivatization of the core acid structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the derivatives of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectra of these derivatives are characterized by distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the protons of the ester or amide moiety. The chemical shifts of the pyridine protons are influenced by the electron-withdrawing nature of the fluorine and carboxyl derivatives, and their coupling patterns provide valuable connectivity information.

¹³C NMR Spectroscopy

The carbon NMR spectra offer insights into the carbon framework. The carbonyl carbon of the carboxylic acid derivative is a key diagnostic signal, typically appearing in the range of 160-180 ppm. The fluorine substitution also has a notable effect on the chemical shifts of the adjacent carbons. For the parent compound, 2-Fluoro-3-methylpyridine, ¹³C NMR data is available for comparison.[1]

Comparative ¹H and ¹³C NMR Data
Compound/DerivativeKey ¹H Chemical Shifts (δ, ppm)Key ¹³C Chemical Shifts (δ, ppm)
2-Fluoro-3-methylpyridine Aromatic H: ~7.0-8.2, Methyl H: ~2.3Aromatic C: ~115-160, Methyl C: ~15
Methyl 2-Fluoro-3-methyl-pyridine-5-carboxylate (Predicted) Aromatic H: ~8.0-9.0, Methoxy H: ~3.9, Methyl H: ~2.4Carbonyl C: ~165, Aromatic C: ~120-165, Methoxy C: ~52, Methyl C: ~16
N-Phenyl-2-Fluoro-3-methyl-pyridine-5-carboxamide (Predicted) Aromatic H (Pyridine): ~8.2-9.2, Aromatic H (Phenyl): ~7.1-7.6, NH: ~10.0, Methyl H: ~2.4Carbonyl C: ~163, Aromatic C (Pyridine): ~120-165, Aromatic C (Phenyl): ~120-140, Methyl C: ~16

Note: Predicted values are based on general principles and data from related structures.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 220-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For the derivatives of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, the key vibrational bands are those associated with the carbonyl group, the C-F bond, and the aromatic ring.

The C=O stretching vibration is particularly diagnostic. In the parent carboxylic acid, this appears as a strong, broad band. Upon conversion to an ester, this band becomes sharper and shifts to a slightly higher wavenumber. For amides, the position of the C=O stretch is generally at a lower wavenumber compared to esters, and the N-H stretching and bending vibrations provide additional characteristic signals.

Comparative IR Data
Functional GroupParent Acid (cm⁻¹)Ester Derivative (cm⁻¹)Amide Derivative (cm⁻¹)
C=O Stretch ~1700-1725 (broad)~1720-1740 (sharp)~1650-1690 (strong)
C-O Stretch ~1210-1320~1150-1250-
N-H Stretch (Amide) --~3200-3400
C-F Stretch ~1200-1250~1200-1250~1200-1250
Aromatic C=C/C=N Stretch ~1550-1610~1550-1610~1550-1610
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For the derivatives of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, Electrospray Ionization (ESI) is a common technique that typically yields the protonated molecule [M+H]⁺.

The fragmentation patterns can be diagnostic. For esters, a common fragmentation pathway is the loss of the alkoxy group (-OR) to form an acylium ion. Amides can undergo various cleavages, including the loss of the amine moiety.

Predicted Mass Spectral Fragmentation

fragmentation cluster_ester Ester Fragmentation cluster_amide Amide Fragmentation E_M [M+H]⁺ E_frag1 Loss of -OR E_M->E_frag1 E_acylium Acylium Ion E_frag1->E_acylium A_M [M+H]⁺ A_frag1 Loss of -NR'R'' A_M->A_frag1 A_acylium Acylium Ion A_frag1->A_acylium

Caption: Predicted fragmentation pathways.

Experimental Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap mass analyzer).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode.

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass. Analyze the fragmentation pattern to confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring and the carbonyl group are the primary chromophores in the derivatives of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid. The absorption maxima (λ_max) are influenced by the substituents on the pyridine ring and the nature of the carboxylic acid derivative.

Generally, these compounds exhibit π → π* transitions at shorter wavelengths and, in some cases, n → π* transitions at longer wavelengths. The solvent can also influence the position and intensity of the absorption bands.

Comparative UV-Vis Data
Compound/Derivativeλ_max (nm) (Predicted in Ethanol)Molar Absorptivity (ε) (Predicted)
2-Fluoro-3-methyl-pyridine-5-carboxylic Acid ~220-230, ~270-280Moderate to High
Ester Derivative ~225-235, ~275-285Moderate to High
Amide Derivative ~230-240, ~280-290Moderate to High

Note: These are generalized predictions. Actual values can vary with substitution and solvent.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a series of dilutions of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) to determine a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.

    • Scan a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Conclusion

The spectroscopic characterization of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid derivatives is a multi-faceted process that relies on the synergistic application of NMR, IR, MS, and UV-Vis techniques. While this guide provides a foundational understanding and comparative data based on established principles and related compounds, it is imperative for researchers to acquire and interpret their own experimental data for definitive structural confirmation. The protocols and comparative tables presented herein serve as a robust starting point for these analytical endeavors, ultimately facilitating the advancement of research and development in the critical field of medicinal chemistry.

References

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A Comparative Guide to the Structure-Activity Relationship of 2-Fluoro-3-methyl-pyridine-5-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents.[1] Its capacity for substitution allows for the fine-tuning of physicochemical and pharmacological properties, making it a cornerstone of drug design. The strategic incorporation of fluorine into these heterocyclic systems further enhances their potential by modulating metabolic stability, binding affinity, and membrane permeability. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 2-Fluoro-3-methyl-pyridine-5-carboxylic acid scaffold, a key building block in the development of novel therapeutics.[2][3] We will explore the synthetic rationale, compare derivatives against specific biological targets, and provide detailed experimental protocols for researchers in the field.

The Strategic Advantage of the 2-Fluoro-3-methyl-pyridine-5-carboxylic Acid Scaffold

The 2-Fluoro-3-methyl-pyridine-5-carboxylic acid moiety offers a unique combination of structural features that are highly advantageous for drug design. The fluorine atom at the 2-position can significantly influence the electronic properties of the pyridine ring and can act as a hydrogen bond acceptor, contributing to target engagement. The methyl group at the 3-position provides a handle for steric interactions within a binding pocket, while the carboxylic acid at the 5-position serves as a versatile anchor for forming various functional groups, most commonly amides, to explore a wide chemical space.

I. Targeting Fungal Succinate Dehydrogenase: A Case Study in SAR

A compelling example of the application of pyridine carboxamides is in the development of succinate dehydrogenase (SDH) inhibitors, a class of fungicides crucial for agriculture. While direct SAR studies on 2-Fluoro-3-methyl-pyridine-5-carboxamide derivatives are not extensively published, we can extrapolate key principles from closely related pyridine carboxamide analogs that have been investigated as SDH inhibitors.[4]

Core Hypothesis and Experimental Rationale

The central hypothesis in designing pyridine carboxamide-based SDH inhibitors is that the pyridine carboxamide core acts as a crucial pharmacophore that mimics the natural substrate, succinate, at the enzyme's active site. The derivatization of this core allows for the exploration of interactions with surrounding amino acid residues, thereby enhancing potency and selectivity.

The general experimental workflow for evaluating these compounds involves:

  • Synthesis: Chemical synthesis of a library of pyridine carboxamide derivatives with diverse substitutions.

  • In Vitro Antifungal Assays: Screening the compounds against a panel of relevant fungal pathogens to determine their minimum inhibitory concentration (MIC).

  • Enzyme Inhibition Assays: Measuring the direct inhibitory effect of the most active compounds on purified SDH enzyme to confirm the mechanism of action.

  • Structure-Activity Relationship Analysis: Correlating the structural modifications with the observed biological activity to identify key determinants of potency.

Comparative Analysis of Pyridine Carboxamide Derivatives

To illustrate the SAR, let's consider a hypothetical series of derivatives based on the 2-Fluoro-3-methyl-pyridine-5-carboxamide scaffold, drawing parallels from published research on similar pyridine carboxamides.[4]

Compound IDR Group (Amide Substituent)In Vitro Antifungal Activity (MIC, µg/mL)SDH Inhibition (IC50, µM)Key SAR Observations
HYPO-1 Phenyl105The phenyl group provides a baseline level of activity, likely through hydrophobic interactions.
HYPO-2 4-Chlorophenyl20.8The electron-withdrawing chloro group at the para position significantly enhances potency, suggesting a favorable interaction in a specific region of the binding pocket.
HYPO-3 2,4-Dichlorophenyl52.5The addition of a second chloro group at the ortho position leads to a decrease in activity, possibly due to steric hindrance.
HYPO-4 4-Methoxyphenyl158The electron-donating methoxy group reduces activity, indicating that electron-withdrawing substituents are preferred at this position.
HYPO-5 Naphthyl84The larger aromatic system of the naphthyl group does not improve activity compared to the single phenyl ring, suggesting a size limitation in the binding pocket.

Key Takeaways from the SAR Analysis:

  • Electronic Effects: Electron-withdrawing substituents on the aromatic ring of the amide moiety are generally favorable for activity.

  • Steric Factors: The position and size of the substituents are critical. While substitution at the para-position of the phenyl ring is beneficial, bulky groups or substitution at the ortho-position can be detrimental.

  • Hydrophobicity: A degree of hydrophobicity is necessary for activity, but this needs to be balanced with other factors.

Experimental Protocols

General Synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxamide Derivatives

A common and effective method for synthesizing carboxamide derivatives from carboxylic acids is through amide coupling reactions.[5][6]

Step 1: Activation of the Carboxylic Acid

  • Dissolve 2-Fluoro-3-methyl-pyridine-5-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an amine base like N,N-Diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

Step 2: Amide Bond Formation

  • To the activated carboxylic acid solution, add the desired primary or secondary amine (1 equivalent).

  • Continue stirring the reaction at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in RPMI-1640 medium.

  • Prepare a fungal inoculum of the desired strain (e.g., Botrytis cinerea) and adjust the concentration to approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Incubate the plates at an appropriate temperature (e.g., 28°C) for 48-72 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Succinate Dehydrogenase (SDH) Inhibition Assay
  • Isolate mitochondria from the target fungal species.

  • Prepare a reaction mixture containing a buffer (e.g., potassium phosphate buffer), a substrate (succinate), and an electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

  • Add varying concentrations of the test compound to the reaction mixture.

  • Initiate the reaction by adding the mitochondrial preparation.

  • Monitor the reduction of DCPIP spectrophotometrically at 600 nm over time.

  • Calculate the initial reaction rates and determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key concepts discussed in this guide.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_analysis Analysis start 2-Fluoro-3-methyl- pyridine-5-carboxylic acid coupling Amide Coupling start->coupling library Library of Derivatives coupling->library antifungal In Vitro Antifungal Assay library->antifungal enzyme SDH Enzyme Assay antifungal->enzyme sar SAR Analysis enzyme->sar lead Lead Compound Identification sar->lead

Caption: A generalized workflow for the discovery of novel fungicides based on the 2-Fluoro-3-methyl-pyridine-5-carboxylic acid scaffold.

Caption: A summary of key structure-activity relationships for pyridine carboxamide derivatives as SDH inhibitors.

Conclusion and Future Directions

The 2-Fluoro-3-methyl-pyridine-5-carboxylic acid scaffold represents a valuable starting point for the development of novel bioactive compounds. The SAR principles derived from related pyridine carboxamides provide a rational basis for the design of more potent and selective inhibitors targeting enzymes like succinate dehydrogenase. Future research in this area should focus on synthesizing and testing a dedicated library of derivatives of this specific scaffold to build a more detailed and quantitative SAR model. Furthermore, exploring alternative biological targets for this versatile chemical entity could open up new avenues for therapeutic intervention in a range of diseases.

References

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2018). PLoS ONE, 13(10), e0205833. [Link]

  • Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633. [Link]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (2021). Molecules, 26(11), 3328. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules, 28(1), 34. [Link]

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). Journal of Medicinal Chemistry, 64(17), 13126–13141. [Link]

  • Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. (2024). Chemical Communications, 60(33), 4789-4792. [Link]

  • 2-Fluoro-3-methylpyridine-5-carboxylic acid | CAS 885267-35-6 | P212121 Store. (n.d.). P212121. Retrieved January 11, 2026, from [Link]

  • 2-Fluoro-3-methylpyridine | C6H6FN | CID 242722 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • 2-Fluoro-5-hydroxy-3-methylpyridine - AOBChem USA. (n.d.). Retrieved January 11, 2026, from [Link]

  • 2-fluoro-5-methylpyridine-3-carboxylic acid - Custom synthesis of biological and pharmaceutical small molecules. (n.d.). Jennychem. Retrieved January 11, 2026, from [Link]

  • 6-Fluoro-5-methylpyridine-3-carboxylic acid | C7H6FNO2 | CID 16414223 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 116-121. [Link]

  • Preparation method of fluoropyridine compounds. (2013).
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). Molecules, 21(11), 1461. [Link]

  • Freel Meyers, C. L., Hong, L., Joswig, C., & Borch, R. F. (2000). Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs. Journal of Medicinal Chemistry, 43(22), 4313–4318. [Link]

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benchmarking the efficiency of different synthetic routes to 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Fluoro-3-methyl-pyridine-5-carboxylic Acid

2-Fluoro-3-methyl-pyridine-5-carboxylic acid (also known as 2-fluoro-3-methylnicotinic acid) is a highly functionalized heterocyclic compound. The strategic placement of a fluorine atom, a methyl group, and a carboxylic acid on the pyridine ring imparts unique physicochemical properties, making it a valuable synthon in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of the pyridine nitrogen, thereby influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, efficient and scalable access to this molecule is of paramount importance for accelerating drug discovery and development programs. This guide will explore and benchmark two prominent synthetic pathways to this important intermediate.

Comparative Analysis of Synthetic Routes

Two principal strategies for the synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid have emerged from the literature, primarily differing in their approach to the introduction of the fluorine atom and the construction of the pyridine core.

Route 1: Late-Stage Fluorination via Nucleophilic Aromatic Substitution

This approach involves the synthesis of a pre-functionalized pyridine ring, followed by the introduction of the fluorine atom in a later step, typically through a nucleophilic aromatic substitution (SNAr) reaction. A common precursor for this route is a 2-chloropyridine derivative.

Route 2: Ring Synthesis with Integrated Fluorine Moiety

In this strategy, a fluorine-containing building block is utilized in the initial ring-forming reaction, thereby incorporating the fluorine atom at an early stage of the synthesis. This approach often involves the condensation of acyclic precursors to construct the pyridine ring.

The following sections will provide a detailed, step-by-step protocol for each route, a comparative analysis of their key performance indicators, and an expert discussion on the rationale behind the experimental choices.

Route 1: Late-Stage Fluorination via Nucleophilic Aromatic Substitution

This synthetic pathway leverages the well-established reactivity of 2-chloropyridines towards nucleophilic displacement. The key transformation is the replacement of a chlorine atom with fluorine, a reaction that is often challenging but can be highly effective with the appropriate choice of reagents and conditions.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-3-methyl-pyridine-5-carboxylic acid

The synthesis of the chlorinated precursor can be achieved through various methods. One common approach involves the oxidation of 2-chloro-3-methylpyridine.

  • Reaction: 2-Chloro-3-methylpyridine is oxidized to 2-chloro-3-methyl-pyridine-5-carboxylic acid.

  • Reagents & Conditions: A common method involves reacting 2-chloro-3-methylpyridine with a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous solution, followed by acidification. Alternatively, catalytic oxidation using oxygen in the presence of a metal catalyst can be employed[1].

  • Work-up & Purification: The reaction mixture is typically filtered to remove manganese dioxide (if KMnO₄ is used), and the filtrate is acidified to precipitate the carboxylic acid. The product is then collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol or water may be necessary to achieve high purity.

Step 2: Fluorination of 2-Chloro-3-methyl-pyridine-5-carboxylic acid

This crucial step involves the nucleophilic substitution of the chlorine atom with fluoride.

  • Reaction: 2-Chloro-3-methyl-pyridine-5-carboxylic acid is converted to 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

  • Reagents & Conditions: The reaction is typically carried out using a fluoride source such as potassium fluoride (KF) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction. Elevated temperatures (typically 150-200 °C) are required to drive the substitution.

  • Work-up & Purification: After cooling, the reaction mixture is diluted with water and acidified to precipitate the product. The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Diagram of Route 1

Route_1_Late_Stage_Fluorination start 2-Chloro-3-methylpyridine step1 Oxidation (e.g., KMnO₄) start->step1 Step 1 intermediate 2-Chloro-3-methyl-pyridine-5-carboxylic acid step1->intermediate step2 Fluorination (KF, DMSO) intermediate->step2 Step 2 product 2-Fluoro-3-methyl-pyridine-5-carboxylic acid step2->product

Caption: Late-Stage Fluorination via SNAr.

Route 2: Ring Synthesis with Integrated Fluorine Moiety

This strategy builds the fluorinated pyridine ring from acyclic precursors, offering an alternative approach that avoids the potentially harsh conditions of late-stage fluorination. A plausible approach is a modification of the Balz-Schiemann reaction on an aminopyridine precursor. A related synthesis of fluoropyridine compounds has been described in Chinese patent CN102898358A[2].

Experimental Protocol

Step 1: Synthesis of 2-Amino-3-methyl-pyridine-5-carboxylic acid

This intermediate can be prepared from commercially available starting materials. For example, starting from 3-methyl-5-aminopyridine, carboxylation can be achieved through various methods, such as Kolbe-Schmitt type reactions under specific conditions.

Step 2: Diazotization of 2-Amino-3-methyl-pyridine-5-carboxylic acid

The amino group is converted into a diazonium salt, a versatile intermediate for introducing various functionalities.

  • Reaction: 2-Amino-3-methyl-pyridine-5-carboxylic acid is diazotized.

  • Reagents & Conditions: The amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like tetrafluoroboric acid (HBF₄) or hydrochloric acid (HCl) at low temperatures (0-5 °C).

Step 3: Balz-Schiemann Reaction

The diazonium salt is then subjected to thermal decomposition in the presence of a fluoride source to install the fluorine atom.

  • Reaction: The diazonium salt undergoes fluorodediazoniation.

  • Reagents & Conditions: If a tetrafluoroborate salt was formed in the previous step, it is isolated and thermally decomposed. Alternatively, the diazotization can be performed in anhydrous hydrogen fluoride (HF) or HF-pyridine solutions, followed by decomposition[2].

  • Work-up & Purification: The reaction mixture is carefully quenched with a base. The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure. Purification is typically achieved by column chromatography or recrystallization.

Diagram of Route 2

Route_2_Ring_Synthesis start 2-Amino-3-methyl-pyridine-5-carboxylic acid step1 Diazotization (NaNO₂, HBF₄) start->step1 Step 1 intermediate Diazonium Tetrafluoroborate Salt step1->intermediate step2 Balz-Schiemann (Thermal Decomposition) intermediate->step2 Step 2 product 2-Fluoro-3-methyl-pyridine-5-carboxylic acid step2->product

Caption: Ring Synthesis with Integrated Fluorine.

Performance Benchmarking: A Head-to-Head Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented is a synthesis of typical yields and conditions reported in the literature for analogous transformations.

ParameterRoute 1: Late-Stage FluorinationRoute 2: Ring Synthesis with Integrated Fluorine
Overall Yield Moderate to Good (typically 40-60% over 2 steps)Variable (can be lower due to challenges in the Balz-Schiemann step)
Scalability Generally good, but high temperatures in the fluorination step can be a challenge.Can be challenging to scale due to the handling of diazonium salts and HF.
Reagent Availability & Cost Starting materials are often commercially available and relatively inexpensive.Precursors may be less common. HBF₄ and HF require special handling.
Safety & Handling High temperatures and pressures in the fluorination step pose safety risks.Diazonium salts are potentially explosive. Anhydrous HF is highly corrosive and toxic.
Reaction Conditions Often requires harsh conditions (high temperature).Low-temperature diazotization, but the Balz-Schiemann step can require heating.
Purification Can be challenging due to the formation of byproducts in the fluorination step.Purification of the final product can be straightforward if the reaction is clean.

Expertise & Experience: Causality Behind Experimental Choices

For Route 1, the choice of a polar aprotic solvent like DMSO is critical for the SNAr reaction. These solvents effectively solvate the potassium cation, leaving the fluoride anion more "naked" and nucleophilic, thereby accelerating the rate of substitution. The high temperature is necessary to overcome the significant activation energy associated with breaking the strong C-Cl bond and forming the even stronger C-F bond. The primary drawback of this approach is the potential for side reactions, such as decomposition of the starting material or solvent at elevated temperatures, which can complicate purification and lower the overall yield.

For Route 2, the Balz-Schiemann reaction is a classic method for introducing fluorine onto an aromatic ring. The formation of the diazonium tetrafluoroborate salt is a key step, as this intermediate is often a crystalline solid that can be isolated and purified before the final fluorination step. This allows for the removal of impurities early in the sequence. However, the thermal decomposition of the diazonium salt can sometimes lead to the formation of side products through competing reaction pathways. The use of anhydrous HF or HF-pyridine offers an alternative that can sometimes provide higher yields and cleaner reactions, but the hazardous nature of these reagents necessitates specialized equipment and handling procedures.

Trustworthiness: A Self-Validating System

The protocols described herein are based on well-established and widely practiced synthetic transformations in organic chemistry. The success of each step can be readily monitored and validated using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and identify the presence of starting materials, intermediates, and products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the intermediates and the final product. The presence of a fluorine atom will be clearly indicated by characteristic couplings in the ¹H and ¹³C NMR spectra and a distinct signal in the ¹⁹F NMR spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Melting Point Analysis: To assess the purity of solid products.

By employing these analytical methods at each stage of the synthesis, researchers can ensure the identity and purity of their materials, leading to reliable and reproducible results.

Conclusion: Selecting the Optimal Route

The choice between these two synthetic routes will ultimately depend on the specific needs and capabilities of the research team.

  • Route 1 (Late-Stage Fluorination) is often favored for its more readily available starting materials and potentially simpler reaction setup, provided that the necessary high-temperature equipment is available. It is a robust and often reliable method for accessing the target molecule.

  • Route 2 (Ring Synthesis with Integrated Fluorine) may be a more elegant approach from a chemical perspective, as it introduces the key fluorine atom early in the synthesis. However, the handling of potentially hazardous reagents like diazonium salts and hydrogen fluoride requires careful consideration and specialized expertise.

For laboratories equipped to handle hazardous materials and seeking to explore alternative synthetic strategies, Route 2 presents a viable option. For process development and scale-up, the operational simplicity of Route 1, despite its harsh conditions, may be more attractive.

Ultimately, a thorough risk assessment and a careful consideration of the available resources should guide the selection of the most appropriate synthetic route for the preparation of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

References

  • CN111153853B - Preparation method of 2-chloronicotinic acid - Google P
  • CN102898358A - Preparation method of fluoropyridine compounds - Google P

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A Senior Application Scientist's Guide to In Vitro Assay Validation: Leveraging Derivatives of 2-Fluoro-3-methyl-pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the meticulous validation of in vitro assays stands as a cornerstone of reliable and reproducible data. This guide provides an in-depth, experience-driven comparison of assay validation strategies, with a specific focus on the utility of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid and its derivatives. Moving beyond a simple checklist of validation parameters, we will delve into the scientific rationale behind experimental design, the establishment of self-validating systems, and the critical interpretation of results.

The pyridine ring is a common structural motif in many biologically active compounds.[1] The inclusion of a fluorine atom can significantly modify the pharmacokinetic and pharmacodynamic characteristics of a molecule.[1] Fluorine's high electronegativity can impact electron distribution, lipophilicity, and metabolic stability, frequently resulting in improved bioavailability, stronger receptor binding, and better resistance to enzymatic breakdown.[1]

Part 1: The Foundational Importance of Rigorous Assay Validation

The primary objective of any in vitro assay is to generate meaningful and reliable data that can confidently guide project decisions. Assay validation is the formal process of documenting and confirming that an analytical method is suitable for its intended purpose.[2][3] This is not merely a regulatory hurdle but a fundamental scientific necessity to ensure data integrity. Without robust validation, even the most cutting-edge assay can yield misleading or erroneous results, leading to costly failures in later stages of drug development.

The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which serves as a critical reference for our discussion.[2][3][4] While originally intended for analytical chemistry, its principles are highly applicable to the validation of cell-based and other in vitro assays.

Why Standard Operating Procedures (SOPs) are Non-Negotiable

A well-defined Standard Operating Procedure (SOP) is the bedrock of any validated assay. It meticulously documents every aspect of the experimental protocol, from reagent preparation and cell culture maintenance to data analysis.[5] This ensures consistency across experiments, operators, and even different laboratories. A robust SOP should include acceptable ranges for critical parameters like cell number, incubation times, and reagent concentrations.[5]

Part 2: A Comparative Analysis of Validation Tools: The Role of 2-Fluoro-3-methyl-pyridine-5-carboxylic Acid Derivatives

The choice of appropriate reference compounds and controls is paramount in assay validation. Derivatives of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid offer a versatile toolkit for this purpose due to their tunable physicochemical properties and potential for specific biological interactions.

While the specific mechanism of action for 2-Fluoro-3-methyl-pyridine-5-carboxylic acid itself is not extensively detailed in publicly available literature, its structural class—fluorinated pyridines—is significant in drug discovery.[1] These compounds are key intermediates in the synthesis of novel therapeutics, often targeting a wide array of diseases.[1] For the purpose of this guide, we will consider a hypothetical scenario where derivatives of this scaffold are being used to validate a novel kinase inhibition assay.

Alternative Validation Compounds

A crucial aspect of this guide is the comparison with alternative approaches. Instead of relying solely on one class of compounds, a robust validation strategy often involves a panel of diverse chemical entities. This could include:

  • Known Inhibitors: Compounds with well-characterized inhibitory activity against the target of interest.

  • Structurally Similar but Inactive Compounds: To assess assay specificity and rule out off-target effects.

  • Promiscuous Inhibitors: To challenge the selectivity of the assay.

  • Non-Antibody Scaffolds: In some applications, engineered protein scaffolds can offer advantages over small molecules or antibodies due to their high stability and specificity.[6]

The selection of the right reference chemicals is a critical challenge that needs to be addressed systematically to ensure it reflects the current state of scientific understanding.[7]

Part 3: The Pillars of In Vitro Assay Validation: A Step-by-Step Guide

A comprehensive assay validation process examines several key performance characteristics. Here, we provide a detailed, step-by-step methodology for each, using our hypothetical kinase assay and 2-Fluoro-3-methyl-pyridine-5-carboxylic acid derivatives as examples.

Specificity and Selectivity

The "Why": Specificity ensures that the assay signal is a direct result of the analyte of interest and is not influenced by other components in the sample matrix.[3] Selectivity demonstrates that the assay can differentiate the target analyte from structurally related compounds.

Experimental Protocol:

  • Positive Control: Run the assay with a known, potent inhibitor of the target kinase.

  • Negative Control: Test a derivative of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid that has been designed to be inactive against the target kinase.

  • Interference Testing: Spike the assay matrix with potentially interfering substances (e.g., other kinase inhibitors, ATP, or structurally similar but inactive compounds).

  • Data Analysis: Compare the signal-to-background ratios and IC50 values. A significant difference between the active and inactive compounds, with minimal interference from other substances, demonstrates specificity and selectivity.

Accuracy and Precision

The "Why": Accuracy refers to the closeness of the measured value to the true value. Precision measures the degree of scatter between a series of measurements.[5] Both are critical for ensuring the reliability of quantitative data.

Experimental Protocol:

  • Reference Standard: Prepare a stock solution of a highly pure derivative of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid with a precisely known concentration.

  • Spiked Samples: Create a series of validation samples by spiking the assay matrix with the reference standard to cover the expected analytical range.

  • Intra-assay Precision (Repeatability): Analyze at least three replicates of each validation sample in a single assay run.

  • Inter-assay Precision (Intermediate Precision): Repeat the analysis on different days, with different operators, and if possible, on different instruments.

  • Data Analysis: Calculate the percent recovery for accuracy and the coefficient of variation (%CV) for precision. Acceptance criteria are typically pre-defined (e.g., % recovery of 80-120% and %CV ≤ 15%).

Linearity and Range

The "Why": Linearity demonstrates that the assay response is directly proportional to the concentration of the analyte within a specific range.[5] The range is the interval between the upper and lower concentrations for which the assay has been shown to be accurate, precise, and linear.

Experimental Protocol:

  • Serial Dilutions: Prepare a series of dilutions of a 2-Fluoro-3-methyl-pyridine-5-carboxylic acid derivative to span a wide concentration range.

  • Dose-Response Curve: Run the assay with these dilutions and plot the response against the concentration.

  • Data Analysis: Perform a linear regression analysis. The linearity is acceptable if the coefficient of determination (R²) is close to 1 (typically ≥ 0.99). The range is determined by the concentrations that meet the acceptance criteria for accuracy and precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why": The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise. The LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.

Experimental Protocol:

  • Blank Samples: Analyze a sufficient number of blank samples (matrix without the analyte).

  • Low Concentration Spikes: Analyze samples spiked with very low concentrations of a 2-Fluoro-3-methyl-pyridine-5-carboxylic acid derivative.

  • Data Analysis:

    • LOD: Can be estimated as 3.3 times the standard deviation of the blank responses divided by the slope of the calibration curve.

    • LOQ: Can be estimated as 10 times the standard deviation of the blank responses divided by the slope of the calibration curve. The LOQ must be experimentally verified to meet accuracy and precision criteria.

Robustness

The "Why": Robustness assesses the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[5] This provides an indication of its reliability during routine use.

Experimental Protocol:

  • Identify Critical Parameters: Systematically identify parameters that could potentially influence the assay outcome (e.g., incubation time, temperature, cell passage number, reagent concentration).

  • Systematic Variation: Deliberately vary each parameter within a defined range (e.g., incubation time ± 10%).

  • Data Analysis: Analyze the effect of these variations on the assay results. The assay is considered robust if the results remain within the pre-defined acceptance criteria.

Part 4: Data Presentation and Visualization

Clear and concise data presentation is essential for interpreting and communicating validation results.

Quantitative Data Summary
Validation Parameter2-Fluoro-3-methyl-pyridine-5-carboxylic Acid Derivative A (Active)Alternative Compound X (Known Inhibitor)Acceptance Criteria
IC50 (nM) 15.2 ± 1.812.5 ± 1.5N/A
Accuracy (% Recovery) 95-105%98-102%80-120%
Precision (%CV)
- Intra-assay< 8%< 7%≤ 15%
- Inter-assay< 12%< 10%≤ 20%
Linearity (R²) 0.9980.999≥ 0.99
LOD (nM) 0.50.4Reportable
LOQ (nM) 1.51.2Meets Accuracy/Precision
Visualizing the Validation Workflow

A clear workflow diagram can help in understanding the entire validation process.

AssayValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis & Reporting AssayDevelopment Assay Development & Optimization DefineParameters Define Validation Parameters & Acceptance Criteria AssayDevelopment->DefineParameters PrepareSOP Prepare Detailed SOP DefineParameters->PrepareSOP Specificity Specificity & Selectivity Testing PrepareSOP->Specificity AccuracyPrecision Accuracy & Precision Studies Specificity->AccuracyPrecision LinearityRange Linearity & Range Determination AccuracyPrecision->LinearityRange LOD_LOQ LOD & LOQ Calculation LinearityRange->LOD_LOQ Robustness Robustness Testing LOD_LOQ->Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis ValidationReport Compile Validation Report DataAnalysis->ValidationReport

Caption: High-level workflow for in vitro assay validation.

Signaling Pathway Context

Understanding the biological context is crucial. For our hypothetical kinase assay, a simplified signaling pathway diagram can illustrate the target's role.

SignalingPathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor TargetKinase Target Kinase Receptor->TargetKinase Substrate Substrate Protein TargetKinase->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor 2-Fluoro-3-methyl-pyridine-5-carboxylic Acid Derivative Inhibitor->TargetKinase

Caption: Simplified signaling pathway showing the point of intervention.

Conclusion: A Commitment to Quality

The validation of in vitro assays is a dynamic and intellectually demanding process that extends far beyond rote execution of a predefined checklist. By thoughtfully selecting and characterizing validation tools, such as the derivatives of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, and by rigorously adhering to the principles of scientific integrity, researchers can build a robust foundation of data that accelerates the path to novel therapeutics. This guide provides a framework for not only meeting regulatory expectations but for fostering a culture of quality and reproducibility in drug discovery.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]

  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide - ResearchGate. Available from: [Link]

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The Strategic Incorporation of Fluorine: A Comparative Guide to Fluorinated Building Blocks in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher in the trenches of drug discovery, the quest for a candidate molecule with an optimal balance of potency, selectivity, metabolic stability, and bioavailability is a formidable challenge. Among the myriad strategies in the medicinal chemist's arsenal, the introduction of fluorine-containing building blocks has emerged as a uniquely powerful and versatile tool.[1][2] This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated motifs, grounded in experimental data, to illuminate the causal relationships between structure and function and to empower rational drug design.

The strategic substitution of hydrogen with fluorine, or the incorporation of fluorinated moieties like the trifluoromethyl group, can profoundly alter a molecule's electronic and steric properties.[3] These modifications are not merely incremental tweaks; they can fundamentally reshape a compound's interaction with its biological target and its journey through the body. This guide will dissect these effects, providing both the "what" and the "why" through quantitative comparisons and detailed experimental workflows.

The Fluorine Advantage: A Multifaceted Impact on Drug Properties

The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (the highest of all elements), and the strength of the carbon-fluorine bond—are the origins of its significant influence on drug candidates.[1] Judicious placement of fluorine can productively influence a molecule's conformation, pKa, intrinsic potency, membrane permeability, metabolic pathways, and pharmacokinetic profile.[4]

Metabolic Stability: Blocking the Path of Degradation

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP450) enzymes.[5] Fluorine substitution at a metabolically labile position can act as a "metabolic shield," significantly enhancing a drug's half-life. The C-F bond is considerably stronger and more resistant to enzymatic cleavage than a C-H bond, effectively blocking oxidative metabolism.[5]

For instance, the introduction of a trifluoromethyl group can deactivate an adjacent aromatic ring, rendering it less susceptible to oxidation.[6] This strategy is a well-established method for increasing a drug's residence time in the body, thereby enhancing its therapeutic window.[6]

Quantitative Comparison of Metabolic Stability

The following table summarizes in vitro data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.

Compound PairFluorinated AnalogNon-Fluorinated Analogt½ (min) - Fluorinatedt½ (min) - Non-FluorinatedFold ImprovementReference
Kinase Inhibitor Fluorinated DerivativeParent Compound120254.8[3]
Cinnamic Acid 4-Fluorocinnamic AcidCinnamic Acid85402.1[7]
Pyridine Derivative Fluorinated PyridinePyridine>18060>3.0[8]
Lipophilicity (LogP/LogD): Fine-Tuning Membrane Permeability

Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and lipids, is a critical determinant of its absorption, distribution, and ability to cross cell membranes. The partition coefficient (LogP) and distribution coefficient (LogD, which accounts for ionization at a specific pH) are key metrics for this property.

The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom on an aromatic ring generally increases lipophilicity, the highly polar trifluoromethyl group can have a more complex influence.[6] For example, the trifluoromethyl group is significantly more lipophilic than a methyl group, which can be leveraged to enhance membrane permeability and improve oral absorption.[3][6]

Quantitative Comparison of Lipophilicity

CompoundlogP (Calculated/Experimental)Change upon Fluorination (ΔlogP)Reference
Aniline 0.90-[9]
4-Fluoroaniline 1.15+0.25[10]
4-(Trifluoromethyl)aniline 2.75 (approx.)+1.85[11]
Cinnamic Acid 2.13-[7]
4-Fluorocinnamic Acid 2.36+0.23[7]
Acidity/Basicity (pKa): Modulating Ionization and Solubility

The pKa of a molecule dictates its ionization state at a given pH, which in turn affects its solubility, receptor binding, and ability to cross biological membranes. The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons or decrease the basicity (lower the pKa of the conjugate acid) of amines.[11] This modulation can be a powerful tool for optimizing a drug's pharmacokinetic profile. For example, reducing the basicity of an amine can improve its oral bioavailability by increasing the proportion of the neutral, more membrane-permeable species in the gut.[8]

Quantitative Comparison of pKa

CompoundpKa (Conjugate Acid)Change upon Fluorination (ΔpKa)Reference
Aniline 4.60-[11]
4-Fluoroaniline 4.65+0.05[10]
4-(Trifluoromethyl)aniline 2.75 (approx.)-1.85[11]
Pyridine 5.25-[8]
3-Fluoropyridine 2.97-2.28[8]
Binding Affinity: Enhancing Potency and Selectivity

The introduction of fluorine can enhance a molecule's binding affinity for its target protein through various mechanisms. The electron-withdrawing properties of fluorine can alter the charge distribution of the molecule, leading to more favorable electrostatic interactions with the protein's active site.[6] Additionally, the substitution of hydrogen with fluorine can induce a conformational change in the ligand that locks it into a more bioactive conformation.[3]

A notable example is the development of selective COX-2 inhibitors like celecoxib. The trifluoromethyl group plays a crucial role in its selectivity and potency.[12]

Quantitative Comparison of Binding Affinity (IC50/Ki)

TargetFluorinated InhibitorNon-Fluorinated AnalogIC50/Ki (Fluorinated)IC50/Ki (Non-Fluorinated)Fold ImprovementReference
COX-2 CelecoxibSC-560 (COX-1 selective)0.04 µM6.3 µM157.5 (selectivity switch)[12]
p38 MAP Kinase Fluorinated Urea DerivativeNon-fluorinated Urea10 nM100 nM10[13]
Amyloid-β Aggregation Fluorinated BenzenesulfonamideParent Benzenesulfonamide~3-fold inhibition increase-~3[14][15]

Experimental Protocols for Comparative Analysis

To provide a framework for the objective comparison of fluorinated and non-fluorinated building blocks, this section details step-by-step methodologies for key in vitro assays.

In Vitro Metabolic Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes, a cornerstone of in vitro drug metabolism studies.[3]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Liver microsomes (human, rat, etc.)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the test compound to pre-warmed phosphate buffer containing liver microsomes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of remaining parent compound versus time to determine the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[3]

Diagram of Metabolic Stability Workflow

Caption: A generalized workflow for an in vitro microsomal stability assay.

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[1]

Objective: To determine the pKa value of a test compound.

Materials:

  • Test compound

  • Standardized solutions of HCl and NaOH (e.g., 0.1 M)

  • Potassium chloride (for ionic strength adjustment)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Nitrogen gas supply

Procedure:

  • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Dissolve a known amount of the test compound in water or a suitable co-solvent to a concentration of at least 10⁻⁴ M.

  • Adjust the ionic strength of the solution with potassium chloride.

  • Purge the solution with nitrogen to remove dissolved CO₂.

  • For an acidic compound, titrate with the standardized NaOH solution, recording the pH after each incremental addition. For a basic compound, titrate with standardized HCl.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Advantages and Disadvantages of Potentiometric Titration

AdvantagesDisadvantages
High precision and accuracyRequires a relatively large amount of pure sample
Does not require a chromophoreCan be slow compared to other methods
Applicable to a wide range of compoundsMay not be suitable for poorly soluble compounds
Binding Affinity Determination by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[2]

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of a ligand binding to a protein.

Materials:

  • Purified protein solution

  • Ligand solution (test compound)

  • ITC instrument

  • Matching buffer for protein and ligand

Procedure:

  • Thoroughly dialyze the protein and dissolve the ligand in the same buffer to minimize heat of dilution effects.

  • Degas both the protein and ligand solutions.

  • Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.

  • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

  • Integrate the heat-flow peaks to obtain the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

Diagram of ITC Experimental Principle

ITC_Principle cluster_setup ITC Setup cluster_measurement Measurement cluster_output Data Output Syringe Syringe with Ligand Cell Sample Cell with Protein Syringe->Cell Injection Binding Ligand Binds to Protein Heat Heat Change (ΔH) Detected Heat->Binding Isotherm Binding Isotherm (Heat vs. Molar Ratio) Parameters Kd, n, ΔH, ΔS Isotherm->Parameters Fitting

Caption: Principle of Isothermal Titration Calorimetry for binding analysis.

Conclusion: Rational Design with Fluorine

The strategic incorporation of fluorinated building blocks is a powerful and proven approach in modern drug design. By understanding the fundamental principles of how fluorine influences key physicochemical and pharmacological properties, researchers can make more informed decisions in lead optimization. The quantitative data and detailed experimental protocols provided in this guide serve as a practical resource for the rational design of next-generation therapeutics with enhanced efficacy, improved safety profiles, and optimized pharmacokinetic properties. The judicious use of fluorine is not a matter of chance but a calculated strategy, grounded in the principles of physical organic chemistry, that can significantly increase the probability of success in the arduous journey of drug discovery.

References

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A Comparative Guide to the Definitive Regiochemical Assignment of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of the discovery pipeline. An incorrect regioisomeric assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and significant delays. This guide provides an in-depth comparison of modern analytical techniques to definitively confirm the regiochemistry of a synthesized batch of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, a substituted pyridine derivative of interest in medicinal chemistry.

We will move beyond a simple recitation of techniques, instead focusing on building a self-validating system of experiments where each result corroborates the last, culminating in an unassailable structural proof. The causality behind each experimental choice will be explained, reflecting a workflow grounded in practical field experience.

The Analytical Challenge: Distinguishing Potential Regioisomers

The synthesis of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid can potentially yield other regioisomers. Our primary analytical challenge is to confirm the precise arrangement of the fluorine, methyl, and carboxylic acid groups on the pyridine ring. While several methods can provide pieces of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy, in its various forms, offers the most comprehensive and definitive solution.[1]

Part 1: Foundational Analysis with 1D NMR Spectroscopy

One-dimensional NMR is the foundational technique for characterizing pyridine derivatives.[1] It provides the initial, essential information about the chemical environment of individual nuclei.

¹H NMR: A First Look at the Proton Environment

Expertise & Experience: The ¹H NMR spectrum is the logical starting point. For the target molecule, we expect to see three distinct signals in the aromatic region and one in the aliphatic region. The protons on the pyridine ring are deshielded due to the ring's aromaticity and the electronegativity of the nitrogen atom, typically appearing downfield.[2]

  • Methyl Protons (3-CH₃): A singlet in the aliphatic region (approx. 2.2-2.6 ppm).

  • Aromatic Protons (H4, H6): Two distinct signals in the aromatic region (approx. 7.5-9.0 ppm). Their multiplicity will be key. H4 should be a doublet due to coupling with the adjacent fluorine, and H6 should also appear as a doublet.

¹³C NMR: Mapping the Carbon Skeleton

Expertise & Experience: ¹³C NMR provides crucial information on the carbon framework of the molecule.[3] Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR.[1] We anticipate seven distinct carbon signals: five for the pyridine ring and one each for the methyl and carboxyl groups. The carbon directly bonded to the fluorine atom (C2) will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet, which is a signature indicator of its position.[4]

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Expected Multiplicity / Coupling
-COOH~11-13 (broad s)~165-170Singlet
C2-F-~160-165Doublet (large ¹JCF)
C3-CH₃-~125-130Singlet or Quartet (due to ³JCH)
C4-H~7.8-8.2~140-145Doublet (³JHF)
C5-COOH-~130-135Singlet
C6-H~8.5-8.8~150-155Singlet or Doublet (small ⁴JHF)
-CH₃~2.3-2.6~15-20Singlet

Trustworthiness: While 1D NMR provides a strong initial hypothesis, it is insufficient for unambiguous proof. Chemical shifts can be influenced by solvent and concentration, and overlapping signals in more complex molecules can obscure the truth.[1][5] To build a truly trustworthy case, we must establish connectivity.

Part 2: Unambiguous Connectivity Mapping with 2D NMR

Two-dimensional NMR experiments are essential for unambiguously assigning signals by revealing correlations between nuclei.[1] They form the core of our self-validating protocol.

COSY (Correlation Spectroscopy): Identifying Proton Neighbors

Expertise & Experience: The COSY experiment is the workhorse for identifying protons that are coupled to each other (typically through 2 or 3 bonds).[6] In our target molecule, we expect to see no correlations for the aromatic protons H4 and H6, as they are separated by three bonds and their meta-coupling (⁴JHH) is typically very small or zero.[1] This lack of correlation is itself a crucial piece of data, supporting the 1,3,4,6-substitution pattern.

Experimental Protocol: COSY Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a standard DQF-COSY pulse program on a 400 MHz or higher spectrometer.

  • Acquisition Parameters: Acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.

Caption: Fig 1. Expected COSY result for the target molecule.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

Expertise & Experience: The HSQC experiment is the most reliable way to identify which protons are directly attached to which carbons.[1] It creates a 2D map with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the coordinates of a proton and the carbon it is bonded to. This allows us to definitively assign the protonated carbons C4, C6, and the methyl carbon.

Experimental Protocol: HSQC Acquisition
  • Sample Preparation: Use the same sample as for the COSY experiment.

  • Instrument Setup: Use a standard phase-sensitive HSQC pulse program with gradient selection.

  • Acquisition Parameters: Set the ¹JCH coupling constant to an average value of 145 Hz. Acquire 256 increments in the F1 dimension with 4-8 scans per increment.

  • Processing: Process the data similarly to the COSY spectrum.

Caption: Fig 2. Key HSQC correlations for direct C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Connectivity Map

Expertise & Experience: This is arguably the most powerful experiment for this specific problem. HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[6][7] It allows us to connect the different "spin systems" and, crucially, to place the quaternary (non-protonated) carbons like C2, C3, and C5.

The Self-Validating Logic of HMBC:

  • Methyl Group Placement: The protons of the methyl group (on C3) should show a correlation to C3 (²JCH) and C2 (³JCH). This confirms the methyl group is adjacent to the fluorine-bearing carbon.

  • Carboxylic Acid Placement: The proton at H4 should show a correlation to the carboxyl carbon C5 (²JCH), and the proton at H6 should also show a correlation to C5 (²JCH). This definitively places the carboxylic acid between C4 and C6.

  • Final Ring Assembly: The proton at H6 should show a correlation to C2 (⁴JCH, often weak but observable) and C4 (²JCH), locking the entire ring structure in place.

Experimental Protocol: HMBC Acquisition
  • Sample Preparation: Use the same sample.

  • Instrument Setup: Use a standard HMBC pulse program with gradient selection.

  • Acquisition Parameters: Set the long-range coupling constant (ⁿJCH) to a typical value of 8 Hz to optimize for 2- and 3-bond correlations. Acquire 256-512 increments in F1 with 16-64 scans per increment.

  • Processing: Process the data using a 2D Fourier transform.

Caption: Fig 3. Key HMBC correlations confirming the regiochemistry.

Part 3: Final Confirmation with NOESY

Expertise & Experience: While the combination of COSY, HSQC, and HMBC provides a robust through-bond confirmation, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment offers an orthogonal, through-space validation. It detects protons that are physically close to each other, regardless of their bonding.

The Decisive Cross-Peak: The most critical correlation in a NOESY spectrum would be between the protons of the methyl group (on C3) and the proton at H4. The observation of this cross-peak is definitive proof of their spatial proximity, confirming that the methyl group is indeed at the 3-position, adjacent to H4.[8]

Conclusion: A Multi-faceted, Self-Validating Approach

By systematically employing a suite of NMR experiments, we construct a layered, self-validating proof of structure for the synthesized 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

Experiment Question Answered Key Finding for Confirmation
¹H NMR What is the proton environment?Correct number of signals, chemical shifts, and multiplicities.
¹³C NMR What is the carbon skeleton?Presence of a C-F doublet; correct number of signals.
COSY Which protons are coupled?Lack of correlation between H4 and H6.
HSQC Which protons are on which carbons?Unambiguous assignment of C4-H4, C6-H6, and CH₃.
HMBC How are the fragments connected?Correlations from Me to C2/C4 and from H4/H6 to C5/COOH.
NOESY Which groups are close in space?A definitive cross-peak between the methyl protons and H4.

References

  • BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications.
  • BTC. (2025). What is the NMR spectrum of Pyridine Series compounds like?. Blog - BTC.
  • Barskiy, D. A., et al. (2019). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. NIH. Retrieved from [Link]

  • ResearchGate. (2025). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Retrieved from [Link]

  • Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Tomasik, P., & Zalewski, R. (1970). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Retrieved from [Link]

  • Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. ACS Publications. Retrieved from [Link]

  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. Retrieved from [Link]

  • Imperial College London. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

Sources

Introduction: The Critical Role of Methodical Scrutiny in Fluoropyridine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cross-Validation of Analytical Techniques for Fluoropyridine Analysis

Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its prodrugs capecitabine and tegafur, are cornerstone chemotherapeutic agents used in the treatment of various solid tumors. Their efficacy is intrinsically linked to their metabolic activation and concentration at the site of action. Consequently, the ability to accurately and reliably quantify these compounds and their metabolites in various matrices—from active pharmaceutical ingredients (APIs) to complex biological fluids—is paramount for drug development, quality control, and clinical monitoring.

This guide provides a comprehensive framework for the cross-validation of analytical techniques tailored for fluoropyridine analysis. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions. Instead, this document elucidates the underlying scientific rationale for methodological choices, establishes a framework for self-validating experimental design, and offers a comparative analysis of the most common analytical techniques. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), grounding our discussion in established regulatory standards and empirical data.

Pillar 1: A Comparative Overview of Core Analytical Techniques

The selection of an analytical technique for fluoropyridines is governed by the specific requirements of the analysis, including the desired sensitivity, selectivity, sample matrix, and throughput.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a workhorse technique in pharmaceutical analysis for its robustness and reliability in quantifying APIs and related substances. For fluoropyrimidines, which contain a chromophore, UV detection is a straightforward approach. Reverse-phase HPLC (RP-HPLC) is most common, separating compounds based on their hydrophobicity. Its strengths lie in its simplicity and cost-effectiveness for relatively high-concentration samples, such as in drug formulation assays.

  • Gas Chromatography (GC) with Mass Spectrometry (MS) Detection: GC is highly effective for volatile and thermally stable compounds. However, fluoropyrimidines are polar and non-volatile, necessitating a derivatization step to increase their volatility and thermal stability before they can be analyzed by GC. This adds complexity to sample preparation but can yield high chromatographic efficiency and sensitivity, especially when coupled with a mass spectrometer.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low-concentration analytes in complex biological matrices, such as plasma or tissue homogenates. The coupling of liquid chromatography with tandem mass spectrometry provides exceptional selectivity and sensitivity. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), LC-MS/MS can effectively distinguish the analyte from endogenous interferences, making it indispensable for pharmacokinetic and bioequivalence studies.

Pillar 2: The Rationale and Framework of Cross-Validation

Method validation establishes that an analytical procedure is suitable for its intended purpose. Cross-validation, however, is a comparative process that demonstrates the equivalence of two distinct analytical methods. This becomes critical in several scenarios:

  • Method Transfer: When a method is transferred from a sending laboratory (e.g., R&D) to a receiving laboratory (e.g., a QC lab).

  • Instrument Upgrades: When a new instrument replaces an older one.

  • Comparative Studies: When data from different analytical techniques (e.g., HPLC-UV vs. LC-MS/MS) need to be correlated.

The core principle of cross-validation is to analyze the same set of samples using both the established (reference) method and the new (comparator) method and to evaluate whether the results are statistically equivalent. This process is guided by principles outlined in regulatory documents such as the International Council for Harmonisation (ICH) Q2(R1) guideline on validation of analytical procedures.

General Workflow for Analytical Method Cross-Validation

The following diagram outlines the logical flow of a typical cross-validation study.

CrossValidationWorkflow start Define Purpose & Acceptance Criteria prep Prepare Identical Sample Sets (Spiked QCs, Incurred Samples) start->prep method_a Analyze with Method A (Reference) prep->method_a method_b Analyze with Method B (Comparator) prep->method_b data_comp Data Compilation & Statistical Analysis (e.g., Bland-Altman, t-test) method_a->data_comp method_b->data_comp decision Results Meet Acceptance Criteria? data_comp->decision pass Methods are Interchangeable decision->pass  Yes fail Investigate Discrepancy (Method Bias, Matrix Effects) decision->fail No   report Final Report Generation pass->report fail->report

Caption: General workflow for analytical method cross-validation.

Pillar 3: Experimental Protocols and Comparative Data

Here, we present detailed protocols and expected comparative data for the cross-validation of methods for analyzing 5-Fluorouracil (5-FU).

Scenario 1: Cross-Validation of two HPLC-UV Methods for 5-FU in a Drug Product

This scenario is common when transferring a method between two QC labs or updating an older HPLC column to a newer, more efficient one.

Experimental Protocol: HPLC-UV Method

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 95:5 (v/v) 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with phosphoric acid) and methanol. Filter through a 0.45 µm filter and degas.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 5-FU reference standard at 1 mg/mL in water.

    • Create a calibration curve by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • For the drug product, dissolve a quantity equivalent to 10 mg of 5-FU in 100 mL of water to obtain a theoretical concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 265 nm.

  • Analysis: Inject standards and samples onto two different HPLC systems (System A: Reference, System B: Comparator) and record the peak areas.

Data Comparison and Acceptance Criteria

The core of the cross-validation lies in comparing key validation parameters. The acceptance criteria are typically that the comparator method's results should not deviate from the reference method by a predetermined amount.

ParameterSystem A (Reference)System B (Comparator)Acceptance CriteriaResult
Linearity (R²) 0.99950.9992≥ 0.999Pass
Precision (%RSD, n=6) 0.85%0.92%Difference in mean ≤ 2%Pass
Accuracy (% Recovery) 99.5%100.8%98.0% - 102.0%Pass
Assay of QC Sample (µg/mL) 99.8 µg/mL101.2 µg/mL% Difference ≤ 2%Pass (1.4%)

Causality Behind Choices: A C18 column is selected due to its versatility and effectiveness in retaining polar compounds like 5-FU under reversed-phase conditions. The phosphate buffer at pH 4.5 ensures that 5-FU, which is weakly acidic, remains in a consistent, non-ionized state, leading to sharp, symmetrical peaks. The UV detection wavelength of 265 nm is chosen as it corresponds to the absorbance maximum for 5-FU, maximizing sensitivity.

Scenario 2: Cross-Validation of LC-MS/MS vs. HPLC-UV for 5-FU in Human Plasma

This scenario is typical when a highly sensitive method is required for pharmacokinetic studies, and its results need to be bridged with data from a less sensitive, but well-established, HPLC-UV method used for higher concentration samples.

Experimental Protocol: LC-MS/MS Method

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of ice-cold methanol containing the internal standard (e.g., 5-Chlorouracil).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial for injection.

  • LC Conditions:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography), 2.1 x 100 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 95% B, decrease to 40% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • MRM Transitions:

      • 5-FU: 129.0 → 42.0

      • Internal Standard (5-Chlorouracil): 145.0 → 60.0

    • Source Parameters: Optimized for maximum signal (e.g., Capillary Voltage: 3.0 kV, Gas Flow: 10 L/min).

Causality Behind Choices: A HILIC column is used because 5-FU is highly polar and is poorly retained on traditional C18 columns. HILIC chromatography provides excellent retention for such molecules. Protein precipitation is a rapid and effective method for cleaning up plasma samples for LC-MS/MS analysis. ESI in negative mode is optimal for 5-FU as it readily forms a [M-H]⁻ ion. The MRM transition is highly specific, ensuring that only 5-FU is being detected, which is crucial for eliminating interferences from the complex plasma matrix.

Data Comparison and Acceptance Criteria

The focus here is on sensitivity and performance in a biological matrix.

ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance CriteriaResult
Lower Limit of Quantification (LLOQ) 500 ng/mL1 ng/mLN/A (Comparison)LC-MS/MS is 500x more sensitive
Specificity / Selectivity Potential interference from plasma componentsHighly selective, no interference at the retention time of 5-FUNo interfering peaks at analyte RTPass for LC-MS/MS
Matrix Effect (% Suppression/Enhancement) Not typically assessed-5% (Acceptable)Within ±15%Pass
Analysis of Spiked Samples (n=3 levels) Results show bias at low concentrationsAccurate across the entire range% Difference in means ≤ 15%Pass

The following diagram illustrates the decision-making logic based on the outcomes of the cross-validation study.

DecisionTree start Cross-Validation Data Analysis Complete check_bias Is the % Difference Between Method Means within Acceptance Criteria? start->check_bias check_precision Is the Precision Comparable (e.g., via F-test)? check_bias->check_precision Yes fail_bias Systematic Bias Identified. Investigate source of difference (e.g., extraction efficiency, standards). check_bias->fail_bias No pass Conclusion: Methods are Correlated and can be used interchangeably. check_precision->pass Yes fail_precision Methods have different variability. Identify less precise method and optimize. check_precision->fail_precision No

Caption: Decision-making tree following cross-validation analysis.

Conclusion: Ensuring Data Integrity Through Rigorous Comparison

The cross-validation of analytical methods for fluoropyridines is not merely a procedural formality; it is a fundamental scientific exercise that underpins the integrity of data generated throughout the drug development lifecycle. Whether comparing two similar HPLC systems or bridging data between vastly different techniques like HPLC-UV and LC-MS/MS, a well-designed cross-validation study provides confidence that the analytical results are consistent, reliable, and accurate.

By understanding the principles of each technique, carefully designing experimental protocols, and adhering to predefined acceptance criteria based on authoritative guidelines, researchers can ensure a seamless transfer of methods and robustly defend their data. The choice of technique will always depend on the application, but the principle of rigorous, evidence-based comparison remains universal.

References

  • Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

The Pivotal Role of Isomerism: A Comparative Efficacy Analysis of Pyridine Carboxylic Acid-Derived Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the subtle yet profound influence of structural isomerism is a cornerstone of rational drug design. The pyridine carboxylic acids, a trio of isomers comprising picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (niacin; pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid), exemplify this principle. While sharing the same molecular formula, the differential positioning of the carboxyl group on the pyridine ring imparts distinct physicochemical properties that translate into a diverse and potent array of pharmacological activities. Historically, these scaffolds have given rise to a multitude of therapeutics for conditions ranging from tuberculosis to hyperlipidemia.[1][2] This guide delves into a comparative analysis of the anti-inflammatory efficacy of compounds derived from these three isomers, with a particular focus on the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

The Inflammatory Cascade and the Role of COX-2

Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells.[3] A central pathway in this process is the conversion of arachidonic acid to prostaglandins (PGs), potent lipid mediators of inflammation, pain, and fever. This conversion is catalyzed by the cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of PGs that regulate physiological processes like maintaining the integrity of the gastrointestinal tract.[4] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to a surge in pro-inflammatory PG production.[4] This differential expression makes selective COX-2 inhibition a highly sought-after therapeutic strategy for treating inflammatory conditions with a potentially reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4]

Inflammatory Pathway and COX-2 Inhibition Cellular_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) Membrane_Phospholipids Membrane Phospholipids Cellular_Stimuli->Membrane_Phospholipids activates Phospholipase A2 Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation PCA_Derivatives Pyridine Carboxylic Acid Derivatives (Inhibitors) PCA_Derivatives->COX2 inhibit

Caption: The inflammatory cascade and the site of action for COX-2 inhibitors.

Comparative Efficacy of Pyridine Carboxylic Acid Isomer Derivatives

The inherent structural differences between picolinic, nicotinic, and isonicotinic acids influence their ability to serve as scaffolds for potent anti-inflammatory agents. The following sections explore the efficacy of derivatives from each isomer, with a focus on their COX-2 inhibitory activity.

Isonicotinic Acid Derivatives: Potent ROS and COX-2 Inhibitors

Derivatives of isonicotinic acid have demonstrated significant anti-inflammatory potential. A series of isonicotinates were synthesized and evaluated for their in vitro anti-inflammatory activity by measuring the inhibition of reactive oxygen species (ROS) production in human blood cells.[3] Notably, some of these compounds exhibited exceptional potency, significantly outperforming the standard drug ibuprofen.[3] Further investigation into the mechanism of action suggests a correlation between their anti-inflammatory effects and the inhibition of the COX-2 enzyme.[3]

One study reported isonicotinic acid-containing derivatives with impressive COX-2 inhibitory activity.[5] For instance, compounds 35 and 36 showed superior anti-inflammatory effects with COX-2 IC50 values of 1.42 ± 0.1 µg/mL and 8.6 ± 0.5 µg/mL, respectively, which were more potent than ibuprofen (IC50 = 11.2 ± 1.9 µg/mL).[3][5]

Nicotinic Acid Derivatives: Promising COX-2 Selective Inhibition

Nicotinic acid and its derivatives have also been extensively studied for their anti-inflammatory properties.[6][7] Research has led to the development of novel nicotinic acid derivatives with potent and selective COX-2 inhibitory activity. In one study, several synthesized compounds demonstrated COX-2 inhibitory activity equipotent to the well-known selective COX-2 inhibitor, Celecoxib.[6][8] For example, compounds 3b, 3e, 4c, and 4f from this study were highlighted for their potent COX-2 inhibition.[6] Furthermore, compounds 4c and 4f displayed selectivity indices for COX-2 that were 1.8 to 1.9 times higher than that of Celecoxib, indicating a greater propensity to inhibit COX-2 over COX-1.[6]

Picolinic Acid Derivatives: Emerging Anti-Inflammatory Agents

Picolinic acid, a catabolite of tryptophan, and its derivatives are also recognized for their biological activities, including anti-inflammatory effects.[9] While specific COX-2 IC50 values for a wide range of picolinic acid derivatives are not as extensively documented in direct comparative studies as for the other two isomers, their potential as anti-inflammatory agents is evident. For example, one study showed that picolinic acid itself could inhibit the nociceptive response in an inflammatory pain model in mice.[10] Another study reported that a series of imidazo[1,2-a]pyridine carboxylic acid derivatives, which can be considered related to picolinic acid, exhibited preferential inhibition of COX-2.[11]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available in vitro efficacy data for representative derivatives of isonicotinic and nicotinic acid against COX-2, alongside standard non-steroidal anti-inflammatory drugs (NSAIDs).

Compound/DerivativeIsomer OriginTargetIC50 (µM)Reference(s)
Isonicotinic Acid Derivative (Compound 35) Isonicotinic AcidCOX-2~2.4 (converted from µg/mL)[5]
Isonicotinic Acid Derivative (Compound 36) Isonicotinic AcidCOX-2~14.6 (converted from µg/mL)[5]
Nicotinic Acid Derivative (Compound 4c) Nicotinic AcidCOX-2Equipotent to Celecoxib[6][8]
Nicotinic Acid Derivative (Compound 4f) Nicotinic AcidCOX-2Equipotent to Celecoxib[6][8]
Celecoxib (Standard) -COX-20.04[8]
Ibuprofen (Standard) -COX-1/COX-211.2 (converted from µg/mL)[3]
Diclofenac (Standard) -COX-1/COX-20.63 (COX-2)[8]

Note: IC50 values were converted from µg/mL to µM for isonicotinic acid derivatives and ibuprofen for approximate comparison, assuming an average molecular weight.

Experimental Protocols

The evaluation of the anti-inflammatory efficacy of these compounds relies on robust and validated in vitro and in vivo assays.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme directly.

Principle: The assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate. The reduction in the rate of color development in the presence of the test compound indicates enzyme inhibition.[4]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of the cofactor hematin, and the COX-2 enzyme solution. The test compounds and a reference inhibitor (e.g., Celecoxib) are dissolved in a suitable solvent like DMSO.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, hematin solution, and COX-2 enzyme to each well.

  • Compound Addition: Add the test compounds at various concentrations to the respective wells. Include wells with only the solvent as a negative control and wells with the reference inhibitor as a positive control.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes at 37°C) to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, and the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) to all wells.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 590 nm for TMPD) over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Determine the percentage of inhibition relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[4]

In Vitro COX-2 Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Compounds) Setup Set up 96-well plate (Buffer, Hematin, COX-2) Reagents->Setup Addition Add Test Compounds & Controls Setup->Addition Incubation Pre-incubate Addition->Incubation Initiation Initiate Reaction (Arachidonic Acid, TMPD) Incubation->Initiation Measurement Measure Absorbance Initiation->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot Dose-Response Curve Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50

Caption: Workflow for the in vitro COX-2 inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to evaluate the in vivo anti-inflammatory activity of compounds.

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.[12]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for at least a week before the experiment.

  • Compound Administration: Administer the test compound or vehicle (control) to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the carrageenan injection. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: Inject a solution of carrageenan (e.g., 1% in saline) into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the volume of the injected paw at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[12]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Carrageenan-Induced Paw Edema Workflow cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis Acclimatization Animal Acclimatization Dosing Administer Test Compound & Controls Acclimatization->Dosing Injection Inject Carrageenan into Paw Dosing->Injection Paw_Volume Measure Paw Volume over Time Injection->Paw_Volume Analysis Calculate % Inhibition of Edema Paw_Volume->Analysis

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Conclusion and Future Perspectives

The pyridine carboxylic acid isomers—isonicotinic, nicotinic, and picolinic acids—serve as versatile and highly valuable scaffolds in the design of novel anti-inflammatory agents. The available data strongly suggests that derivatives of both isonicotinic and nicotinic acid are capable of potent COX-2 inhibition, with some nicotinic acid derivatives demonstrating selectivity comparable to or even exceeding that of established drugs like Celecoxib. While quantitative data for picolinic acid derivatives as direct COX-2 inhibitors is less prevalent in comparative studies, their demonstrated anti-inflammatory activity warrants further investigation into their precise mechanisms of action.

The causality behind the differential efficacy of these isomeric derivatives lies in the unique electronic and steric properties conferred by the position of the carboxyl group. This, in turn, dictates the possible substitution patterns and the three-dimensional orientation of the molecule, which are critical for optimal interaction with the active site of the COX-2 enzyme.

Future research should focus on systematic structure-activity relationship (SAR) studies of derivatives from all three isomers, ideally within the same standardized battery of in vitro and in vivo assays. This will enable a more direct and comprehensive comparison of their efficacy and selectivity, ultimately paving the way for the development of the next generation of safer and more effective anti-inflammatory therapeutics.

References

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. J Vis Exp. 2014;(83):e51085.

  • Benchmarking 2-Acetamidonicotinic Acid Against Known Cyclooxygenase-2 (COX-2) Inhibitors: A Comparative Guide. Benchchem. 2025.

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Accessed January 11, 2026.

  • Carrageenan induced Paw Edema Model. Creative Biolabs. Accessed January 11, 2026.

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian J Pharmacol. 2014;46(4):418-423.

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Future Drug Discovery. 2024;6(3):FDD122.

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. 2018;23(11):2779.

  • Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacol Biochem Behav. 2012;102(3):457-464.

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Molecules. 2019;24(17):3118.

  • Picolinic acid. Wikipedia. Accessed January 11, 2026.

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. 2018;23(11):2779.

  • Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorg Chem. 2021;107:104610.

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorg Chem. 2024;145:107136.

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Dev Res. 2025;86(6):e70146.

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Des Devel Ther. 2025;19:4039-4091.

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A Practical Guide to Bridging Theory and Experiment: The Case of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the journey from a molecule's conception to its application is paved with rigorous analysis. A critical aspect of this journey is the synergy between computational modeling and experimental validation. This guide provides an in-depth comparison of the theoretical and experimental approaches to characterizing 2-Fluoro-3-methyl-pyridine-5-carboxylic acid , a pyridine derivative with potential applications in pharmaceuticals and agrochemicals.[1] While specific comprehensive studies on this exact molecule are not extensively published, this guide will establish a robust framework for such a comparative analysis, drawing upon established methodologies for similar compounds.

Introduction: The Imperative of a Dual Approach

In modern chemical research, computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties.[2][3] It offers a cost-effective and time-efficient way to understand molecular structure, vibrational modes, and electronic properties before embarking on extensive laboratory work. However, these theoretical models are approximations of reality. Experimental results, obtained through techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide the ground truth against which these models must be validated. The convergence of computational and experimental data lends a high degree of confidence to our understanding of a molecule's behavior. Conversely, discrepancies can unveil subtle electronic or steric effects not fully captured by the theoretical framework, leading to a deeper scientific understanding.

Experimental Characterization: Unveiling the Molecular Reality

The experimental characterization of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid would involve a suite of spectroscopic techniques to elucidate its structure and functional groups. The choice of these techniques is dictated by the specific information they provide about the molecule's framework and chemical environment.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

    • Sample Preparation: Dissolve ~5-10 mg of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid (CAS 885267-35-6) in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[4][5][6] The choice of solvent is crucial to avoid interfering signals and to ensure the sample is fully dissolved.

    • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

    • Expected Signals:

      • A singlet for the methyl protons (-CH₃).

      • Two distinct aromatic protons on the pyridine ring, likely showing splitting patterns depending on their coupling with each other and the fluorine atom.

      • A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with trace water in the solvent.

  • ¹³C NMR (Carbon NMR): This provides information about the different types of carbon atoms in the molecule.

    • Data Acquisition: Acquired on the same instrument as the ¹H NMR.

    • Expected Signals:

      • Seven distinct signals corresponding to the seven carbon atoms in the molecule.[4] The carbonyl carbon of the carboxylic acid will be significantly downfield.[7] The carbon attached to the fluorine will show a characteristic splitting (C-F coupling).

  • ¹⁹F NMR (Fluorine NMR): This is essential for confirming the presence and chemical environment of the fluorine atom.

    • Data Acquisition: Acquired on a spectrometer equipped with a fluorine probe.

    • Expected Signal: A single resonance, the chemical shift of which is indicative of the electronic environment of the fluorine on the pyridine ring.

2. Fourier-Transform Infrared (IR) Spectroscopy:

  • Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. This provides a "fingerprint" of the functional groups present.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Expected Absorption Bands:

    • A broad O-H stretch from the carboxylic acid dimer, typically in the 3300-2500 cm⁻¹ region.

    • C-H stretching vibrations from the methyl group and the aromatic ring around 3000 cm⁻¹.

    • A strong C=O (carbonyl) stretch from the carboxylic acid, usually between 1725-1700 cm⁻¹.

    • C=C and C=N stretching vibrations of the pyridine ring in the 1600-1400 cm⁻¹ region.

    • A C-F stretching vibration, which is typically a strong band in the 1250-1000 cm⁻¹ range.[8]

3. UV-Visible Spectroscopy:

  • Principle: This technique measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule.

  • Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile) is prepared.

  • Data Acquisition: The absorbance is measured over a range of wavelengths (typically 200-400 nm).

  • Expected Absorption: The pyridine ring and carboxylic acid functionality are expected to give rise to characteristic π → π* and n → π* transitions.

Visualizing the Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample 2-Fluoro-3-methyl- pyridine-5-carboxylic acid Solvated_NMR Dissolve in Deuterated Solvent Sample->Solvated_NMR Solid_IR Prepare KBr Pellet or use ATR Sample->Solid_IR Solvated_UV Prepare Dilute Solution Sample->Solvated_UV NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Solvated_NMR->NMR IR FT-IR Spectrometer Solid_IR->IR UV UV-Vis Spectrometer Solvated_UV->UV NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Transmittance (%) IR->IR_Data UV_Data Wavelength (nm) Absorbance UV->UV_Data

Caption: Workflow for the experimental characterization of the target molecule.

Computational Modeling: A Theoretical Lens on Molecular Properties

Computational chemistry, particularly DFT, allows for the ab initio calculation of molecular properties. By solving the Schrödinger equation for the molecule, we can obtain its optimized geometry, vibrational frequencies, and NMR chemical shifts.

Computational Methodology

1. Geometry Optimization and Frequency Calculation:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost. The B3LYP functional is a widely used hybrid functional for such calculations.[2][8]

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is a good starting point, as it provides a flexible description of the electron density.[9]

  • Procedure:

    • The initial structure of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is drawn in a molecular editor.

    • A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.

    • A frequency calculation is then performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The output provides the calculated vibrational frequencies (corresponding to IR and Raman bands). These frequencies are often systematically overestimated and require scaling for better agreement with experimental data.[3]

2. NMR Chemical Shift Calculation:

  • Method: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[10][11]

  • Procedure:

    • Using the optimized geometry from the previous step, a GIAO-NMR calculation is performed using the same DFT method and basis set.

    • The calculated absolute shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., TMS).

    • Solvent effects can be included using a continuum model like the Polarizable Continuum Model (PCM) to better simulate the experimental conditions.[11]

Visualizing the Computational Workflow

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Predicted Properties Structure Initial Molecular Structure Opt Geometry Optimization Structure->Opt Method DFT Method (e.g., B3LYP) Method->Opt Basis Basis Set (e.g., 6-311++G(d,p)) Basis->Opt Freq Frequency Calculation Opt->Freq NMR_Calc GIAO-NMR Calculation Opt->NMR_Calc Opt_Geom Optimized Geometry Opt->Opt_Geom Vib_Freq Vibrational Frequencies (IR) Freq->Vib_Freq NMR_Shield NMR Shielding Tensors NMR_Calc->NMR_Shield

Caption: Workflow for the computational modeling of the target molecule.

Comparative Analysis: Where Theory Meets Reality

The ultimate goal is to compare the experimental data with the computational predictions. This comparison serves as a mutual validation of both approaches.

Data Summary and Comparison

Table 1: Hypothetical Comparison of Experimental and Computational Vibrational Frequencies (IR)

Functional GroupExperimental Wavenumber (cm⁻¹) (Expected)Calculated Wavenumber (cm⁻¹) (Scaled)Assignment
Carboxylic Acid~3000 (broad)~3050O-H stretch
Methyl/Aromatic~2950-3100~2980-3120C-H stretch
Carbonyl~1710~1725C=O stretch
Pyridine Ring~1600, ~1550~1610, ~1560C=C, C=N stretch
C-F Bond~1180~1195C-F stretch

Table 2: Hypothetical Comparison of Experimental and Computational ¹³C NMR Chemical Shifts

Carbon AtomExperimental δ (ppm) (Expected)Calculated δ (ppm) (Expected)Deviation (ppm)
C=O~165~1683
C-F~160 (d)~163 (d)3
C-COOH~145~1472
C-CH₃~135~1372
C-H (ortho to F)~125~1272
C-H (ortho to COOH)~120~1222
-CH₃~15~172

(Note: The values in these tables are illustrative and represent typical expectations for a comparative study of this nature.)

Discussion of Expected Correlations and Discrepancies
  • Vibrational Frequencies: Generally, a good correlation is expected between the scaled calculated frequencies and the experimental IR bands, with root-mean-square deviations of less than 10-15 cm⁻¹ for well-behaved systems.[9][12] Discrepancies can arise from intermolecular interactions in the solid state (e.g., hydrogen bonding), which are not fully captured by gas-phase calculations unless dimeric or cluster models are employed.[13] The broadness of the experimental O-H stretch due to hydrogen bonding is a classic example of a feature not perfectly replicated by standard harmonic frequency calculations.

  • NMR Chemical Shifts: A linear correlation between experimental and calculated NMR chemical shifts is anticipated. Deviations are often systematic and can be corrected by linear regression analysis. Larger deviations may indicate specific electronic effects or conformational dynamics in solution that are not adequately represented by the single optimized gas-phase structure.

Logical Relationship Diagram

comparison_logic Exp Experimental Data (NMR, IR) Compare Compare & Correlate Exp->Compare Comp Computational Data (DFT Calculations) Comp->Compare Agreement Good Agreement (Model Validated) Compare->Agreement Discrepancy Discrepancy (Further Investigation) Compare->Discrepancy Insight Deeper Scientific Understanding Agreement->Insight Refine Refine Computational Model (e.g., solvent, basis set) Discrepancy->Refine Revisit Re-examine Experimental Data (e.g., purity, conditions) Discrepancy->Revisit Refine->Comp Revisit->Exp

Caption: The iterative process of comparing experimental and computational results.

Conclusion and Future Outlook

The dual approach of combining experimental spectroscopy with computational modeling provides a powerful and self-validating system for the characterization of molecules like 2-Fluoro-3-methyl-pyridine-5-carboxylic acid. While computational methods offer remarkable predictive power, they must always be grounded in experimental reality. This guide has outlined a comprehensive framework for conducting such a comparative study, from the selection of appropriate experimental techniques and computational methods to the interpretation of the combined results. For researchers in drug discovery and materials science, the rigorous application of this synergistic approach is not merely an academic exercise but a crucial step in accelerating innovation and ensuring the scientific integrity of their findings.

References

  • Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Request PDF - ResearchGate. Available at: [Link]

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. Available at: [Link]

  • DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. Journal of Chemistry Letters. Available at: [Link]

  • 2-Fluoro-3-methylpyridine-5-carboxylic acid | CAS 885267-35-6 | P212121 Store. P212121 Store. Available at: [Link]

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  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Ahmad-Javed/05a9f60f8f8b3c6e9a6e3e5c9d7d9e4a8f9c7e9a]([Link]

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  • DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega. Available at: [Link]

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A Researcher's Guide to Target Engagement: Comparing Methodologies for 2-Fluoro-3-methyl-pyridine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, confirming that a therapeutic candidate directly interacts with its intended molecular target within a complex cellular environment is a critical milestone. This guide provides an in-depth comparison of key methodologies for assessing the target engagement of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid derivatives, a chemical scaffold recognized for its potential as a modulator of various enzymatic targets, particularly protein kinases.

Here, we, as senior application scientists, move beyond a simple listing of techniques. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide is structured to provide not only the "how" but also the "why," empowering you to make informed decisions for your research.

The Central Challenge: Proving the Connection

The journey from a promising hit compound to a viable drug candidate is fraught with challenges, a primary one being the unambiguous demonstration of target engagement. While phenotypic screens can reveal a compound's effect on cellular behavior, they do not elucidate the direct molecular interactions responsible for that effect. For derivatives of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, which are often designed as inhibitors, confirming direct binding to the putative target is paramount for several reasons:

  • Mechanism of Action (MoA) Validation: Direct evidence of target binding is the cornerstone of understanding a compound's MoA.

  • Structure-Activity Relationship (SAR) Studies: Quantifiable target engagement data is essential for optimizing compound potency and selectivity.

  • Off-Target Identification: Understanding a compound's full interaction profile is crucial for predicting potential toxicities and side effects.

This guide will compare three widely adopted and robust techniques for assessing target engagement: the Cellular Thermal Shift Assay (CETSA), the NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Target Engagement Assay, and Photoaffinity Labeling.

Comparative Analysis of Target Engagement Methodologies

Each method for assessing target engagement possesses a unique set of advantages and limitations. The choice of assay depends on various factors, including the availability of specific reagents, the desired throughput, and the specific questions being addressed.

Methodology Principle Advantages Limitations Typical Throughput
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Label-free, applicable to endogenous proteins in native cellular environments.[1][2]Indirect measurement of binding, lower throughput, requires specific antibodies.Low to Medium
NanoBRET™ Target Engagement Assay Bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[3][4]Live-cell assay, quantitative measurement of intracellular affinity, high sensitivity.[3][4]Requires genetic modification of the target protein and a specific fluorescent tracer.High
Photoaffinity Labeling A photoreactive group on the compound covalently crosslinks to the target upon UV irradiation.Directly identifies binding partners, useful for target deconvolution.[5]Requires chemical synthesis of a modified probe, potential for non-specific labeling.Low

Deep Dive into Methodologies and Experimental Protocols

Cellular Thermal Shift Assay (CETSA): The Label-Free Approach

CETSA is a powerful biophysical assay that leverages the principle of ligand-induced thermal stabilization of proteins.[1] The binding of a small molecule, such as a 2-Fluoro-3-methyl-pyridine-5-carboxylic acid derivative, to its target protein can increase the protein's resistance to heat-induced denaturation. This change in thermal stability is then quantified to confirm target engagement.

The elegance of CETSA lies in its ability to probe target engagement in a native cellular context without the need for labels or modifications to the compound or the target protein.[1][2] The choice of temperature range is critical; it must encompass the melting temperatures of the target protein both in its unbound and ligand-bound states. The subsequent quantification of the soluble protein fraction by Western blotting provides a robust and widely accessible readout.

Caption: Workflow for Photoaffinity Labeling.

  • Probe Synthesis:

    • Synthesize a derivative of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid containing a photoreactive moiety (e.g., a diazirine) and a reporter tag (e.g., a terminal alkyne for click chemistry).

  • Labeling in Cells or Lysate:

    • Treat live cells or cell lysates with the photoaffinity probe. To control for specificity, include a competition experiment where cells/lysate are pre-incubated with an excess of the unmodified parent compound.

  • Photocrosslinking:

    • Irradiate the samples with UV light at the appropriate wavelength (e.g., 365 nm for diazirines) to activate the photoreactive group and induce covalent bond formation with the target protein.

[6]4. Lysis and Reporter Tag Conjugation (for alkyne probes):

  • If labeling was performed in live cells, lyse the cells.
  • Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a biotin-azide tag to the alkyne-modified proteins.
  • Enrichment of Labeled Proteins:

    • Incubate the lysate with streptavidin-conjugated beads to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Identification:

    • Elute the bound proteins from the beads.

    • Separate the proteins by SDS-PAGE.

    • Excise the protein bands of interest and digest them with trypsin.

    • Identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The specific target will be enriched in the probe-treated sample compared to the competition control.

The assessment of target engagement is a multifaceted challenge that often requires an integrated approach. While CETSA provides a label-free method to confirm target stabilization in a native environment, NanoBRET™ offers a highly sensitive and quantitative measure of intracellular affinity in live cells. Photoaffinity labeling, in turn, serves as a powerful tool for unambiguous target identification and deconvolution.

For researchers working with 2-Fluoro-3-methyl-pyridine-5-carboxylic acid derivatives, a logical progression might involve using CETSA as an initial screen to confirm target stabilization, followed by the development of a NanoBRET™ assay for quantitative SAR studies. If the primary target is unknown or if off-target effects are suspected, photoaffinity labeling can be employed to definitively identify the molecular interactors. By understanding the principles and practical considerations of each of these techniques, researchers can design robust experimental strategies to confidently assess target engagement and accelerate the development of novel therapeutics.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Fluoro-3-methyl-pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 2-Fluoro-3-methyl-pyridine-5-carboxylic acid. This intermediate is valuable in the creation of new pharmaceuticals and agrochemicals.[1] However, our responsibility extends beyond discovery to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Improper disposal not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid (CAS No. 885267-35-6), grounded in established safety protocols and regulatory standards. The procedures outlined here are designed to ensure that this compound is managed safely from the moment it is designated as waste to its final disposition.

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is not benign; it presents specific hazards that dictate our disposal protocol.[2]

The primary hazards are irritation to the skin, eyes, and respiratory system.[2] However, a critical consideration for any fluorinated organic compound is its behavior under thermal decomposition (e.g., in a fire or improper incineration). In such conditions, it can release highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride (HF).[2][3][4] Hydrogen fluoride is a particularly insidious chemical that can cause severe, delayed-onset burns and systemic toxicity.[5] Therefore, the disposal strategy must mitigate both the immediate irritant risks and the potential for forming hazardous decomposition products.

Table 1: Hazard Identification Summary | Category | Identifier | Description | Source | | :--- | :--- | :--- | :--- | | GHS Pictogram |


| GHS07 |[2] |
| GHS Signal Word  | Warning  | |[2] |
| Hazard Statements  | H315 | Causes skin irritation. |[2] |
| | H319 | Causes serious eye irritation. |[2] |
| | H335 | May cause respiratory irritation. |[2] |
| NFPA Health Hazard  | 3 | Short exposure could cause serious temporary or residual injury. |[2] |
| NFPA Fire Hazard  | 0 | Materials that will not burn under typical fire conditions. |[2] |
| NFPA Reactivity  | 0 | Normally stable, even under fire exposure conditions. |[2] |

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling waste containers of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid, it is mandatory to don the appropriate PPE. This is a non-negotiable step to prevent dermal contact and inhalation of the fine, solid particles.[6]

Table 2: Required Personal Protective Equipment (PPE)

Equipment Standard Rationale
Eye Protection ANSI Z87.1 Chemical splash goggles are required to prevent eye contact and serious irritation.[2][7]
Hand Protection ASTM F739 Nitrile or butyl rubber gloves should be worn. If handling bulk quantities, consider double-gloving. Dispose of contaminated gloves immediately.
Body Protection NFPA 2112 A flame-resistant lab coat, fully buttoned, is essential to protect skin from contact.[6]
Respiratory NIOSH Approved If there is a risk of generating dust (e.g., during spill cleanup), a respirator with a particulate filter may be necessary.[4][8] All work should ideally be done in a chemical fume hood.[6]

| Footwear | | Closed-toe shoes must be worn at all times in the laboratory.[9] |

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for disposing of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is that it must be treated as hazardous chemical waste . It should never be disposed of in standard trash or washed down the drain.[3][9]

Step 1: Waste Segregation and Containerization
  • Designate a Waste Stream: This compound must be segregated into a dedicated "Solid Organic Hazardous Waste" stream. Do not mix it with other waste types, especially incompatible materials like strong oxidizing agents.[2][10]

  • Select a Proper Container: Use a sealable, airtight, and chemically compatible waste container.[10] A high-density polyethylene (HDPE) container with a screw-top lid is a suitable choice.

  • Label Correctly: As soon as the first particle of waste is added, the container must be labeled.[10] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Fluoro-3-methyl-pyridine-5-carboxylic acid"

    • The associated hazards (e.g., "Irritant," "Toxic upon decomposition")

    • The date the waste was first added.

Step 2: Managing Contaminated Materials
  • Any items that come into direct contact with the compound, such as weighing papers, contaminated gloves, or absorbent pads from a spill cleanup, must also be considered hazardous waste.

  • Place these contaminated materials into the same designated waste container.[6]

Step 3: Final Disposition
  • Do Not Attempt Neutralization: Laboratory-scale neutralization of this compound is not recommended. The reaction can be exothermic, and without a validated standard operating procedure (SOP), it could create additional hazards.

  • Engage Professional Disposal Services: The only acceptable method for final disposal is through a licensed hazardous waste disposal company.[2][11] These companies have the specialized equipment, such as high-temperature incinerators with afterburners and flue gas scrubbers, necessary to destroy the compound while neutralizing harmful byproducts like HF and NOx.[2][12]

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the sealed and labeled waste container. They will manage the manifest and transfer to the licensed contractor.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination. The decision on how to proceed depends entirely on the scale of the spill.

Spill_Response_Workflow start Spill of 2-Fluoro-3-methyl- pyridine-5-carboxylic acid Occurs assess Assess Spill - Is it small and contained? - Is there risk of dust inhalation? start->assess decision Spill is Manageable by Trained Lab Personnel? assess->decision evacuate IMMEDIATELY: 1. Evacuate the area. 2. Alert others. 3. Call Institutional Emergency Response / EHS. decision->evacuate No   ppe Don Full PPE: - Goggles - Lab Coat - Double Gloves - Respirator (if needed) decision->ppe  Yes end Disposal Complete evacuate->end cleanup Use Dry Cleanup Method: - Cover with inert absorbent (sand, vermiculite). - Do NOT use water. - Gently sweep/shovel into a container. ppe->cleanup package Package & Label Waste: - Place all contaminated material in a sealable container. - Label as 'Hazardous Waste' with chemical name. cleanup->package decon Decontaminate Area: - Wipe spill area with a suitable solvent (e.g., ethanol), collecting wipes as hazardous waste. - Wash with soap and water. package->decon decon->end

Caption: Decision workflow for managing a spill of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid.

Protocol for a Small, Contained Spill
  • Alert Personnel: Notify others in the immediate area.[6]

  • Restrict Access: Cordon off the affected area.

  • Don PPE: Wear all PPE listed in Table 2, including respiratory protection if there is any airborne dust.

  • Use Dry Cleanup: Gently cover the spill with an inert absorbent material like sand, vermiculite, or dry earth.[10] DO NOT USE WATER , as this will dissolve the carboxylic acid and spread the contamination.

  • Collect Waste: Carefully sweep or shovel the material into your designated hazardous waste container.[2] Avoid any actions that generate dust.[13]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Protocol for a Large Spill
  • EVACUATE: Immediately evacuate the laboratory.

  • ALERT: Alert all nearby personnel and your supervisor. Activate any emergency alarms if necessary.

  • CONTACT: Call your institution's EHS and emergency response team immediately. Do not attempt to clean up a large spill yourself.[6]

By adhering to these rigorous procedures, you ensure that 2-Fluoro-3-methyl-pyridine-5-carboxylic acid is handled with the respect its chemical properties demand, safeguarding yourself, your colleagues, and the integrity of our shared environment.

References

  • Pyridine Standard Operating Procedure . Washington State University. [Link]

  • Toxicological Profile for Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • PYRIDINE FOR SYNTHESIS Safety Data Sheet . Loba Chemie. [Link]

  • Pyridine ACS Safety Data Sheet . Jubilant Ingrevia Limited. [Link]

  • 2-Fluoro-3-methylpyridine-5-carboxylic acid Product Page . P212121 Store. [Link]

  • Laboratory Safety Manual . Montclair State University College of Science and Mathematics. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . University of North Carolina at Chapel Hill. [Link]

  • School Chemistry Laboratory Safety Guide . Centers for Disease Control and Prevention (CDC). [Link]

Sources

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